molecular formula C54H70MgN4O6 B1255416 Chlorophyll d CAS No. 519-63-1

Chlorophyll d

Cat. No.: B1255416
CAS No.: 519-63-1
M. Wt: 895.5 g/mol
InChI Key: QXWRYZIMSXOOPY-SKHCYZARSA-M
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Description

Chlorophyll d, also known as CHL D CPD, is classified as a chlorin. Chlorins are large heterocyclic aromatic ring systems consisting, at the core, of three pyrroles and one pyrroline coupled through four methine linkages. This compound is a form of chlorophyll, identified by Harold Strain and Winston Manning in 1943. It is present in marine red algae and cyanobacteria which use energy captured from sunlight for photosynthesis. This compound absorbs far-red light, at 710 nm wavelength, just outside the optical range. An organism that contains this compound is adapted to an environment such as moderately deep water, where it can use far red light for photosynthesis, although there is not a lot of visible light.
This compound is a chlorophyll and a methyl ester.

Properties

IUPAC Name

magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRYZIMSXOOPY-SKHCYZARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H70MgN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-63-1
Record name Chlorophyll d
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Chlorophyll d: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A whitepaper on the seminal discovery of Chlorophyll (B73375) d by Harold H. Strain and Winston M. Manning, offering a technical guide for researchers, scientists, and drug development professionals.

Introduction

In 1943, Harold H. Strain and Winston M. Manning reported the discovery of a new chlorophyll pigment, designated Chlorophyll d, isolated from red algae.[1] This finding, published in the Journal of Biological Chemistry, expanded the known palette of photosynthetic pigments and hinted at a greater diversity in the light-harvesting machinery of photosynthetic organisms than previously understood. Initially, the significance of this compound was debated, with some suggesting it might be an artifact of the isolation process.[2] However, its existence was unambiguously confirmed decades later with its identification as the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][3] This organism is uniquely adapted to environments depleted of visible light, utilizing the far-red light absorbed by this compound for oxygenic photosynthesis.[1][3] This whitepaper provides a technical overview of the discovery of this compound, presenting key quantitative data, detailed experimental protocols both historical and modern, and a visualization of the discovery workflow.

Data Presentation

The following tables summarize the key quantitative data related to the spectral properties of this compound, primarily from studies of Acaryochloris marina, the organism in which it is most abundant.

Table 1: In Vivo Spectroscopic Properties of this compound in Acaryochloris marina
Parameter Wavelength (nm)
Qy Absorbance Peak704-705[4][5]
Soret Band Peak 1405
Soret Band Peak 2454
Table 2: In Vitro Spectroscopic Properties of Purified this compound
Solvent Absorption Maxima (nm)
100% Methanol (B129727)Soret: 401, 460; Qy: 697-698
90% Acetone (B3395972)Soret: 401, 455; Qy: 696[6]
Table 3: Pigment Composition and Properties in Acaryochloris marina
Parameter Value
Chlorophyll a / this compound Ratio0.01 (i.e., Chl d is 99% of the total Chl a and d mass)[3][4][5]
Mass Extinction Coefficient (α) of Chl d in Methanol71.11 L g⁻¹ cm⁻¹
Mass of Chl d per cell biomass28.9–30.4 µg/g

Experimental Protocols

The Original Strain and Manning Protocol (1943) - A Historical Perspective

1. Extraction of Pigments: The initial step would have involved the extraction of pigments from red algae samples. Based on common practices of the era, this likely involved grinding the algal samples with an organic solvent such as acetone or methanol to solubilize the chlorophylls (B1240455) and other pigments.[7][8]

2. Chromatographic Separation: A crucial and innovative step in their process was the use of a chromatographic column with powdered sugar as the stationary phase (sorptive agent).[9] This technique, novel at the time for pigment separation, allowed for the differential adsorption of the various pigments present in the extract.

3. Elution and Characterization: The separated pigments would then be eluted from the column using a solvent or a series of solvents of increasing polarity. The distinct green band corresponding to this compound would have been collected. The final step would involve the characterization of the isolated pigment using absorption spectroscopy to determine its unique absorption spectrum, distinguishing it from Chlorophyll a and other known pigments.

Modern Protocol for the Isolation and Characterization of this compound from Acaryochloris marina

The following is a representative modern protocol for the isolation and characterization of this compound, drawing from contemporary research.[3]

1. Cell Culture and Harvesting:

  • Culture Acaryochloris marina in an appropriate medium under far-red light (e.g., ~730 nm LED) to promote this compound production.[3]

  • Harvest the cells by centrifugation.

2. Pigment Extraction:

  • Resuspend the cell pellet in 100% methanol.

  • Disrupt the cells using sonication or bead beating to ensure complete extraction of pigments.

  • Centrifuge the mixture to pellet cell debris and collect the supernatant containing the pigments.

3. Pigment Separation and Quantification (HPLC):

  • Analyze the pigment extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.[3][5]

  • Use a diode array detector to monitor the elution of pigments at different wavelengths (e.g., 440 nm for the Soret band and 660 nm for the Qy band of Chlorophyll a).[3]

  • The separation of different pigments is achieved by using a solvent gradient.

  • Quantify the amount of this compound and Chlorophyll a by comparing the peak areas to those of known standards.

4. Spectroscopic Analysis:

  • For detailed spectral characterization, purify the this compound fraction from the HPLC.

  • Measure the absorbance spectrum of the purified this compound in a suitable solvent (e.g., 100% methanol) using a spectrophotometer to determine the precise wavelengths of the Soret and Qy absorption bands.[3]

Visualization of the Discovery Workflow

The following diagram illustrates the logical workflow of Strain and Manning's discovery of this compound.

Chlorophyll_d_Discovery_Workflow cluster_collection Sample Collection and Preparation cluster_extraction Pigment Extraction and Separation cluster_analysis Analysis and Identification cluster_conclusion Conclusion Collection Collection of Red Algae Grinding Grinding with Solvent Collection->Grinding Extraction Crude Pigment Extract Grinding->Extraction Chromatography Powdered Sugar Chromatography Extraction->Chromatography Separation Separation of Pigment Bands Chromatography->Separation Isolation Isolation of Novel Green Pigment Separation->Isolation Spectroscopy Absorption Spectroscopy Isolation->Spectroscopy Identification Identification of this compound Spectroscopy->Identification

Workflow of the discovery of this compound by Strain and Manning.

Conclusion

The discovery of this compound by Strain and Manning was a landmark in the study of photosynthesis. Their innovative use of chromatography with powdered sugar paved the way for the separation and identification of novel pigments. While initially found in red algae, the true significance of this compound was realized with the discovery of Acaryochloris marina, a cyanobacterium that utilizes this pigment to perform oxygenic photosynthesis in far-red light conditions. This has profound implications for our understanding of the limits of photosynthesis and the potential for life in light-limited environments. The technical details provided in this whitepaper, from the historical methods to modern analytical protocols, offer a comprehensive resource for researchers in the fields of photosynthesis, bioenergetics, and drug development, where novel pigments and their associated pathways are of significant interest.

References

A Technical Guide to Chlorophyll d: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll (B73375) d (Chl d) is a unique variant of chlorophyll, the primary pigment in photosynthesis. First identified by Harold Strain and Winston Manning in 1943, its definitive characterization occurred with the discovery of the cyanobacterium Acaryochloris marina in 1996.[1][2] This pigment is distinguished by its ability to absorb far-red light, a characteristic that enables organisms possessing it to perform oxygenic photosynthesis in light environments depleted of the visible spectrum.[1][2][3] This guide provides a comprehensive overview of the molecular structure, biosynthetic pathway, and key experimental protocols for the study of chlorophyll d, tailored for an audience in research and drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is a chlorin (B1196114) ring, a large heterocyclic ring with a magnesium ion (Mg²⁺) at its center.[4] Its structure is very similar to that of chlorophyll a, with one critical modification: a formyl group (-CHO) replaces the vinyl group (-CH=CH₂) at the C3 position of the chlorin ring.[1][5] This seemingly minor alteration is responsible for a significant red-shift in its light absorption spectrum.[1]

Quantitative Molecular Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅₄H₇₀MgN₄O₆[1][3][6][7]
Molecular Weight 895.5 g/mol [1][6]
Monoisotopic Mass 894.5145777 Da[6]
CAS Number 519-63-1[1][6]
Appearance Greenish hue, can appear more yellow-green[1]
Solubility Lipid-soluble; soluble in organic solvents like acetone, methanol (B129727), and diethyl ether[1][8]
Spectroscopic Properties

The presence of the formyl group at the C3 position allows this compound to absorb light at longer wavelengths, specifically in the far-red region of the electromagnetic spectrum.[1] This is a crucial adaptation for organisms living in environments where shorter wavelength light is filtered out.[2]

Spectroscopic ParameterWavelength (nm)Solvent/Condition
Absorption Maximum (Qy band) ~710 - 740 nmIn vivo
Absorption Maximum 696 nm90% Acetone-water
Absorption Maximum 710 nmGeneral
Fluorescence Emission Maximum ~725 nmIn vivo (A. marina)

Biosynthesis of this compound

The biosynthesis of this compound is an adaptation of the canonical chlorophyll a pathway. It is understood that chlorophyll a serves as the direct precursor to this compound.[5][9] The key transformation is the oxidation of the vinyl group at the C3 position of chlorophyll a into a formyl group. Isotope labeling experiments using ¹⁸O have confirmed that the oxygen atom in this formyl group is derived from molecular oxygen, strongly suggesting the involvement of an oxygenase-type enzyme in this final conversion step.[5] However, as of 2022, the specific enzyme responsible for this reaction has not yet been identified.[2]

The process is influenced by environmental factors, particularly light and oxygen levels.[5][9][10][11] Studies on Acaryochloris marina have shown that this compound can be synthesized in a light-independent manner.[9][11]

Chlorophyll_d_Biosynthesis Protochlorophyllide Protochlorophyllide Chlorophyllide_a Chlorophyllide a Protochlorophyllide->Chlorophyllide_a Protochlorophyllide oxidoreductase (POR) Chlorophyll_a Chlorophyll a Chlorophyllide_a->Chlorophyll_a Chlorophyll synthase (ChlG) Chlorophyll_d This compound Chlorophyll_a->Chlorophyll_d Oxygenase-type enzyme (+ O₂)

Caption: Biosynthetic pathway of this compound from Chlorophyll a.

Experimental Protocols

Extraction and Purification of this compound

The lipid-soluble nature of this compound dictates the use of organic solvents for its extraction from cellular material. A common source for this compound is the cyanobacterium Acaryochloris marina.

Protocol: Pigment Extraction from Acaryochloris marina

  • Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.

  • Solvent Extraction: Perform sequential extraction of the cell pellet using 100% methanol and 100% acetone.[12] This can be aided by sonication to ensure thorough cell lysis and pigment recovery.[12] The extraction is complete when the solvent is no longer colored.

  • Solvent Evaporation: Combine the extracts and reduce the volume using a rotary vacuum evaporator at room temperature.[12]

  • Transfer to a Hydrophobic Solvent: For stable storage, the pigments can be transferred to a hydrophobic solvent like diethyl ether, hexane, or light petrol.[8]

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A C-18 column is typically used for the separation of chlorophylls.[12]

  • Mobile Phase: A gradient of solvents is employed for elution. For instance, a linear gradient from 80%/20% (v/v) methanol/aqueous 50 mM ammonium (B1175870) acetate (B1210297) to 80%/20% (v/v) methanol/acetone can be used.[12]

  • Detection: Pigments are detected using a UV-Vis detector, monitoring wavelengths between 400–750 nm.[12]

  • Fraction Collection: The fraction corresponding to this compound is collected, and the solvent is evaporated.[12]

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Cell_Culture A. marina Culture Centrifugation Centrifugation Cell_Culture->Centrifugation Solvent_Extraction Solvent Extraction (Methanol/Acetone) Centrifugation->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Pigment Extract Evaporation->Crude_Extract HPLC HPLC (C-18 Column) Crude_Extract->HPLC Purified_Chl_d Purified this compound HPLC->Purified_Chl_d Spectroscopy Spectroscopic Analysis (UV-Vis, Raman) Purified_Chl_d->Spectroscopy

References

A Technical Guide to the Far-Red Absorption Spectrum of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the far-red absorption properties of chlorophyll (B73375) d (Chl d), a pigment that has redefined the known limits of oxygenic photosynthesis. By harnessing low-energy far-red light, organisms containing Chl d, primarily the cyanobacterium Acaryochloris marina, can thrive in ecological niches where visible light is scarce.[1][2][3] This document details the spectral characteristics of Chl d, outlines the experimental protocols for its analysis, and visualizes key processes, offering a comprehensive resource for researchers in photosynthesis, bioenergetics, and related fields.

Quantitative Spectroscopic Data

The defining feature of chlorophyll d is its pronounced absorption in the far-red region of the electromagnetic spectrum, a characteristic attributed to the substitution of a formyl group for the vinyl group on the chlorin (B1196114) macrocycle, which is seen in chlorophyll a.[2][4] This structural modification results in a significant red-shift of the Qy absorption band.[4] The precise absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent environment and the in vivo protein context.

Solvent/Condition Soret Band (λmax, nm) Qy Band (λmax, nm) Molar Extinction Coefficient (ε) (L·mol-1·cm-1) Reference
100% Methanol (B129727)400, 456696-69763,680 at 697 nm[5][6][7]
AcetoneNot explicitly stated~697Not explicitly stated[4]
In vivo (Acaryochloris marina)405, 454704-705Not applicable[2]
In vivo (general)Not explicitly stated710-720Not applicable[4]
Reconstituted in LHCIINot explicitly stated699Not applicable[8][9]

Experimental Protocols

The determination of the absorption spectrum of this compound involves its extraction from the source organism, followed by spectrophotometric analysis. The following protocols are synthesized from established methodologies.[10][11][12][13][14]

  • Cell Harvesting : Cultivate Acaryochloris marina under appropriate conditions (e.g., far-red light enrichment). Harvest the cells by centrifugation.

  • Pigment Extraction :

    • Resuspend the cell pellet in 100% methanol or 80% acetone.[11][13] The volume of solvent should be sufficient to fully immerse the cells.

    • Disrupt the cells to release the pigments. This can be achieved by grinding with a mortar and pestle, Potter-Elvehjem tissue grinder, or sonication.[11] All extraction steps should be performed on ice and in dim light to prevent pigment degradation.[10][11]

  • Clarification : Centrifuge the homogenate at high speed (e.g., 4500 x g for 5 minutes) to pellet cell debris.[11]

  • Supernatant Collection : Carefully collect the supernatant containing the extracted pigments.

  • Concentration Determination (Optional) : If quantification is required, the concentration of this compound can be determined using its molar extinction coefficient in the chosen solvent (see Table 1).

  • Instrument Setup : Turn on the spectrophotometer and allow it to warm up for at least 20 minutes to ensure lamp stability.[13]

  • Blanking : Use the extraction solvent (e.g., 100% methanol or 80% acetone) as a blank to zero the spectrophotometer.

  • Sample Measurement :

    • Transfer the pigment extract to a 1 cm path length cuvette.

    • Measure the absorbance spectrum across the desired wavelength range (e.g., 350-800 nm).[2] For this compound, it is crucial to scan into the far-red region.

  • Data Analysis : Identify the absorption maxima in the Soret (blue) and Qy (far-red) regions of the spectrum.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Cell Culture (Acaryochloris marina) B Cell Harvesting (Centrifugation) A->B C Pigment Extraction (Methanol/Acetone) B->C D Cell Disruption (Grinding/Sonication) C->D E Clarification (Centrifugation) D->E F Collect Supernatant E->F G Spectrophotometer Setup (Warm-up & Blanking) F->G Pigment Extract H Sample Measurement (350-800 nm scan) G->H I Data Analysis (Identify λmax) H->I

Caption: Workflow for this compound Extraction and Spectroscopic Analysis.

While the precise signaling pathway for this compound synthesis remains under investigation, a logical relationship can be depicted showing how environmental cues lead to its production and subsequent role in photosynthesis.

Far_Red_Light_Acclimation cluster_environment Environmental Cue cluster_cellular_response Cellular Response in Cyanobacteria cluster_photosynthesis Photosynthetic Outcome A Far-Red Light (>700 nm) B Upregulation of Chl d Synthesis Genes (Hypothesized) A->B Signal Perception C Conversion of Chl a to Chl d B->C D Incorporation of Chl d into Photosystems I & II C->D E Enhanced Far-Red Light Absorption D->E F Oxygenic Photosynthesis E->F

Caption: Far-Red Light Acclimation Leading to this compound Photosynthesis.

References

Unveiling the Realm of Chlorophyll d: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

Chlorophyll (B73375) d (Chl d), a spectral outlier among the chlorophylls (B1240455), has redefined our understanding of the limits of oxygenic photosynthesis. Its unique ability to absorb far-red light has opened new avenues of research in photosynthesis, bioenergetics, and microbial ecology. This technical guide provides an in-depth overview of the organisms known to produce Chlorophyll d, with a primary focus on the cyanobacterium Acaryochloris marina. It presents a compilation of quantitative data, detailed experimental protocols for the isolation and quantification of Chl d, and a visualization of the current understanding of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biology and potential applications of this novel pigment.

Organisms Producing this compound

The primary and most well-characterized organism producing this compound is the cyanobacterium Acaryochloris marina.[1][2][3] First identified in the 1990s, this organism utilizes Chl d as its major photosynthetic pigment, often comprising up to 99% of its total chlorophyll content.[3][4] Various strains of A. marina have been isolated from diverse marine environments, typically in association with other oxygenic phototrophs where visible light is scarce, but far-red light is abundant.[5][6] These habitats include associations with colonial ascidians, as epiphytes on red and brown algae, and in microbial mats.[4][5][6]

While this compound was initially reported in red algae, it is now widely believed that these initial findings were likely due to the presence of epiphytic cyanobacteria such as A. marina on the surface of the algae.[4][7][8] Therefore, Acaryochloris marina remains the only unambiguously confirmed producer of this compound as a primary photosynthetic pigment.

A comprehensive list of notable Acaryochloris marina strains is provided in the table below.

StrainIsolation SourceGeographic LocationReferences
MBIC11017 (Type Strain) Colonial Ascidian (Lissoclinum patella)Palau[2][5]
Awaji Red AlgaJapan[5]
Salton Sea Strain Microbial MatSalton Sea, California, USA[5]
Moss Beach Strain Brown AlgaMoss Beach, California, USA[4]
MBIC10697 Not SpecifiedNot Specified[9]
MBIC10679 Not SpecifiedNot Specified[10]
MBIC10690 Not SpecifiedNot Specified[10]
MBIC10696 Not SpecifiedNot Specified[10]
MBIC10699 Not SpecifiedNot Specified[10]

Quantitative Data

The unique photophysical properties of this compound are central to its biological function. This section summarizes key quantitative data related to Chl d.

Spectral Properties

This compound exhibits a distinct absorption spectrum, with its primary absorption peak shifted to the far-red region of the electromagnetic spectrum compared to other chlorophylls. This allows organisms containing Chl d to perform photosynthesis using light at wavelengths that are not efficiently absorbed by chlorophyll a or b.[1]

PigmentSolventSoret Peak (nm)Qy Peak (nm)Molar Extinction Coefficient at Qy Peak (L mol⁻¹ cm⁻¹)References
This compound 100% Methanol (B129727)~458~696-697Not explicitly found[4]
This compound (in vivo) A. marina~480~704-715Not Applicable[4][11]
Pigment Ratios and Cellular Content

In Acaryochloris marina, this compound is the predominant chlorophyll, with Chlorophyll a being a minor component.

ParameterOrganism/StrainValueReferences
Chl a / Chl d Ratio A. marina (general)0.01 - 0.1[12]
Chl a / Chl d Ratio A. marina (Moss Beach strain)0.01[4]
Chl d Content A. marina (Moss Beach strain)28.9–30.4 µg/g biomass[13]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Acaryochloris marina and the extraction and quantification of this compound.

Cultivation of Acaryochloris marina

Acaryochloris marina can be cultivated in artificial seawater-based media.

  • Medium : KESM medium or IMK medium are commonly used.[11][14] Some studies have shown that supplementing the medium with iron can enhance culture longevity.[9]

  • Salinity : A salinity of approximately 30 is suitable.[11]

  • Temperature : Cultures are typically maintained at 28-30°C.[9][11]

  • Light Conditions :

    • Visible Light : Halogen lamps providing an irradiance of 20-40 µmol photons m⁻² s⁻¹ can be used.[11]

    • Near-Infrared (NIR) Light : Narrow-band LEDs centered at 720 nm with an irradiance of 20-40 µmol photons m⁻² s⁻¹ are effective for promoting growth.[11]

    • A 12-hour light/12-hour dark cycle is commonly employed.[11]

  • Agitation : Cultures should be shaken at approximately 100-125 rpm.[9][11]

This compound Extraction

A general protocol for the extraction of chlorophylls from cyanobacteria is as follows:

  • Harvesting Cells : Centrifuge a known volume of the A. marina culture to pellet the cells.

  • Solvent Extraction : Resuspend the cell pellet in a suitable organic solvent. Commonly used solvents include:

    • 100% Methanol

    • 80% Acetone[15]

    • N,N'-dimethylformamide (DMF)

  • Incubation : Incubate the cell suspension in the dark, typically overnight at -20°C, to ensure complete pigment extraction.

  • Clarification : Centrifuge the extract to pellet cell debris.

  • Collection : Carefully collect the supernatant containing the extracted pigments.

Quantification of this compound

Spectrophotometry provides a rapid method for estimating chlorophyll concentration.

  • Blank Measurement : Use the extraction solvent as a blank to zero the spectrophotometer.

  • Absorbance Measurement : Measure the absorbance of the pigment extract at the Qy peak of this compound (~697 nm in methanol). A wavelength of 750 nm should also be measured to correct for light scattering.

  • Concentration Calculation : The concentration of this compound can be calculated using the Beer-Lambert law:

    • Concentration (g/L) = (A₆₉₇ - A₇₅₀) / (ε * l)

      • Where A is the absorbance at the specified wavelength, ε is the mass extinction coefficient, and l is the path length of the cuvette in cm.

    • The mass extinction coefficient for Chl d in 100% methanol at 697 nm has been reported as 71.11 L g⁻¹ cm⁻¹.[4][13]

HPLC is a more accurate method for separating and quantifying different chlorophylls and their degradation products.

  • Column : A C18 reverse-phase column is typically used.[16]

  • Mobile Phase : A gradient of two or more solvents is employed for separation. A common mobile phase system consists of:

    • Solvent A: An aqueous buffer (e.g., Tris buffer) mixed with methanol and acetonitrile.[16]

    • Solvent B: A mixture of methanol and acetone (B3395972) or ethyl acetate.[16][17]

  • Gradient : A linear gradient from a high polarity mobile phase (rich in Solvent A) to a lower polarity mobile phase (rich in Solvent B) is used to elute the pigments.[16]

  • Detection : A photodiode array (PDA) detector is used to monitor the absorbance of the eluting pigments across a range of wavelengths.[16]

  • Quantification : The concentration of each pigment is determined by integrating the peak area from the chromatogram and comparing it to a standard curve generated from purified standards.

Visualization of Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed from Chlorophyll a. The key enzymatic step, the conversion of the vinyl group at the C3 position to a formyl group, is yet to be fully elucidated, though it is known to be a light-independent process in A. marina.[10][18]

Chlorophyll_d_Biosynthesis ProtoporphyrinIX Protoporphyrin IX Mg_ProtoporphyrinIX Mg-Protoporphyrin IX ProtoporphyrinIX->Mg_ProtoporphyrinIX Mg-chelatase Protochlorophyllide_a Protochlorophyllide a Mg_ProtoporphyrinIX->Protochlorophyllide_a Series of steps Chlorophyllide_a Chlorophyllide a Protochlorophyllide_a->Chlorophyllide_a Protochlorophyllide oxidoreductase Chlorophyll_a Chlorophyll a Chlorophyllide_a->Chlorophyll_a Chlorophyll synthase Chlorophyllide_d Chlorophyllide d Chlorophyllide_a->Chlorophyllide_d [O] Unknown_Enzyme Unknown Oxygenase? Chlorophyllide_a->Unknown_Enzyme Chlorophyll_d This compound Chlorophyllide_d->Chlorophyll_d Chlorophyll synthase Unknown_Enzyme->Chlorophyllide_d

Caption: Proposed biosynthetic pathway of this compound from Chlorophyll a.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a culture of Acaryochloris marina.

Chl_d_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Output Culture Acaryochloris marina Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Cell_Pellet Cell Pellet Centrifugation1->Cell_Pellet Solvent_Addition Add Organic Solvent (e.g., 100% Methanol) Cell_Pellet->Solvent_Addition Incubation Incubate in Dark at -20°C Solvent_Addition->Incubation Centrifugation2 Centrifugation Incubation->Centrifugation2 Pigment_Extract Pigment Extract (Supernatant) Centrifugation2->Pigment_Extract Spectrophotometry Spectrophotometric Quantification Pigment_Extract->Spectrophotometry HPLC HPLC Separation and Quantification Pigment_Extract->HPLC Concentration This compound Concentration Spectrophotometry->Concentration Pigment_Profile Pigment Profile HPLC->Pigment_Profile Pigment_Profile->Concentration

Caption: General experimental workflow for this compound analysis.

Conclusion

The study of this compound and the organisms that produce it continues to be a vibrant area of research. Acaryochloris marina serves as a model organism for understanding the adaptations that allow for oxygenic photosynthesis in far-red light-dominated environments. The data and protocols presented in this guide are intended to facilitate further investigation into the biochemistry, genetics, and potential biotechnological applications of this unique photosynthetic system. Future research aimed at identifying the elusive enzyme responsible for Chl d synthesis will be a critical step in fully unraveling this fascinating biological pathway.

References

The Evolutionary Leap of Photosynthesis into the Red: A Technical Guide to Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving narrative of photosynthesis, the discovery of Chlorophyll (B73375) d (Chl d) represents a paradigm shift, pushing the known limits of light energy utilization in oxygenic photosynthesis. This technical guide provides an in-depth exploration of the evolutionary significance of Chl d, its unique biochemical properties, and the ecological niches it has unlocked. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data in a comparative format, details key experimental methodologies, and visualizes complex biological processes.

Introduction: A New Hue in the Photosynthetic Spectrum

For decades, Chlorophyll a (Chl a) was considered the indispensable pigment for oxygenic photosynthesis. This dogma was challenged with the definitive identification of Chlorophyll d as the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][2][3] This organism thrives in environments depleted of visible light but enriched in far-red and near-infrared radiation, a feat made possible by the unique spectral properties of Chl d.[1][4][5] This discovery has profound implications for our understanding of the evolution of photosynthesis, the biophysics of light harvesting, and the potential for novel bio-inspired energy systems.

Discovery and Occurrence

This compound was first identified in 1943 by Harold Strain and Winston Manning in red algae.[2] However, its significance was not fully appreciated until 1996, when it was found to be the major chlorophyll in Acaryochloris marina, a cyanobacterium living in symbiotic association with ascidians.[3] A. marina is found in shaded niches, such as underneath coral reef invertebrates, where it utilizes the far-red light that filters through the overlying organisms.[4][5][6] This unique ecological positioning is a direct consequence of its specialized photosynthetic machinery. Subsequent research has identified other Acaryochloris-like organisms in various light-limited habitats, including endolithic communities.[7][8]

Physicochemical and Spectral Properties

The key to Chl d's evolutionary advantage lies in its molecular structure and resulting spectral properties. A formyl group at the C3 position, in place of the vinyl group found in Chl a, shifts its absorption maximum into the far-red region of the electromagnetic spectrum.[9][10] This allows organisms containing Chl d to absorb and utilize light at wavelengths that are largely inaccessible to organisms solely reliant on Chl a.

Comparative Spectral Data

The following table summarizes the key absorption maxima of major chlorophylls (B1240455) in vitro, highlighting the distinct red-shifted properties of this compound.

Chlorophyll TypeSoret Peak (in acetone)Qy Peak (in acetone)In Vivo Qy PeakPrimary Organisms
Chlorophyll a~430 nm~662 nm~680 nmPlants, Algae, Cyanobacteria
Chlorophyll b~453 nm~642 nm~650 nmPlants, Green Algae, Prochlorophytes
Chlorophyll c~447-452 nm~630-635 nmN/ADiatoms, Dinoflagellates, Brown Algae
This compound ~460 nm ~696 nm ~710-720 nm Acaryochloris marina
Chlorophyll f~406 nm~706 nm~720-760 nmCertain Cyanobacteria

Data compiled from multiple sources.

The Role of this compound in Photosynthesis

In Acaryochloris marina, Chl d not only functions as an accessory light-harvesting pigment but also replaces Chl a in the reaction centers of both Photosystem I (PSI) and Photosystem II (PSII).[3][11][12] This is a significant departure from the conventional understanding of photosynthetic reaction centers. The Chl a to Chl d ratio in A. marina can be as low as 0.01, with Chl d accounting for up to 99% of the total chlorophyll content.[13] This adaptation enables efficient oxygenic photosynthesis using low-energy far-red light, a process previously thought to be energetically unfeasible.[1][12][14]

Photosynthetic Efficiency

Despite utilizing lower energy photons, the energy storage efficiency in Photosystem II of cyanobacteria containing Chl d is comparable to that of cyanobacteria containing only Chl a.[12][14] This suggests unique adaptations in the electron transport chain to compensate for the lower energy input.

Biosynthesis of this compound

The biosynthetic pathway of Chl d is believed to diverge from that of Chl a. It is hypothesized that Chlorophyllide d is synthesized from Chlorophyllide a, which is then esterified by chlorophyll synthase to produce Chl d.[2] The precise enzymatic mechanism responsible for the conversion of the vinyl group at the C3 position of Chlorophyllide a to the formyl group of Chlorophyllide d is still under investigation, but it is thought to involve an oxygen-using enzyme.[2][15] Interestingly, the biosynthesis of Chl d in A. marina can occur in the absence of light, indicating a light-independent pathway.[15]

Chlorophyll_d_Biosynthesis cluster_unknown Glutamate Glutamate ProtoporphyrinIX Protoporphyrin IX Glutamate->ProtoporphyrinIX Multiple Steps Mg_ProtoporphyrinIX Mg-Protoporphyrin IX ProtoporphyrinIX->Mg_ProtoporphyrinIX Mg-chelatase Protochlorophyllide_a Protochlorophyllide a Mg_ProtoporphyrinIX->Protochlorophyllide_a Multiple Steps Chlorophyllide_a Chlorophyllide a Protochlorophyllide_a->Chlorophyllide_a Protochlorophyllide oxidoreductase Chlorophyllide_d Chlorophyllide d Chlorophyllide_a->Chlorophyllide_d Chlorophyll_a Chlorophyll a Chlorophyllide_a->Chlorophyll_a Chlorophyll synthase Unknown_Enzyme Unknown Oxygenase Chlorophyllide_a->Unknown_Enzyme Chlorophyllide_d->Chlorophyllide_a Chlorophyll_d This compound Chlorophyllide_d->Chlorophyll_d Chlorophyll synthase Unknown_Enzyme->Chlorophyllide_d

Fig. 1: Proposed biosynthetic pathway of this compound.

Evolutionary Significance and Niche Adaptation

The evolution of Chl d is a striking example of adaptation to a specific light environment. By utilizing far-red light, organisms like A. marina can thrive in niches where competition for visible light is intense.[4][5][11] This allows for the expansion of photosynthetic life into previously unexploited ecological zones. The existence of Chl d and other "red" chlorophylls like Chl f challenges the traditional view of the "red limit" for oxygenic photosynthesis and suggests a greater plasticity in the photosynthetic apparatus than previously imagined.[1][12][14]

Niche_Adaptation cluster_surface Surface Water cluster_deep Shaded Niche (e.g., under ascidians) Chl_a_Organisms Organisms with Chl a Visible_Light Visible Light Absorbed Chl_a_Organisms->Visible_Light Chl_d_Organisms Organisms with Chl d (Acaryochloris marina) Sunlight Sunlight (Visible + Far-Red Light) Sunlight->Chl_a_Organisms Far_Red_Light Far-Red Light Penetrates Sunlight->Far_Red_Light Far_Red_Light->Chl_d_Organisms

Fig. 2: Ecological niche partitioning based on chlorophyll type.

Experimental Protocols

Pigment Extraction and Quantification

A standardized protocol for the extraction and spectrophotometric quantification of chlorophylls is crucial for accurate comparative studies.

Objective: To extract and quantify this compound from Acaryochloris marina.

Materials:

  • Acaryochloris marina cell culture

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • 100% Acetone (B3395972) (or 90% Acetone/10% water)

  • Glass tissue grinder or sonicator

  • GF/F filters

  • Vortex mixer

Procedure:

  • Cell Harvesting: Centrifuge a known volume of A. marina culture to pellet the cells. Alternatively, filter the culture through a GF/F filter.

  • Cell Lysis: Resuspend the cell pellet in a small volume of 100% acetone. For filtered samples, place the filter in a tube with acetone. Disrupt the cells using a glass tissue grinder or sonicator on ice.[16]

  • Extraction: Vortex the mixture vigorously and incubate in the dark at 4°C for at least 18 hours to ensure complete pigment extraction.[16]

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Spectrophotometric Analysis: Transfer the supernatant to a cuvette and measure the absorbance at 664 nm (for Chl a) and 696 nm (for Chl d). Use 100% acetone as a blank.

  • Concentration Calculation: Use the following equations to determine the concentration of Chl a and Chl d (specific absorption coefficients may vary slightly depending on the solvent and literature source):

    • Chl a (µg/mL) = 11.93 * A664

    • Chl d (µg/mL) = 13.29 * A696

Pigment_Extraction_Workflow Start Cell Culture (Acaryochloris marina) Harvest Harvest Cells (Centrifugation or Filtration) Start->Harvest Lyse Cell Lysis (Acetone + Grinding/Sonication) Harvest->Lyse Extract Pigment Extraction (Dark, 4°C, 18h) Lyse->Extract Clarify Clarify Extract (Centrifugation) Extract->Clarify Analyze Spectrophotometric Analysis (A664, A696) Clarify->Analyze Calculate Calculate Chl a and Chl d Concentrations Analyze->Calculate End Results Calculate->End

Fig. 3: Workflow for this compound extraction and quantification.
High-Performance Liquid Chromatography (HPLC) for Pigment Separation

For more precise quantification and to separate Chl d from other pigments, reverse-phase HPLC is the method of choice.

Objective: To separate and quantify chlorophylls and carotenoids from a pigment extract.

Materials:

  • Pigment extract (as prepared in 7.1)

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, methanol, ethyl acetate (B1210297) gradients)

  • Pigment standards (if available)

General Procedure:

  • Sample Preparation: Filter the pigment extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a small volume (e.g., 20 µL) of the filtered extract onto the HPLC column.

  • Elution: Run a solvent gradient to separate the pigments based on their polarity. A typical gradient might start with a high concentration of a polar solvent and gradually increase the concentration of a non-polar solvent.

  • Detection: Monitor the elution of pigments using the PDA detector, which records the absorption spectrum of each eluting compound. Chl d can be identified by its characteristic absorption spectrum with a Qy peak around 696 nm.

  • Quantification: Integrate the peak area of the identified Chl d and compare it to the peak area of a known concentration of a standard (if available) or use published extinction coefficients for quantification.

Future Directions and Applications

The study of Chl d opens up several avenues for future research and potential applications. Understanding the enzymatic machinery responsible for Chl d biosynthesis could lead to the engineering of crops that can utilize a broader spectrum of light, potentially increasing photosynthetic efficiency in canopies where far-red light is enriched. Furthermore, the principles of far-red light harvesting in A. marina can inspire the design of novel artificial photosynthetic systems and biofuels. The unique properties of Chl d also make it a valuable tool for basic research into the biophysics of photosynthesis.

Conclusion

This compound is a testament to the remarkable adaptability of life. Its discovery has not only expanded our knowledge of the diversity of photosynthetic pigments but has also fundamentally altered our understanding of the energetic limits of oxygenic photosynthesis. By enabling the use of far-red light, Chl d has allowed organisms to colonize and thrive in previously inaccessible ecological niches, thereby pushing the boundaries of life on Earth. Continued research into the biology of Chl d-containing organisms promises to yield further insights into the evolution of this fundamental biological process and may pave the way for innovative biotechnological applications.

References

A Technical Guide to the Natural Sources and Habitats of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Chlorophyll (B73375) d (Chl d), a rare photosynthetic pigment that has garnered significant interest for its unique ability to absorb far-red light. We will delve into its natural sources, the specific habitats of the organisms that produce it, and the experimental protocols used for its study. This guide is intended to be a valuable resource for professionals in research and drug development who are interested in the novel biochemical properties and potential applications of this unique chlorophyll variant.

Natural Sources of Chlorophyll d

This compound was first identified in 1943 by Harold Strain and Winston Manning.[1] However, it was not until the 1990s that it was unambiguously identified in the cyanobacterium Acaryochloris marina, which remains the only organism known to utilize Chl d as its primary photosynthetic pigment.[1][2]

Primary Producer: Acaryochloris marina

The vast majority of known Chl d is produced by the cyanobacterium Acaryochloris marina.[2][3] This organism is unique among oxygenic phototrophs because it has replaced the ubiquitous Chlorophyll a (Chl a) with Chl d in its photosystem reaction centers.[2][4] This adaptation allows it to perform oxygenic photosynthesis using lower-energy far-red light, a capability not seen in most other photosynthetic life.[4][5] In A. marina, Chl d can constitute up to 99% of the total chlorophyll content.[4][6]

While several strains of Acaryochloris have been isolated, evidence from environmental sampling suggests a broader distribution of Chl d-producing organisms than currently identified.[7][8] Analyses of surface sediments from diverse aquatic environments have detected Chl d and its derivatives, indicating that the habitat for these phototrophs is widespread.[8][9]

Habitat and Ecological Niche

Organisms producing this compound are adapted to thrive in specialized niches where visible light is scarce, but far-red and near-infrared (NIR) light is abundant.[1][4] These environments are often shaded by other photosynthetic organisms that absorb the visible light spectrum, leaving the far-red light to penetrate deeper.[10]

Key Habitats Include:

  • Marine Symbiotic and Epiphytic Associations: Acaryochloris species are frequently found in close association with other marine organisms. They have been isolated from:

    • The surfaces of colonial ascidians (sea squirts), such as Diplosoma virens, where they live underneath the animal in a shaded environment.[10][11]

    • Epiphytic communities on red and brown macroalgae.[6][12]

  • Endolithic Environments: These cyanobacteria have been identified in endolithic (living within rock or other hard substrates) habitats, such as:

    • Beneath crustose coralline algae.[13][14]

    • Within the skeletons of corals.[11][13]

  • Hypersaline and Freshwater Systems: The known habitats of A. marina are not limited to typical marine environments. Strains have been discovered in:

    • A eutrophic, hypersaline lake (the Salton Sea, California), indicating an adaptation to high-salinity conditions.[4][12]

    • Microbial mats in high-elevation brackish lakes.[7]

    • The rhizosphere (root zone) of aquatic plants in heavily canopied freshwater streams.[7]

Environmental studies have confirmed the presence of Chl d across a wide range of physical parameters, including salinities from 0 to 50 practical salinity units (psu) and temperatures from 1°C to 40°C.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its primary producer, Acaryochloris marina.

ParameterValueSource Organism/EnvironmentReference
Primary Absorption Maximum (in vivo) ~710 nmAcaryochloris marina[1]
Chl d as % of Total Chlorophyll >95% (up to 99%)Acaryochloris marina[4][6]
Chl a / Chl d Ratio ~0.01Acaryochloris sp. (marina) strain Moss Beach[6]
Relative Abundance in Sediments Up to 4% of Chl a derivativesDiverse aquatic surface sediments[8]
Cell Density in Endolithic Niches 7.6 x 10¹ to 3.0 x 10³ cells/mgCrustose Coralline Algae[14]
Mass Extinction Coefficient (in Methanol) 71.11 L g⁻¹ cm⁻¹Purified Chl d[6]

Experimental Protocols

The isolation, identification, and quantification of this compound require specific biochemical techniques. The following sections detail the methodologies for key experiments.

Pigment Extraction from Source Material

This protocol is adapted from methodologies used for extracting pigments from cyanobacteria and other plant tissues.[6][15]

  • Sample Preparation: Harvest cultured cells of Acaryochloris marina by centrifugation or collect environmental samples (e.g., macroalgae). For solid samples, weigh approximately 150 mg of fresh material.

  • Cell Lysis: Place the sample in a mortar pre-chilled on ice. Add a small amount of quartz sand and a few milliliters of ice-cold 80% acetone (B3395972) or 100% methanol (B129727).[15]

  • Homogenization: Grind the sample with a pestle until a homogenous suspension is achieved. Perform this step quickly and keep the sample cold to prevent pigment degradation.[15]

  • Clarification: Transfer the suspension to a centrifuge tube. Centrifuge at approximately 2,500-4,500 x g for 5 minutes to pellet cell debris.[15]

  • Supernatant Collection: Carefully decant the supernatant, which contains the extracted pigments, into a clean volumetric flask.

  • Re-extraction (Optional): To ensure complete extraction, the pellet can be re-suspended in the solvent, centrifuged again, and the resulting supernatant combined with the first extract. Repeat until the pellet is colorless.[15]

  • Final Volume: Adjust the final volume in the volumetric flask with the extraction solvent and store in a light-impenetrable container to prevent photodegradation.

Separation and Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and identifying chlorophylls (B1240455) and their derivatives.[6][14]

  • System: An HPLC system equipped with a diode-array detector (DAD) is used for analysis.

  • Column: An Ascentis C-18 reverse-phase column (e.g., 150 × 2.1 mm; 3 µm particle size) is suitable for pigment separation.[6]

  • Mobile Phase: A binary solvent gradient is employed.

    • Solvent A: 80:20 (v/v) methanol / 50 mM aqueous ammonium (B1175870) acetate.[6]

    • Solvent B: 80:20 (v/v) methanol / acetone.[6]

  • Gradient Elution:

    • Begin with 100% Solvent A.

    • Apply a linear gradient to 100% Solvent B over 25 minutes.

    • Hold at 100% Solvent B for an additional 30 minutes for isocratic elution.[6]

    • Flow rate is maintained at approximately 300 µL/min.[6]

  • Detection: Monitor the eluent using the DAD across a wavelength range of 400–750 nm. This compound can be identified by its characteristic retention time and absorption spectrum, with a Qy peak around 696 nm.[6][16]

Quantification by Spectrophotometry

The concentration of purified Chl d can be determined using spectrophotometry.

  • Sample Preparation: Use the purified Chl d fraction collected from HPLC or a crude extract.

  • Measurement: Measure the absorbance of the pigment solution in a 1-cm path length cuvette using a spectrophotometer. Scan from 350-800 nm. The solvent used for extraction (e.g., 100% methanol) should be used as the blank.[6]

  • Identify Absorption Maximum: Determine the absorbance at the Qy peak maximum for Chl d in the specific solvent (e.g., ~697 nm in methanol).[6]

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) rearranged to C = A / (α * b), where:

    • C is the concentration in g/L.

    • A is the absorbance at the peak maximum.

    • α is the mass extinction coefficient (for Chl d in 100% methanol, α = 71.11 L g⁻¹ cm⁻¹).[6]

    • b is the path length of the cuvette (typically 1 cm).

Visualized Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key logical relationships and experimental processes related to this compound.

Simplified Biosynthesis of this compound

The complete enzymatic pathway for Chl d synthesis is not yet fully elucidated, but it is known to be derived from Chlorophyllide a. The conversion is catalyzed by an as-yet-unidentified oxygen-dependent enzyme.[1][7]

This compound Biosynthesis chlide_a Chlorophyllide a enzyme Unknown Enzyme (Oxygen-dependent) chlide_a->enzyme chlide_d Chlorophyllide d synthase Chlorophyll Synthase chlide_d->synthase chl_d This compound enzyme->chlide_d synthase->chl_d

Caption: Logical pathway for the biosynthesis of this compound from Chlorophyllide a.

Experimental Workflow for this compound Analysis

This workflow outlines the major steps from obtaining a biological sample to the final quantification of this compound.

This compound Analysis Workflow start Sample Collection (e.g., Acaryochloris culture) extraction Pigment Extraction (Acetone/Methanol) start->extraction separation HPLC Separation (C-18 Column) extraction->separation identification Identification (Retention Time & Spectrum) separation->identification quantification Spectrophotometric Quantification identification->quantification end Concentration Data quantification->end

Caption: Standard experimental workflow for the isolation and analysis of this compound.

References

Acaryochloris marina: A Technical Guide for Chlorophyll d Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Acaryochloris marina as a model organism for Chlorophyll (B73375) d (Chl d) research. This unique cyanobacterium's ability to harness far-red light through its Chl d-based photosynthetic machinery presents a compelling subject for fundamental and applied scientific inquiry.

Introduction to Acaryochloris marina

Acaryochloris marina is a unicellular cyanobacterium distinguished by its primary photosynthetic pigment, Chlorophyll d, which absorbs far-red light (700-750 nm).[1] First identified in 1993, this organism has been isolated from various marine environments, often as an epiphyte on red algae or associated with tunicates in light-filtered niches.[1] Its unique adaptation to utilize a spectral region of light largely inaccessible to other oxygenic phototrophs makes it an invaluable model for studying the outer limits of photosynthetic energy conversion.

Genomically, A. marina possesses a large and complex genome of approximately 8.3 Mb, including nine plasmids, which is thought to contribute to its adaptability.[2] Its photosynthetic apparatus features Photosystem I (PSI) and Photosystem II (PSII) reaction centers where Chlorophyll a is largely replaced by this compound.[2][3]

Data Presentation: Quantitative Insights into Acaryochloris marina

The following tables summarize key quantitative data derived from various studies on A. marina, providing a comparative overview for experimental design and interpretation.

Table 1: Growth and Pigment Characteristics under Different Light Regimes

ParameterVisible Light (VIS)Near-Infrared Light (NIR)Reference
Maximal Cell-Specific Growth Rate (day⁻¹) 0.380.64[4]
Population Doubling Time (days) 1.821.09[4]
This compound Concentration (pg cell⁻¹) -0.2[4]
Chlorophyll a Concentration (pg cell⁻¹) -0.007[4]
Chlorophyll a/d Ratio 0.2290.033[4]
Saturating Irradiance (Eₖ) (μmol photons m⁻² s⁻¹) >250 (blue light)No clear saturation at 365[4]

Table 2: Photosystem I Composition and Energetics

ComponentCharacteristicReference
Primary Electron Donor (P₇₄₀) Dimer of this compound and its epimer, this compound'[5]
Primary Electron Acceptor (A₀) Pheophytin a[3]
Pigment Composition per Monomer ~77 Chlorophylls (B1240455), 13 α-carotenes, 2 phylloquinones[3]
Redox Mid-point Potential (Eₘ) of P₇₄₀ +425 to +450 mV (similar to P₇₀₀)[6]
Excitation Energy Requirement for P*₇₄₀ 1.68 eV (5% less than P₇₀₀)[2]
Photosynthetic Efficiency (at 735 nm) 40 ± 1%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Acaryochloris marina.

Cultivation of Acaryochloris marina

Objective: To cultivate A. marina for experimental use.

Materials:

  • Acaryochloris marina strain (e.g., MBIC11017)

  • KESM medium or MBG-11 medium with high iron

  • 200-ml cell culture flasks or 50-ml Erlenmeyer flasks

  • Shaking incubator

  • Light source: Near-infrared (NIR) LEDs (centered at 720 nm) or white light (halogen or fluorescent lamps)

Protocol:

  • Prepare KESM medium (salinity of 30) or MBG-11 medium supplemented with 20 mM TES (pH 8.35) and a higher concentration of iron (Fe-EDTA).[4][7]

  • Inoculate the sterile medium with an A. marina culture to an initial optical density at 730 nm (OD₇₃₀) of ~0.5.[7]

  • Incubate the cultures at 28-30°C on a shaking incubator at 100-125 rpm.[4][7]

  • Provide a 12h/12h light/dark cycle with an irradiance of 15-40 μmol photons m⁻² s⁻¹.[4][7]

  • For biofilm studies, cells can be immobilized in alginate beads.[4]

Pigment Extraction and HPLC Analysis

Objective: To extract and quantify chlorophylls and carotenoids from A. marina.

Materials:

  • A. marina cell pellet

  • Methanol (B129727) (100%), Ethanol (B145695) (96%), or Acetone (B3395972) (90%)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., Spherisorb ODS-2)

  • Solvents for HPLC (e.g., water, methanol, acetone, ethyl acetate)

Protocol:

  • Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.

  • Grind the frozen pellet to a fine powder in a mortar and pestle kept cold with liquid nitrogen.

  • Extract the pigments by adding cold 90% methanol (or 96% ethanol/90% acetone) and homogenizing.[4][8] Incubate on ice for 30 minutes in the dark.[9]

  • Centrifuge at 5,000 x g for 10 minutes to pellet cell debris.[4]

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Inject the filtered extract into the HPLC system.

  • A typical elution gradient for pigment separation starts with a high concentration of a polar solvent mixture (e.g., water/methanol) and gradually increases the concentration of a less polar solvent (e.g., acetone or ethyl acetate).[8]

  • Monitor the elution profile at 440 nm for carotenoids and chlorophylls, and at 697 nm specifically for Chl d.[5]

  • Quantify pigments by comparing peak areas to those of known standards.

Isolation of Photosystem I (PSI) Complexes

Objective: To isolate and purify PSI complexes from A. marina.

Materials:

  • A. marina cell pellet

  • Buffer solutions (e.g., Tris-HCl, MES-NaOH)

  • Detergents (e.g., β-dodecyl maltoside (DoDM), n-octyl-β-D-glucopyranoside (OG))

  • Sucrose (B13894) solutions for density gradient centrifugation

  • Anion exchange chromatography column

  • Ultracentrifuge

Protocol:

  • Harvest A. marina cells and resuspend them in a suitable buffer.

  • Break the cells using a French press or sonication.

  • Isolate thylakoid membranes by differential centrifugation.

  • Solubilize the thylakoid membranes with a detergent mixture, for example, 0.8% (w/v) β-DoDM and 0.2% (w/v) OG, for 1 hour in the dark at 4°C.[10]

  • Remove unsolubilized material by centrifugation at 30,000 x g for 30 minutes at 4°C.[10]

  • Load the solubilized protein complexes onto a sucrose density gradient (e.g., 10-30%) and centrifuge at high speed.

  • Alternatively, for higher purity, the solubilized material can be first passed through an anion exchange column to enrich for chlorophyll-containing complexes.[11]

  • Collect the green bands corresponding to PSI complexes. The trimeric form of PSI is typically found in a higher density region of the gradient.

  • Characterize the isolated complexes by spectroscopy and SDS-PAGE.

Gene Expression Analysis via RT-qPCR

Objective: To quantify the expression of specific genes in A. marina in response to different conditions.

Materials:

  • A. marina cell pellets from different experimental conditions

  • TRIzol reagent or a suitable RNA extraction kit

  • Chloroform

  • Isopropanol

  • Ethanol (75%)

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., containing SYBR Green or EvaGreen)

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Homogenize the cell pellet in TRIzol reagent.[12][13]

    • Add chloroform, mix, and centrifuge to separate the phases.[12]

    • Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.[12]

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13]

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase, random primers or gene-specific primers, and dNTPs.[14]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]

    • Analyze the amplification data to determine the relative expression levels of the target gene, normalizing to a suitable reference gene.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological processes and experimental workflows relevant to Acaryochloris marina research.

Photosystem_I_Electron_Transport_Chain cluster_PSI Photosystem I Core P740 P740 (Chl d/d' heterodimer) A0 A₀ (Pheophytin a) P740->A0 A1 A₁ (Phylloquinone) A0->A1 Fx Fₓ (Fe-S cluster) A1->Fx FaFb Fₐ/Fₑ (Fe-S clusters) Fx->FaFb Fd Ferredoxin FaFb->Fd e⁻ transfer Plastocyanin Plastocyanin / Cytochrome c₆ Plastocyanin->P740 e⁻ donation Transcriptome_Analysis_Workflow cluster_culturing Cell Culturing cluster_processing Sample Processing cluster_analysis Data Analysis Culture1 A. marina Culture 1 (e.g., Low Irradiance Far-Red Light) RNA_Extraction1 RNA Extraction Culture1->RNA_Extraction1 Culture2 A. marina Culture 2 (e.g., High Irradiance White Light) RNA_Extraction2 RNA Extraction Culture2->RNA_Extraction2 cDNA_Synthesis1 cDNA Synthesis RNA_Extraction1->cDNA_Synthesis1 cDNA_Synthesis2 cDNA Synthesis RNA_Extraction2->cDNA_Synthesis2 Sequencing High-Throughput Sequencing (RNA-Seq) cDNA_Synthesis1->Sequencing cDNA_Synthesis2->Sequencing DE_Analysis Differential Expression Analysis Sequencing->DE_Analysis Bioinformatics Bioinformatic Analysis (Pathway, GO, etc.) DE_Analysis->Bioinformatics High_Light_Stress_Response cluster_cellular_response Cellular Response HighLight High Irradiance White Light Upregulation Upregulation of: HighLight->Upregulation Downregulation Downregulation of: HighLight->Downregulation HLIPs High-Light Inducible Proteins (HLIPs) (Photoprotection) Upregulation->HLIPs CCM Carbon Concentrating Mechanism (CCM) (Enhanced CO₂ Fixation) Upregulation->CCM Chaperones Molecular Chaperones (e.g., groEL, dnaK) (Protein Folding/Repair) Upregulation->Chaperones NblA NblA (Phycobilisome Degradation) Upregulation->NblA PhotosynthesisGenes Photosynthesis-related Genes (e.g., Photosystem components) Downregulation->PhotosynthesisGenes

References

The Enigmatic Leap: A Technical Guide to the Biosynthesis of Chlorophyll d from Chlorophyll a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d), a rare variant of chlorophyll, has garnered significant attention for its unique ability to absorb far-red light, extending the spectral range of photosynthesis to wavelengths beyond 700 nm.[1] This characteristic allows organisms possessing Chl d, most notably the cyanobacterium Acaryochloris marina, to thrive in light-limited environments.[1] While it is established that Chlorophyll a (Chl a) is the precursor to Chl d, the precise enzymatic machinery governing this transformation remains one of the significant unsolved puzzles in chlorophyll biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the Chl d biosynthetic pathway, detailing proposed mechanisms, experimental evidence, and relevant protocols for its study.

The core chemical transformation involves the oxidation of the vinyl group at the C3 position of Chl a to a formyl group in Chl d.[2] Isotope labeling studies using ¹⁸O have confirmed that the oxygen atom in this formyl group is derived from molecular oxygen, strongly suggesting the involvement of an oxygenase-type enzyme.[2] However, as of late 2022, this putative "Chlorophyll d synthase" has not been identified.[1]

Proposed Biosynthetic Pathway

The biosynthesis of Chl d is understood to diverge from the canonical chlorophyll synthesis pathway after the formation of chlorophyllide a. The final steps are believed to proceed as follows:

  • From Chlorophyllide a to Chlorophyll a: Chlorophyllide a is esterified with a phytyl group by the enzyme chlorophyll synthase to produce Chlorophyll a.[4][5]

  • Conversion to this compound: Chlorophyll a is then converted to this compound through the oxidation of its C3 vinyl group.[2][3] An alternative, though less favored, hypothesis suggests that chlorophyllide a may first be converted to chlorophyllide d, which is then esterified by chlorophyll synthase to yield this compound.[1]

The following diagram illustrates the proposed terminal steps in the biosynthesis of this compound.

Chlorophyll_d_Biosynthesis cluster_main_pathway Main Photosynthetic Pigment Pathway cluster_Chl_d_synthesis This compound Branch Chlorophyllide_a Chlorophyllide_a Chlorophyll_a Chlorophyll_a Chlorophyllide_a->Chlorophyll_a Chlorophyll synthase Chlorophyllide_d Chlorophyllide_d Chlorophyllide_a->Chlorophyllide_d Putative Oxygenase (Alternative Pathway) Chlorophyll_d Chlorophyll_d Chlorophyll_a->Chlorophyll_d Putative Oxygenase (Unknown Enzyme) Chlorophyllide_d->Chlorophyll_d Chlorophyll synthase

Caption: Proposed biosynthetic pathways for this compound from Chlorophyllide a.

Quantitative Data

Due to the unknown nature of the primary enzyme, quantitative data on the enzymatic conversion of Chl a to Chl d is unavailable. However, a non-enzymatic, in-vitro chemical synthesis has been reported, providing a baseline for the feasibility of this conversion.

ParameterValueConditionsReference
In-vitro Conversion Yield31%Chlorophyll a in dry tetrahydrofuran (B95107) (THF) with thiophenol and acetic acid at room temperature.[6]
Chl d / Chl a ratio in A. marina>90% Chl dIn vivo measurements in Acaryochloris marina.[7]
Mass of Chl d per cell biomass in A. marina28.9–30.4 µg/gIn vivo measurements in Acaryochloris marina.[8]

Experimental Protocols

Protocol 1: Non-Enzymatic In-Vitro Conversion of Chlorophyll a to this compound

This protocol is adapted from the method described by Tamiaki et al. (2012), which demonstrates a chemical pathway for the conversion.[6]

Materials:

  • Purified Chlorophyll a

  • Dry tetrahydrofuran (THF)

  • Thiophenol

  • Acetic acid

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for reagent addition

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dissolve a known quantity of purified Chlorophyll a in dry THF in a round-bottom flask under a nitrogen atmosphere to prevent photo-oxidation.

  • Add thiophenol and acetic acid to the solution while stirring at room temperature. The molar ratio of reagents should be optimized, but a starting point is a molar excess of thiophenol and acetic acid relative to Chlorophyll a.

  • Allow the reaction to proceed at room temperature in the dark. Monitor the reaction progress using TLC or HPLC. The formation of this compound can be observed by the appearance of a new spot/peak with a characteristic absorption spectrum.

  • Once the reaction has reached the desired conversion, quench the reaction by adding a suitable buffer, such as a saturated sodium bicarbonate solution, to neutralize the acetic acid.

  • Extract the chlorophylls (B1240455) from the aqueous phase using an organic solvent like diethyl ether or dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the resulting this compound from the reaction mixture using column chromatography or preparative HPLC.

Expected Outcome:

This procedure is reported to yield approximately 31% this compound.[6] The product should be verified by spectrophotometry, looking for the characteristic Qy absorption peak of this compound around 697-698 nm in methanol.[8]

Protocol 2: Extraction and Spectrophotometric Quantification of Chlorophylls from Acaryochloris marina

This protocol provides a general method for extracting and quantifying chlorophylls from a biological source.

Materials:

  • Acaryochloris marina cell culture

  • Centrifuge and centrifuge tubes

  • Mortar and pestle or tissue homogenizer

  • 80% or 100% acetone (B3395972) (ice-cold)

  • Spectrophotometer

  • Cuvettes

  • Filter paper or syringe filters (0.2 µm)

Procedure:

  • Harvest A. marina cells from the culture medium by centrifugation (e.g., 4500 rpm for 5 minutes).[9]

  • Decant the supernatant and resuspend the cell pellet in a small volume of ice-cold 80% or 100% acetone.[9]

  • Disrupt the cells to release the pigments. This can be achieved by grinding the cell suspension with a mortar and pestle, optionally with the addition of a small amount of quartz sand, or by using a tissue homogenizer.[9] All steps should be performed in dim light and on ice to prevent pigment degradation.[9]

  • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 4500 rpm for 5 minutes) to pellet the cell debris.[9]

  • Carefully transfer the supernatant containing the extracted pigments to a clean tube.

  • Clarify the pigment extract by passing it through a 0.2 µm syringe filter to remove any remaining particulate matter.

  • Measure the absorbance spectrum of the extract using a spectrophotometer from 350 to 800 nm. Use the extraction solvent (e.g., 80% acetone) as a blank.

  • Identify the peak absorbances for this compound (around 401, 460, and 697 nm in methanol) and Chlorophyll a (around 435 and 666 nm in methanol).[8] The exact peak positions will vary slightly depending on the solvent used.

  • Calculate the concentrations of this compound and Chlorophyll a using the appropriate extinction coefficients for the solvent used.

Logical Relationships and Workflows

The following diagram outlines the logical workflow for investigating the biosynthesis of this compound.

investigation_workflow cluster_organism Organism Studies cluster_in_vitro In Vitro Studies cluster_analysis Analysis & Identification organism_culture Culture Acaryochloris marina pigment_extraction Pigment Extraction & Analysis organism_culture->pigment_extraction gene_expression Gene Expression Analysis (Candidate Oxygenases) organism_culture->gene_expression spectroscopy Spectroscopic Characterization (Absorbance, Fluorescence) pigment_extraction->spectroscopy enzymatic_assay In Vitro Enzymatic Assay (with candidate enzymes) gene_expression->enzymatic_assay chemical_synthesis Non-enzymatic Synthesis chemical_synthesis->spectroscopy enzymatic_assay->spectroscopy mass_spec Mass Spectrometry spectroscopy->mass_spec enzyme_identification Identification of This compound Synthase mass_spec->enzyme_identification

Caption: A logical workflow for the investigation of this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound from Chlorophyll a represents a fascinating and important area of research. While the overall chemical transformation is understood, the identity of the catalyzing enzyme remains elusive. Future research will undoubtedly focus on identifying this "this compound synthase" through a combination of genetic, biochemical, and proteomic approaches in Acaryochloris marina. The successful identification and characterization of this enzyme will not only fill a critical gap in our understanding of chlorophyll metabolism but could also open new avenues for bioengineering crops with enhanced light-harvesting capabilities, a prospect of significant interest in agriculture and renewable energy. The development of robust in-vitro enzymatic assays will be pivotal in screening candidate enzymes and elucidating the regulatory mechanisms that control this unique biosynthetic pathway.

References

The Role of Chlorophyll d in Low-Light Adapted Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oxygenic photosynthesis, the paradigm has long been dominated by chlorophyll (B73375) a (Chl a), the primary pigment responsible for capturing light energy. However, the discovery of chlorophyll d (Chl d) has fundamentally challenged this notion, revealing a remarkable adaptation of certain cyanobacteria to low-light environments. These unique microorganisms thrive in ecological niches where visible light is scarce, utilizing far-red light to drive oxygenic photosynthesis. This technical guide provides an in-depth exploration of the pivotal role of Chl d in these low-light adapted cyanobacteria, detailing its photochemical properties, its integration into the photosynthetic machinery, and the regulatory mechanisms governing its synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the unique biology of these organisms and the potential applications of their novel photosynthetic mechanisms.

This compound was first identified in 1943 by Manning and Strain, but it was not until 1996 that it was definitively identified as the major photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][2][3] This organism is found in environments depleted of visible light, such as underneath ascidians or as an epiphyte on macroalgae, where it is exposed to light filtered through Chl a-containing organisms.[1][3] A. marina and other cyanobacteria capable of synthesizing Chl d have evolved to absorb and utilize far-red light, a spectral region largely inaccessible to most other oxygenic phototrophs.[2][4] This adaptation is a testament to the remarkable plasticity of the photosynthetic apparatus and opens new avenues for research into bioenergetics and potential applications in fields such as agriculture and renewable energy.

Photochemical Properties of this compound

The unique photochemical properties of Chl d are central to its function in low-light environments. The key distinction between Chl d and Chl a lies in a minor structural modification: the substitution of a formyl group for the vinyl group at the C3 position of the chlorin (B1196114) macrocycle.[1][5] This seemingly small change results in a significant red-shift in the pigment's absorption spectrum.

Absorption Spectra

In organic solvents, Chl d exhibits its primary absorption peak (Qy band) in the far-red region of the spectrum, typically between 696 nm and 698 nm in methanol (B129727) or acetone.[1][5] This is a substantial shift compared to Chl a, which has its Qy peak around 665 nm in the same solvents.[6][7] The Soret band of Chl d is also broadened, with two peaks around 401 nm and 460 nm in methanol.[1][3] In vivo, the absorption maximum of Chl d-containing organisms is even further red-shifted, with peaks observed between 704 nm and 720 nm.[1][5]

Redox Potential

A critical aspect of Chl d's functionality in oxygenic photosynthesis is the redox potential of the primary electron donor in Photosystem I (PSI), which is a special pair of Chl d molecules designated as P740.[8] Despite absorbing lower energy far-red light, the midpoint oxidation-reduction potential of P740 has been determined to be approximately +450 mV.[1][9] This is remarkably similar to the redox potential of P700, the Chl a-based primary donor in other cyanobacteria and plants, which is crucial for generating the reducing power necessary for carbon fixation.[2][9]

Data Presentation: Quantitative Properties of this compound

The following tables summarize key quantitative data related to this compound.

ParameterValueOrganism/SolventReference(s)
Absorption Maxima (Qy)
in vitro (Methanol)697-698 nmPurified Chl d[1][3]
in vitro (Acetone)~696 nmPurified Chl d[5]
in vivo704-705 nmAcaryochloris sp. Moss Beach[1][3]
in vivo710-720 nmAcaryochloris marina[5]
Soret Band Maxima
in vitro (Methanol)401 nm, 460 nmPurified Chl d[1][3]
Redox Potential
P740 (PSI Primary Donor)+335 mV to +450 mVAcaryochloris marina[1][8][9]
Pigment Ratios
Chl a / Chl d0.01Acaryochloris sp. Moss Beach[1][3]
Chl a / Chl d~0.05 (photoautotrophic)Acaryochloris marina MBIC11017[10]
Chl a / Chl d0.39 (dark heterotrophic)Acaryochloris marina MBIC11017[10]

Role of this compound in Photosystems

In cyanobacteria that predominantly utilize Chl d, this pigment is not merely an accessory light-harvesting molecule but is integrated into the core of the photosynthetic reaction centers.

Photosystem I (PSI)

In Acaryochloris marina, the PSI reaction center contains a special pair of Chl d molecules, termed P740, which acts as the primary electron donor.[8] The PSI complex in this organism is estimated to contain approximately 180 molecules of Chl d for every one molecule of Chl a.[8] While P740 is composed of Chl d, Chl a is thought to function as the primary electron acceptor (A0) in the PSI electron transport chain.[11]

Photosystem II (PSII)

The composition of the PSII reaction center in Chl d-containing cyanobacteria is more debated. It is believed that Chl d is also a component of the PSII reaction center, with a primary donor designated as P725.[11][12] The special pair in PSII may be a Chl d/Chl d homodimer or a Chl a/Chl d heterodimer.[1] Despite the lower energy of the far-red photons absorbed by Chl d, the PSII in Acaryochloris marina is capable of water oxidation, a process that requires a high redox potential.[13]

Far-Red Light Photoacclimation (FaRLiP)

While Acaryochloris marina constitutively uses Chl d as its primary chlorophyll, a number of other cyanobacteria can acclimate to far-red light through a process known as Far-Red Light Photoacclimation (FaRLiP).[9][10][14][15] This adaptive response allows these organisms to thrive in environments where they are shaded by other photosynthetic organisms.

During FaRLiP, these cyanobacteria:

  • Synthesize both Chl d and another far-red absorbing chlorophyll, Chl f.[9][10]

  • Extensively remodel their photosynthetic apparatus, including Photosystems I and II, and the phycobilisomes.[16][17]

  • Express a specific cluster of genes, typically around 20-21 genes, that encode for the modified photosynthetic components and regulatory proteins.[9][10][14][15]

Regulation of FaRLiP

The FaRLiP response is controlled by a set of three regulatory proteins encoded within the FaRLiP gene cluster: RfpA, RfpB, and RfpC.[4][13][14][15][16]

  • RfpA: A knotless phytochrome (B1172217) that acts as a far-red light sensor. It possesses a histidine kinase domain.[15]

  • RfpB: A response regulator and transcriptional activator that controls the expression of the FaRLiP gene cluster.[15]

  • RfpC: A small response regulator that is thought to act as a phosphate (B84403) shuttle between RfpA and RfpB.[13][15]

The current model suggests that under far-red light conditions, RfpA is activated, leading to the phosphorylation and activation of RfpB, which in turn initiates the transcription of the FaRLiP genes.[4][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and FaRLiP.

Protocol 1: Chlorophyll Extraction and HPLC Analysis

This protocol is adapted for the extraction and quantification of chlorophylls (B1240455) from cyanobacterial cultures.

Materials:

  • Cyanobacterial culture

  • Methanol (100%, pre-cooled to 4°C)

  • Centrifuge

  • Vortex mixer

  • Spectrophotometer

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Harvest 1 mL of cyanobacterial culture by centrifugation at 15,000 x g for 7 minutes.[18]

  • Discard the supernatant.

  • Add 1 mL of pre-cooled 100% methanol to the cell pellet.

  • Resuspend the pellet thoroughly by vortexing.

  • Incubate the sample in the dark at 4°C for 20 minutes to extract the pigments.[18]

  • Centrifuge at 15,000 x g for 7 minutes to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted pigments to a new tube.

  • For spectrophotometric quantification, measure the absorbance at the respective Qy peaks for Chl a and Chl d.

  • For detailed pigment analysis, inject the supernatant into an HPLC system. A common mobile phase involves a gradient of solvents such as a mixture of methanol, acetone, and water.[19][20] Pigments are detected by their absorbance at specific wavelengths (e.g., 440 nm for the Soret band and 660-700 nm for the Qy bands).

Protocol 2: Isolation of Photosystem II (PSII) Core Particles

This protocol outlines a general procedure for the isolation of functional PSII core particles from cyanobacteria.

Materials:

  • Concentrated cyanobacterial cell culture

  • Thylakoid isolation buffer (e.g., containing MES, NaCl, CaCl2, and protease inhibitors)

  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside (β-DDM))

  • Chromatography system (e.g., ion-exchange or affinity chromatography)

Procedure:

  • Cell Lysis and Thylakoid Membrane Isolation:

    • Harvest cyanobacterial cells by centrifugation.

    • Resuspend cells in a hypotonic buffer and break them open using a French press or bead beater.

    • Isolate the thylakoid membranes by differential centrifugation.

  • Solubilization of Thylakoid Membranes:

    • Resuspend the purified thylakoid membranes in a buffer containing a mild non-ionic detergent like β-DDM to solubilize the membrane protein complexes.

    • Incubate on ice with gentle stirring.

  • Purification of PSII Core Particles:

    • Remove unsolubilized material by ultracentrifugation.

    • Load the supernatant onto an ion-exchange chromatography column (e.g., Q-Sepharose).[21]

    • Elute the PSII core particles using a salt gradient.

    • Alternatively, for tagged proteins, affinity chromatography can be used.[22]

  • Characterization:

    • Assess the purity and integrity of the isolated PSII core particles using SDS-PAGE and spectroscopic methods.

    • Measure oxygen evolution activity to confirm functionality.

Mandatory Visualizations

Signaling Pathway for Far-Red Light Photoacclimation (FaRLiP)

FaRLiP_Signaling_Pathway FarRedLight Far-Red Light (>700 nm) RfpA_inactive RfpA (inactive) Histidine Kinase FarRedLight->RfpA_inactive Activates WhiteLight White Light (<700 nm) RfpA_active RfpA-P (active) Histidine Kinase WhiteLight->RfpA_active Inactivates RfpA_inactive->RfpA_active Autophosphorylation RfpC RfpC Phosphate Shuttle RfpA_active->RfpC Phosphotransfer RfpB_inactive RfpB (inactive) Response Regulator RfpC->RfpB_inactive Phosphotransfer RfpB_active RfpB-P (active) Transcriptional Activator RfpB_inactive->RfpB_active Phosphorylation FaRLiP_genes FaRLiP Gene Cluster (psa, psb, apc paralogs, chlF, etc.) RfpB_active->FaRLiP_genes Activates Transcription FaRLiP_response FaRLiP Response: - Chl d & Chl f synthesis - Photosystem remodeling - Growth in far-red light FaRLiP_genes->FaRLiP_response Leads to

Caption: The FaRLiP signaling cascade initiated by far-red light.

Experimental Workflow for Chlorophyll Analysis

Chlorophyll_Analysis_Workflow start Start: Cyanobacterial Culture centrifuge1 1. Harvest Cells (Centrifugation) start->centrifuge1 extract 2. Pigment Extraction (Methanol, Dark, 4°C) centrifuge1->extract centrifuge2 3. Pellet Debris (Centrifugation) extract->centrifuge2 supernatant Pigment Extract (Supernatant) centrifuge2->supernatant hplc 4a. HPLC Analysis (Separation & Quantification) supernatant->hplc spectro 4b. Spectrophotometry (Absorbance Measurement) supernatant->spectro hplc_data Chromatogram (Pigment Profile) hplc->hplc_data spectro_data Absorbance Spectra (Chl d/a Ratio) spectro->spectro_data end End: Data Analysis hplc_data->end spectro_data->end Chl_d_Photosynthesis FarRedLight Far-Red Light (>700 nm) Chld_Antenna Chl d Antenna FarRedLight->Chld_Antenna Light Harvesting PSII Photosystem II (P725 - Chl d) Chld_Antenna->PSII Energy Transfer PSI Photosystem I (P740 - Chl d) Chld_Antenna->PSI Energy Transfer O2 O₂ PSII->O2 Oxidation ETC Electron Transport Chain PSII->ETC e⁻ NADPH NADPH PSI->NADPH e⁻ Acceptor (NADP⁺) H2O H₂O H2O->PSII e⁻ Donor ETC->PSI e⁻ ATP ATP ETC->ATP Proton Gradient

References

Spectroscopic Properties of Purified Chlorophyll d: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of purified Chlorophyll (B73375) d (Chl d), a unique pigment found in certain cyanobacteria like Acaryochloris marina. Its ability to absorb far-red light has significant implications for our understanding of photosynthesis and potential applications in various fields, including drug development and bio-inspired energy systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and conceptual relationships.

Introduction to Chlorophyll d

This compound is a distinct form of chlorophyll that was first identified in 1943. Unlike other chlorophylls, Chl d has a formyl group at the C3 position of the chlorin (B1196114) macrocycle instead of a vinyl group. This structural modification results in a significant red shift in its absorption spectrum, allowing organisms containing Chl d to utilize far-red light for photosynthesis, typically in environments where visible light is scarce.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters of purified this compound in various organic solvents. This data is crucial for the identification, quantification, and characterization of this pigment.

Table 1: Absorption Properties of Purified this compound

SolventSoret Band (λmax, nm)Qy Band (λmax, nm)Molar Extinction Coefficient (ε) at Qy peak (L mol⁻¹ cm⁻¹)
100% Methanol (B129727)401, 460697-69863,680[1][2][3]
Diethyl ether~460~690Not reported
Acetone (B3395972)Not specifiedNot specifiedNot reported
1:40 Acetonitrile-MethanolNot specified~720 (at 295 K)Not reported

Table 2: Fluorescence Properties of Purified this compound

SolventExcitation Wavelength (nm)Emission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
1:40 Acetonitrile-Methanol650~725 (at 295 K)0.13 ± 0.02 (at 295 K)

Experimental Protocols

Detailed methodologies are essential for the reproducible purification and spectroscopic analysis of this compound. The following sections outline the key experimental procedures cited in the literature.

Purification of this compound

A common method for the isolation and purification of this compound from cyanobacterial cultures, such as Acaryochloris marina, is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Purification of this compound

  • Cell Lysis and Pigment Extraction:

    • Harvest cyanobacterial cells by centrifugation.

    • Extract the pigments by homogenizing the cell pellet in a suitable organic solvent, such as 100% acetone or methanol.

    • Centrifuge the homogenate to remove cell debris.

    • Collect the supernatant containing the pigment mixture.

  • HPLC Separation:

    • HPLC System: An Agilent 1200 series or a similar system equipped with a diode-array detector is typically used.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A gradient of two or more solvents is used for separation. A common solvent system is a gradient of methanol in an aqueous buffer (e.g., ammonium (B1175870) acetate) and a mixture of methanol and acetone.

    • Detection: Monitor the elution of pigments at multiple wavelengths, typically around 440 nm (Soret band) and 697 nm (Qy band of Chl d).

    • Fraction Collection: Collect the fraction corresponding to the this compound peak based on its retention time and spectral properties.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.

    • Store the purified this compound in a dark, cold, and inert environment to prevent degradation.

Absorption Spectroscopy

Absorption spectroscopy is fundamental for identifying and quantifying this compound.

Protocol: UV-Visible Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

  • Sample Preparation:

    • Dissolve the purified this compound in the desired spectroscopic-grade solvent (e.g., 100% methanol, diethyl ether).

    • Use a quartz cuvette with a defined path length (typically 1 cm).

  • Measurement:

    • Record the absorption spectrum over a wavelength range of at least 350 nm to 800 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands.

  • Quantification:

    • Use the Beer-Lambert law (A = εcl) to determine the concentration of this compound, where A is the absorbance at the Qy peak, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited-state properties of this compound.

Protocol: Fluorescence Emission Spectroscopy

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is necessary.

  • Sample Preparation:

    • Prepare a dilute solution of purified this compound in the chosen solvent to avoid inner filter effects (absorbance at the excitation wavelength should be low, typically < 0.1).

    • Use a fluorescence-grade quartz cuvette.

  • Measurement:

    • Set the excitation wavelength to a value where this compound absorbs strongly (e.g., in the Soret or Qy band).

    • Scan the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 650 nm to 850 nm).

    • Correct the emission spectrum for the instrument's response function.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard of known quantum yield (e.g., cresyl violet in methanol).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of this compound and the logical relationships between its key spectroscopic properties.

Caption: Experimental workflow for the purification and spectroscopic characterization of this compound.

Spectroscopic_Properties_Relationship cluster_absorption Absorption Properties cluster_emission Emission Properties Soret Soret Band (High Energy) Qy Qy Band (Low Energy) Extinction Molar Extinction Coefficient (ε) Qy->Extinction characterized by Excited_State Excited Singlet State (S1) Qy->Excited_State leads to Emission Fluorescence Emission (Stokes Shift) Quantum_Yield Fluorescence Quantum Yield (ΦF) Structure Molecular Structure (Formyl Group at C3) Structure->Soret determines Structure->Qy determines Excited_State->Emission results in Excited_State->Quantum_Yield efficiency described by

References

A Technical Guide to the Function of Chlorophyll d in Photosystem I and Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of chlorophyll (B73375) d (Chl d) in cyanobacteria such as Acaryochloris marina has fundamentally altered the understanding of oxygenic photosynthesis, particularly the perceived energy limits required to drive the oxidation of water. This technical guide provides an in-depth examination of the dual functionality of Chl d within both Photosystem I (PSI) and Photosystem II (PSII). It details Chl d's role not only as a far-red light-harvesting antenna pigment but also as the primary electron donor in the reaction centers of both photosystems. This document synthesizes quantitative data on pigment composition and biophysical properties, outlines detailed experimental protocols for the characterization of these unique photosystems, and provides visual representations of the key energy and electron transfer pathways.

The Role of Chlorophyll d in Photosystem I (PSI)

In most oxygenic phototrophs, Photosystem I is defined by a reaction center special pair of chlorophyll a molecules, P700, which absorbs light at a maximum of 700 nm. The cyanobacterium Acaryochloris marina represents a paradigm shift, utilizing Chl d to harness lower-energy, far-red light.[1][2]

The P740 Reaction Center

The core of the A. marina PSI reaction center is a special pair of Chl d molecules, designated P740 after its maximal absorption bleach upon photo-oxidation.[1][3] This Chl d homodimer serves as the primary electron donor, initiating the light-driven electron transport chain.[4] Structural analysis by cryo-electron microscopy has revealed that the special pair is specifically a dimer of a Chl d and its epimer, Chl d'.[5] Upon excitation by light energy funneled from antenna pigments, P740 donates an electron, becoming the cation radical P740+.

Electron Transfer Pathway in PSI

The electron transfer chain in the PSI of A. marina shows unique adaptations. While the terminal iron-sulfur cluster acceptors (FX, FA, and FB) are conserved, the initial acceptors are distinct[1][6]:

  • Primary Acceptor (A0): Uniquely, the A0 site is occupied by two pheophytin a molecules, rather than the chlorophyll a found in other PSI structures.[5][6][7]

  • Secondary Acceptor (A1): The electron is subsequently transferred to phylloquinone molecules.[6]

  • Terminal Acceptors: The electron proceeds through the three conserved 4Fe-4S clusters (FX, FA, and FB) before reducing ferredoxin.[6]

Despite using lower-energy photons (~1.68 eV for 740 nm light vs. ~1.77 eV for 700 nm light), the PSI complex in A. marina generates a reducing power nearly equivalent to that of Chl a-based systems.[1][8] This is accomplished by tuning the redox potentials of the electron transfer cofactors.

Antenna Function

Chl d is the predominant pigment in the PSI complex, vastly outnumbering Chl a.[1][9] It functions as the primary light-harvesting pigment, absorbing far-red light that is inaccessible to most other oxygenic phototrophs.[10] This allows A. marina to thrive in ecological niches where visible light is filtered out by other organisms.[11] The absorbed energy is efficiently transferred through the network of antenna Chl d molecules to the P740 reaction center.[12][13]

Quantitative Data for PSI in Acaryochloris marina
ParameterValueReferences
Primary DonorP740 (this compound / d' dimer)[1][5]
Primary Donor Absorption Max.~740 nm[1][3]
Primary Donor Redox Potential (Em)+335 mV (Initial); +425 to +450 mV (Reassessed)[1][8][14][15]
Primary Acceptor (A0)Pheophytin a[5][6][7]
Pigment Composition (per monomer)~77 Chlorophylls (B1240455) (mostly Chl d), 13 α-carotenes[6][7]
Pigment Ratio (in purified complex)~180 Chl d per 1 Chl a[1][9]

The Role of this compound in Photosystem II (PSII)

The function of Chl d in PSII is arguably more significant, as PSII must generate a sufficiently high redox potential to oxidize water—a feat previously thought to require the energy of visible light absorbed by Chl a (P680).

The P713/P725 Reaction Center

Compelling evidence from spectroscopic studies indicates that the primary electron donor in A. marina's PSII is also a special pair of Chl d molecules.[3] This reaction center is designated P713 or P725 depending on the specific measurement conditions.[4] Fourier-transform infrared (FTIR) difference spectroscopy has confirmed that the special pair is a Chl d homodimer.[4] This finding challenges the paradigm that Chl a is a prerequisite for water oxidation in oxygenic photosynthesis.[16]

Electron Transfer and Water Oxidation

Despite the lower excitation energy of the Chl d special pair, the PSII complex in A. marina performs water oxidation with kinetics comparable to Chl a-containing organisms.[17][18]

  • Primary Donor: P713/P725 (Chl d dimer).[4][5]

  • Primary Acceptor: The primary electron acceptor is pheophytin a .[4][19]

  • Quinone Acceptors: Electrons are subsequently transferred to plastoquinone (B1678516) molecules (QA and QB).

  • Donor Side: The oxidized P713/P725+ radical is re-reduced by the tyrosine Z (YZ) residue, which in turn extracts electrons from the oxygen-evolving complex (a Mn4CaO5 cluster), driving the oxidation of water.[17]

The overall energetics of PSII are adjusted to accommodate the lower-energy photon, partly by modulating the redox potentials of the electron transfer components.[4][20]

Antenna Function

Similar to PSI, Chl d is the major antenna pigment in the PSII core and its associated Pcb (prochlorophyte chlorophyll-binding) antenna proteins.[3][21] PSII-enriched preparations show a high abundance of Chl d relative to a substoichiometric amount of Chl a, indicating that Chl d is responsible for the bulk of far-red light harvesting for PSII.[4][19] Cryo-EM studies have revealed the structure of a massive PSII-Pcb tetrameric megacomplex, illustrating the extensive antenna system.[21][22]

Quantitative Data for PSII in Acaryochloris marina
ParameterValueReferences
Primary DonorP713 / P725 (this compound dimer)[4]
Primary Donor Absorption Max.~713 - 725 nm[5]
Primary AcceptorPheophytin a[4][19]
Em(Phe a / Phe a-)-478 mV[20]
Pigment Composition (Core)~55 Chl d, ~3 Chl a per 2 Pheophytin a[4]
Pigment Composition (Crude RC)~20 Chl d, ~0.5 Chl a per 2 Pheophytin a[19]

Key Experimental Protocols

The characterization of Chl d-containing photosystems relies on a combination of biochemical, spectroscopic, and structural biology techniques.

Protocol for Isolation of Photosystem Complexes

This protocol provides a general workflow for isolating PSI or PSII complexes from A. marina. Specific detergent concentrations and chromatography resins may require optimization.

  • Cell Culture and Harvest: Grow Acaryochloris marina (e.g., strain MBIC 11017) in a suitable marine medium (e.g., Marine BG-11).[3] Harvest cells in the late-logarithmic phase by centrifugation (e.g., 6,000 x g, 10 min, 4°C).

  • Thylakoid Membrane Preparation: Resuspend cell pellets in a buffered solution (e.g., 50 mM MES-NaOH pH 6.5, 25% glycerol, 10 mM MgCl2, 5 mM CaCl2). Break cells using a bead beater or French press.[3] Remove unbroken cells by low-speed centrifugation (e.g., 3,000 x g, 5 min). Pellet the thylakoid membranes by ultracentrifugation (e.g., 200,000 x g, 1 hour).

  • Detergent Solubilization: Resuspend thylakoid membranes in a solubilization buffer (e.g., 50 mM MES-NaOH pH 6.5, 0.5 M betaine) to a chlorophyll concentration of ~1 mg/mL. Add a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DDM), to a final concentration of 1-2% (w/v).[22] Incubate on ice with gentle stirring for 30-60 minutes.

  • Removal of Unsolubilized Material: Centrifuge the mixture at high speed (e.g., 40,000 x g, 20 min) to pellet unsolubilized membranes. The supernatant contains the solubilized pigment-protein complexes.

  • Purification by Sucrose (B13894) Density Gradient Centrifugation: Carefully layer the supernatant onto a linear sucrose density gradient (e.g., 10-40% sucrose in a buffered solution with 0.03% β-DDM). Perform ultracentrifugation (e.g., 150,000 x g, 16-20 hours).[22] Different bands corresponding to PSI, PSII, and other complexes will separate based on their density. Carefully collect the desired green bands.

  • Further Purification by Chromatography: For higher purity, the collected fractions can be subjected to further chromatographic steps, such as ion-exchange chromatography or size-exclusion chromatography, using an FPLC or HPLC system.[10][22]

Protocol for Pigment Analysis by HPLC

This protocol outlines the extraction and quantification of chlorophylls and carotenoids.

  • Pigment Extraction: Collect cell pellets or isolated complex samples. Extract pigments by adding a known volume of cold 90% or 100% acetone.[1] Vortex vigorously and incubate in the dark at -20°C for at least 4 hours.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g, 10 min) to pellet cell debris.[1] Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Separation: Perform reverse-phase HPLC using a C18 or C30 column.[1][2] A typical mobile phase system involves a gradient of two or more solvents. For example:

    • Solvent A: Methanol:Acetonitrile:Aqueous Pyridine solution.

    • Solvent B: Acetone:Methanol.

    • Run a linear gradient from Solvent A to Solvent B over 20-30 minutes.

  • Detection and Quantification: Monitor the elution profile using a photodiode array (PDA) detector.[2] Identify pigments by their characteristic retention times and absorption spectra (e.g., Chl d Qy peak ~697 nm in methanol). Quantify pigments by integrating the peak area and comparing to standards of known concentration.

Protocol for Transient Absorption Spectroscopy

This protocol describes the general principles of a pump-probe experiment to measure electron and energy transfer kinetics.

  • Sample Preparation: Place the purified photosystem complex in a cuvette with a short path length (e.g., 1-2 mm). The optical density should be adjusted to ~0.5-1.0 at the excitation wavelength to avoid aggregation and multiphoton events.

  • Optical Setup: Use an ultrafast laser system (e.g., amplified Ti:Sapphire) generating femtosecond pulses.[8] Split the laser output into two beams:

    • Pump Beam: This high-intensity beam is directed through an Optical Parametric Amplifier (OPA) to generate the desired excitation wavelength (e.g., 700-720 nm to excite Chl d).[8]

    • Probe Beam: This low-intensity beam is focused onto a crystal (e.g., sapphire) to generate a broad-spectrum white-light continuum.

  • Data Acquisition:

    • Direct the pump and probe beams to be spatially overlapped in the sample cuvette.

    • Use a mechanical delay stage to precisely control the time delay (τ) between the arrival of the pump and probe pulses at the sample.[8]

    • After the sample, the probe beam is directed into a spectrometer with a multichannel detector (e.g., CCD) to record its spectrum.

    • For each time delay, record the probe spectrum with the pump on (Ion) and the pump off (Ioff).

  • Analysis: Calculate the differential absorbance (ΔA) spectrum for each time delay: ΔA = -log10(Ion / Ioff).[8] Plotting ΔA as a function of wavelength and time reveals the kinetics of various processes:

    • Ground-State Bleach: A negative signal at the ground-state absorption wavelengths of the pigments.

    • Stimulated Emission: A negative signal from the excited state.

    • Excited-State Absorption: A positive signal corresponding to absorption from the excited state to a higher state.

    • The rise and decay of these signals are fitted to exponential functions to determine the time constants of energy transfer and charge separation.[21]

Visualizations of Core Pathways and Workflows

Energy and Electron Flow in A. marina Photosystem I

PSI_Flow cluster_Antenna Antenna Complex cluster_RC Reaction Center cluster_Output Chl_d_ant Antenna Chl d P740 P740 (Chl d) Chl_d_ant->P740 Energy Transfer P740_excited P740* P740->P740_excited P740_oxidized P740+ P740_excited->P740_oxidized Charge Separation A0 A₀ (Pheo a) P740_excited->A0 e⁻ A1 A₁ (Quinone) A0->A1 e⁻ FeS Fe-S Clusters (Fx, Fa, Fb) A1->FeS e⁻ Fd Ferredoxin FeS->Fd e⁻ Photon Photon (λ > 700 nm) Photon->Chl_d_ant Light Harvesting

Caption: Energy capture and electron transport pathway in the this compound-driven Photosystem I.

Energy and Electron Flow in A. marina Photosystem II

PSII_Flow cluster_Antenna Antenna Complex (Pcb) cluster_RC Reaction Center cluster_OEC Oxygen Evolving Complex Chl_d_ant Antenna Chl d P725 P725 (Chl d) Chl_d_ant->P725 Energy Transfer P725_excited P725* P725->P725_excited P725_oxidized P725+ P725_excited->P725_oxidized Charge Separation Pheo Pheo a P725_excited->Pheo e⁻ Yz Yz P725_oxidized->Yz e⁻ QA Qₐ Pheo->QA e⁻ QB Qₑ QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ (x2) OEC Mn₄CaO₅ Yz->OEC e⁻ H2O 2 H₂O OEC->H2O 4 e⁻ O2 O₂ + 4 H⁺ Photon Photon (λ > 700 nm) Photon->Chl_d_ant Exp_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical & Structural Analysis cluster_comp Compositional Analysis cluster_results A Cell Culture (A. marina) B Thylakoid Isolation A->B C Detergent Solubilization (β-DDM) B->C D Purification (Sucrose Gradient / Chromatography) C->D E Transient Absorption Spectroscopy D->E Kinetics F Redox Titration (Spectroelectrochemistry) D->F Potentials G Cryo-Electron Microscopy D->G Structure H Pigment Extraction D->H J Functional Model E->J F->J G->J I HPLC Analysis H->I Quantification I->J

References

Pioneering the Far-Red Frontier: An In-depth Technical Guide to the Early Isolation of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies on the isolation of Chlorophyll (B73375) d, a crucial pigment that expanded our understanding of the light spectrum usable for photosynthesis. Initially discovered in red algae, its significance was fully realized with its identification as the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina. This document provides a detailed overview of the early experimental protocols, quantitative data, and the logical workflow of its isolation, primarily based on the seminal work of Manning and Strain in 1943.

Introduction: The Discovery of a Novel Chlorophyll

In 1943, Winston M. Manning and Harold H. Strain reported the discovery of a new chlorophyll variant, designated Chlorophyll d, isolated from marine red algae.[1][2] This pigment exhibited a unique absorption maximum in the far-red region of the electromagnetic spectrum, around 710 nm, suggesting that the known limits of light absorption for photosynthesis could be extended.[1][2] For decades, the exact biological origin and function of this compound remained a puzzle, with some speculating it could be an artifact of the extraction process. However, the later discovery of the cyanobacterium Acaryochloris marina, which utilizes this compound as its primary photosynthetic pigment, solidified its biological importance and opened new avenues of research into photosynthesis in extreme light environments.

Quantitative Data: Spectral Properties of this compound

The early characterization of this compound focused on its distinct spectral properties in different organic solvents. The following table summarizes the key absorption maxima reported in the initial studies.

SolventAbsorption Maxima (nm)Reference
Methanol (B129727)696Manning & Strain, 1943
Diethyl Ether455, 696Manning & Strain, 1943
Carbon Disulfide710-715Manning & Strain, 1943
90% Acetone-Water401, 455, 696

Experimental Protocols: The Manning and Strain Method (1943)

The following is a detailed description of the methodology employed by Manning and Strain for the isolation and purification of this compound from red algae.

Materials and Reagents
  • Biological Material: Fresh marine red algae (e.g., Gigartina sp.)

  • Solvents:

    • Methanol (for initial extraction)

    • Petroleum Ether

    • Diethyl Ether

    • Carbon Disulfide

    • Acetone (90% aqueous solution)

  • Adsorbent for Chromatography: Powdered sugar (sucrose)

Extraction of Pigments
  • Initial Extraction: The fresh red algae were steeped in methanol to extract the pigments. This process was repeated until the algal tissue was devoid of color.

  • Solvent Transfer: The methanolic extract containing the pigments was then transferred to petroleum ether. This was achieved by adding petroleum ether to the methanol extract in a separatory funnel and washing with water to remove the methanol and water-soluble impurities. The upper petroleum ether layer, now containing the chlorophylls, was collected.

Chromatographic Separation

A chromatographic column was prepared using powdered sugar as the adsorbent. The concentrated pigment extract in petroleum ether was then subjected to column chromatography.

  • Column Development: The chromatogram was developed using a mixture of petroleum ether and a small percentage of methanol.

  • Elution of Pigment Bands: As the solvent mixture passed through the column, the different pigments separated into distinct colored bands. Carotenes were washed through the column first, followed by the chlorophylls. Chlorophyll a would typically precede the novel green pigment.

  • Isolation of this compound: A distinct green band, which was observed to move slower than Chlorophyll a, was identified as containing this compound. This band was carefully collected by eluting it from the column with a suitable solvent, such as petroleum ether containing a slightly higher concentration of methanol or diethyl ether.

Purification and Characterization
  • Re-chromatography: The collected this compound fraction was often re-chromatographed on a fresh powdered sugar column to ensure its purity and remove any co-eluting pigments.

  • Spectroscopic Analysis: The purified this compound was dissolved in various solvents (methanol, diethyl ether, carbon disulfide, and 90% acetone), and its absorption spectrum was measured using a spectrophotometer to determine the characteristic absorption maxima.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the early isolation and characterization of this compound.

Chlorophyll_d_Isolation_Workflow cluster_extraction Pigment Extraction cluster_chromatography Chromatographic Separation cluster_analysis Analysis RedAlgae Fresh Red Algae MethanolExtraction Steep in Methanol RedAlgae->MethanolExtraction PigmentExtract Methanolic Pigment Extract MethanolExtraction->PigmentExtract SolventTransfer Transfer to Petroleum Ether PigmentExtract->SolventTransfer PetroleumEtherExtract Pigment Extract in Petroleum Ether SolventTransfer->PetroleumEtherExtract LoadSample Load Petroleum Ether Extract PetroleumEtherExtract->LoadSample ColumnPrep Prepare Powdered Sugar Column ColumnPrep->LoadSample DevelopColumn Develop with Petroleum Ether/Methanol LoadSample->DevelopColumn SeparateBands Separation of Pigment Bands DevelopColumn->SeparateBands EluteChld Elute this compound Band SeparateBands->EluteChld PurifiedChld Purified this compound Fraction EluteChld->PurifiedChld Spectroscopy Spectroscopic Analysis in Various Solvents PurifiedChld->Spectroscopy AbsorptionMaxima Determine Absorption Maxima Spectroscopy->AbsorptionMaxima

Fig. 1: Workflow for the isolation and analysis of this compound.

Conclusion

The pioneering work of Manning and Strain in the early 1940s laid the groundwork for our current understanding of this compound. Their meticulous extraction and chromatographic techniques, though simple by modern standards, were effective in isolating and characterizing this novel pigment. The discovery of this compound challenged the existing paradigms of photosynthesis and highlighted the diverse strategies that photosynthetic organisms employ to capture light energy. This technical guide serves as a valuable resource for researchers interested in the historical context of chlorophyll research and the fundamental techniques that paved the way for more advanced studies in photosynthesis and drug development.

References

The Ecological Niche of Chlorophyll d-Containing Organisms: A Technical Guide for Scientific and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of organisms capable of oxygenic photosynthesis using near-infrared light has expanded our understanding of the limits of life and opened new avenues for research. This technical guide provides an in-depth exploration of the ecological niche of organisms containing Chlorophyll (B73375) d (Chl d), with a primary focus on the cyanobacterium Acaryochloris marina. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the unique habitat, physiological adaptations, and biochemical machinery of these organisms. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate further scientific inquiry and the exploration of their biotechnological and pharmaceutical potential.

Introduction

Organisms containing Chlorophyll d represent a paradigm shift in our understanding of photosynthesis. Unlike the vast majority of photosynthetic life that relies on Chlorophyll a and the visible light spectrum, these unique phototrophs utilize far-red light (700-750 nm) for oxygenic photosynthesis.[1] The primary pigment responsible for this capability is this compound, a variant of chlorophyll that is structurally distinct and possesses a red-shifted absorption maximum. The most well-studied Chl d-containing organism is the unicellular cyanobacterium Acaryochloris marina, first isolated in 1993.[1] This guide delves into the specific ecological niches that have selected for this remarkable adaptation and provides the technical information necessary for its study and potential exploitation.

Ecological Niche and Distribution

The ecological niche of Chl d-containing organisms is primarily defined by the availability of far-red light. These organisms thrive in environments where visible light is attenuated, but near-infrared radiation is enriched.

Habitats

Acaryochloris marina and similar organisms have been isolated from a variety of specific microhabitats:

  • Epiphytic on Red and Brown Algae: Found on the surfaces of macroalgae, particularly in the intertidal zones.[1][2] The overlying algal canopy filters out much of the visible light, creating a niche enriched in far-red light below.

  • Associated with Tunicates (Ascidians): Biofilms containing A. marina have been found on the undersides of coral-reef invertebrates like didemnid ascidians.[3] The tissue of the ascidian effectively absorbs visible light, allowing far-red light to penetrate to the underlying biofilm.[3]

  • Endolithic Communities: These organisms have been identified within the rock substrate of coral reefs and in limestone, where light penetration is limited and spectrally shifted towards longer wavelengths.

  • Turbid and Hypersaline Lakes: Free-living strains of Chl d-producing cyanobacteria have been discovered in eutrophic, hypersaline lakes, demonstrating their adaptability to environments beyond marine symbioses.[4]

Geographical Distribution

Strains of Acaryochloris marina have been isolated from temperate and tropical marine environments worldwide, including the Pacific Ocean (Palau, Australia, California), and in diverse settings like the Salton Sea in California.[1][4] Their presence in such varied locations suggests a widespread, albeit niche-specific, distribution.

Quantitative Environmental Parameters

The growth and photosynthetic activity of Acaryochloris marina are influenced by a specific range of environmental factors. The following tables summarize the quantitative data available from various studies.

ParameterOptimal/Reported RangeSource Organism/StrainReference(s)
Light Spectrum Far-red light (700-750 nm)Acaryochloris marina[1]
Light Intensity 15-40 µmol photons m⁻² s⁻¹Acaryochloris marina MBIC11017[5][6]
Temperature 25-30°CAcaryochloris marina[6][7]
pH 8.35 - 9.0Acaryochloris marina[6][8]
Salinity 30-35 ppt (B1677978) (can tolerate a wider range)Acaryochloris marina MBIC11017[5]

Table 1: Physicochemical Parameters for Acaryochloris marina Growth. This table outlines the key abiotic factors influencing the cultivation and proliferation of A. marina.

ParameterValueConditionsReference(s)
Maximal Cell-Specific Growth Rate (NIR) 0.64 per dayBiofilm, ~700-730 nm light[5]
Maximal Cell-Specific Growth Rate (Visible) 0.38 per dayBiofilm, 400-700 nm light[5]
Population Doubling Time (NIR) 1.09 daysBiofilm, ~700-730 nm light[5]
Population Doubling Time (Visible) 1.82 daysBiofilm, 400-700 nm light[5]
Maximal Gross Photosynthesis (NIR) ~1,272 µmol O₂ mg Chl d⁻¹ h⁻¹Biofilm aggregates[5]
Maximal Gross Photosynthesis (Visible) ~1,128 µmol O₂ mg Chl d⁻¹ h⁻¹Biofilm aggregates[5]
Photosynthetic Efficiency (α) (NIR) (268 ± 0.29) × 10⁻⁶ m² mg Chl d⁻¹NIR-irradiated cells[5]
Photosynthetic Efficiency (α) (Blue Light) (231 ± 0.22) × 10⁻⁶ m² mg Chl d⁻¹Blue light irradiated cells[5]
Chl a/d Ratio (NIR) 0.0339Immobilized cells under NIR[5]
Chl a/d Ratio (Visible Light) 0.229Immobilized cells under visible light[5]

Table 2: Photosynthetic and Growth Parameters of Acaryochloris marina. This table presents key performance indicators of A. marina's photosynthetic machinery under different light conditions.

Experimental Protocols

The study of Chl d-containing organisms requires specific methodologies for their isolation, cultivation, and the analysis of their unique pigments.

Isolation and Cultivation of Acaryochloris marina

Objective: To isolate and cultivate Acaryochloris marina from environmental samples.

Materials:

  • Environmental sample (e.g., red or brown macroalgae, ascidian tissue)

  • Sterile seawater-based medium (e.g., KESM, Marine BG-11)

  • Petri dishes with agar-solidified medium

  • Incubator with controlled temperature and lighting

  • Far-red light source (e.g., LED emitting at ~730 nm)

  • Microscope

Procedure:

  • Sample Collection: Collect samples of macroalgae or ascidians from suitable intertidal or subtidal environments.

  • Enrichment Culture: Place small pieces of the sample material into liquid seawater-based medium.

  • Incubation: Incubate the cultures at room temperature (~25°C) under a far-red LED light source (~12-22 µmol m⁻² s⁻¹) with a 12h/12h light/dark cycle.[2]

  • Isolation: After several weeks, when growth is observed, streak the enriched culture onto agar (B569324) plates of the same medium.

  • Colony Selection: Incubate the plates under the same conditions. Select and re-streak single greenish-yellow colonies to obtain a pure culture.

  • Verification: Verify the presence of this compound in the isolated culture by spectrophotometry (see protocol 4.2).

This compound Extraction and Quantification

Objective: To extract and quantify this compound from a culture of Acaryochloris marina.

Materials:

  • Acaryochloris marina culture

  • Centrifuge and centrifuge tubes

  • Methanol (B129727) (100%, pre-cooled to 4°C)

  • Vortex mixer or sonicator

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Cell Harvesting: Harvest a known volume of the cyanobacterial culture by centrifugation (e.g., 15,000 x g for 7 minutes).

  • Supernatant Removal: Carefully discard the supernatant.

  • Pigment Extraction: Add 1 ml of cold methanol to the cell pellet. Resuspend the pellet thoroughly by vortexing or brief sonication.

  • Incubation: Incubate the suspension in the dark at 4°C for at least 20 minutes to allow for complete pigment extraction.

  • Clarification: Centrifuge the extract at 15,000 x g for 7 minutes to pellet cell debris.

  • Spectrophotometric Analysis: Carefully transfer the supernatant to a cuvette. Measure the absorbance spectrum from 400 nm to 800 nm. This compound has a characteristic absorption peak around 700-720 nm in vivo and at approximately 697 nm in methanol.[3]

  • Quantification: While specific extinction coefficients for this compound in various solvents are available in the literature, a common approach for estimating chlorophyll concentration involves using published equations that account for the absorbance at specific wavelengths. For a precise quantification, it is recommended to use the specific absorption coefficient for this compound in the solvent used.

Visualizing Key Biological Processes

Diagrams of key pathways and workflows are essential for understanding the unique biology of Chl d-containing organisms.

Photosynthetic Electron Transport Chain in Acaryochloris marina

The photosynthetic electron transport chain in Acaryochloris marina is adapted to utilize the lower energy of far-red light. A key distinction is the primary electron donor in Photosystem I (PSI), which is a dimer of this compound, designated as P740.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) cluster_ATPSynthase ATP Synthase cluster_NADPReductase NADP+ Reductase P680 P680 (Chl a) Pheo Pheophytin P680->Pheo Light (VIS) QA QA Pheo->QA QB QB QA->QB PQ Plastoquinone Pool QB->PQ Cytb6f Cyt b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC ProtonGradient Proton Gradient (H+) P740 P740 (Chl d) PC->P740 A0 A0 (Chl a) P740->A0 Light (Far-Red) A1 A1 (Phylloquinone) A0->A1 FX_FA_FB FX, FA, FB (Fe-S) A1->FX_FA_FB Fd Ferredoxin FX_FA_FB->Fd FNR FNR Fd->FNR ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi -> ATP ProtonGradient->ATPSynthase NADPH NADPH FNR->NADPH NADP+ + H+ -> NADPH

Caption: Photosynthetic electron transport in Acaryochloris marina.

Experimental Workflow for Bioactive Compound Discovery

The unique genetic makeup and environment of Acaryochloris marina suggest its potential as a source of novel bioactive compounds. The following workflow outlines a general approach for their discovery.

Bioactive_Compound_Workflow cluster_Cultivation 1. Cultivation & Biomass Production cluster_Extraction 2. Extraction cluster_Screening 3. Bioactivity Screening cluster_Isolation 4. Isolation & Purification cluster_Characterization 5. Structural Elucidation cluster_Development 6. Preclinical Development Cultivation Large-scale cultivation of Acaryochloris marina Extraction Biomass harvesting and extraction with various solvents Cultivation->Extraction Screening Screening of crude extracts for antimicrobial, antioxidant, anticancer, etc. activities Extraction->Screening Isolation Bioassay-guided fractionation (e.g., HPLC) to isolate active compounds Screening->Isolation Active Extracts Characterization Structure determination of pure compounds (e.g., NMR, MS) Isolation->Characterization Development Further in vitro and in vivo testing of promising compounds Characterization->Development

Caption: Workflow for bioactive compound discovery from A. marina.

Relevance for Drug Development Professionals

The unique biology of Chl d-containing organisms presents several opportunities for drug development.

This compound and its Derivatives as Bioactive Compounds

Chlorophylls and their derivatives are known to possess a range of therapeutic properties. While research on Chl d is less extensive than on Chl a and b, its unique structure may confer novel bioactivities.

  • Antioxidant and Anti-inflammatory Properties: Chlorophylls can neutralize reactive oxygen species and have been shown to possess anti-inflammatory effects.[1] These properties are relevant for the development of treatments for a variety of chronic diseases.

  • Anticancer Potential: Some chlorophyll derivatives have demonstrated antimutagenic and anticancer activities. They may act by inhibiting carcinogen uptake and promoting apoptosis in cancer cells.

  • Antidiabetic Effects: Recent studies suggest that chlorophyll derivatives can aid in glucose regulation by modulating gut microbiota and inhibiting digestive enzymes.[1]

Acaryochloris marina as a Source of Novel Secondary Metabolites

Cyanobacteria are prolific producers of a vast array of secondary metabolites with potent biological activities. The genome of Acaryochloris marina is one of the largest among cyanobacteria, suggesting a significant capacity for the production of novel bioactive compounds. Genomic analysis has revealed the presence of gene clusters associated with the synthesis of secondary metabolites, including compounds with similarities to paenibactin and myxochelin, which have known biological activities. Further investigation into the secondary metabolome of A. marina could lead to the discovery of new drug leads.

Conclusion

The ecological niche of this compound-containing organisms is a testament to the remarkable adaptability of life. By harnessing far-red light, these organisms thrive in environments inaccessible to most other phototrophs. For researchers and scientists, Acaryochloris marina offers a unique model system to study the outer limits of photosynthesis, microbial adaptation, and symbiotic relationships. For drug development professionals, the novel biochemistry of these organisms, including their unique chlorophyll and potential for producing a diverse array of secondary metabolites, represents a promising frontier for the discovery of new therapeutic agents. This guide provides a foundational resource to stimulate and support further exploration into this fascinating and potentially valuable corner of the biosphere.

References

The Red Limit of Oxygenic Photosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The process of oxygenic photosynthesis, fundamental to life on Earth, has long been understood to have a "red limit"—a threshold in the far-red region of the light spectrum beyond which its efficiency dramatically declines. This guide provides a detailed exploration of the core principles governing this limit, the remarkable biological adaptations that challenge it, and the experimental methodologies used to investigate these phenomena.

The Energetic Bottleneck of Water Oxidation

Oxygenic photosynthesis hinges on the ability of photosystem II (PSII) to oxidize water, a thermodynamically demanding reaction that releases electrons, protons, and the oxygen we breathe. This process requires a significant energy input from light. The energy of a photon is inversely proportional to its wavelength; therefore, as light shifts towards the red and far-red regions of the spectrum, the energy per photon decreases.

The core of PSII contains a special pair of chlorophyll (B73375) a molecules known as P680. Upon excitation by light, P680 becomes a powerful oxidizing agent, P680+, with a redox potential high enough to drive the oxidation of water via the oxygen-evolving complex (OEC). The minimum energy required for this process establishes the fundamental red limit.

Pushing the Boundary: The Role of Novel Chlorophylls

For decades, chlorophyll a, with its absorption maximum around 680 nm, was considered the definitive pigment for oxygenic photosynthesis. However, the discovery of cyanobacteria containing chlorophyll d and chlorophyll f has revolutionized our understanding. These pigments absorb light at longer wavelengths, enabling oxygenic photosynthesis to occur in environments enriched in far-red light.

Pigmentin vivo Absorption Maximum (Qy band)Organisms
Chlorophyll a~680 nm[1][2]Most plants, algae, and cyanobacteria
Chlorophyll b~650 nmPlants, green algae
This compound~710-723 nmAcaryochloris marina[3]
Chlorophyll f~707-750 nm[3]Halomicronema hongdechloris, Chroococcidiopsis thermalis[3]

Energetics of the Photosystems

The efficiency of oxygenic photosynthesis is determined by the energetics of both Photosystem II and Photosystem I (PSI). The redox potentials of the primary electron donors in each photosystem are critical for the overall electron transport chain.

Photosystem ComponentRedox Potential (E_m, pH 7)Function
Photosystem II
P680/P680++1.1 to +1.3 V[4][5]Primary electron donor, drives water oxidation
Oxygen-Evolving Complex (S-states)VariableCatalyzes the four-electron oxidation of water
Photosystem I
P700/P700++0.45 to +0.5 VPrimary electron donor, reduces ferredoxin
Ferredoxin~ -0.42 VReduces NADP+

The large potential difference between P680+/P680 and the OEC underscores the significant energy barrier for water oxidation. The discovery of organisms utilizing far-red light has prompted investigations into how their photosystems are energetically tuned to perform this reaction with lower-energy photons.

Experimental Protocols for Investigating the Red Limit

A variety of sophisticated techniques are employed to study the red limit of photosynthesis. Below are outlines of key experimental protocols.

Measurement of Oxygen Evolution

Objective: To quantify the rate of photosynthetic oxygen production under different light conditions.

Methodology: Clark-type Electrode

  • Sample Preparation: Isolate chloroplasts or thylakoid membranes from the organism of interest. Alternatively, whole cells of algae or cyanobacteria can be used. Suspend the sample in a suitable buffer.

  • Calibration: Calibrate the Clark-type oxygen electrode system to establish a baseline of zero oxygen and 100% air saturation.

  • Measurement:

    • Place the sample in the reaction chamber of the electrode.

    • Measure the rate of oxygen consumption in the dark (respiration).

    • Illuminate the sample with light of specific wavelengths and intensities using monochromatic light sources or LEDs.

    • Record the change in oxygen concentration over time to determine the rate of oxygen evolution.

    • Inhibitors such as DCMU can be used to block electron transport and confirm the photosynthetic origin of the oxygen.

  • Data Analysis: Calculate the rate of oxygen evolution, typically expressed as µmol O₂ per mg chlorophyll per hour.

Methodology: Membrane Inlet Mass Spectrometry (MIMS)

MIMS offers a more sensitive method for measuring gas exchange, allowing for the use of stable isotopes to trace the origin of evolved oxygen.

  • Sample Preparation: As with the Clark-type electrode.

  • System Setup: A thin, gas-permeable membrane separates the aqueous sample from the high vacuum of the mass spectrometer.

  • Measurement:

    • Gases dissolved in the sample diffuse across the membrane and are detected by the mass spectrometer.

    • By using ¹⁸O-labeled water, the production of ¹⁸O₂ can be unequivocally attributed to water splitting.

    • The system can simultaneously measure other gases like CO₂.

  • Data Analysis: Quantify the rates of gas evolution based on the detected ion currents.

Determination of Pigment Composition

Objective: To identify and quantify the photosynthetic pigments present in an organism.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Pigment Extraction:

    • Harvest cells or leaf tissue.

    • Extract pigments using a solvent mixture, typically acetone, methanol, or a combination thereof.

    • Centrifuge to remove cellular debris.

  • Chromatographic Separation:

    • Inject the pigment extract onto a reverse-phase HPLC column (e.g., C18).

    • Elute the pigments using a gradient of solvents, such as a mixture of acetonitrile, methanol, and water.

  • Detection and Quantification:

    • Use a diode array detector to obtain the absorption spectrum of each eluting pigment.

    • Identify pigments by comparing their retention times and absorption spectra to those of known standards.

    • Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve.

Isolation of Photosystem Complexes

Objective: To purify Photosystem I and Photosystem II for further biochemical and biophysical characterization.

Methodology: Detergent Solubilization and Chromatography

  • Thylakoid Membrane Isolation:

    • Homogenize plant tissue or lyse cyanobacterial cells.

    • Isolate thylakoid membranes by differential centrifugation.

  • Solubilization:

    • Resuspend the thylakoid membranes in a buffered solution.

    • Add a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, α-DDM, or digitonin) to solubilize the membrane protein complexes. The choice of detergent and its concentration is critical for preserving the integrity of the complexes.

  • Purification:

    • Sucrose (B13894) Density Gradient Centrifugation: Layer the solubilized extract on top of a sucrose gradient and centrifuge at high speed. The different photosystem complexes will separate into distinct bands based on their size and density.

    • Affinity Chromatography: If a tagged subunit is present (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be used for highly specific purification.

    • Ion Exchange and Size Exclusion Chromatography: These techniques can be used for further purification and separation of the complexes.

  • Characterization: Analyze the purified complexes using SDS-PAGE to determine their subunit composition and spectrophotometry to confirm their pigment content.

Visualizing the Processes

The Z-Scheme of Photosynthesis

The Z-scheme illustrates the pathway of electron flow from water to NADP+ and the energy levels of the key components.

Z_Scheme cluster_PSII Photosystem II cluster_Cytb6f Cytochrome b₆f Complex cluster_PSI Photosystem I H2O 2H₂O OEC OEC H2O->OEC 4e⁻ P680 P680 OEC->P680 4e⁻ P680s P680* P680->P680s Light (≤680nm) Pheo Pheophytin P680s->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB PQ PQ QB->PQ Cytb6f Cyt b₆f PQ->Cytb6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 P700s P700* P700->P700s Light (≤700nm) A0 A₀ P700s->A0 A1 A₁ A0->A1 FeS Fe-S A1->FeS Fd Ferredoxin FeS->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR

Caption: The Z-scheme of electron transport in oxygenic photosynthesis.

Experimental Workflow for Oxygen Evolution Measurement

This diagram outlines the steps involved in measuring oxygen evolution using a Clark-type electrode.

O2_Evolution_Workflow cluster_prep Sample Preparation cluster_cal Electrode Calibration cluster_meas Measurement cluster_analysis Data Analysis prep1 Isolate Chloroplasts/ Thylakoids or Culture Cells prep2 Suspend in Buffer prep1->prep2 meas1 Add Sample to Chamber prep2->meas1 cal1 Set Zero O₂ Point (e.g., with sodium dithionite) cal2 Set 100% Air Saturation Point cal1->cal2 cal2->meas1 meas2 Measure Dark Respiration meas1->meas2 meas3 Illuminate with Specific Wavelength meas2->meas3 meas4 Record O₂ Concentration Change meas3->meas4 analysis1 Calculate Rate of O₂ Evolution meas4->analysis1 analysis2 Normalize to Chlorophyll Content analysis1->analysis2

Caption: Workflow for measuring photosynthetic oxygen evolution.

The Challenge of Far-Red Light Photosynthesis

This diagram illustrates the energetic challenge of using lower-energy far-red photons to drive the high-potential chemistry of water oxidation.

Far_Red_Challenge Red_Photon Red Photon (~680 nm) PSII_Chl_a PSII with Chl a Red_Photon->PSII_Chl_a Sufficient Energy Far_Red_Photon Far-Red Photon (>700 nm) Far_Red_Photon->PSII_Chl_a Insufficient Energy PSII_Chl_f PSII with Chl f Far_Red_Photon->PSII_Chl_f Sufficient Energy (via adapted system) Energy_Level Required Energy for Water Oxidation Success Successful Water Oxidation Challenge Energetic Challenge PSII_Chl_a->Success PSII_Chl_a->Challenge PSII_Chl_f->Success

Caption: Energetic constraints of using far-red light for water oxidation.

Conclusion and Future Directions

The "red limit" of oxygenic photosynthesis is not a rigid barrier but rather a dynamic frontier that is being actively explored. The discovery of organisms that thrive on far-red light has opened up new avenues of research into the fundamental biophysics of photosynthesis and the potential for engineering more efficient photosynthetic systems. Understanding the molecular mechanisms that allow for the utilization of low-energy photons could have profound implications for agriculture, biofuel production, and our search for life beyond Earth. Future research will undoubtedly focus on elucidating the precise structural and electronic modifications that enable far-red photosynthesis and on harnessing these principles for technological applications.

References

Chlorophyll d: A Specialized Pigment as a Biomarker for Far-Red Light-Utilizing Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d), a unique and red-shifted analogue of chlorophyll a (Chl a), stands as a critical biomarker for a select group of cyanobacteria capable of harnessing far-red light for oxygenic photosynthesis. First identified in 1943, its primary biological role as the major photosynthetic pigment was not fully understood until the discovery of the cyanobacterium Acaryochloris marina. This organism thrives in ecological niches where visible light is scarce, demonstrating a remarkable adaptation to its light environment. This technical guide provides a comprehensive overview of Chl d, its associated cyanobacteria, its biosynthesis, and detailed methodologies for its extraction, identification, and quantification, tailored for researchers, scientists, and professionals in drug development exploring novel photosynthetic pathways and potential biotechnological applications.

Chlorophyll d-Producing Cyanobacteria

While Acaryochloris marina is the only known cyanobacterium to utilize Chl d as its primary photosynthetic pigment, a number of other cyanobacterial species have been shown to synthesize Chl d, typically in smaller quantities, as part of a photoacclimation strategy to far-red light, a process known as Far-Red Light Photoacclimation (FaRLiP).[1][2]

Cyanobacterium SpeciesStrain(s)Role of this compoundReference(s)
Acaryochloris marinaMBIC11017, CCMEE 5410, Awaji, Moss Beach, HICR111A, MPGRS1, CRS, Ssball 1, NIES-2412, S15Major photosynthetic pigment[3][4][5][6][7]
Chlorogloeopsis fritschiiPCC 6912Accessory pigment in FaRLiP[2]
Synechococcus sp.PCC 7335Accessory pigment in FaRLiP[2]
Chroococcidiopsis thermalisPCC 7203Accessory pigment in FaRLiP[2]
Leptolyngbya sp.JSC-1Accessory pigment in FaRLiP[2]
Calothrix sp.PCC 7507Accessory pigment in FaRLiP[2]

Quantitative and Spectroscopic Properties of this compound

Accurate quantification of Chl d relies on its distinct spectroscopic properties. The presence of a formyl group at the C3 position, in place of the vinyl group in Chl a, results in a significant red shift in its absorption maximum.

PropertyValueSolventReference(s)
Molar Extinction Coefficient (ε) 63.68 x 10³ L mol⁻¹ cm⁻¹100% Methanol[8][9][10]
Molar Absorption Coefficient ~63,000 M⁻¹cm⁻¹Acetone[11]
Molar Absorption Coefficient ~63,000 M⁻¹cm⁻¹Ethanol[11]
Qy Absorption Maximum (in vitro) ~697 nm100% Methanol[8][9][10]
Soret Band Maximum (in vitro) ~402 nm and ~458 nm100% Methanol[11]
In vivo Qy Absorption Maximum 704–705 nm-[3]

Biosynthesis of this compound

The biosynthesis of Chl d is understood to proceed from the well-established chlorophyll a pathway. The final, critical step is the conversion of Chl a to Chl d, which involves the oxidation of the vinyl group at the C3 position to a formyl group. While it is known that this conversion requires molecular oxygen, the specific enzyme responsible for this transformation, a putative "this compound synthase," has yet to be definitively identified.[12][13] Transcriptomic studies in Acaryochloris marina have identified several candidate oxygenase genes that are co-expressed with other chlorophyll biosynthesis genes, suggesting their potential involvement.[12]

In cyanobacteria that undergo FaRLiP, the synthesis of Chl d is controlled by a set of regulatory proteins, including RfpA, RfpB, and RfpC, which sense the far-red light signal and activate the expression of genes necessary for the production of far-red light-absorbing pigments.[14]

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from Chlorophyll a.

Experimental Protocols

Extraction of this compound from Acaryochloris marina

This protocol is adapted from established methods for chlorophyll extraction from cyanobacteria and is optimized for Chl d.[15]

Materials:

  • Acaryochloris marina cell culture

  • Centrifuge and centrifuge tubes

  • Mortar and pestle or tissue homogenizer

  • 100% Methanol (HPLC grade), pre-chilled to -20°C

  • Glass fiber filters (e.g., GF/F)

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Harvest Acaryochloris marina cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a minimal volume of fresh culture medium.

  • Filter the concentrated cell suspension onto a glass fiber filter under low vacuum.

  • Immediately place the filter in a tube containing 5 mL of pre-chilled 100% methanol.

  • Vortex the tube vigorously for 1 minute to resuspend the cells and initiate pigment extraction.

  • For complete extraction, either sonicate the sample on ice for 5 minutes or manually grind the filter and cell mixture in a mortar and pestle with a small amount of methanol.

  • Incubate the extract at -20°C in the dark for at least 2 hours (overnight is recommended for maximum yield).

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris and the filter.

  • Carefully transfer the supernatant containing the pigment extract to a clean tube for immediate analysis or store at -20°C in the dark.

Spectrophotometric Quantification of this compound

Procedure:

  • Use a spectrophotometer to measure the absorbance of the methanolic extract at 697 nm and 750 nm. The reading at 750 nm serves as a correction for turbidity.

  • Calculate the concentration of this compound using the following formula based on the Beer-Lambert law: This compound (µg/mL) = (A₆₉₇ - A₇₅₀) / (ε × l) × MW × 10³ Where:

    • A₆₉₇ = Absorbance at 697 nm

    • A₇₅₀ = Absorbance at 750 nm

    • ε = Molar extinction coefficient (63,680 L mol⁻¹ cm⁻¹)[8][9][10]

    • l = Path length of the cuvette (cm)

    • MW = Molecular weight of this compound (~894.5 g/mol )

HPLC Analysis of Pigment Composition

This protocol provides a framework for the separation and identification of Chl d from other pigments in Acaryochloris marina extracts, adapted from methods for marine phytoplankton.[16][17][18]

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or a multi-wavelength detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

Mobile Phase and Gradient: A typical gradient system involves two or three solvents. The following is an example:

  • Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate

  • Solvent B: 90:10 (v/v) acetonitrile: water

  • Solvent C: 100% ethyl acetate

Example Gradient Program:

Time (min)% Solvent A% Solvent B% Solvent C
010000
501000
1505050
2505050
3010000
4010000

Procedure:

  • Filter the pigment extract through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

  • Inject 20-100 µL of the filtered extract into the HPLC system.

  • Monitor the elution of pigments at 440 nm for carotenoids and Soret bands of chlorophylls, and at 697 nm specifically for Chl d.

  • Identify Chl d based on its characteristic retention time and its unique absorption spectrum with a Qy peak around 697 nm.

  • Quantify Chl d by integrating the peak area at 697 nm and comparing it to a standard curve prepared from purified Chl d or by using the established molar extinction coefficient.

Experimental Workflow for Chl d Analysis

experimental_workflow start Acaryochloris marina Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Pigment Extraction (100% Methanol) harvest->extract clarify Clarification (Centrifugation) extract->clarify supernatant Pigment Extract clarify->supernatant spectro Spectrophotometric Quantification (697 nm) supernatant->spectro hplc HPLC Analysis (C18 Column) supernatant->hplc data_spectro Chl d Concentration spectro->data_spectro data_hplc Pigment Profile & Chl d Quantification hplc->data_hplc

Caption: Workflow for the extraction and analysis of this compound.

Genetic Regulation of this compound Synthesis

The genetic regulation of Chl d biosynthesis is complex and appears to be multifactorial, involving responses to both light quality and oxygen levels. In Acaryochloris marina, transcriptomic analyses have revealed that the expression of genes involved in photosynthesis and chlorophyll biosynthesis is significantly influenced by oxygen concentrations.[19][20] Under micro-oxic conditions, the expression of many genes encoding photosynthetic components is downregulated.[19][20]

While the specific signaling cascade for Chl d synthesis in Acaryochloris marina is not fully elucidated, a general model for light-regulated chlorophyll biosynthesis in cyanobacteria provides a framework. In FaRLiP-capable cyanobacteria, a three-component system (RfpA, RfpB, RfpC) acts as a far-red light sensor and transcriptional regulator.[14] It is plausible that a similar, yet distinct, regulatory system is present in Acaryochloris marina to control the constitutive high-level expression of Chl d.

Hypothesized Regulatory Network for Chl d Synthesis

regulatory_network fr_light Far-Red Light sensor Putative Sensor Kinase (e.g., RfpA-like) fr_light->sensor Activates oxygen Oxygen Level oxygen->sensor Modulates regulator Response Regulator (e.g., RfpB/C-like) sensor->regulator Phosphorylates chl_genes Chlorophyll Biosynthesis Genes (including putative Chl d synthase) regulator->chl_genes Activates Transcription chl_d_synthesis This compound Synthesis chl_genes->chl_d_synthesis

Caption: Hypothesized regulatory network for this compound synthesis.

Conclusion

This compound serves as a definitive marker for cyanobacteria that have adapted to photosynthesize in far-red light-enriched environments. The study of Chl d and its primary producer, Acaryochloris marina, offers profound insights into the plasticity of photosynthesis and the molecular mechanisms of adaptation to extreme light conditions. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to accurately identify, quantify, and further investigate this unique pigment. Continued research into the genetic and enzymatic basis of Chl d synthesis holds promise for biotechnological applications, including the engineering of crops with enhanced light-harvesting capabilities and the development of novel photosensitizers for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Chlorophyll d Extraction from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of chlorophyll (B73375) d (Chl d) from cyanobacteria, primarily focusing on the species Acaryochloris marina, which is known for its high Chl d content.

Introduction

Chlorophyll d is a unique variant of chlorophyll that absorbs light at longer, far-red wavelengths compared to other chlorophylls.[1][2] This characteristic makes it a subject of significant interest in research related to photosynthesis, bioenergy, and potential applications in photodynamic therapy. The primary known natural source of this compound is the cyanobacterium Acaryochloris marina.[1][3] Accurate and efficient extraction and purification of Chl d are crucial for these research and development activities. This protocol outlines the necessary steps, from cell culture harvesting to the final purification and quantification of Chl d.

Data Presentation

Table 1: Comparison of Solvents for Chlorophyll Extraction
SolventEfficacy and RemarksCitations
100% Methanol (B129727) Frequently used for cyanobacteria, including Acaryochloris marina, and is effective for extracting chlorophylls.[4][5][6]
Acetone (B3395972) (80-100%) A common and effective solvent for chlorophyll extraction. Often used in combination with other solvents.[6]
Ethanol (96-100%) A good "green" solvent alternative to methanol and acetone with high extraction efficiency.[7]
Dimethyl Sulfoxide (DMSO) A powerful solvent that can be more efficient than acetone for some species. Chlorophyll extracts in DMSO are stable when stored at -20°C.[8][9]
Table 2: Properties of this compound
PropertyValueSolventCitations
Qy Absorbance Maximum ~697-698 nm100% Methanol[1]
Soret Band Absorbance Maxima ~401 nm and ~460 nm100% Methanol[1]
Mass Extinction Coefficient (α) 71.11 L g⁻¹ cm⁻¹100% Methanol[1]
Yield from A. marina 28.9–30.4 µg/g biomassNot specified[1]
Chlorophyll a / this compound Ratio in A. marina ~0.01Not specified[1][3]

Experimental Protocols

I. Extraction of this compound from Acaryochloris marina

This protocol is adapted from methodologies described for pigment extraction from cyanobacteria.[5]

Materials:

  • Acaryochloris marina cell culture

  • 100% Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Ice bath

  • Vortex mixer

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Cell Harvesting:

    • Harvest the Acaryochloris marina cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

  • Pigment Extraction:

    • To the cell pellet, add a known volume of 100% methanol. The volume will depend on the size of the pellet; a 10:1 solvent-to-biomass ratio (v/w) is a good starting point.

    • Resuspend the pellet thoroughly by vortexing.

    • Place the sample in an ice bath and sonicate to disrupt the cells and facilitate pigment extraction. The duration and power of sonication should be optimized for the specific instrument but should be sufficient to break the cells without excessive heating.

    • After sonication, incubate the mixture on ice in the dark for 30 minutes to allow for complete extraction of the pigments.[5]

  • Clarification of the Extract:

    • Centrifuge the extract at 15,000 rpm for 20 minutes at 4°C to pellet the cell debris.[5]

    • Carefully collect the supernatant containing the chlorophylls.

  • Spectrophotometric Analysis (Optional Pre-purification Check):

    • Measure the absorbance of the supernatant at 697 nm (for Chl d) and 750 nm (for turbidity) using a spectrophotometer.

    • The absorbance at 750 nm should be subtracted from the absorbance at 697 nm to correct for any scattering.

II. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for pigment separation from Acaryochloris marina.[1]

Materials and Equipment:

  • Chlorophyll extract from the previous protocol

  • HPLC system with a diode-array detector

  • Reversed-phase C18 column (e.g., Ascentis C-18, 150 x 2.1 mm; 3 µm)[1]

  • Solvent A: 80:20 (v/v) methanol / 50 mM aqueous ammonium (B1175870) acetate

  • Solvent B: 80:20 (v/v) methanol / acetone[1]

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Filter the chlorophyll extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Transfer the filtered extract to an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to a stable value (e.g., 25°C).

    • Use a flow rate of 300 µL/min.[1]

    • The following gradient is recommended for pigment separation:

      • Start with 100% Solvent A.

      • Apply a linear gradient to 100% Solvent B over 25 minutes.[1]

      • Hold at 100% Solvent B for an additional 30 minutes.[1]

    • Monitor the elution of pigments using the diode-array detector at wavelengths between 400 nm and 750 nm.[1] this compound will have a characteristic retention time and absorption spectrum.

  • Fraction Collection:

    • Collect the fraction corresponding to the this compound peak as it elutes from the column. The retention time for this compound is approximately 4.1 minutes under the specified conditions.[1]

III. Quantification of Purified this compound

Procedure:

  • Solvent Evaporation:

    • Evaporate the solvent from the collected this compound fraction using a rotary vacuum evaporator at room temperature.[1]

  • Resuspension and Spectrophotometry:

    • Resuspend the purified this compound in a known volume of 100% methanol.

    • Measure the absorbance of the solution at 697 nm in a spectrophotometer with a 1 cm path length.

  • Concentration Calculation:

    • Use the Beer-Lambert law to calculate the concentration of this compound:

      • Concentration (g/L) = Absorbance at 697 nm / Mass Extinction Coefficient (α)

      • Where α = 71.11 L g⁻¹ cm⁻¹[1]

Visualization of Experimental Workflow

Chlorophyll_d_Extraction_Workflow cluster_culture Cell Culture and Harvesting cluster_extraction Pigment Extraction cluster_purification Purification cluster_quantification Quantification culture Acaryochloris marina Culture harvest Harvest Cells (Centrifugation at 5,000 x g) culture->harvest pellet Cell Pellet harvest->pellet add_solvent Add 100% Methanol pellet->add_solvent sonicate Cell Disruption (Sonication on Ice) add_solvent->sonicate incubate Incubate in Dark (30 min at 4°C) sonicate->incubate centrifuge_extract Clarify Extract (Centrifugation at 15,000 rpm) incubate->centrifuge_extract supernatant Crude Chlorophyll Extract centrifuge_extract->supernatant filter_extract Filter Extract (0.22 µm) supernatant->filter_extract hplc HPLC Separation (C18 Column, Methanol/Acetone Gradient) filter_extract->hplc collect_fraction Collect Chl d Fraction hplc->collect_fraction purified_chl_d Purified this compound collect_fraction->purified_chl_d evaporate Evaporate Solvent purified_chl_d->evaporate resuspend Resuspend in Methanol evaporate->resuspend spectro Spectrophotometry (Absorbance at 697 nm) resuspend->spectro calculate Calculate Concentration spectro->calculate final_product Quantified this compound calculate->final_product

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: HPLC Purification of Chlorophyll d from Marine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorophyll (B73375) d (Chl d), a unique chlorophyll analogue with a formyl group at the C3 position, is the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][2] This pigment's ability to absorb far-red light allows A. marina to thrive in light-limited environments.[1][3] This application note provides a detailed protocol for the extraction and purification of Chlorophyll d from marine samples, specifically targeting Acaryochloris marina, using High-Performance Liquid Chromatography (HPLC). The described methodology is crucial for researchers in phycology, photosynthesis, and natural product chemistry.

Introduction

The discovery of this compound in Acaryochloris marina has significantly expanded our understanding of the diversity of photosynthetic pigments and the energetic limits of oxygenic photosynthesis.[2] Unlike other chlorophylls (B1240455), Chl d has its Qy absorption peak in the far-red region of the spectrum, around 700 nm.[4] Accurate and efficient purification of Chl d is essential for detailed spectroscopic, and functional studies. This protocol outlines a robust method for the isolation of high-purity this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Pigment Extraction cluster_purification HPLC Purification cluster_analysis Analysis & Quantification sample_collection Marine Sample Collection (e.g., Acaryochloris marina culture) cell_harvest Cell Harvesting (Centrifugation) sample_collection->cell_harvest extraction Solvent Extraction (e.g., Acetone (B3395972)/Methanol) cell_harvest->extraction sonication Sonication (Optional) extraction->sonication centrifugation Centrifugation to Remove Debris sonication->centrifugation evaporation Rotary Evaporation centrifugation->evaporation hplc_injection Injection onto HPLC evaporation->hplc_injection isocratic_elution Isocratic Elution hplc_injection->isocratic_elution fraction_collection Fraction Collection (Chl d peak) isocratic_elution->fraction_collection purity_check Purity Assessment (Analytical HPLC) fraction_collection->purity_check quantification Quantification (Spectrophotometry) purity_check->quantification

Caption: Experimental workflow for this compound purification.

Materials and Reagents

  • Biological Material: Culture of Acaryochloris marina

  • Solvents:

    • Acetone (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium acetate

  • Equipment:

    • Centrifuge and centrifuge tubes

    • Sonicator (optional)

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system equipped with a diode-array detector (DAD) or a UV-Vis detector

    • Reversed-phase C18 HPLC column

    • Syringe filters (0.22 µm)

    • Glass vials

Experimental Protocols

Sample Collection and Cell Harvesting
  • Harvest cultured Acaryochloris marina cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with a suitable buffer or filtered seawater.

  • Repeat the centrifugation step. The resulting cell pellet can be used immediately or stored at -80°C until extraction.

Pigment Extraction

Note: Chlorophylls are sensitive to light, heat, and acidic conditions. All extraction steps should be performed under dim light and at low temperatures to minimize degradation.[5][6]

  • To the cell pellet, add a sufficient volume of 100% acetone or methanol to fully submerge the cells.[1]

  • (Optional) To enhance extraction efficiency, sonicate the sample on ice for short intervals (e.g., 3 cycles of 30 seconds).[1][7]

  • Allow the extraction to proceed for 30 minutes on ice in the dark.

  • Centrifuge the mixture at high speed (e.g., 15,000 rpm for 20 minutes) to pellet cell debris.[1]

  • Carefully collect the supernatant containing the pigment extract.

  • Filter the extract through a 0.22 µm syringe filter into a clean glass vial.

  • Concentrate the extract to a small volume (~1 mL) using a rotary evaporator at room temperature.[4]

HPLC Purification

The following HPLC conditions are adapted from methods used for the separation and purification of pigments from Acaryochloris marina.[4]

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the detector to monitor at appropriate wavelengths for this compound (e.g., 440 nm for the Soret band and ~697-705 nm for the Qy band).[1][4]

  • Injection and Elution:

    • Inject the concentrated pigment extract onto the HPLC column.

    • Elute the pigments using an isocratic mobile phase.

  • Fraction Collection:

    • Monitor the chromatogram for the elution of the this compound peak.

    • Collect the fraction corresponding to the this compound peak into a clean, light-protected vial. The retention time for this compound is approximately 4.1 minutes under the specified conditions.[4]

  • Post-Purification:

    • The collected fraction can be re-analyzed on an analytical HPLC system to assess purity.

    • The solvent from the purified fraction can be evaporated under a stream of nitrogen gas if a dry sample is required.

Data Presentation

Table 1: HPLC Parameters for this compound Purification
ParameterValueReference
Column Ascentis C18[4]
Column Dimensions 150 x 2.1 mm[4]
Particle Size 3 µm[4]
Mobile Phase 80/20 (v/v) Methanol/Acetone[4]
Elution Mode Isocratic[4]
Flow Rate 300 µL/min[4]
Detection Wavelengths 440 nm, 660 nm, ~700 nm[4]
Injection Volume Dependent on extract concentration
Table 2: Typical Retention Times for Pigments from Acaryochloris marina
PigmentRetention Time (min)Reference
Zeaxanthin2.0[4]
This compound ~4.1 [4]
Chlorophyll a~6.3[4]
β-carotene18.8[4]

Troubleshooting

  • Low Yield:

    • Ensure complete cell lysis during extraction. Sonication can improve yields.

    • Protect the sample from light and heat to prevent degradation.

  • Poor Peak Resolution:

    • Ensure the column is properly equilibrated.

    • Filter the extract before injection to prevent column clogging.

    • Optimize the mobile phase composition if co-elution occurs.

  • Pigment Degradation:

    • Work quickly and keep samples cold and in the dark.

    • Avoid acidic conditions. The use of buffered mobile phases can sometimes improve stability.[6]

Conclusion

This application note provides a comprehensive protocol for the successful extraction and HPLC purification of this compound from marine samples, particularly from the cyanobacterium Acaryochloris marina. The detailed methodology and tabulated data will be a valuable resource for researchers studying the unique properties of this far-red light-absorbing pigment. Careful attention to the stability of chlorophylls during the extraction process is critical for obtaining high-purity, intact this compound.

References

Application Note: Spectrophotometric Quantification of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorophyll (B73375) d (Chl d) is a unique chlorophyll pigment found in some cyanobacteria, most notably Acaryochloris marina. It is distinguished by its absorption maximum in the far-red region of the electromagnetic spectrum, typically around 700 nm, which is a longer wavelength than that of other chlorophylls (B1240455). This characteristic allows organisms containing Chl d to utilize far-red light for photosynthesis, a significant advantage in light-limited environments. Accurate quantification of Chl d is crucial for research in photosynthesis, bioenergetics, and the development of novel light-harvesting technologies. This application note provides a detailed protocol for the spectrophotometric quantification of Chlorophyll d concentration.

Principle

The concentration of this compound in a solvent extract can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of Chl d can be calculated using its specific extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength.

Materials and Reagents

  • Spectrophotometer (UV-Vis)

  • Quartz or glass cuvettes (1 cm path length)

  • Centrifuge

  • Sonicator or tissue homogenizer

  • Volumetric flasks and pipettes

  • Filter paper or syringe filters (0.22 µm)

  • Solvents: 100% Methanol (B129727), 90% Acetone (B3395972), or Ethanol (B145695) (spectroscopic grade)

  • Sample containing this compound (e.g., cultured Acaryochloris marina cells)

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for the spectrophotometric determination of this compound in various solvents. It is critical to use the correct absorption maximum (λmax) and extinction coefficient for the specific solvent used for extraction.

SolventAbsorption Maximum (λmax) (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Specific Extinction Coefficient (α) (L g⁻¹ cm⁻¹)Reference
100% Methanol69763.68 x 10³71.11[1][2]
90% Acetone~696See Note 1See Note 1[3]
Ethanol~696See Note 1See Note 1[3]

Note 1: Specific absorbance coefficients for this compound in 90% acetone and ethanol can be derived from the universal equations provided by Ritchie (2008). Researchers should refer to this publication for the precise coefficients to be used in the calculation formulas.[3]

Experimental Protocol

This protocol outlines the steps for extracting this compound from a biological sample and quantifying its concentration using spectrophotometry.

1. Sample Preparation and Pigment Extraction

This protocol is optimized for the extraction of this compound from the cyanobacterium Acaryochloris marina.[2]

  • Cell Harvesting: Harvest a known volume or weight of Acaryochloris marina cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant.

  • Solvent Addition: Resuspend the cell pellet in a precise volume of 100% methanol. The volume of methanol should be sufficient to fully immerse the pellet and allow for accurate measurement.

  • Cell Lysis: Disrupt the cells to release the pigments. Sonication on ice is an effective method.[2] Alternatively, bead beating or homogenization can be used.

  • Pigment Extraction: Incubate the mixture on ice for 30 minutes in the dark to facilitate complete pigment extraction.[2]

  • Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g for 20 minutes) to pellet cell debris.[2]

  • Collection: Carefully collect the supernatant containing the extracted pigments. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. Spectrophotometric Measurement

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to the absorption maximum of this compound in the solvent being used (e.g., 697 nm for 100% methanol).

  • Blanking: Fill a cuvette with the same solvent used for extraction (e.g., 100% methanol) and use it to zero the spectrophotometer (set absorbance to 0).

  • Sample Measurement: Transfer the clarified pigment extract to a clean cuvette and measure the absorbance at the predetermined wavelength. Ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0). If the absorbance is too high, dilute the extract with a known volume of the solvent and re-measure. Remember to account for the dilution factor in the final calculation.

  • Turbidity Correction: It is good practice to also measure the absorbance at 750 nm. Since chlorophylls do not absorb at this wavelength, any reading above zero is due to turbidity. Subtract the absorbance at 750 nm from the absorbance at the peak wavelength.

3. Calculation of this compound Concentration

The concentration of this compound can be calculated using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance (after turbidity correction)

  • ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)

  • c is the concentration (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

To calculate the concentration in mg L⁻¹:

Concentration (mg L⁻¹) = (A / α) x 1000

Where:

  • A is the absorbance (after turbidity correction)

  • α is the specific extinction coefficient (L g⁻¹ cm⁻¹)

For 100% Methanol:

Concentration of Chl d (mg L⁻¹) = (Absorbance at 697 nm / 71.11) x Dilution Factor

Visualization of the Experimental Workflow

experimental_workflow start Start: Sample Collection (e.g., Acaryochloris marina culture) harvest Cell Harvesting (Centrifugation) start->harvest extract Pigment Extraction (Solvent Addition & Cell Lysis) harvest->extract Resuspend pellet clarify Clarification (Centrifugation/Filtration) extract->clarify Collect supernatant measure Spectrophotometric Measurement (Read Absorbance at λmax) clarify->measure Use clarified extract calculate Concentration Calculation (Beer-Lambert Law) measure->calculate Use absorbance value end End: this compound Concentration calculate->end

Caption: Workflow for the spectrophotometric quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship chl_d This compound in Solvent spectrophotometer Spectrophotometer chl_d->spectrophotometer light Monochromatic Light (at λmax) light->spectrophotometer absorbance Absorbance (A) spectrophotometer->absorbance beer_lambert Beer-Lambert Law (A = εcl) absorbance->beer_lambert concentration Concentration (c) beer_lambert->concentration

Caption: The logical relationship of spectrophotometric quantification.

References

Application Note: In Vivo Fluorometric Analysis of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d) is a unique chlorophyll pigment found in certain cyanobacteria, most notably Acaryochloris marina. Unlike other chlorophylls, Chl d absorbs light in the far-red region of the spectrum, with an in vivo Qy absorption peak around 705 nm. This allows organisms containing Chl d to perform oxygenic photosynthesis using lower-energy light, a significant advantage in light-limited environments. The in vivo fluorometric analysis of Chl d provides a rapid, non-invasive method to study the photosynthetic activity and physiology of these organisms. This application note details the principles, protocols, and data interpretation for the in vivo fluorometric analysis of Chlorophyll d.

Principles of In Vivo this compound Fluorometry

Fluorometry is a highly sensitive optical technique that measures the fluorescence emitted by a sample. When chlorophyll molecules absorb light, they are excited to a higher energy state. This excess energy can be dissipated through three main pathways: photochemistry (photosynthesis), heat, or fluorescence. These three processes are in competition, meaning that an increase in the efficiency of one will lead to a decrease in the others. By measuring the fluorescence emission, we can gain insights into the efficiency of photosynthesis.

For in vivo analysis of Chl d, a specific wavelength of light is used to excite the pigment within the living cells. The excited Chl d molecules then emit light at a longer wavelength, which is detected by the fluorometer. The intensity of the emitted fluorescence is proportional to the concentration of Chl d and is influenced by the physiological state of the organism.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo and in vitro properties of this compound.

ParameterIn Vivo (Acaryochloris marina)In Vitro (in organic solvent)
Excitation Maximum (Soret) ~405 nm, ~454 nm[1]Not typically used for fluorescence
Excitation Maximum (Qy) ~705 nm (absorbance peak)[1]~696 nm (in acetone)
Fluorescence Excitation ~459-460 nmNot specified
Fluorescence Emission Maximum ~731 nm (PSII associated)~700-720 nm
Maximal Quantum Yield of PSII 0.59 - 0.77Not Applicable
Cellular Concentration 0.07 - 0.2 pg/cellNot Applicable

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo fluorometric analysis of this compound.

experimental_workflow Experimental Workflow for In Vivo this compound Fluorometric Analysis cluster_preparation Sample Preparation cluster_measurement Fluorometric Measurement cluster_analysis Data Analysis & Interpretation culture Acaryochloris marina Culture dark_adapt Dark Adaptation (15-30 min) culture->dark_adapt dilution Dilute to Optimal Cell Density dark_adapt->dilution fluorometer Fluorometer Setup (Excitation: ~460 nm, Emission: ~730 nm) dilution->fluorometer Load Sample measurement Measure Fluorescence Intensity fluorometer->measurement data_recording Record Fluorescence Values measurement->data_recording normalization Normalize to Cell Density (optional) data_recording->normalization interpretation Interpret Photosynthetic Parameters normalization->interpretation

Caption: Workflow for in vivo this compound analysis.

Detailed Experimental Protocol

This protocol is designed for the in vivo fluorometric analysis of this compound in cultures of Acaryochloris marina.

Materials and Reagents
  • Acaryochloris marina culture in appropriate growth medium

  • Fluorometer with excitation and emission wavelength selection capabilities

  • Cuvettes suitable for fluorescence measurements

  • Pipettes and tips

  • Growth medium for dilutions

  • Black cloth or light-proof box for dark adaptation

Sample Preparation
  • Culturing: Grow Acaryochloris marina under controlled light and temperature conditions suitable for the strain.

  • Dark Adaptation: Prior to measurement, place the culture in complete darkness for 15-30 minutes. This ensures that all reaction centers of the photosystems are "open" and maximizes the initial fluorescence yield.

  • Dilution: The fluorescence signal should be within the linear range of the fluorometer. If the culture is dense, dilute it with fresh growth medium. The optimal cell density will depend on the instrument's sensitivity.

Fluorometer Setup and Measurement
  • Instrument Warm-up: Turn on the fluorometer and allow it to warm up according to the manufacturer's instructions.

  • Wavelength Selection: Set the excitation wavelength to approximately 460 nm. Set the emission wavelength to approximately 731 nm.

  • Blank Measurement: Fill a cuvette with fresh growth medium and place it in the fluorometer. Record the blank reading.

  • Sample Measurement: Carefully transfer the dark-adapted and diluted Acaryochloris marina culture to a clean cuvette. Place the cuvette in the fluorometer and record the fluorescence intensity.

Data Analysis and Interpretation

The raw fluorescence values can be used for relative comparisons between samples. For more quantitative analysis, the data can be normalized to cell density, which can be determined by cell counting or by measuring the optical density at a non-interfering wavelength.

The measured fluorescence intensity provides an indication of the relative abundance of photosystem II (PSII) and its light-harvesting antenna. Changes in fluorescence can indicate responses to environmental stressors, nutrient limitations, or the effects of chemical compounds on photosynthetic efficiency.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between light absorption, energy transfer, and the competing pathways of photochemistry, heat dissipation, and fluorescence in a photosystem containing this compound.

signaling_pathway Energy Dissipation Pathways in Photosystem II with this compound cluster_dissipation Energy Dissipation Pathways Light Light Absorption (Far-Red Light) Chld_ground Chl d (Ground State) Light->Chld_ground Excitation Chld_excited Chl d* (Excited State) Photochemistry Photochemistry (Electron Transport) Chld_excited->Photochemistry Primary Pathway Heat Heat Dissipation (Non-Photochemical Quenching) Chld_excited->Heat Competing Pathway Fluorescence Fluorescence Emission (~731 nm) Chld_excited->Fluorescence Competing Pathway

Caption: Energy dissipation in Chl d photosystems.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal Cell density is too low. Instrument settings are incorrect.Concentrate the cell suspension. Verify excitation and emission wavelengths.
Signal is not stable Cells are settling in the cuvette. Photodamage is occurring.Gently mix the sample before and during measurement. Reduce the intensity or duration of the excitation light.
High background fluorescence Contaminated cuvettes or medium.Use clean cuvettes and filtered medium for blanks and dilutions.
Inconsistent readings Incomplete dark adaptation. Variations in temperature.Ensure a consistent dark adaptation period for all samples. Maintain a constant sample temperature.

References

Application Notes & Protocols: Analytical Techniques for Separating Chlorophyll d from Chlorophyll a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful separation and purification of chlorophylls (B1240455) are crucial for various applications, including photosynthesis research, natural product chemistry, and the development of photosensitizers for photodynamic therapy. Chlorophyll (B73375) d, found in some cyanobacteria and marine algae, is of particular interest due to its absorption of far-red light. Its separation from the ubiquitous Chlorophyll a presents a challenge due to their structural similarities. These application notes provide detailed protocols for the analytical and preparative separation of Chlorophyll d from Chlorophyll a.

Introduction

Chlorophyll a is the primary photosynthetic pigment in all oxygenic photosynthetic organisms. This compound is a minor chlorophyll pigment that absorbs light at a longer wavelength (far-red region) than Chlorophyll a, enabling organisms containing it to utilize a different part of the light spectrum. The key structural difference between Chlorophyll a and this compound is the substitution of a -CHO group for the -CH=CH2 group at the C3 position in the porphyrin ring. This subtle difference in structure and polarity is exploited for their chromatographic separation.

Pigment Extraction Protocol

A robust extraction method is the first step to successful separation. It is crucial to work quickly in dim light and at low temperatures to prevent pigment degradation.[1][2]

Materials:

  • Source material (e.g., cyanobacteria like Acaryochloris marina, marine algae)

  • Mortar and pestle

  • Acetone (B3395972) (100%, HPLC grade), cooled to 4°C[3]

  • N,N-Dimethylformamide (DMF) can also be used and may reduce artifactual degradation[3]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Nitrogen gas

Protocol:

  • Harvest fresh or freeze-dried source material.

  • Weigh approximately 1-5 g of the material and place it in a pre-chilled mortar.

  • Add 10-20 mL of cold acetone.

  • Grind the tissue with the pestle until a homogenous suspension is formed.[1]

  • Transfer the suspension to a centrifuge tube.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Decant the supernatant containing the pigments into a round-bottom flask.

  • Re-extract the pellet with another 10 mL of cold acetone and repeat the centrifugation.

  • Combine the supernatants.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 35°C.[2]

  • Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., acetone or the initial mobile phase for HPLC) for chromatographic analysis. For storage, flush the container with nitrogen gas and store at -20°C or below in the dark.

G cluster_extraction Pigment Extraction Workflow start Start: Source Material (e.g., Acaryochloris marina) grind Grind with Cold Acetone start->grind centrifuge Centrifuge at 4000xg, 4°C grind->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant reextract Re-extract Pellet centrifuge->reextract Pellet combine Combine Supernatants collect_supernatant->combine reextract->centrifuge evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate resuspend Resuspend in Solvent evaporate->resuspend end End: Crude Pigment Extract resuspend->end

Caption: Workflow for the extraction of chlorophyll pigments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful technique for the analytical separation and quantification of Chlorophyll a and this compound due to its high resolution and sensitivity.[4][5] A reversed-phase C18 column is commonly used.

Protocol:

  • Sample Preparation: Filter the resuspended pigment extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A ternary gradient system is often effective.[5]

      • Solvent A: 80:20 (v/v) methanol:0.5 M ammonium (B1175870) acetate

      • Solvent B: 90:10 (v/v) acetonitrile:water

      • Solvent C: Ethyl acetate

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the Qy absorption maxima for Chlorophyll a (~663 nm) and this compound (~696 nm). Also monitor at 430 nm (Soret band) for general pigment profiling.

  • Injection and Elution:

    • Inject 10-20 µL of the filtered sample.

    • Run the gradient program as detailed in the table below.

    • Identify peaks by comparing retention times with standards and by their characteristic absorption spectra.

Quantitative Data: HPLC Gradient Program

Time (minutes)Flow Rate (mL/min)% Solvent A% Solvent B% Solvent C
0.01.001000
2.01.009010
12.01.006535
28.01.003070
30.01.001000
35.01.001000

Note: This is a representative gradient and may require optimization based on the specific column and instrument used.

G cluster_hplc HPLC Separation Workflow start Start: Crude Pigment Extract filter Filter Sample (0.22 µm) start->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detect with DAD/UV-Vis (663 nm, 696 nm) separate->detect analyze Analyze Chromatogram (Retention Times, Spectra) detect->analyze end End: Quantified Chl a & Chl d analyze->end

Caption: Workflow for HPLC analysis of chlorophylls.

Column Chromatography (CC)

Column chromatography is suitable for preparative scale separation to isolate larger quantities of this compound.[4][6] The choice of stationary and mobile phases is critical.

Protocol:

  • Column Packing:

  • Sample Loading:

    • Concentrate the crude pigment extract to a minimal volume.

    • Adsorb the extract onto a small amount of silica gel.

    • Carefully load the dried, pigment-adsorbed silica onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or petroleum ether).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone, ethyl acetate) in a stepwise or continuous gradient.

    • Chlorophyll a, being slightly less polar, will elute before this compound.

    • Collect fractions and monitor their composition using TLC or spectrophotometry.

Quantitative Data: Column Chromatography Elution Solvents

StepMobile Phase (v/v)Pigments Eluted
1100% HexaneCarotenes (yellow)
290% Hexane / 10% AcetonePheophytins (grey)
370% Hexane / 30% AcetoneChlorophyll a (blue-green)
450% Hexane / 50% AcetoneThis compound (green)
5100% AcetoneXanthophylls (yellow)

Note: Solvent ratios are starting points and should be optimized for the specific separation.

G cluster_cc Column Chromatography Workflow start Start: Crude Pigment Extract load Load Concentrated Sample start->load pack Pack Column (Silica Gel in Hexane) pack->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC/Spectroscopy) collect->monitor pool Pool Pure Fractions monitor->pool end End: Isolated Chl a & Chl d pool->end

Caption: Workflow for preparative column chromatography.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for analytical separation and for monitoring fractions from column chromatography.[7][8]

Protocol:

  • Plate Preparation: Use pre-coated silica gel 60 F254 plates.

  • Sample Application: Using a capillary tube, spot a small amount of the concentrated pigment extract onto the baseline of the TLC plate.

  • Development:

    • Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

    • A common mobile phase is a mixture of petroleum ether, cyclohexane, ethyl acetate, acetone, and methanol.[9]

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front immediately.

    • The separated pigments will be visible as distinct colored spots.

    • Calculate the Retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Quantitative Data: TLC Separation

PigmentTypical ColorTypical Rf Value*
CarotenesOrange-Yellow0.95
Pheophytin aGrey0.80
Chlorophyll aBlue-Green0.65
This compoundGreen0.58
XanthophyllsYellow0.35

*Rf values are highly dependent on the exact mobile phase composition, temperature, and plate type. The values provided are illustrative.

G cluster_tlc TLC Analysis Workflow start Start: Pigment Sample spot Spot Sample on Silica Plate start->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Separated Spots dry->visualize calculate Calculate Rf Values visualize->calculate end End: Identified Pigments calculate->end

References

Application Notes and Protocols for the HPLC Analysis of Chlorophyll d and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d, a red-shifted chlorophyll, absorbs light at longer wavelengths than chlorophyll a, making it significant in environments where far-red light is prevalent. Accurate analysis of Chlorophyll d and its degradation products is crucial for understanding its physiological roles, stability, and potential applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds.[1] This document provides detailed application notes and protocols for the analysis of this compound and its primary derivatives: Chlorophyllide d, Pheophytin d, and Pheophorbide d.

I. Experimental Protocols

A. Pigment Extraction from Cyanobacteria

This protocol is adapted for the extraction of chlorophylls (B1240455) from cyanobacterial cultures, a known source of this compound.

Materials:

  • Cyanobacterial cell culture (e.g., Acaryochloris marina)

  • Methanol (B129727)

  • Acetone

  • Ammonium (B1175870) acetate

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary vacuum evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Harvest cyanobacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a minimal volume of extraction solvent. A common solvent system is a mixture of methanol and acetone.

  • Thoroughly vortex the mixture to ensure complete extraction of pigments. Sonication can be used to enhance extraction efficiency.[2]

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the pigments to a clean tube.

  • Reduce the volume of the extract to approximately 1 mL using a rotary vacuum evaporator at room temperature.[3]

  • Filter the concentrated extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[4]

  • The sample is now ready for HPLC analysis. Store at -20°C in the dark if not analyzed immediately.

B. HPLC Analysis of this compound and its Derivatives

This protocol utilizes a reverse-phase C18 column and a gradient elution program to separate this compound and its derivatives.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a diode-array detector (DAD) or a UV-Vis detector.

  • Reverse-phase C18 column (e.g., Ascentis C-18, 150 x 2.1 mm, 3 µm particle size).[3]

Mobile Phases:

  • Solvent A: 80:20 (v/v) methanol / 50 mM aqueous ammonium acetate.[3]

  • Solvent B: 80:20 (v/v) methanol / acetone.[3]

Chromatographic Conditions:

ParameterValue
Column Ascentis C-18 (150 x 2.1 mm, 3 µm)
Mobile Phase A 80% Methanol / 20% 50 mM Ammonium Acetate (aq)
Mobile Phase B 80% Methanol / 20% Acetone
Gradient Program Time (min)
Flow Rate 300 µL/min
Injection Volume 10 - 20 µL
Column Temperature 30°C
Detection Diode Array Detector (DAD) monitoring at 450 nm (Soret band) and 696 nm (Qy band for this compound).[3] Scan from 400-750 nm.[3]

II. Data Presentation

The retention times of this compound and its derivatives are dependent on the specific HPLC system, column, and exact chromatographic conditions. The following table provides an expected elution order based on polarity and representative retention times. More polar compounds, such as chlorophyllides and pheophorbides, will elute earlier than their less polar, phytylated counterparts.

CompoundExpected Retention Time Range (min)Key Spectral Peaks (in eluent)
Pheophorbide d5 - 10~410 nm, ~665 nm
Chlorophyllide d8 - 15~450 nm, ~690 nm
Pheophytin d20 - 30~415 nm, ~670 nm
This compound 25 - 35 ~455 nm, ~696 nm

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Cyanobacterial Culture centrifuge1 Centrifugation sample->centrifuge1 extraction Pigment Extraction (Methanol/Acetone) centrifuge1->extraction centrifuge2 Centrifugation extraction->centrifuge2 concentrate Rotary Evaporation centrifuge2->concentrate filter Syringe Filtration concentrate->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc HPLC System hplc_vial->hplc separation C18 Reverse-Phase Separation hplc->separation detection Diode-Array Detection (400-750 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Retention Time & Spectra) chromatogram->identification quantification Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

B. This compound Degradation Pathway

The degradation of chlorophylls is a multi-step process involving enzymatic reactions. The primary pathway involves the removal of the central magnesium ion, followed by the cleavage of the phytol (B49457) tail.[5][6]

chlorophyll_degradation Chl_d This compound Pheo_d Pheophytin d Chl_d->Pheo_d Mg-dechelatase (- Mg2+) Chlide_d Chlorophyllide d Chl_d->Chlide_d Chlorophyllase (- Phytol) Pheide_d Pheophorbide d Pheo_d->Pheide_d Pheophytinase (- Phytol) Chlide_d->Pheide_d Mg-dechelatase (- Mg2+)

Caption: Degradation pathway of this compound.

References

Application Notes and Protocols: Determining the Function of Chlorophyll d in Photosystems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorophyll (B73375) d (Chl d) is a unique chlorophyll variant that absorbs far-red light, with a wavelength of around 710 nm, which is outside the typical optical range for photosynthesis.[1] Its discovery in cyanobacteria like Acaryochloris marina has challenged the long-held understanding of the energy limits of oxygenic photosynthesis.[2][3] This document provides detailed application notes and protocols for elucidating the function of Chl d in photosystems, a critical area of research for understanding photosynthesis in low-light environments and for potential applications in bioenergy and crop improvement.

Spectroscopic Analysis of Chlorophyll d and Photosystems

Spectroscopic methods are fundamental for characterizing the light-absorbing properties of Chl d and its role in energy transfer within photosystems.

Absorbance Spectroscopy

Application: To determine the absorption spectrum of Chl d and Chl d-containing photosystems, identifying the characteristic far-red absorption peaks.

Quantitative Data Summary:

Pigment/ComplexSolvent/EnvironmentSoret Peak(s) (nm)Qy Peak (nm)Reference(s)
Purified this compound100% Methanol (B129727)405, 454705[2]
Acaryochloris marina (in vivo)-405, 454705[2]
Photosystem I (PSI) from A. marina--740 (P740)[4][5]
Photosystem II (PSII) from A. marina--725 (P725)[5][6]

Experimental Protocol: Spectrophotometric Analysis of this compound

  • Pigment Extraction:

    • Harvest cells of Chl d-containing organisms (e.g., Acaryochloris marina) by centrifugation.

    • Extract pigments by suspending the cell pellet in 100% methanol or 80% acetone.[7]

    • Vortex or sonicate the suspension to ensure complete extraction.[7]

    • Centrifuge to pellet cell debris and collect the supernatant containing the pigments.

    • All steps should be performed in dim light and at low temperatures to prevent pigment degradation.[8]

  • Spectrophotometric Measurement:

    • Use a spectrophotometer with a narrow bandwidth (0.5–2.0 nm) for accurate measurements.[9]

    • Use the extraction solvent (e.g., 100% methanol) as a blank.

    • Measure the absorbance spectrum from 350 nm to 800 nm.

    • Identify the characteristic Soret and Qy absorption peaks for Chl d.

Fluorescence Spectroscopy

Application: To investigate energy transfer from accessory pigments to Chl d and to identify the terminal emitter in Chl d-containing photosystems.

Experimental Protocol: Fluorescence Emission and Excitation Spectroscopy

  • Sample Preparation:

    • Use isolated and purified photosystem complexes or whole cells.

    • Dilute the sample in an appropriate buffer to avoid re-absorption artifacts.

  • Fluorescence Measurement:

    • Emission Spectra: Excite the sample at wavelengths corresponding to the absorption of different pigments (e.g., 420 nm for Chl d, 475 nm for Chl b if present, and 500 nm for carotenoids).[10] Measure the fluorescence emission spectrum. Similar emission peaks upon excitation of different pigments indicate efficient energy transfer.[10]

    • Excitation Spectra: Set the emission wavelength to the peak fluorescence of Chl d (e.g., 704 nm) and scan the excitation wavelengths.[10] The resulting spectrum should resemble the absorption spectrum, confirming that absorbed light is transferred to the fluorescing Chl d.

Isolation and Characterization of this compound-Protein Complexes

To understand the function of Chl d, it is crucial to study it within its native protein environment.

Isolation of Photosystem Complexes

Application: To isolate intact Photosystem I (PSI) and Photosystem II (PSII) complexes containing Chl d for further structural and functional analysis.

Experimental Protocol: Isolation of Thylakoid Membranes and Solubilization of Photosystems

  • Isolation of Thylakoid Membranes:

    • Harvest cells and resuspend them in a suitable buffer.

    • Break the cells using methods like sonication or a French press.

    • Isolate thylakoid membranes by differential centrifugation.

  • Solubilization of Photosystem Complexes:

    • Resuspend the isolated thylakoid membranes in a buffered solution.

    • Add a mild detergent, such as sodium dodecyl sulfate (B86663) (SDS), to solubilize the membrane proteins.[8] The detergent concentration should be optimized to maintain the integrity of the complexes.

    • Incubate on ice to allow for solubilization.

    • Centrifuge at high speed to pellet unsolubilized material.[8]

  • Purification of Photosystem Complexes:

    • The solubilized photosystem complexes in the supernatant can be separated and purified using techniques like sucrose (B13894) density gradient centrifugation or column chromatography.

Pigment Analysis of Isolated Complexes

Application: To determine the stoichiometry of Chl d, Chl a, and other pigments within the isolated photosystem complexes.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Pigment Extraction:

    • Extract pigments from the purified photosystem complexes using 100% methanol or acetone.

  • HPLC Analysis:

    • Use a reverse-phase C8 or C18 column.

    • Employ a gradient of solvents (e.g., a mixture of methanol, acetonitrile, and water) to separate the different chlorophylls (B1240455) and carotenoids.

    • Detect the pigments using a photodiode array detector, monitoring at wavelengths between 400 and 750 nm.[2]

    • Quantify the pigments by comparing the peak areas to those of known standards. The mass extinction coefficient for Chl d in methanol is 71.11 L g⁻¹ cm⁻¹.[2][3]

Functional Analysis of this compound in Reaction Centers

These methods aim to directly probe the role of Chl d in the primary photochemical events of photosynthesis.

Laser-Induced Absorption Difference Spectroscopy

Application: To study the light-induced oxidation and reduction of the primary electron donor (special pair) in the reaction centers of PSI (P740) and PSII (P725).

Quantitative Data Summary:

Reaction CenterMidpoint Redox Potential (E'm)Key Spectral ChangesReference(s)
P740 (PSI)+335 mVBleaching at 740 nm[4]
P725 (PSII)Not determinedBleaching at 725 nm[5]

Experimental Protocol: Flash Photolysis

  • Sample Preparation:

    • Use isolated and purified photosystem complexes or thylakoid membranes.

    • Add electron donors and acceptors to the sample to control the redox state of the reaction centers. For example, ferricyanide (B76249) can be used to pre-oxidize electron donors.[5]

  • Measurement:

    • Excite the sample with a short laser flash.

    • Measure the transient changes in absorbance at specific wavelengths (e.g., 725 nm for P725 and 740 nm for P740) over time.

    • The decay kinetics of the absorption changes provide information about the rates of electron transfer reactions.

Electron Spin Resonance (ESR) Spectroscopy

Application: To detect and characterize the light-induced radical signals of the oxidized primary donor (e.g., P740⁺).

Experimental Protocol: Light-Induced ESR Spectroscopy

  • Sample Preparation:

    • Use concentrated samples of isolated photosystem complexes or thylakoid membranes.

    • Freeze the samples in liquid nitrogen to trap the light-induced radical species.

  • Measurement:

    • Record the ESR spectrum in the dark.

    • Illuminate the sample at low temperature (e.g., 150 K) within the ESR cavity.

    • Record the light-induced ESR spectrum.

    • The light-minus-dark difference spectrum reveals the signal of the photo-oxidized species, such as P740⁺.[11]

Genetic and Structural Approaches

Genetic Manipulation

Application: To understand the biosynthesis of Chl d and to probe the effects of its presence or absence on photosynthesis by modifying the genes responsible for its synthesis.

Methodology Overview:

  • Gene Identification: Identify the genes responsible for the conversion of Chlorophyll a to this compound. Isotope labeling experiments suggest this conversion is catalyzed by an oxygenase-type enzyme.

  • Gene Knockout/Overexpression: In organisms that can be genetically modified, knocking out or overexpressing the candidate genes can confirm their role in Chl d synthesis.

  • Heterologous Expression: Expressing the Chl d synthesis genes in an organism that normally only produces Chl a can be a powerful tool to study the functional integration of Chl d into existing photosystems.[12][13]

Cryo-Electron Microscopy (Cryo-EM)

Application: To determine the high-resolution structure of Chl d-containing photosystems, revealing the precise location and orientation of Chl d molecules within the protein scaffold.

Methodology Overview:

  • Sample Preparation: Purified photosystem complexes are vitrified in a thin layer of amorphous ice.

  • Data Collection: A transmission electron microscope is used to collect a large number of images of the frozen particles from different orientations.

  • Image Processing and 3D Reconstruction: The images are processed and combined to generate a high-resolution three-dimensional map of the photosystem.

  • Model Building: The atomic model of the protein and its bound pigments, including Chl d, is built into the 3D map. This approach has revealed the presence of pheophytin a in the PSI reaction center of A. marina, providing insights into how low-energy light is efficiently harnessed.[14]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcomes Outcomes start Chl d-containing Organism (e.g., Acaryochloris marina) extraction Pigment Extraction (Methanol/Acetone) start->extraction thylakoid_isolation Thylakoid Isolation start->thylakoid_isolation abs_spec Absorbance Spectroscopy extraction->abs_spec hplc HPLC Pigment Analysis extraction->hplc solubilization Solubilization of Photosystems (Detergent) thylakoid_isolation->solubilization purification Purification of Photosystem Complexes solubilization->purification fluor_spec Fluorescence Spectroscopy purification->fluor_spec flash_photolysis Laser-Induced Absorption Difference Spectroscopy purification->flash_photolysis esr ESR Spectroscopy purification->esr cryo_em Cryo-Electron Microscopy purification->cryo_em absorption_spectra Absorption Spectra (Identification of Chl d) abs_spec->absorption_spectra energy_transfer Energy Transfer Pathways fluor_spec->energy_transfer pigment_stoichiometry Pigment Stoichiometry hplc->pigment_stoichiometry electron_transfer Electron Transfer Kinetics (P740, P725) flash_photolysis->electron_transfer radical_characterization Radical Characterization (P740+) esr->radical_characterization structural_model High-Resolution Structure cryo_em->structural_model

Caption: Workflow for the isolation and analysis of this compound and its photosystems.

Putative Signaling Pathway for Far-Red Light Acclimation

far_red_light_acclimation far_red_light Far-Red Light (>700 nm) photoreceptor Putative Photoreceptor (e.g., Phytochrome-like) far_red_light->photoreceptor signaling_cascade Signaling Cascade photoreceptor->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression chl_d_synthesis Activation of Chl d Synthesis Genes (Oxygenase-type enzyme) gene_expression->chl_d_synthesis ps_remodeling Remodeling of Photosystems gene_expression->ps_remodeling chl_d_incorporation Incorporation of Chl d into PSI and PSII chl_d_synthesis->chl_d_incorporation ps_remodeling->chl_d_incorporation enhanced_frl_photosynthesis Enhanced Photosynthesis under Far-Red Light chl_d_incorporation->enhanced_frl_photosynthesis

Caption: A logical diagram illustrating the potential pathway for acclimation to far-red light.

References

Application Notes and Protocols for Culturing Acaryochloris marina for Chlorophyll d Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the unique cyanobacterium Acaryochloris marina, the only known organism to utilize Chlorophyll d (Chl d) as its primary photosynthetic pigment.[1][2] The protocols detailed below are designed to facilitate robust growth of A. marina for subsequent extraction, quantification, and analysis of Chl d, a pigment with significant potential in various research and development applications, including those related to photosynthesis and drug development.

Acaryochloris marina is a unicellular cyanobacterium found in diverse marine environments, often in association with other organisms like tunicates and red algae.[1] Its distinct ability to absorb far-red light (700-750 nm) for photosynthesis, thanks to Chl d, makes it a subject of intense scientific interest.[1][3]

Data Presentation: Growth and Pigment Characteristics

The following tables summarize key quantitative data on the growth and pigment composition of Acaryochloris marina under various culture conditions, compiled from multiple studies.

ParameterVisible Light (VIS)Near-Infrared Radiation (NIR)Reference(s)
Specific Growth Rate 0.38 per day0.64 per day[4]
Population Doubling Time 1.82 days1.09 days[4]
Maximal Gross Photosynthesis ~1,128 µmol O₂ mg Chl d⁻¹ h⁻¹ (blue light)~1,272 µmol O₂ mg Chl d⁻¹ h⁻¹[4]
This compound per cell 0.07 pg0.2 pg[4]
Chlorophyll a per cell 0.017 pg0.007 pg[4]
Chlorophyll a/d ratio 0.2290.033[4]

Table 1: Growth and Photosynthetic Parameters of Immobilized A. marina under Visible and Near-Infrared Light.

Medium ComponentKESM MediumIMK MediumMGB-11 Medium (FeMBG-11)ASN-III MediumReference(s)
Salinity 30 (practical salinity units)Seawater-based3.2% Instant Ocean artificial sea salts0.43 M NaCl[4][5][6][7]
Key Nutrients Standard marine nutrientsCommercially available (Nihon Pharmaceutical)Supplemented with 20 mM TES (pH 8.35) and high ironStandard marine nutrients[4][5][6][7]
Iron Source Not specified in detailNot specified in detailSignificantly enhanced with Fe-EDTA for longevityNot specified in detail[6]
Reported Growth Good for planktonic and biofilm growthSuitable for photoautotrophic growthHeavy iron addition enhances culture longevitySuitable for stock cultures[4][5][6][7]

Table 2: Comparison of Commonly Used Culture Media for Acaryochloris marina.

Experimental Protocols

Protocol 1: Culturing Acaryochloris marina

This protocol outlines the steps for the successful cultivation of A. marina in a laboratory setting. The choice of medium can be guided by the information in Table 2; KESM and IMK are commonly used, while FeMBG-11 is recommended for achieving high cell densities.[4][5][6]

Materials:

  • Acaryochloris marina starter culture (e.g., strain MBIC11017)[4][5]

  • Chosen culture medium (e.g., KESM, IMK, or FeMBG-11)[4][5][6]

  • Sterile culture flasks (e.g., 200 ml cell culture flasks)[4]

  • Shaking incubator[4]

  • Light source:

    • Visible light (halogen lamp) or[4]

    • Near-infrared (NIR) LEDs (centered at 720 nm) for enhanced Chl d production[4]

  • Spectrophotometer or cell counter for monitoring growth

Methodology:

  • Medium Preparation: Prepare the selected culture medium according to established recipes.[8][9] Sterilize by autoclaving.

  • Inoculation: In a sterile environment, inoculate the fresh medium with the A. marina starter culture. An initial optical density at 750 nm (OD₇₅₀) of 0.01 can be a starting point.[7]

  • Incubation Conditions:

    • Temperature: Maintain the culture at 28-30°C.[4][6]

    • Agitation: Shake the cultures at 100-125 rpm to ensure adequate mixing and gas exchange.[4][6]

    • Light:

      • Provide a 12-hour/12-hour light-dark cycle.[4]

      • For general growth, use visible light at an irradiance of 10-40 µmol photons m⁻² s⁻¹.[4][5][6]

      • To specifically enhance Chl d production, use NIR light (around 720 nm) at an irradiance of 20-40 µmol photons m⁻² s⁻¹.[4]

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 750 nm or by direct cell counts using a hemocytometer.[4] Cultures can be expected to have a doubling time of approximately 40-50 hours under standard conditions.[6]

  • Harvesting: Once the culture reaches the desired cell density (late logarithmic or early stationary phase), harvest the cells by centrifugation (e.g., 4,000 x g for 4 minutes).[6] The resulting cell pellet can be used for pigment extraction.

Protocol 2: Extraction and Quantification of this compound

This protocol describes the extraction of pigments from A. marina cells and the subsequent quantification of Chl d.

Materials:

  • Harvested A. marina cell pellet

  • Solvents: 100% methanol (B129727) and/or 100% acetone[10][11]

  • Sonicator or tissue grinder[11][12]

  • Centrifuge and centrifuge tubes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[10][11]

  • C18 HPLC column (for HPLC analysis)[10]

Methodology:

A. Pigment Extraction:

  • To the cell pellet, add a suitable volume of 100% methanol or acetone.[10][11]

  • Disrupt the cells to release the pigments. This can be achieved by sonication on ice or by grinding with a tissue grinder until the suspension is homogeneous.[11][12]

  • Centrifuge the extract at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the cell debris.[12]

  • Carefully transfer the supernatant containing the pigments to a fresh tube. For quantitative analysis, ensure all pigment is transferred by repeating the extraction process on the pellet until it is colorless.[10]

B. Quantification by Spectrophotometry:

  • Measure the absorbance of the pigment extract in a spectrophotometer. The absorption maximum for Chl d in methanol is around 697 nm.[10]

  • The concentration of Chl d can be calculated using the Beer-Lambert law and the specific extinction coefficient for Chl d in the chosen solvent. For Chl d in 100% methanol, a mass extinction coefficient of 71.11 L g⁻¹ cm⁻¹ at 697 nm can be used.[10]

C. Quantification and Analysis by HPLC:

  • For more precise quantification and to separate Chl d from other pigments like Chl a, HPLC is the preferred method.[10]

  • Use a C18 reverse-phase column.[10]

  • A common mobile phase involves a gradient of methanol/aqueous ammonium (B1175870) acetate (B1210297) and methanol/acetone.[10]

  • Detect the pigments using a diode array detector, monitoring at wavelengths between 400-750 nm.[10] Chl d can be identified by its characteristic retention time and absorption spectrum.

  • Quantify the amount of Chl d by comparing the peak area to that of a known standard.[12]

Visualizations

experimental_workflow cluster_culture 1. Culturing Acaryochloris marina cluster_extraction 2. This compound Extraction cluster_analysis 3. This compound Analysis start Inoculate A. marina into Sterile Culture Medium culture_conditions Incubate at 28-30°C with Shaking (100-125 rpm) 12:12h Light:Dark Cycle start->culture_conditions light_source Select Light Source: - Visible Light (General Growth) - NIR Light (~720 nm for high Chl d) culture_conditions->light_source monitoring Monitor Growth (OD750 or Cell Counts) culture_conditions->monitoring harvest Harvest Cells by Centrifugation monitoring->harvest extraction Resuspend Cell Pellet in Methanol or Acetone harvest->extraction disruption Cell Disruption (Sonication or Grinding) extraction->disruption centrifugation Centrifuge to Pellet Debris disruption->centrifugation supernatant Collect Pigment-Containing Supernatant centrifugation->supernatant analysis_choice Choose Analysis Method supernatant->analysis_choice spectro Spectrophotometry (Absorbance at ~697 nm) analysis_choice->spectro hplc HPLC (Separation and Quantification) analysis_choice->hplc quantification Quantify Chl d Concentration spectro->quantification hplc->quantification

Caption: Experimental workflow for culturing A. marina and analyzing this compound.

chlorophyll_d_properties cluster_organism Organism cluster_pigment Primary Pigment cluster_properties Key Properties & Significance acaryochloris Acaryochloris marina chl_d This compound acaryochloris->chl_d produces far_red Absorbs Far-Red Light (~700-750 nm) chl_d->far_red allows photosynthesis Enables Oxygenic Photosynthesis in Low-Light Environments far_red->photosynthesis facilitates research_app Potential Applications: - Photosynthesis Research - Bioenergy - Drug Development photosynthesis->research_app leads to

Caption: Key properties and significance of this compound from Acaryochloris marina.

References

"application of Chlorophyll d in artificial photosynthesis research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d), a naturally occurring chlorophyll derivative, has garnered significant interest in the field of artificial photosynthesis. Its unique spectroscopic properties, particularly its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, offer a tantalizing avenue for expanding the light-harvesting capacity of artificial photosynthetic systems.[1] Natural photosynthesis in most plants and cyanobacteria is primarily driven by chlorophyll a and b, which absorb light in the visible range (400-700 nm). However, Chl d, found in the cyanobacterium Acaryochloris marina, absorbs light at wavelengths up to ~740 nm, a spectral region largely unutilized by other oxygenic phototrophs.[1] This ability to harness lower-energy photons presents a compelling strategy to enhance the overall efficiency of solar energy conversion in artificial systems designed to produce solar fuels, such as hydrogen or reduced carbon compounds.[2][3]

These application notes provide a comprehensive overview of the utilization of Chlorophyll d in artificial photosynthesis research. They include detailed protocols for the extraction and purification of Chl d, its incorporation into various artificial scaffolds, and methods for evaluating the performance of these bio-inspired systems.

Data Presentation: Properties and Performance of this compound Systems

The following tables summarize key quantitative data related to the optical properties of this compound and the performance of artificial photosynthetic systems incorporating this unique pigment.

Table 1: Spectroscopic Properties of this compound

ParameterValueSolventReference
Qy Absorption Maxima~696 nmMethanol (B129727)[1]
Soret (Bx) Absorption Maxima~458 nmMethanol[1]
Molar Extinction Coefficient (Qy)>100,000 M⁻¹cm⁻¹Diethyl ether[1]

Table 2: Performance of Artificial Photosynthetic Systems Utilizing this compound Analogs or in NIR-Driven Processes

System DescriptionPerformance MetricAchieved ValueConditionsReference
Synthetic Chlorophyll-Rhenium DyadCO₂ Reduction Turnover Number (TON)> 200Red Light (>650 nm)[4]
Supramolecular Photocatalyst with BacteriaHydrogen Production Rate~18.4 mmol H₂ g⁻¹ h⁻¹Visible Spectrum[2]
Photochemical Diode (GaN/Si)Solar-to-Hydrogen (STH) Efficiency> 3%Simulated Sunlight[5]
Artificial Leaf (general concept)Target Solar-to-Fuel Efficiency> 10%[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Acaryochloris marina

This protocol details the extraction and purification of this compound from the cyanobacterium Acaryochloris marina, a primary natural source of this pigment.

Materials:

  • Acaryochloris marina cell culture

  • 100% Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge and centrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • Reversed-phase C18 HPLC column (e.g., Spherisorb 5 µm ODS2, 4.6 x 250 mm)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Cell Harvesting: Centrifuge the Acaryochloris marina culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant.

  • Pigment Extraction:

    • Resuspend the cell pellet in 100% methanol. Use approximately 10 mL of methanol per gram of wet cell paste.

    • Sonicate the cell suspension on ice for 3 cycles of 30 seconds with 30-second intervals to disrupt the cells and facilitate pigment extraction.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to remove cell debris.

    • Carefully collect the supernatant containing the chlorophylls.

  • HPLC Purification:

    • Filter the methanol extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

    • Set up the HPLC system with a reversed-phase C18 column.

    • The elution gradient is as follows, with a flow rate of 1.0 mL/min:

      • 0-10 min: Linear gradient from 90% to 100% methanol in water.

      • 10-30 min: 100% methanol.

      • 30-31 min: Linear gradient from methanol to acetone.

      • 31-35 min: 100% acetone.[1]

    • Monitor the elution profile using the PDA detector, with specific attention to the absorbance at the Qy peak of this compound (~696 nm).

    • Collect the fraction corresponding to the this compound peak.

  • Solvent Removal and Storage:

    • Remove the solvent from the collected fraction using a rotary evaporator under reduced pressure at a temperature not exceeding 30°C.

    • Dry the purified this compound pigment under a gentle stream of nitrogen gas.

    • Store the purified pigment in the dark at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol 2: Incorporation of this compound into Liposomes

This protocol describes the incorporation of purified this compound into a lipid bilayer, forming liposomes. This serves as a basic model for a light-harvesting membrane in an artificial photosynthetic system.

Materials:

  • Purified this compound

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator (probe or bath)

  • Rotary evaporator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DPPC and a desired molar ratio of this compound in chloroform in a round-bottom flask. A typical molar ratio of lipid to pigment is 100:1.

    • Remove the chloroform using a rotary evaporator to form a thin lipid-pigment film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS buffer to the flask. The volume of buffer will determine the final concentration of the liposomes.

    • Gently swirl the flask to ensure the entire film is hydrated. The solution will become milky as multilamellar vesicles (MLVs) form.

  • Sonication:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • For probe sonication, immerse the tip of the sonicator in the suspension and sonicate on ice for several minutes in pulsed mode until the solution becomes clear.

    • For bath sonication, place the flask in a bath sonicator and sonicate for 30-60 minutes.

  • Purification (Optional):

    • To remove unincorporated this compound, the liposome (B1194612) suspension can be purified by size exclusion chromatography using a Sephadex G-50 column, eluting with PBS.

  • Characterization:

    • Confirm the incorporation of this compound into the liposomes by measuring the absorption and fluorescence spectra of the liposome suspension. The Qy peak of Chl d should be detectable.

    • The size distribution of the liposomes can be determined by dynamic light scattering (DLS).

Protocol 3: Assembly of a this compound-Sensitized TiO₂ Nanoparticle System for Photocatalysis

This protocol outlines the construction of a simple photoanode using this compound as a sensitizer (B1316253) on a titanium dioxide (TiO₂) nanoparticle scaffold, a common setup in artificial photosynthesis for driving redox reactions.

Materials:

  • Purified this compound

  • Titanium dioxide (TiO₂) nanoparticle paste (e.g., Degussa P25)

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Ethanol (B145695)

  • Doctor blade or screen printer

  • Furnace

  • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in acetonitrile)

  • Platinum counter electrode

Procedure:

  • Preparation of TiO₂ Film:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply the TiO₂ paste to the conductive side of the FTO glass using a doctor blade or screen printing to create a uniform film.

    • Dry the film at room temperature and then sinter it in a furnace at 450°C for 30 minutes to create a mesoporous TiO₂ layer. Allow to cool slowly.

  • Sensitization with this compound:

    • Prepare a solution of purified this compound in a suitable organic solvent, such as ethanol or a mixture of acetonitrile (B52724) and tert-butanol. The concentration is typically in the range of 0.1-0.5 mM.

    • Immerse the cooled TiO₂-coated slide into the this compound solution and keep it in the dark for 12-24 hours to allow for the adsorption of the dye onto the TiO₂ surface.

    • After sensitization, rinse the slide with the same solvent to remove any non-adsorbed dye and dry it under a gentle stream of nitrogen.

  • Assembly of the Photoelectrochemical Cell:

    • Assemble the sensitized TiO₂ photoanode with a platinum counter electrode, separated by a thin spacer (e.g., Parafilm).

    • Introduce the electrolyte solution into the space between the electrodes by capillary action.

  • Performance Measurement:

    • Measure the photocurrent-voltage (I-V) characteristics of the assembled cell under simulated solar illumination using a potentiostat.

    • The incident photon-to-current efficiency (IPCE) can be measured as a function of wavelength using a monochromator.

Protocol 4: Measurement of Photosynthetic Efficiency

This protocol provides a general framework for assessing the efficiency of a this compound-based artificial photosynthetic system, focusing on quantum yield and turnover frequency.

A. Quantum Yield (Φ) Measurement

The quantum yield is the ratio of the number of desired events (e.g., electrons transferred, molecules of H₂ produced) to the number of photons absorbed by the system.

Materials and Equipment:

  • Assembled artificial photosynthetic system

  • Light source with a known spectral output (e.g., solar simulator or laser)

  • Monochromator

  • Optical power meter

  • Potentiostat (for photoelectrochemical systems)

  • Gas chromatograph (for H₂ or CO₂ reduction product analysis)

  • Spectrophotometer

Procedure:

  • Determine the Number of Absorbed Photons:

    • Measure the incident light intensity (photons/s/cm²) at the desired wavelength using a calibrated optical power meter.

    • Measure the absorbance (A) of the artificial photosynthetic system at that wavelength using a spectrophotometer.

    • The number of absorbed photons can be calculated from the incident photon flux and the absorbance.

  • Measure the Desired Output:

    • For photocurrent: Measure the steady-state photocurrent generated by the system under illumination at a specific applied potential using a potentiostat. Convert the current (Amperes) to the rate of electron flow (electrons/s).

    • For fuel production (e.g., H₂): Irradiate the system for a known period and collect the headspace gas. Analyze the gas composition using a gas chromatograph to quantify the amount of H₂ produced.

  • Calculate the Quantum Yield:

    • Φ = (Rate of desired event) / (Rate of absorbed photons)

B. Turnover Frequency (TOF) and Turnover Number (TON) Calculation

TOF represents the number of catalytic cycles per active site per unit time, while TON is the total number of cycles before the catalyst deactivates.

Procedure:

  • Determine the Number of Active Sites: This can be challenging and often requires specific characterization techniques for the catalyst used in the artificial system. For molecular catalysts, it is the number of moles of the catalyst.

  • Measure the Rate of Product Formation: Quantify the amount of product (e.g., H₂, CO) generated over a specific time under constant illumination.

  • Calculate TOF and TON:

    • TOF = (moles of product) / (moles of active sites × time)

    • TON = (total moles of product formed until deactivation) / (moles of active sites)

Visualizations

Diagram 1: Light Harvesting and Energy Transfer in a Chl d-Based System

G cluster_0 Light Harvesting cluster_1 Energy Transfer cluster_2 Charge Separation & Catalysis NIR_Light Near-Infrared Light (700-740 nm) Chl_d This compound NIR_Light->Chl_d Absorption Excited_Chl_d Excited this compound (Chl d*) Chl_d->Excited_Chl_d Excitation Artificial_RC Artificial Reaction Center Excited_Chl_d->Artificial_RC Energy Transfer Charge_Separation Charge Separation Artificial_RC->Charge_Separation Fuel_Production Fuel Production (e.g., H₂) Charge_Separation->Fuel_Production Catalysis

Caption: Simplified workflow of light harvesting and energy conversion in a Chl d-based system.

Diagram 2: Experimental Workflow for Chl d-Sensitized Solar Cell

G Start Start: FTO Glass TiO2_Deposition TiO₂ Nanoparticle Deposition Start->TiO2_Deposition Sintering Sintering at 450°C TiO2_Deposition->Sintering Sensitization Sensitization with this compound Sintering->Sensitization Assembly Cell Assembly with Counter Electrode and Electrolyte Sensitization->Assembly Measurement Photocurrent Measurement Assembly->Measurement

Caption: Key steps in the fabrication of a Chl d-sensitized solar cell.

Diagram 3: Logical Relationship for Quantum Yield Calculation

G Input Inputs Photon_Flux Incident Photon Flux Input->Photon_Flux Absorbance System Absorbance Input->Absorbance Product_Rate Rate of Product Formation (e.g., photocurrent, H₂/s) Input->Product_Rate Absorbed_Photons Calculate Rate of Absorbed Photons Photon_Flux->Absorbed_Photons Absorbance->Absorbed_Photons Quantum_Yield Quantum Yield (Φ) = (Product Rate) / (Absorbed Photon Rate) Product_Rate->Quantum_Yield Calculation Calculation Absorbed_Photons->Quantum_Yield

Caption: Logical flow for the determination of quantum yield in an artificial photosynthetic system.

References

Application Notes and Protocols for the Spectroscopic Characterization of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorophyll (B73375) d (Chl d) is a unique chlorophyll variant found primarily in the cyanobacterium Acaryochloris marina.[1][2] It plays a crucial role in photosynthesis by absorbing far-red light, a spectral region not efficiently utilized by other chlorophylls (B1240455).[3] This allows organisms containing Chl d to thrive in light-limited environments. Unlike Chlorophyll a, which has a vinyl group at the C3 position, Chlorophyll d possesses a formyl group, leading to a significant red shift in its absorption spectrum.[3] Accurate characterization of Chl d is essential for understanding its photophysical properties, its role in photosynthetic mechanisms, and for potential applications in areas like bio-inspired solar energy and photodynamic therapy. This document provides detailed application notes and protocols for the characterization of this compound using a suite of spectroscopic methods.

UV-Visible (UV-Vis) Absorption Spectroscopy

Application Note: UV-Vis spectroscopy is a fundamental technique for identifying and quantifying chlorophylls. For Chl d, this method is used to determine its characteristic absorption maxima, which are distinct from other chlorophylls due to its formyl group at the C3 position.[3] The spectrum of Chl d in organic solvents like methanol (B129727) shows a broadened Soret band with two peaks and a Qy band shifted to the far-red region (~697-698 nm).[3] This technique is foundational for confirming the presence of Chl d in an extract and for calculating its concentration using the Beer-Lambert law, provided the extinction coefficient is known.[3][4]

Quantitative Data: Absorption Properties of this compound

SolventSoret Peak 1 (nm)Soret Peak 2 (nm)Qy Peak (nm)Molar Extinction Coefficient at Qy Peak (L g⁻¹ cm⁻¹)
100% Methanol401460697-69871.11[3]
Diethyl Ether~458~650696Not specified

Experimental Protocol: UV-Vis Spectroscopy of Chl d

  • Sample Preparation (Extraction):

    • Harvest cells of Acaryochloris marina or other source material by centrifugation.

    • Freeze-dry the cell pellet to remove water.

    • Extract pigments by homogenizing the dried biomass in 100% methanol (or another suitable solvent like acetone) in low light conditions to prevent degradation.[5][6]

    • Centrifuge the extract to pellet cell debris (e.g., 5000 rpm for 5 minutes).[5]

    • Carefully transfer the supernatant containing the pigments to a clean tube.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 350 nm to 800 nm.[3][7]

    • Set the spectral bandwidth to 1 nm or less for high resolution.[3][8]

    • Use a 1 cm path length quartz cuvette.

  • Measurement:

    • Calibrate the spectrophotometer by running a baseline with the solvent used for extraction (e.g., 100% methanol).[4]

    • Dilute the pigment extract with the solvent to ensure the absorbance at the Qy peak is within the optimal range of the instrument (typically 0.1 to 1.0).[8][9]

    • Measure the absorbance spectrum of the diluted sample.

    • Record the absorbance at the Soret and Qy maxima.

    • Measure absorbance at 750 nm for turbidity correction; this value should be subtracted from the absorbance values at the peaks.[5][8]

  • Data Analysis:

    • Identify the peak wavelengths to confirm the presence of Chl d.

    • Calculate the concentration using the Beer-Lambert equation: A = εbc, where A is the corrected absorbance at the Qy peak, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration.

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Source Material (e.g., Acaryochloris marina cells) extraction Pigment Extraction (100% Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spect UV-Vis Spectrophotometer supernatant->spect Introduce Sample baseline Baseline Correction (Solvent Blank) spect->baseline measure Measure Absorbance (350-800 nm) baseline->measure data Data Analysis (Peak ID & Concentration) measure->data

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy is a highly sensitive method used to study the light-emitting properties of chlorophylls.[10] When a chlorophyll molecule absorbs light, it enters an excited state. It can return to the ground state by re-emitting a photon at a longer wavelength, a process known as fluorescence.[11] This technique helps in identifying Chl d and studying its electronic properties and interactions within pigment-protein complexes. The emission spectrum is characteristic of the molecule and its environment.

Quantitative Data: Fluorescence Properties of this compound

SolventExcitation Wavelength (nm)Emission Maximum (nm)
Methanol~460 (Soret) or ~697 (Qy)> 700 (Typically ~720-730 nm)

Note: Specific, high-resolution emission data for isolated Chl d is less commonly published than absorption data. The emission peak is expected to be red-shifted from the Qy absorption peak.

Experimental Protocol: Fluorescence Spectroscopy of Chl d

  • Sample Preparation:

    • Prepare a pigment extract as described in the UV-Vis protocol.

    • The solution must be optically dilute to avoid inner filter effects. An absorbance of <0.1 at the excitation wavelength is recommended.

  • Fluorometer Setup:

    • Use a spectrofluorometer with a high-sensitivity detector.

    • Set the excitation wavelength to one of the absorption maxima of Chl d (e.g., ~460 nm or ~697 nm).

    • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend into the far-red (e.g., 700 nm to 850 nm).

    • Optimize excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 2-5 nm).

  • Measurement:

    • Record a blank spectrum using the pure solvent to account for Raman scattering and background fluorescence.

    • Place the cuvette with the diluted Chl d sample in the fluorometer.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence emission.

Visualization: Fluorescence Spectroscopy Workflow

Fluorescence_Workflow start Dilute Pigment Extract (Abs < 0.1) fluorometer Place in Spectrofluorometer start->fluorometer excite Excite Sample (e.g., at 460 nm) fluorometer->excite scan Scan Emission (e.g., 700-850 nm) excite->scan spectrum Acquire Emission Spectrum scan->spectrum analyze Identify Emission Maximum spectrum->analyze

Caption: Experimental workflow for this compound fluorescence spectroscopy.

Raman Spectroscopy

Application Note: Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint.[1] For Chl d, this technique is particularly useful for identifying vibrations associated with its unique formyl group (C=O stretch) and other functional groups like the keto, ester, and methine bridges of the chlorin (B1196114) ring.[1][2][12] These specific Raman shifts allow for unambiguous identification and can provide insights into molecular interactions and conformation.

Quantitative Data: Characteristic Raman Shifts for this compound Data obtained in acetone (B3395972) at 77 K with 488 nm excitation.[1][2]

Raman Shift (cm⁻¹)Vibrational AssignmentIntensity
1659C=O stretching of the 3-formyl group (specific to Chl d)Medium[1][2]
1533C=C stretchingStrong[12]
~2938C-H stretching of methyl groupsStrong[13]
1187C-H deformations and N-C stretchingNot specified[13]

Experimental Protocol: Raman Spectroscopy of Chl d

  • Sample Preparation:

    • Use a purified and concentrated solution of Chl d. The solvent should have a weak Raman signal in the region of interest.

    • The sample can be a liquid solution or a frozen sample to reduce fluorescence and enhance signal quality. For published data, samples were cooled to 77 K (liquid nitrogen temperature).[1][2]

  • Raman Spectrometer Setup:

    • Use a Raman spectrometer equipped with a suitable laser excitation source. An excitation wavelength of 488 nm has been shown to be effective for Chl d.[1][2]

    • Use a low laser power (e.g., < 1 mW) at the sample to avoid photodegradation.[2]

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Set the spectral range to cover the fingerprint region (e.g., 250-1800 cm⁻¹) and the C-H stretching region (e.g., 2800-3200 cm⁻¹).[1][2]

  • Measurement:

    • Acquire the Raman spectrum of the sample. Accumulate multiple scans to improve the signal-to-noise ratio.

    • Acquire a spectrum of the solvent for subtraction.

  • Data Analysis:

    • Perform baseline correction and subtract the solvent spectrum.

    • Identify the Raman peaks and compare their positions (in cm⁻¹) to known values for Chl d and other chlorophylls.[2] Pay special attention to the peak at 1659 cm⁻¹ as a marker for the formyl group.[1][2]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an indispensable tool for determining the precise molecular weight of Chl d and for elucidating its structure through fragmentation analysis.[14] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of Chl d from other pigments before mass analysis, providing unequivocal identification.[14] Tandem MS (MS/MS) experiments can fragment the parent ion, yielding information about the lability of side chains, such as the phytyl tail.[15][16]

Quantitative Data: Mass Spectrometric Properties of this compound

ParameterValueMethod
Molecular FormulaC₅₄H₇₀MgN₄O₆-
Average Molecular Weight895.5 g/mol Calculated[3]
[M]⁺ or [M+H]⁺ (m/z)~894-896ESI-MS, FTICR-MS
Key FragmentLoss of phytyl tailMS/MS[15]

Experimental Protocol: LC-MS of Chl d

  • Sample Preparation:

    • Prepare a pigment extract as previously described. The extract can be directly injected or further purified via HPLC.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.

  • LC-MS System Setup:

    • LC System: Use a C18 reversed-phase column for separation. A gradient elution with solvents like methanol, acetone, and water is common for pigment analysis.

    • MS System: Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 400-1200 amu).

    • For structural confirmation, set up a data-dependent MS/MS experiment to trigger fragmentation on the expected parent ion mass of Chl d.

  • Measurement:

    • Inject the sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectra for all eluting peaks.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Chl d based on its retention time and UV-Vis spectrum (if using a PDA detector).

    • Extract the mass spectrum for this peak and identify the molecular ion ([M]⁺ or [M+H]⁺).

    • Analyze the MS/MS fragmentation pattern to confirm the structure.

Visualization: Characterization Logic

Characterization_Logic cluster_methods Spectroscopic Methods cluster_info Information Obtained Chld This compound Characterization UV UV-Vis Chld->UV Fluor Fluorescence Chld->Fluor Raman Raman Chld->Raman MS Mass Spec Chld->MS NMR NMR Chld->NMR CD Circular Dichroism Chld->CD Abs Absorption & Concentration UV->Abs Em Emission Properties Fluor->Em Vib Vibrational Modes (Functional Groups) Raman->Vib Mass Molecular Weight & Fragmentation MS->Mass Struct 3D Structure & Connectivity NMR->Struct Chirality Chirality & Aggregation CD->Chirality

Caption: Relationship between spectroscopic methods and the information they provide.

Other Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy:

  • Application: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[17] It is highly sensitive to the chirality and conformation of molecules. For chlorophylls, strong CD signals arise from excitonic coupling between pigment molecules in aggregates or pigment-protein complexes.[18][19] It is a powerful tool to study the aggregation state and macro-assembly of Chl d.[20]

  • Protocol: A purified, buffered solution of Chl d or a Chl d-protein complex is placed in a CD spectropolarimeter. Spectra are typically measured in the Qy band region (600-750 nm).[20] The resulting spectrum provides information on the handedness and geometry of pigment interactions.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: NMR spectroscopy provides the most detailed information about the chemical structure of a molecule in solution, including the connectivity of atoms and their 3D arrangement.[21] ¹H NMR can be used to identify protons associated with specific parts of the Chl d molecule, such as the formyl group, vinyl groups, and the phytyl chain, confirming its structure.[22][23]

  • Protocol: A highly purified and concentrated sample of Chl d is dissolved in a deuterated solvent (e.g., deuterated acetone).[23] 1D and 2D NMR spectra (like COSY and NOESY) are acquired on a high-field NMR spectrometer. The chemical shifts and coupling constants are then analyzed to assign the structure. Special care must be taken to avoid oxidation of the sample.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Application: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations.[25][26] It is used to identify the functional groups present in a molecule.[26] For Chl d, FTIR can confirm the presence of C=O groups (from the formyl, keto, and ester moieties), C-H bonds, and C-N bonds within the chlorin ring.[27]

  • Protocol: A dried, purified sample of Chl d is mixed with KBr to form a pellet, or a concentrated solution is cast as a thin film on an IR-transparent window. The sample is then analyzed in an FTIR spectrometer. The resulting spectrum shows absorption bands at wavenumbers corresponding to specific functional group vibrations.[25]

References

Quantifying Chlorophyll d in Mixed Pigment Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d) is a unique chlorophyll pigment found in some cyanobacteria, most notably Acaryochloris marina, which allows these organisms to absorb far-red light, extending the range of photosynthetically active radiation. The accurate quantification of Chl d in the presence of other chlorophylls (B1240455) (such as chlorophyll a) is crucial for a variety of research applications, including studies of photosynthesis, bioenergetics, and the development of novel photosensitizers for therapeutic applications. This document provides detailed protocols for the extraction and quantification of Chlorophyll d from mixed pigment samples using both spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other common chlorophylls, essential for their quantification.

PigmentSolventQy Absorption Max (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Soret Absorption Max (nm)
This compound 100% Methanol (B129727)696 - 69763,680[1]~405, ~454
Chlorophyll a100% Methanol~66571,400[2]~430
Chlorophyll b100% Methanol~65238,600[2]~453
Chlorophyll f100% Methanol~70771,110[1]Not specified

Experimental Protocols

I. Pigment Extraction from Acaryochloris marina

This protocol is optimized for the extraction of chlorophylls from the primary source of this compound, the cyanobacterium Acaryochloris marina.

Materials:

  • Cell culture of Acaryochloris marina

  • Centrifuge and centrifuge tubes

  • 100% Methanol (HPLC grade)

  • 100% Acetone (B3395972) (HPLC grade)

  • Sonicator or tissue homogenizer

  • Vortex mixer

  • 0.22 µm syringe filters

  • Amber glass vials

Procedure:

  • Cell Harvesting: Centrifuge the Acaryochloris marina culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant.

  • Solvent Extraction: Resuspend the cell pellet in a small volume of 100% methanol. The volume will depend on the pellet size; a starting point is 1 mL of methanol for every 100 mg of wet cell pellet.

  • Cell Lysis: To ensure complete extraction, mechanically disrupt the cells. This can be achieved by sonication on ice for 3-5 cycles of 30 seconds on, 30 seconds off, or by using a bead beater or tissue homogenizer.

  • Sequential Extraction (Optional but Recommended): For exhaustive extraction, after the initial methanol extraction and centrifugation, re-extract the pellet with 100% acetone until the pellet is colorless.[3]

  • Clarification: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet any cell debris.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the clarified pigment extract in an amber glass vial at -20°C until analysis to prevent degradation. All steps should be performed in dim light to minimize photo-oxidation of the pigments.

II. Quantification of this compound by Spectrophotometry

This method is suitable for a rapid estimation of this compound concentration in samples where it is the predominant pigment or in mixtures with known chlorophylls.

Materials:

  • Clarified pigment extract (in 100% Methanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 100% Methanol (for blank)

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 750 nm.

  • Blanking: Use 100% methanol to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Measure the absorbance of the pigment extract. Record the absorbance values at the Qy absorption maxima of the chlorophylls present in the sample (e.g., 665 nm for Chl a and 697 nm for Chl d).

  • Calculation: For a mixed sample of Chlorophyll a and this compound in 100% methanol, use the following simultaneous equations derived from the law of additivity of absorbances:

    • A₆₆₅ = (εa,665 * Ca) + (εd,665 * Cd)

    • A₆₉₇ = (εa,697 * Ca) + (εd,697 * Cd)

    Where:

    • Aλ is the absorbance at a specific wavelength.

    • εpigment,λ is the molar extinction coefficient of a specific chlorophyll at a given wavelength.

    • Cpigment is the molar concentration of the chlorophyll.

    Note: The extinction coefficients for Chl a at 697 nm and Chl d at 665 nm are required for these equations. These can be determined by measuring the absorbance of pure standards or found in the literature.

    A simplified approach for samples dominated by this compound is to use the Beer-Lambert law at its Qy peak:

    • Concentration of Chl d (mol/L) = Absorbance at 697 nm / (63,680 L mol⁻¹ cm⁻¹ * 1 cm)

III. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurate quantification of this compound in complex pigment mixtures due to its high resolution. A reverse-phase C18 column is commonly used for chlorophyll separations.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Clarified and filtered pigment extract

  • Mobile Phase Solvents (HPLC grade):

    • Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium Acetate

    • Solvent B: 90:10 (v/v) Acetonitrile: Water

    • Solvent C: 100% Ethyl Acetate

  • This compound standard (if available for absolute quantification)

Procedure:

  • HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions. Set the detector to monitor at the Soret and Qy peaks of the chlorophylls of interest (e.g., 450 nm for carotenoids and Soret peaks, 665 nm for Chl a, and 697 nm for Chl d).

  • Injection: Inject 10-20 µL of the filtered pigment extract onto the column.

  • Gradient Elution: A ternary gradient system is effective for separating a wide range of chlorophylls and carotenoids. The following is a suggested gradient program:

Time (min)% Solvent A% Solvent B% Solvent C
0.090100
12.001000
18.001000
25.001090
30.001090
32.090100
40.090100
  • Peak Identification: Identify the this compound peak based on its retention time (compared to a standard if available) and its characteristic absorption spectrum captured by the PDA detector (with a prominent peak around 696 nm).

  • Quantification:

    • Relative Quantification: The area of the this compound peak can be expressed as a percentage of the total chlorophyll peak area to determine its relative abundance.

    • External Standard Quantification: Create a calibration curve by injecting known concentrations of a purified this compound standard. Use the peak area of the unknown sample to determine its concentration from the calibration curve.

    • Quantification using Extinction Coefficients: If a standard is unavailable, the concentration can be estimated by converting the peak area to absorbance units and applying the Beer-Lambert law, using the molar extinction coefficient of this compound in the mobile phase. This requires careful calibration of the detector response.

Visualizations

Experimental_Workflow cluster_extraction Pigment Extraction cluster_analysis Pigment Analysis sample Acaryochloris marina Cell Culture harvest Cell Harvesting (Centrifugation) sample->harvest extract Pigment Extraction (Methanol/Acetone) harvest->extract lyse Cell Lysis (Sonication) extract->lyse clarify Clarification (Centrifugation) lyse->clarify filter Filtration (0.22 µm filter) clarify->filter pigment_extract Clarified Pigment Extract filter->pigment_extract spectro Spectrophotometry pigment_extract->spectro hplc HPLC pigment_extract->hplc quant_spectro Quantification (Simultaneous Equations) spectro->quant_spectro quant_hplc Quantification (Peak Area Analysis) hplc->quant_hplc

Caption: Experimental workflow for this compound quantification.

HPLC_Logic cluster_hplc_process HPLC Analysis cluster_data_analysis Data Analysis inject Inject Pigment Extract column Reverse-Phase C18 Column inject->column gradient Gradient Elution (Solvents A, B, C) column->gradient separation Pigment Separation (Based on Polarity) gradient->separation detection PDA/UV-Vis Detector separation->detection chromatogram Chromatogram (Absorbance vs. Time) detection->chromatogram identify Peak Identification (Retention Time & Spectrum) chromatogram->identify integrate Peak Integration (Area Under Curve) identify->integrate quantify Quantification integrate->quantify

Caption: Logical flow of HPLC analysis for this compound.

References

Application Notes and Protocols for Isolating Photosystems from Chlorophyll d-Containing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organisms containing Chlorophyll (B73375) d (Chl d), such as the cyanobacterium Acaryochloris marina, are unique in their ability to utilize far-red light for oxygenic photosynthesis.[1][2] This capability is attributed to the distinct properties of their photosystems, which have Chl d as the primary pigment instead of Chlorophyll a (Chl a).[1][2] The primary electron donor in Photosystem I (PSI) of A. marina is a Chl d dimer, termed P740, which absorbs light of a lower quantum energy (around 740 nm) compared to the P700 of Chl a-containing organisms.[3] Similarly, Photosystem II (PSII) in these organisms is also adapted to utilize far-red light. The isolation and characterization of these unique photosystems are crucial for understanding the mechanisms of far-red light photosynthesis and for potential biotechnological applications.

This document provides a detailed protocol for the isolation of photosystems from Chl d-containing organisms, primarily focusing on Acaryochloris marina. The methodology is based on the solubilization of thylakoid membranes with detergents followed by purification using sucrose (B13894) density gradient centrifugation and column chromatography.

Data Presentation

Table 1: Reagents and Buffers for Photosystem Isolation
Reagent/BufferCompositionPurpose
Grinding Buffer 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 15 mM NaCl, 0.4 M sorbitolCell lysis and initial chloroplast/thylakoid isolation
Wash Buffer 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂Washing isolated thylakoids
Solubilization Buffer 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM EDTAResuspension of thylakoids before detergent treatment
Detergent Stock Solutions 10% (w/v) n-dodecyl-β-D-maltoside (β-DDM) in waterSolubilization of thylakoid membrane proteins
Sucrose Solutions 6% to 40% (w/v) sucrose in a buffer containing 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, and a low concentration of detergent (e.g., 0.02% β-DDM)Creation of a density gradient for separation of photosystems
Column Chromatography Buffers Dependent on the type of chromatography (e.g., ion-exchange or size-exclusion) and typically contain a buffer salt (e.g., Tris-HCl or HEPES), NaCl for elution, and a low concentration of detergent to maintain protein solubility.Purification of photosystem complexes
Table 2: Centrifugation Parameters
StepSpeed (x g)TimeTemperature (°C)Purpose
Cell Harvesting 5,00010 min4Pellet A. marina cells
Thylakoid Isolation 3,0001 min4Initial pelleting of chloroplasts/thylakoids
30,00010 min4Pelleting of thylakoid membranes
Clarification after Solubilization 10,00010 min4Removal of unsolubilized material
Sucrose Density Gradient Ultracentrifugation 100,000 - 200,00016-24 h4Separation of photosystem complexes

Experimental Protocols

Culturing and Harvesting of Acaryochloris marina

Acaryochloris marina cells are cultured in an appropriate seawater-based medium under far-red light illumination to enhance the expression of Chl d-containing photosystems. Cells are harvested in the late logarithmic growth phase by centrifugation.

Isolation of Thylakoid Membranes
  • Resuspend the harvested cell pellet in ice-cold Grinding Buffer.

  • Break the cells using a French press or by sonication on ice.

  • Centrifuge the homogenate at 3,000 x g for 1 minute at 4°C to remove unbroken cells and debris.[4]

  • Carefully collect the supernatant and centrifuge at 30,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.[4]

  • Wash the thylakoid pellet with ice-cold Wash Buffer and centrifuge again at 30,000 x g for 10 minutes at 4°C.

  • Resuspend the final thylakoid pellet in a minimal volume of Solubilization Buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension.

Solubilization of Thylakoid Membranes
  • Adjust the chlorophyll concentration of the thylakoid suspension to 1-2 mg/mL with Solubilization Buffer.

  • Slowly add a stock solution of n-dodecyl-β-D-maltoside (β-DDM) to the thylakoid suspension to a final concentration of 0.5-1.0% (w/v), resulting in a detergent-to-chlorophyll ratio of approximately 10:1 (w/w).[5]

  • Incubate the mixture on ice for 30-60 minutes with gentle stirring.

  • Centrifuge the solubilized sample at 10,000 x g for 10 minutes at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant containing the solubilized photosystem complexes.

Separation of Photosystems by Sucrose Density Gradient Centrifugation
  • Prepare a linear sucrose gradient ranging from 6% to 40% (w/v) in ultracentrifuge tubes.[5] The sucrose solutions should be prepared in a buffer similar to the Solubilization Buffer but with a lower detergent concentration (e.g., 0.02% β-DDM) to maintain protein stability.

  • Carefully layer the supernatant containing the solubilized photosystems onto the top of the sucrose gradient.

  • Perform ultracentrifugation at 100,000 - 200,000 x g for 16-24 hours at 4°C.

  • After centrifugation, distinct green bands corresponding to different photosystem complexes will be visible in the gradient.

  • Carefully collect the separated bands using a syringe or a fraction collector. The upper bands typically contain PSII complexes, while the lower, denser bands contain PSI complexes.[1]

Further Purification by Column Chromatography (Optional)

For higher purity, the collected fractions from the sucrose gradient can be further purified using column chromatography techniques such as ion-exchange or size-exclusion chromatography.[6]

  • Equilibrate the chosen chromatography column with a buffer containing a low concentration of detergent.

  • Load the collected fraction onto the column.

  • Elute the bound proteins using a salt gradient (for ion-exchange) or isocratically (for size-exclusion).

  • Collect the fractions containing the purified photosystem and analyze for purity and activity.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_thylakoid_iso Thylakoid Isolation cluster_solubilization Solubilization cluster_purification Purification start Start: Acaryochloris marina Culture harvest Cell Harvesting (5,000 x g, 10 min, 4°C) start->harvest lysis Cell Lysis (French Press / Sonication) harvest->lysis cent1 Low-Speed Centrifugation (3,000 x g, 1 min, 4°C) lysis->cent1 super1 Collect Supernatant cent1->super1 cent2 High-Speed Centrifugation (30,000 x g, 10 min, 4°C) super1->cent2 wash Wash Thylakoid Pellet cent2->wash resuspend Resuspend Thylakoids wash->resuspend add_ddm Add β-DDM (0.5-1.0%) Incubate on ice resuspend->add_ddm cent3 Clarification Spin (10,000 x g, 10 min, 4°C) add_ddm->cent3 super2 Collect Solubilized Photosystems cent3->super2 sucrose Sucrose Density Gradient (6-40%, 100k-200k x g, 16-24h) super2->sucrose collect Fraction Collection (PSI and PSII) sucrose->collect chrom Optional: Column Chromatography collect->chrom end End: Purified Photosystems collect->end chrom->end

Caption: Experimental workflow for isolating photosystems from Acaryochloris marina.

logical_relationship cluster_organism Source Organism cluster_components Cellular Components cluster_process Isolation Process organism Chlorophyll d-containing Organism (e.g., Acaryochloris marina) lysis Cell Disruption & Thylakoid Isolation organism->lysis is subjected to thylakoid Thylakoid Membranes solubilization Detergent Solubilization thylakoid->solubilization are treated by psi Photosystem I (PSI) Complex psii Photosystem II (PSII) Complex lysis->thylakoid yields separation Purification (Centrifugation/Chromatography) solubilization->separation leads to separation->psi isolates separation->psii isolates

Caption: Logical relationship of components in the photosystem isolation process.

References

Application Notes and Protocols for Measuring the Redox Potential of Chlorophyll d in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d), a pigment found in the cyanobacterium Acaryochloris marina, is unique among chlorophylls (B1240455) for its absorption maximum in the far-red region of the light spectrum. This characteristic allows organisms containing Chl d to perform oxygenic photosynthesis using lower-energy light than organisms that rely solely on chlorophyll a. The redox potential of chlorophylls is a critical parameter that governs their function in photosynthetic electron transfer. Understanding the in vitro redox potential of isolated Chlorophyll d is fundamental for elucidating its role in bioenergetics and for potential applications in artificial photosynthesis and drug development, where it could serve as a photosensitizer.

These application notes provide a detailed protocol for the in vitro measurement of the redox potential of this compound using cyclic voltammetry.

Principle of Measurement

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. When the potential reaches a value at which the analyte (in this case, this compound) can be oxidized or reduced, a peak in the current is observed. By analyzing the position of these peaks, the formal redox potential (E°') of the analyte can be determined.

For the measurement of the oxidation potential of this compound, a solution of the purified pigment in an appropriate organic solvent with a supporting electrolyte is subjected to a potential sweep. The potential at which this compound loses an electron (is oxidized) is recorded. This value is typically reported relative to a standard reference electrode, such as the Standard Hydrogen Electrode (SHE).

Data Presentation

The following table summarizes the reported in vitro oxidation potentials of this compound and related chlorophylls, providing a valuable reference for comparative studies.

PigmentOxidation Potential (V vs. SHE)SolventReference
This compound+0.88Acetonitrile (B52724)[1][2]
Chlorophyll a+0.81Acetonitrile[1][2]
Chlorophyll b+0.94Acetonitrile[1][2]
Pheophytin d+1.21Acetonitrile[1]
Pheophytin a+1.14Acetonitrile[1]
Pheophytin b+1.25Acetonitrile[1]

Experimental Protocols

Isolation and Purification of this compound

A crucial prerequisite for accurate in vitro redox potential measurement is the high purity of the this compound sample. The following protocol is a general guideline for the isolation and purification of this compound from Acaryochloris marina.

Materials:

  • Acaryochloris marina cell culture

  • Methanol (B129727)

  • Acetone

  • Hexane (B92381)

  • Diatomaceous earth

  • Sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Cell Harvesting: Harvest Acaryochloris marina cells from the culture medium by centrifugation.

  • Pigment Extraction: Resuspend the cell pellet in a mixture of methanol and acetone. Disrupt the cells using sonication to facilitate pigment extraction.

  • Clarification: Centrifuge the extract to remove cell debris. Collect the supernatant containing the pigments.

  • Solvent Partitioning: Transfer the pigment extract to a separatory funnel and add hexane and water to partition the chlorophylls into the hexane phase.

  • Concentration: Evaporate the hexane phase to near dryness using a rotary evaporator at low temperature and in the dark to minimize pigment degradation.

  • Chromatographic Purification: Purify the crude this compound extract using column chromatography with a stationary phase like diatomaceous earth. Further purification can be achieved by HPLC on a C18 column to obtain highly pure this compound.

  • Purity Verification: Confirm the purity of the isolated this compound using UV-Vis spectroscopy and analytical HPLC.

Measurement of Redox Potential by Cyclic Voltammetry

This protocol outlines the steps for measuring the oxidation potential of purified this compound using cyclic voltammetry.

Materials and Equipment:

  • Purified this compound

  • Anhydrous acetonitrile (CH₃CN), electrochemical grade

  • Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)

  • Potentiostat with a three-electrode setup:

    • Working electrode: Glassy carbon electrode

    • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter (auxiliary) electrode: Platinum wire

  • Electrochemical cell

  • Inert gas (Argon or Nitrogen) for deoxygenation

  • Ferrocene (B1249389) (for internal calibration)

Protocol:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode completely.

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This will serve as the supporting electrolyte.

  • Sample Preparation:

    • Dissolve a known concentration of purified this compound (typically in the range of 0.1 to 1 mM) in the 0.1 M TBAP/acetonitrile solution.

    • Handle the chlorophyll solution in low light conditions to prevent photodegradation.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the this compound solution.

    • Deoxygenate the solution by bubbling with a gentle stream of argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting potential could be 0 V, scanning to a positive potential (e.g., +1.2 V) and then reversing the scan back to the starting potential. The scan rate can be set to 100 mV/s initially and can be varied to investigate the reversibility of the redox process.

    • Run the cyclic voltammogram.

  • Calibration and Data Analysis:

    • After recording the voltammogram of this compound, add a small amount of ferrocene to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined redox potential.

    • Record the cyclic voltammogram of the solution containing both this compound and ferrocene.

    • Determine the half-wave potential (E₁/₂) for the oxidation of this compound, which is the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc) / 2).

    • Reference the measured potential of this compound to the Fc/Fc⁺ couple. The formal potential of the Fc/Fc⁺ couple is often taken as +0.64 V vs. SHE in acetonitrile.

    • Calculate the oxidation potential of this compound versus SHE using the following equation: E (vs. SHE) = E₁/₂ (vs. Fc/Fc⁺) + 0.64 V

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Isolation of Chl d from Acaryochloris marina B Purification of Chl d (e.g., HPLC) A->B C Preparation of Chl d solution in Acetonitrile with Supporting Electrolyte (TBAP) B->C D Assemble 3-Electrode Cell (GC, Ag/AgCl, Pt) C->D E Deoxygenate Solution (Ar or N2 bubbling) D->E F Cyclic Voltammetry Scan E->F G Record Voltammogram F->G H Internal Calibration (with Ferrocene) G->H I Determine Oxidation Potential (vs. SHE) H->I

Caption: Workflow for in vitro measurement of this compound redox potential.

Logical Relationship of Chlorophyll Oxidation Potentials

chlorophyll_redox cluster_chlorophylls Chlorophylls cluster_pheophytins Pheophytins Chla Chl a (+0.81 V) Chld Chl d (+0.88 V) Chla->Chld Increasing Oxidation Potential Chlb Chl b (+0.94 V) Chld->Chlb Increasing Oxidation Potential Phea Phe a (+1.14 V) Phed Phe d (+1.21 V) Phea->Phed Increasing Oxidation Potential Pheb Phe b (+1.25 V) Phed->Pheb Increasing Oxidation Potential

Caption: Relative oxidation potentials of chlorophylls and pheophytins.

References

Unraveling Energy Flow in Chlorophyll d Systems: Advanced Spectroscopic Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying excitation energy transfer (EET) in photosynthetic systems containing Chlorophyll (B73375) d (Chl d). Understanding these energy transfer pathways is crucial for fundamental research in photosynthesis and has implications for the development of novel bio-inspired technologies and pharmaceuticals. The protocols outlined below focus on advanced spectroscopic techniques that provide insights into the ultrafast dynamics of energy flow.

Introduction to Chlorophyll d and Energy Transfer

This compound is a unique chlorophyll variant found in some cyanobacteria, most notably Acaryochloris marina.[1] Unlike Chlorophyll a, which is ubiquitous in oxygenic photosynthesis, Chl d has a Qy absorption peak shifted to the far-red region of the spectrum (around 710-720 nm).[1][2][3] This allows organisms containing Chl d to utilize lower-energy light that is often filtered out by other photosynthetic organisms.[1] The study of energy transfer in Chl d systems is essential for understanding how these organisms efficiently capture and channel this far-red light to the reaction centers of their photosystems.

The primary techniques for investigating these ultrafast processes include time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and two-dimensional electronic spectroscopy. These methods allow researchers to follow the fate of absorbed light energy on femtosecond to nanosecond timescales.

Key Spectroscopic Techniques and Quantitative Data

Several powerful spectroscopic techniques are employed to elucidate the intricate pathways of energy transfer in this compound containing systems. Each technique offers a unique window into the dynamics of excited states.

TechniqueObservableKey Findings in Chl d/f Systems
Time-Resolved Fluorescence Spectroscopy (TRFS) Monitors the decay of fluorescence intensity over time after excitation with a short pulse of light. Provides information on excited state lifetimes and energy transfer rates.In Acaryochloris marina, the energy transfer from phycobiliproteins (PBP) to Chl d in Photosystem II occurs with a time constant of approximately 70 ± 20 ps at 298 K.[2][3] This is significantly faster than the energy transfer from phycobilisomes to Photosystem II in Chl a-containing cyanobacteria.[2][3] At 77 K, a similar fast PBP to Chl d energy transfer is observed.[2][3] The fluorescence of Chl d is observed around 725 nm.[2][3]
Transient Absorption Spectroscopy (TAS) Measures the difference in absorption of a sample before and after excitation with a pump pulse. It can track the population of excited states and the formation of new species.In far-red photosystem II (FR-PSII) containing Chl f and Chl d, there is a rapid sub-picosecond energy transfer from Chl a to the long-wavelength Chl f/d.[4] The excited state of the far-red chlorophylls (B1240455) remains highly localized and does not redistribute back to the Chl a pigments.[4]
Two-Dimensional Electronic Spectroscopy (2DES) A sophisticated technique that correlates the excitation and emission frequencies of a sample, providing a detailed map of energy transfer pathways and couplings between different pigments.In Photosystem I, 2DES has revealed fast excitonic and vibronic relaxation on timescales of 50-100 fs.[5] Antenna excitations are funneled to a pool of chlorophylls within 1 ps, which then decay with lifetimes of 4-20 ps.[5] 2DES can visualize the complete energy relaxation pathways, including those involving higher-lying excited states.[6]

Experimental Protocols

Protocol 1: Chlorophyll Extraction from Acaryochloris marina

This protocol describes the extraction of this compound from the cyanobacterium Acaryochloris marina. This is a crucial first step for many in vitro spectroscopic studies.

Materials:

  • Acaryochloris marina cell culture

  • 100% ice-cold methanol[7]

  • Centrifuge and centrifuge tubes

  • Dark, cold environment (4°C)[7]

  • Spectrophotometer

Procedure:

  • Harvest Acaryochloris marina cells by centrifugation.

  • Resuspend the cell pellet in 100% ice-cold methanol.

  • Incubate the suspension in the dark at 4°C for 15 minutes to extract the pigments.[7]

  • Centrifuge the suspension to pellet the cell debris.

  • Carefully collect the supernatant containing the extracted chlorophylls.

  • Measure the absorption spectrum of the supernatant using a spectrophotometer to confirm the presence of this compound (absorption maximum around 714-718 nm in vivo, and red-shifted in methanol).[3][7]

Protocol 2: Time-Resolved Fluorescence Spectroscopy (TRFS)

This protocol outlines the general steps for performing TRFS on a Chl d system to measure energy transfer dynamics.

Instrumentation:

  • Pulsed laser source (picosecond or femtosecond) with wavelength selection (e.g., for exciting phycobiliproteins at ~632 nm or chlorophylls at ~430 nm).[2][3]

  • Time-correlated single photon counting (TCSPC) system or a streak camera.

  • Monochromator for wavelength-resolved detection.

  • Sample holder with temperature control.

Procedure:

  • Sample Preparation: Prepare the isolated Chl d-containing complex or intact cells in a suitable buffer and load into the sample holder.

  • Excitation: Excite the sample with the pulsed laser at a wavelength specific to the donor chromophore (e.g., 632 nm for phycobiliproteins).[2][3]

  • Fluorescence Collection: Collect the fluorescence emission at a 90-degree angle to the excitation beam.

  • Wavelength Selection: Pass the collected fluorescence through a monochromator to select the emission wavelength of the acceptor chromophore (e.g., 725 nm for Chl d).[2][3]

  • Data Acquisition: Record the fluorescence decay kinetics using the TCSPC system or streak camera.

  • Data Analysis: Fit the fluorescence decay data to a multi-exponential decay model to extract the lifetimes and time constants of energy transfer.

Protocol 3: Transient Absorption Spectroscopy (TAS)

This protocol provides a general workflow for conducting TAS experiments on Chl d systems.

Instrumentation:

  • Femtosecond laser system with an optical parametric amplifier (OPA) to generate pump and probe pulses.

  • The pump pulse should be tunable to excite specific pigments (e.g., Chl a or Chl d).

  • The probe pulse is typically a white-light supercontinuum.

  • A delay line to control the time delay between the pump and probe pulses.

  • A detector (e.g., a CCD camera coupled to a spectrograph) to measure the probe spectrum.

Procedure:

  • Sample Preparation: Prepare a solution of the Chl d-containing sample with a suitable optical density in a cuvette.

  • Pump-Probe Measurement:

    • The pump pulse excites the sample.

    • The probe pulse, delayed by a specific time, passes through the excited sample.

    • The spectrum of the probe pulse after passing through the sample is recorded.

  • Data Acquisition: The change in absorbance (ΔA) is measured as a function of wavelength and pump-probe delay time.

  • Data Analysis: The transient spectra are analyzed to identify the kinetics of excited state decay, energy transfer, and charge separation. This often involves global analysis of the entire dataset.

Visualizing Energy Transfer and Experimental Workflows

EnergyTransferPathway cluster_PBP Phycobiliprotein (PBP) cluster_Chld This compound System PBP PBP (Donor) Chld Chl d (Acceptor) PBP->Chld ~70 ps EET[2][3] RC Reaction Center Chld->RC Energy Funneling

TRFS_Workflow start Start sample_prep Sample Preparation (e.g., Intact Cells) start->sample_prep excitation Pulsed Laser Excitation (~632 nm for PBP) sample_prep->excitation fluorescence Fluorescence Emission excitation->fluorescence detection Wavelength-Resolved Detection (~725 nm for Chl d) fluorescence->detection data_acq Data Acquisition (TCSPC / Streak Camera) detection->data_acq analysis Kinetic Analysis (Lifetime Fitting) data_acq->analysis end End analysis->end

TAS_Workflow start Start sample_prep Sample Preparation start->sample_prep pump Pump Pulse Excitation (e.g., Chl a) sample_prep->pump delay Variable Time Delay pump->delay probe Probe Pulse (White Light) delay->probe detection Measure Δ Absorbance probe->detection data_acq Data Acquisition (Spectra vs. Time) detection->data_acq analysis Global Analysis data_acq->analysis end End analysis->end

Conclusion

The suite of spectroscopic techniques described provides a powerful toolkit for dissecting the complex and rapid energy transfer events in this compound systems. By applying these protocols, researchers can gain a deeper understanding of the fundamental mechanisms of photosynthesis in organisms adapted to far-red light. This knowledge is not only critical for basic science but also holds promise for applications in artificial photosynthesis and the development of new light-harvesting technologies.

References

Application Notes & Protocols: Identification of Chlorophyll d using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorophyll (B73375) d (Chl d), a variant of chlorophyll, was first identified in 1943 and later unambiguously found in the cyanobacterium Acaryochloris marina.[1] This pigment is unique in its ability to absorb far-red light (~710 nm), allowing organisms containing it to perform photosynthesis in light environments depleted of the visible spectrum.[1] Accurate identification of Chlorophyll d is crucial for studies in photosynthesis, bioenergy, and ecology. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, enabling precise determination of its molecular weight and structural confirmation through fragmentation analysis. This document provides detailed protocols for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) MS.

Principle of Mass Spectrometric Identification

The identification of this compound by mass spectrometry relies on two key measurements:

  • Accurate Mass Measurement: The high-resolution mass spectrometer determines the mass-to-charge ratio (m/z) of the intact molecule (parent ion) with high precision. This allows for the calculation of the elemental composition, which can be matched to the known formula of this compound (C₅₄H₇₀MgN₄O₆).[2]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: The parent ion is isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure. For chlorophylls (B1240455), a predominant fragmentation pathway is the cleavage of the ester linkage, resulting in the loss of the long phytol (B49457) tail.[3][4][5] This specific neutral loss provides strong evidence for the chlorophyll structure.

Quantitative Data and Key Molecular Ions

The identification of this compound is confirmed by detecting the parent ion and its characteristic fragment ion at the precise m/z values listed below.

AnalyteChemical FormulaIon TypeTheoretical m/zDescription
This compound C₅₄H₇₀MgN₄O₆[M+H]⁺895.5222Protonated parent molecule.
[M]⁺•894.5146Radical cation of the parent molecule.[2]
Chlorophyllide d C₃₄H₃₁MgN₄O₅[Fragment]⁺615.2138Fragment ion resulting from the neutral loss of the phytol tail (C₂₀H₃₉O).

Note: The observed m/z may vary slightly depending on the instrument calibration and resolution. High-resolution mass spectrometry is recommended for unambiguous identification.[6][7]

Experimental Protocols

Protocol 1: Pigment Extraction from Biological Samples

This protocol describes a general method for extracting chlorophylls from plant or cyanobacterial tissues. All steps should be performed quickly under dim or red light to prevent pigment degradation.[8]

Materials:

  • Mortar and pestle, pre-chilled

  • Sample tissue (e.g., cyanobacterial cells, leaf tissue)

  • Solvent: 100% Acetone (B3395972) or N,N-dimethylformamide (DMF)[8], chilled

  • Centrifuge and centrifuge tubes

  • Micro-syringe filters (0.22 µm)

  • Vials for sample storage

Procedure:

  • Weigh approximately 100-200 mg of the sample tissue and place it in a chilled mortar.[9]

  • Add a small amount of quartz sand (optional, aids in grinding) and 5-10 mL of chilled extraction solvent (e.g., 100% acetone).[9]

  • Grind the tissue thoroughly until a homogeneous suspension is formed.[9]

  • Transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with an additional 5 mL of solvent and add it to the tube.

  • Centrifuge the suspension at 4,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully decant the supernatant containing the pigments into a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for MS analysis.

  • Store the extract at -20°C in the dark until analysis to minimize degradation.

Protocol 2: Identification by HPLC-Mass Spectrometry (HPLC-MS/MS)

This method couples High-Performance Liquid Chromatography (HPLC) for separation with tandem mass spectrometry for identification.

Instrumentation and Columns:

  • HPLC system coupled to a mass spectrometer (e.g., Q-ToF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[8]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)[10]

Reagents:

  • Solvent A: 1 M Ammonium Acetate in Water/Methanol (1:9, v/v)

  • Solvent B: Acetonitrile

  • Solvent C: Ethyl Acetate

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.8 mL/min.

    • Inject 5-10 µL of the pigment extract.

    • Use a gradient elution program. An example gradient is:

      • 0-1 min: 90% A, 10% B

      • 1-15 min: Linear gradient to 50% A, 40% B, 10% C

      • 15-20 min: Linear gradient to 10% A, 70% B, 20% C

      • 20-25 min: Hold at 10% A, 70% B, 20% C

      • 25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

  • Mass Spectrometry Detection:

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire data in a mass range of m/z 150-1500.

    • Full Scan (MS1): Screen for the presence of the [M+H]⁺ ion of this compound at m/z 895.52.

    • Tandem MS (MS/MS): Perform data-dependent fragmentation on the ion at m/z 895.52.

      • Set collision energy (e.g., 20-40 eV) to induce fragmentation.

      • Monitor for the characteristic fragment ion of chlorophyllide d at m/z 615.21.

Protocol 3: Identification by MALDI-ToF Mass Spectrometry

MALDI-ToF MS is a rapid method for analyzing molecular mass without prior chromatographic separation.

Instrumentation and Reagents:

  • MALDI-ToF/ToF Mass Spectrometer

  • MALDI target plate

  • Matrix Solution: 1,5-Diaminonaphthalene (DAN) or α-Cyano-4-hydroxycinnamic acid (CHCA) dissolved in acetone or a mixture of acetonitrile/water with 0.1% TFA. A study found DAN to be superior for chlorophyll analysis as it minimizes fragmentation and metal ion loss.[3]

Procedure:

  • Sample Preparation:

    • Mix 1 µL of the pigment extract with 1 µL of the matrix solution directly on the MALDI target spot.

    • Alternatively, use a dried-droplet method: spot 1 µL of the matrix solution, let it dry, then spot 1 µL of the sample on top.

    • Allow the spot to completely air-dry to form crystals.

  • Mass Spectrometry Detection:

    • Operate the instrument in positive ion reflectron mode.

    • Calibrate the instrument using a standard of known mass.

    • Acquire the mass spectrum over a range of m/z 500-1200.

    • Look for the radical cation [M]⁺• of this compound at m/z 894.51.

    • If the instrument has MS/MS capability, perform fragmentation on the parent ion to confirm the loss of the phytol tail.

Workflows and Data Visualization

The following diagrams illustrate the experimental workflow and the key fragmentation pathway for this compound identification.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Acaryochloris marina) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Acetone/DMF) Homogenize->Extract Filter Centrifugation & Filtration Extract->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Ionize Ionization (ESI / APCI) HPLC->Ionize MS1 MS1 Analysis (Detect m/z 895.52) Ionize->MS1 Fragment MS/MS Fragmentation (Collision-Induced) MS1->Fragment MS2 MS2 Analysis (Detect m/z 615.21) Fragment->MS2 Identify Identification of This compound MS2->Identify

Caption: General workflow for this compound identification using LC-MS/MS.

G Parent This compound Ion (m/z 895.52) Fragment Chlorophyllide d Ion (m/z 615.21) Parent->Fragment  Fragmentation   Neutral Neutral Loss (-Phytol Tail, C₂₀H₃₉O)

Caption: MS/MS fragmentation pathway of this compound.

Data Interpretation

A positive identification of this compound is achieved when the following criteria are met:

  • LC-MS: The chromatographic peak corresponding to the detected ion elutes at a retention time consistent with chlorophyll standards or literature values.

  • Accurate Mass: The measured m/z of the parent ion in the MS1 scan matches the theoretical m/z of this compound within a narrow mass tolerance (typically < 5 ppm).

  • Fragmentation Pattern: The MS/MS spectrum of the parent ion shows a dominant fragment ion corresponding to the loss of the phytol tail (chlorophyllide d). The presence of this specific fragment confirms the identity of the molecule as a chlorophyll derivative.

By following these protocols, researchers can confidently and accurately identify this compound in various biological samples, facilitating further research into its unique role in photosynthesis and beyond.

References

Troubleshooting & Optimization

"preventing Chlorophyll d degradation during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Chlorophyll (B73375) d (Chl d) degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Chlorophyll d and where is it found?

A1: this compound (Chl d) is a type of chlorophyll that was first identified in 1943.[1] It is notably found in the cyanobacterium Acaryochloris marina, which is adapted to environments with far-red light.[1][2][3] This pigment allows organisms to perform oxygenic photosynthesis using light at a wavelength of around 710 nm, which is outside the typical range for photosynthetically active radiation in most plants.[1][4]

Q2: What are the main degradation products of this compound during extraction?

A2: The primary degradation product of this compound is pheophorbide d.[5][6][7] This occurs through the loss of the central magnesium ion and the phytol (B49457) tail. The formation of pheophytin d (loss of only the magnesium ion) is an intermediate step in this degradation process.

Q3: What are the key factors that cause this compound degradation during extraction?

A3: Several factors can lead to the degradation of this compound, including:

  • Light: Exposure to light, especially UV, can cause photodegradation.[8][9]

  • Temperature: High temperatures accelerate the rate of chemical and enzymatic degradation.[10][11]

  • Enzymatic Activity: The enzyme chlorophyllase can remove the phytol tail, initiating degradation.[12][13]

  • Acidic pH: Acidic conditions facilitate the removal of the central magnesium ion, converting chlorophyll to pheophytin.[14]

  • Oxygen: The presence of oxygen can lead to oxidative breakdown of the chlorophyll molecule.[9]

  • Anoxic and Dark Conditions: Interestingly, for Acaryochloris marina, a combination of anaerobic and dark conditions has been shown to induce the degradation of Chl d and the accumulation of pheophorbide d.[5][6][7]

Q4: How can I minimize enzymatic degradation of this compound?

A4: To minimize enzymatic degradation by chlorophyllase, you can:

  • Work quickly and at low temperatures: Keep samples on ice or use pre-chilled solvents.[15]

  • Boil the sample briefly: Immersing the sample in boiling water or solvent for a few seconds to a few minutes can denature degradative enzymes.[12][16][17] However, be aware that this may cause a small amount of conversion to pheophytin.[12][16][17]

  • Use specific extraction methods: Grinding and homogenizing samples at sub-zero temperatures with liquid nitrogen is effective.[12][16][17]

Q5: What is the role of magnesium carbonate in the extraction process?

A5: Magnesium carbonate (MgCO₃) or sodium bicarbonate (NaHCO₃) is added during extraction to neutralize any plant acids that may be released from the vacuoles.[18][19] This helps to maintain a neutral pH and prevent the formation of pheophytin d by inhibiting the loss of the central magnesium ion.[14]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The extract has a brownish or olive-green color instead of a vibrant green. Formation of pheophorbide d or pheophytin d due to the loss of the central magnesium ion.• Ensure the addition of a neutralizing agent like magnesium carbonate or sodium bicarbonate at the beginning of the extraction.[14][18]• Work quickly and keep the sample and solvents cold to reduce the rate of acid-catalyzed degradation.• Avoid exposing the sample to acidic conditions at any stage.
Low yield of this compound. Incomplete cell lysis and extraction.• Ensure thorough grinding of the sample, especially if using a mortar and pestle. The use of liquid nitrogen can aid in this process.[12]• Consider using a more effective solvent or a combination of solvents. Methanol (B129727) has been shown to be highly efficient for chlorophyll extraction.[10]• Increase the extraction time or perform multiple extraction cycles.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products like pheophorbide d, pheophytin d, or allomers and isomers.• Optimize the extraction procedure to minimize degradation by working in dim light, at low temperatures, and with a neutralizing agent.• Analyze the sample immediately after extraction, as chlorophylls (B1240455) are unstable in solution.[8]• Store extracts at low temperatures (e.g., -20°C or -80°C) in the dark if immediate analysis is not possible.[8][20]
The green color of the extract fades over time. Photodegradation or oxidation.• Store the extract in a dark, airtight container to protect it from light and oxygen.[20]• Purge the container with an inert gas like nitrogen or argon before sealing.• Store at low temperatures to slow down degradation reactions.[11][20]

Experimental Protocols

Protocol: Extraction of this compound from Acaryochloris marina

This protocol is designed to minimize degradation and is based on best practices for chlorophyll extraction.

Materials:

  • Acaryochloris marina cell pellet

  • Liquid nitrogen

  • Pre-chilled (-20°C) 100% Methanol or 96% Ethanol

  • Magnesium carbonate (MgCO₃)

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Harvesting: Centrifuge the Acaryochloris marina culture to obtain a cell pellet. Perform this step at a low temperature (e.g., 4°C).

  • Cell Lysis:

    • Immediately freeze the cell pellet in liquid nitrogen.

    • Transfer the frozen pellet to a pre-chilled mortar.

    • Add a small amount of MgCO₃ to the mortar.[18]

    • Add liquid nitrogen and grind the pellet to a fine powder with the pre-chilled pestle. Ensure the sample remains frozen throughout this process.

  • Extraction:

    • Add 1 mL of pre-chilled 100% methanol to the powdered sample in the mortar and continue to grind until a homogenous suspension is formed. Methanol is often more efficient than acetone (B3395972) for pigment extraction.[10]

    • Transfer the suspension to a pre-chilled microcentrifuge tube.

    • Rinse the mortar and pestle with an additional 1 mL of cold methanol and add it to the same microcentrifuge tube.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Analyze the extract immediately using HPLC to prevent degradation.[8]

Note: All steps should be performed in dim light or under a green safe light to minimize light-induced degradation.[8]

Data Presentation

Table 1: Comparison of Solvents for Chlorophyll Extraction
SolventEfficiencyAdvantagesDisadvantages
100% Methanol High[10]Excellent for extracting chlorophylls and carotenoids.Can be toxic.
96% Ethanol High[8]Less toxic than methanol, making it suitable for some applications.May be slightly less efficient than methanol.[21]
Acetone (80-100%) ModerateWidely used and effective for many plant tissues.Can promote enzymatic activity in aqueous solutions.[12]
N,N-dimethylformamide (DMF) HighCan inactivate some degradative enzymes.[12][16]Can be less effective at preventing degradation in thicker samples.[12][17]
Table 2: Factors Influencing this compound Stability
FactorConditionEffect on this compoundMitigation Strategy
Temperature > 25°CIncreased degradation rate[10][11]Work on ice; use pre-chilled solvents; store extracts at -20°C or below.[15][20]
Light Exposure to ambient or UV lightPhotodegradation[8][9]Work in a darkened room or use a green safelight; use amber vials or wrap tubes in foil.
pH Acidic (< 6.5)Conversion to pheophytin dAdd MgCO₃ or NaHCO₃ during extraction.[14][18]
Oxygen Presence of airOxidationStore extracts under an inert atmosphere (e.g., nitrogen or argon).
Anoxia + Darkness Anaerobic, dark conditionsInduces degradation in A. marina[5][6][7]For storage of live cells, maintain micro-oxic and light conditions. For extracts, store under inert gas at low temperature.

Visualizations

Chlorophyll_d_Degradation Chl_d This compound Pheophytin_d Pheophytin d Chl_d->Pheophytin_d - Mg²⁺ (Acidic pH, Mg-dechelatase) Pheophorbide_d Pheophorbide d Chl_d->Pheophorbide_d - Mg²⁺, - Phytol (Chlorophyllase, Anoxia + Darkness) Pheophytin_d->Pheophorbide_d - Phytol (Pheophytinase)

Caption: Degradation pathway of this compound.

Extraction_Workflow Start Start: Acaryochloris marina cell pellet Freeze Freeze in Liquid N₂ Start->Freeze Grind Grind with MgCO₃ in pre-chilled mortar Freeze->Grind Extract Extract with cold 100% Methanol Grind->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm PTFE) Supernatant->Filter Analyze Immediate HPLC Analysis Filter->Analyze

Caption: Recommended workflow for this compound extraction.

Troubleshooting_Tree Start Problem with This compound Extraction Color Is the extract brownish/olive? Start->Color Yield Is the yield low? Start->Yield HPLC Are there extra peaks in HPLC? Start->HPLC Add_Base Solution: Add MgCO₃, work cold and fast. Color->Add_Base Yes Improve_Lysis Solution: Grind thoroughly (use liquid N₂), use a stronger solvent. Yield->Improve_Lysis Yes Minimize_Degradation Solution: Minimize light/heat, analyze immediately, check for contamination. HPLC->Minimize_Degradation Yes

Caption: Troubleshooting common issues in this compound extraction.

References

"troubleshooting low yield of Chlorophyll d extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Chlorophyll (B73375) d (Chl d), helping to ensure a higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Chlorophyll d yield is unexpectedly low. What are the potential causes?

A1: Low yields of this compound can stem from several factors throughout the extraction process. Here are the most common culprits and how to address them:

  • Incomplete Cell Lysis: The tough cell walls of cyanobacteria, the primary source of Chl d, may not be sufficiently disrupted.

    • Troubleshooting:

      • Ensure thorough mechanical disruption. Methods like bead beating, sonication, or French press are often more effective than simple grinding.

      • For cyanobacteria like Acaryochloris marina, sequential sonic extraction alternating between 100% methanol (B129727) and 100% acetone (B3395972) can be effective.[1]

      • Consider enzymatic lysis as a gentler alternative, though optimization is required.

  • Inappropriate Solvent Choice: The polarity of the solvent is critical for efficient extraction.

    • Troubleshooting:

      • Methanol is a highly effective solvent for extracting chlorophylls (B1240455).[2][3] For Chl d from Acaryochloris marina, 100% methanol is commonly used.[1][4]

      • Acetone is also a viable solvent. A sequential extraction with both methanol and acetone can improve yields.[1]

  • Degradation of this compound: Chl d is sensitive to light, heat, and acidic conditions, which can lead to its degradation into pheophytin d.[5]

    • Troubleshooting:

      • Light: Perform all extraction steps in low light or darkness.[6] Wrap extraction vessels in aluminum foil.

      • Temperature: Keep samples and solvents cold (4°C) throughout the process to minimize enzymatic and heat-induced degradation.[1][7] While higher temperatures can increase extraction efficiency, they also accelerate degradation.[2][8] A balance must be struck, with studies on other chlorophylls showing significant degradation above 125°C.[2]

      • pH: Avoid acidic conditions. Ensure all glassware is free of acid residues. The use of a buffer during cell disruption may be beneficial.

  • Insufficient Extraction Time: The solvent may not have had enough time to penetrate the cells and solubilize the pigment.

    • Troubleshooting:

      • Increase the incubation time of the sample in the solvent. For Acaryochloris marina, extraction is often carried out until the cell pellet is no longer visibly colored.[1]

      • Gentle agitation during incubation can improve solvent penetration.

  • Suboptimal Solid-to-Solvent Ratio: An incorrect ratio can lead to an unsaturated solvent and incomplete extraction.

    • Troubleshooting:

      • Ensure a sufficient volume of solvent is used to fully submerge the biomass and allow for efficient extraction.

Q2: My extract has a brownish or olive-green color instead of the expected bright green. What does this indicate?

A2: A color change from green to brownish or olive-green is a strong indicator of chlorophyll degradation. The primary degradation product is pheophytin, which is formed by the loss of the central magnesium atom from the chlorophyll molecule. This is often caused by exposure to acidic conditions or excessive heat.[5]

  • Troubleshooting:

    • Review your protocol to identify any potential sources of acid contamination.

    • Ensure that the extraction temperature was kept low.

    • Minimize the exposure of the extract to light and air.

Q3: How can I accurately quantify the amount of this compound in my extract?

A3: Spectrophotometry is a common method for quantifying chlorophyll. For this compound, specific equations for methanol as a solvent should be used.

  • Protocol:

    • After extraction, centrifuge your sample to pellet any cell debris.

    • Measure the absorbance of the supernatant at the specified wavelengths using a spectrophotometer. Use 100% methanol as a blank.

    • Calculate the concentration of this compound and Chlorophyll a using the appropriate equations.

  • Spectrophotometric Equations for Chlorophyll in Methanol: A set of equations for determining Chlorophyll a (Chl a) and this compound (Chl d) in methanol for the special case of Acaryochloris marina has been developed.[9][10]

    • Chl a (µg/mL) = 12.9447 * A665

    • Chl d (µg/mL) = 12.883 * A696

    (Note: A665 and A696 are the absorbances at 665 nm and 696 nm, respectively)

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound extraction.

ParameterRecommended Value/RangeSolventSource OrganismReference
Extraction Solvent 100% MethanolMethanolAcaryochloris marina[1][4]
100% AcetoneAcetoneAcaryochloris marina[1]
Extraction Temperature 4°C (or on ice)Methanol/AcetoneGeneral[1][7]
Spectrophotometric Wavelengths 665 nm (for Chl a)MethanolAcaryochloris marina[9][10]
696 nm (for Chl d)MethanolAcaryochloris marina[9][10]
Mass Extinction Coefficient (Chl d) 71.11 L g⁻¹ cm⁻¹ at 697 nm100% MethanolAcaryochloris marina[11]

Detailed Experimental Protocol: this compound Extraction from Acaryochloris marina

This protocol is adapted from methods used for pigment extraction from the this compound-containing cyanobacterium, Acaryochloris marina.[1]

Materials:

  • Pelleted cells of Acaryochloris marina

  • 100% Methanol, analytical grade, chilled

  • 100% Acetone, analytical grade, chilled

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Cell Harvesting: Harvest cultured Acaryochloris marina cells by centrifugation.

  • Cell Lysis and Extraction:

    • To the cell pellet, add 0.5 mL of 100% methanol.

    • Sonicate the sample for 10 minutes on ice.

    • Centrifuge to pellet the cell debris.

    • Carefully transfer the supernatant to a clean, light-protected tube.

    • To the remaining pellet, add 0.5 mL of 100% acetone.

    • Sonicate for another 10 minutes on ice.

    • Centrifuge and collect the supernatant, pooling it with the methanol extract.

    • Repeat the alternating methanol and acetone extractions until the pellet is colorless.

  • Quantification:

    • Measure the absorbance of the pooled supernatant at 665 nm and 696 nm using a spectrophotometer blanked with 100% methanol.

    • Calculate the concentrations of Chlorophyll a and this compound using the equations provided in the "Quantitative Data Summary" section.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

Chlorophyll_d_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_end Result start Start with cell culture (e.g., Acaryochloris marina) harvest Harvest cells (Centrifugation) start->harvest add_methanol Add 100% Methanol harvest->add_methanol sonicate_methanol Sonicate (10 min, on ice) add_methanol->sonicate_methanol centrifuge_methanol Centrifuge sonicate_methanol->centrifuge_methanol collect_supernatant1 Collect Supernatant centrifuge_methanol->collect_supernatant1 add_acetone Add 100% Acetone to pellet centrifuge_methanol->add_acetone pool_supernatants Pool Supernatants collect_supernatant1->pool_supernatants sonicate_acetone Sonicate (10 min, on ice) add_acetone->sonicate_acetone centrifuge_acetone Centrifuge sonicate_acetone->centrifuge_acetone collect_supernatant2 Collect Supernatant centrifuge_acetone->collect_supernatant2 repeat_extraction Repeat until pellet is colorless centrifuge_acetone->repeat_extraction collect_supernatant2->pool_supernatants repeat_extraction->add_methanol spectro Spectrophotometry (665 nm, 696 nm) pool_supernatants->spectro calculate Calculate Concentration spectro->calculate end Final this compound Concentration calculate->end

Caption: Workflow for this compound Extraction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield lysis Incomplete Cell Lysis? start->lysis solvent Incorrect Solvent? start->solvent degradation Pigment Degradation? start->degradation time_ratio Insufficient Time/Ratio? start->time_ratio lysis_sol Enhance Disruption: - Sonication - Bead Beating - French Press lysis->lysis_sol solvent_sol Use 100% Methanol or sequential Methanol/Acetone solvent->solvent_sol degradation_sol Control Conditions: - Low Light - 4°C Temperature - Neutral pH degradation->degradation_sol time_ratio_sol Increase incubation time and ensure sufficient solvent volume time_ratio->time_ratio_sol

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Optimizing HPLC Separation of Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals working on the HPLC separation of Chlorophyll (B73375) d and its epimers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your chromatographic analysis.

Q1: Why am I seeing poor or no resolution between Chlorophyll d and its epimer?

Poor resolution between the main this compound peak and its C-13² epimer (Chl d') is a common challenge. Epimers are often present in small amounts in natural samples or can form during extraction.[1]

Potential Causes & Solutions:

  • Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for these structurally similar isomers.[2]

    • Solution: Switch to a C30 stationary phase. C30 columns offer enhanced shape selectivity, which is ideal for separating hydrophobic, structurally related isomers and can significantly improve the resolution between this compound and its epimer.[3][4]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving separation.[5]

    • Solution 1: Adjust the gradient. A shallower gradient increases the average resolution, providing more time for the epimers to separate.[6]

    • Solution 2: Modify the organic solvent composition. Experiment with different solvent ratios (e.g., acetonitrile, methanol, ethyl acetate) to alter the selectivity of the separation.[1][7]

  • Incorrect Column Temperature: Temperature affects solvent viscosity and the kinetics of chromatography.[6]

    • Solution: Systematically vary the column temperature (e.g., in 5°C increments). An increase in temperature can lead to sharper peaks and may alter selectivity, potentially improving resolution.[6]

Q2: My this compound peak is tailing or looks broad. What are the common causes?

Peak tailing or broadening reduces resolution and affects accurate quantification.

Potential Causes & Solutions:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[6]

  • Column Contamination or Degradation: Accumulation of impurities from the sample matrix can lead to active sites that cause tailing.

    • Solution 1: Use a guard column with the same packing material as your analytical column to protect it from contaminants.[8]

    • Solution 2: Implement a sample cleanup step, such as Solid Phase Extraction (SPE), before injection.[8]

  • Extra-Column Volume: Poorly fitted connections, especially between the injector and the column, can create void volume, leading to band broadening.[6]

    • Solution: Ensure all fittings are properly seated and tightened. When cutting tubing, ensure the cut is clean and straight to prevent creating a mixing chamber.[6]

Q3: I am not detecting any this compound peak, or the peak is much smaller than expected. Why?

The absence of a peak or a significant loss in signal intensity often points to sample degradation.

Potential Causes & Solutions:

  • Pigment Degradation: Chlorophylls are highly sensitive to light, heat, and acidic conditions.[9][10] Exposure can cause degradation to pheophytins (brownish compounds) which have different retention times and spectral properties.[10]

    • Solution: Protect samples from light at all stages by using amber vials or wrapping glassware in aluminum foil.[10][11] Perform extractions quickly, on ice or at low temperatures, and store extracts at -20°C or below.[11][12] Using buffered solvents during extraction can prevent pheophytin formation.[9]

  • Incorrect Detection Wavelength: this compound has specific absorption maxima.

    • Solution: Ensure your UV-Vis or PDA detector is set to monitor the correct wavelengths. For chlorophylls, detection is typically performed in the blue region (~430-460 nm) and the red region (~660 nm).[1][12]

  • Inefficient Extraction: The target analyte may not be efficiently extracted from the sample matrix.

    • Solution: Ensure your extraction solvent (e.g., 100% acetone) is appropriate for the sample.[9][11] If the pellet is still green after centrifugation, re-extract it and pool the supernatants.[9]

Q4: My retention times are drifting between runs. How can I stabilize my method?

Consistent retention times are crucial for reliable peak identification and quantification.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially in reversed-phase chromatography, can cause significant shifts in retention.[8]

    • Solution: Prepare mobile phases carefully and consistently by accurately measuring all components. If using an online mixing system, ensure the proportioning valves are functioning correctly.[8][13]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[9]

    • Solution: Increase the column equilibration time between runs until stable retention times are achieved for the first and last eluting peaks.

  • Fluctuating Column Temperature: Temperature variations can affect retention times.[6]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A 1°C change can alter retention by 1-2%.[6]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound separation?

While optimization is always necessary, the following table provides a robust starting point for method development.

Table 1: Recommended HPLC Starting Conditions

Parameter Recommendation
Column C30 Reversed-Phase, 3-5 µm, 4.6 x 150 mm
Mobile Phase A Acetonitrile:Methanol:0.1 M Tris buffer (pH 8.0) (84:2:14 v/v/v)[9]
Mobile Phase B Methanol:Ethyl Acetate (68:32 v/v)[14]
Gradient 100% A to 100% B over 15 minutes, hold 100% B for 5 minutes, return to 100% A over 1 minute, and re-equilibrate for 5-10 minutes.[9]
Flow Rate 0.5 - 1.0 mL/min[14][15]
Column Temperature 25-30°C
Injection Volume 10-20 µL

| Detection | Diode Array Detector (DAD) or UV-Vis. Monitor at 455 nm and 696 nm (this compound maxima). |

Q2: How should I prepare my samples to prevent degradation and epimerization?

Proper sample handling is critical for accurate results.[5][11] Chlorophylls are unstable, and exposure to light, acid, and heat can cause degradation and the formation of epimers or pheophytins.[9][10]

Protocol 1: Sample Extraction and Preparation

  • Harvesting: Perform all steps under dim light and at low temperatures.[12]

  • Homogenization: Homogenize the sample material (e.g., algal cells) in a mortar and pestle with liquid nitrogen.[9]

  • Extraction: Add cold 100% acetone (B3395972) and continue to homogenize. Transfer the mixture to a centrifuge tube.[9]

  • Centrifugation: Centrifuge the extract for 5 minutes at >5000 rpm to pellet the debris.[9]

  • Collection: Carefully collect the supernatant. If the pellet remains colored, re-extract it with fresh acetone and pool the supernatants.[9]

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter before injection.[9][11]

  • Storage: If not analyzing immediately, store the extract in an amber vial at -20°C or below.[11]

Q3: What is the difference between a C18 and a C30 column for this application?

The choice of column is a key factor in resolving structurally similar compounds.

Table 2: Column Selection Guide: C18 vs. C30

Feature C18 (Octadecylsilane) C30 (Triacontylsilane)
Primary Use General-purpose reversed-phase separations.[2][5] Separations requiring high shape selectivity.[3][4]
Selectivity Good for a wide range of compounds, but may fail to resolve closely related isomers.[3] Excellent for separating long-chain, hydrophobic structural isomers (e.g., carotenoids, chlorophyll epimers).[2][4]

| Recommendation | A good starting point for general chlorophyll analysis.[5][7] | Highly recommended when baseline resolution of this compound and its epimer is the primary goal.[3][4] |

Q4: How can I confirm the identity of the this compound and its epimer peaks?

Peak identification should be confirmed using multiple methods.

  • Spectral Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV-Vis spectrum of the eluting peaks. Epimers, such as this compound and this compound', will have virtually identical absorption spectra.[1]

  • Co-injection: If a purified standard is available, co-inject it with your sample. The peak that increases in area corresponds to the standard.

  • Mass Spectrometry (LC-MS): For unambiguous identification, couple the HPLC system to a mass spectrometer. Both epimers will have the same mass-to-charge ratio (m/z), but this can confirm that the peaks indeed correspond to this compound.

Diagrams and Workflows

Visual aids can help clarify complex processes and decision-making.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Algae/Cyanobacteria) Extract Extraction (Cold Acetone, Dim Light) Sample->Extract Centrifuge Centrifugation (>5000 rpm) Extract->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter HPLC HPLC Injection (C30 Column) Filter->HPLC Detect DAD/PDA Detection (400-750 nm) HPLC->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General experimental workflow for HPLC analysis of this compound.

G Start Problem: Poor Resolution of Chl d and Epimer CheckColumn Is a C30 column being used? Start->CheckColumn CheckGradient Is the gradient shallow enough? CheckColumn->CheckGradient Yes UseC30 Action: Switch to a C30 column for better shape selectivity. CheckColumn->UseC30 No CheckTemp Has column temperature been optimized? CheckGradient->CheckTemp Yes ShallowGradient Action: Decrease gradient slope (e.g., 0-100% B over 20 min). CheckGradient->ShallowGradient No OptimizeTemp Action: Test temperatures from 20°C to 40°C. CheckTemp->OptimizeTemp No Resolved Resolution Improved CheckTemp->Resolved Yes UseC30->CheckGradient ShallowGradient->CheckTemp OptimizeTemp->Resolved

Caption: Troubleshooting decision tree for poor peak resolution.

References

"interference from other pigments in Chlorophyll d spectroscopy"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorophyll (B73375) d (Chl d) spectroscopy. The focus is on addressing the common issue of interference from other pigments during experimental measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorophyll d sample shows a broader Qy absorption peak than expected. What could be the cause?

A1: A broadened Qy peak for this compound, which is expected around 696-698 nm in solvents like methanol (B129727), often indicates the presence of interfering pigments, primarily Chlorophyll a (Chl a).[1] Chl a has a Qy peak around 665 nm, and its spectral shoulder can overlap with the Chl d peak, causing apparent broadening. Other chlorophylls (B1240455) (b, c) and carotenoids can also contribute to this issue, although their direct overlap in the far-red region is less pronounced.[2][3]

Troubleshooting Steps:

  • Verify Pigment Purity: If you assume a pure Chl d sample, consider running a quick purity check using High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Correction: Employ mathematical techniques like spectral deconvolution or derivative spectroscopy to resolve the overlapping peaks.[4][5][6]

  • Re-purification: If significant contamination is detected, re-purify your sample using chromatographic methods.[7][8]

Q2: How can I confirm the presence of Chlorophyll a in my this compound extract?

A2: The most definitive method is to use HPLC, which will physically separate the pigments, allowing for individual identification and quantification.[9] Spectroscopically, the presence of a distinct shoulder or a secondary peak around 430 nm (the Soret peak of Chl a) in addition to the Soret peaks of Chl d (around 401 nm and 458 nm in methanol) is a strong indicator.[1] First or second-derivative spectroscopy can also help to reveal the hidden peak of Chl a in the red region.[6][10]

Q3: What are the common interfering pigments I should be aware of when working with Acaryochloris marina extracts?

A3: Acaryochloris marina is the primary organism known to utilize Chl d.[11][12] While Chl d is the major pigment, these organisms also contain smaller, variable amounts of Chlorophyll a.[12][13][14] Additionally, they contain carotenoids, specifically α-carotene and zeaxanthin, and in some strains, phycobiliproteins.[13][14] The spectral properties of these pigments can overlap with Chl d, particularly in the Soret region (400-500 nm).

Table 1: Major Pigments in Acaryochloris marina and their Spectral Properties.

PigmentAbsorption Maxima (in vitro, typical solvent)Potential for Interference with Chl d
This compound Soret: ~401, 458 nm; Qy: ~697 nm (in methanol)[1]-
Chlorophyll a Soret: ~430 nm; Qy: ~665 nm (in methanol)[1]High (significant spectral overlap in both Soret and Qy regions)
α-Carotene ~420, 440, 470 nmModerate (overlap in the Soret region)
Zeaxanthin ~425, 450, 480 nmModerate (overlap in the Soret region)
Phycobiliproteins Varies (e.g., ~620-650 nm for phycocyanin)Low to Moderate (can interfere if not properly separated)

Q4: My sample was left at room temperature for an extended period, and the spectrum has changed. What happened?

A4: Chlorophyll pigments are sensitive to light and temperature and can degrade over time.[15] The most common degradation products are pheophytins (formed by the loss of the central magnesium atom), which have distinct spectral properties. For instance, the conversion of chlorophyll to pheophytin can be monitored by observing changes in the absorption spectrum after acidification. This process can lead to an overestimation of certain pigments if not corrected for.[15][16][17] Always store pigment extracts in the dark and at low temperatures (e.g., -20°C) to minimize degradation.[18][19]

Experimental Protocols & Methodologies

Protocol 1: Pigment Extraction from Acaryochloris marina

This protocol is a generalized procedure for extracting pigments for spectroscopic analysis.

Materials:

  • Cell pellet of Acaryochloris marina

  • 100% Methanol or 90% Acetone

  • Centrifuge and centrifuge tubes

  • Tissue grinder or sonicator

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a small volume of cold methanol or acetone.

  • Disrupt the cells using a tissue grinder or sonicator on ice until the suspension is homogenous.[18] Perform this step in subdued light to prevent pigment degradation.[15]

  • Vortex the suspension thoroughly.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Carefully transfer the supernatant containing the pigment extract to a clean tube.

  • Measure the absorbance spectrum of the extract using a spectrophotometer. Use the extraction solvent as a blank.

Protocol 2: Correcting for Pheophytin Interference (Acidification Method)

This monochromatic method is adapted from protocols for Chlorophyll a and can be applied to assess degradation in Chl d samples.

Procedure:

  • Measure the absorbance of the pigment extract at the Qy maximum of Chl d (e.g., ~697 nm) and at a turbidity correction wavelength (e.g., 750 nm).[15][20]

  • Acidify the extract in the cuvette with a small, precise volume of dilute HCl (e.g., 10% HCl).[17]

  • Mix gently and wait for the conversion of chlorophyll to pheophytin to complete (typically 90 seconds to 2 minutes).[17]

  • Re-measure the absorbance at the same wavelengths. The peak will shift and decrease in intensity.

  • Use appropriate equations (modified from standard chlorophyll a methods) to calculate the concentration of Chl d and its corresponding pheopigment.

Visualizations

Experimental Workflow for Pigment Analysis

G Figure 1: Workflow for Spectroscopic Analysis of Chl d A Cell Culture (e.g., Acaryochloris marina) B Harvest Cells (Centrifugation) A->B C Pigment Extraction (Solvent, e.g., Methanol) B->C D Crude Pigment Extract C->D E HPLC Separation (Optional, for purity check) D->E F Spectroscopy (UV-Vis Absorbance) D->F E->F G Data Analysis F->G H Deconvolution / Derivative Spectroscopy G->H I Quantification G->I H->I

Caption: Workflow for Chl d spectroscopic analysis.

Troubleshooting Logic for Spectral Interference

G Figure 2: Troubleshooting Pigment Interference Start Abnormal Chl d Spectrum (e.g., broad peak, unexpected shoulder) Q1 Is Chl a interference suspected? Start->Q1 A1_Yes Apply Spectroscopic Correction: - Deconvolution - Derivative Spectroscopy Q1->A1_Yes Yes A1_No Consider other interferents (Carotenoids, Pheophytins) Q1->A1_No No Q2 Is separation required? A1_Yes->Q2 A1_No->Q2 A2_Yes Perform HPLC or other chromatographic purification Q2->A2_Yes Yes End Obtain Corrected Spectrum and Quantify Chl d Q2->End No A2_Yes->End

Caption: Logic for troubleshooting spectral interference.

References

Technical Support Center: Photodegradation of Chlorophyll d and its Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with Chlorophyll (B73375) d (Chl d). It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation, with a focus on preventing photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is Chlorophyll d and why is it sensitive to light?

This compound is a unique chlorophyll molecule found in some cyanobacteria, most notably Acaryochloris marina. It is distinguished by its ability to absorb far-red light, with a primary absorption peak around 710 nm, which is outside the typical range for other chlorophylls (B1240455). This adaptation allows organisms containing Chl d to perform photosynthesis in environments where visible light is scarce.

Like other chlorophylls, Chl d is highly susceptible to photodegradation. Its extended conjugated system, which allows for the absorption of low-energy far-red light, also makes it prone to photo-oxidative damage. When Chl d absorbs light energy, it can be excited to a triplet state. This excited molecule can then react with molecular oxygen to produce highly reactive singlet oxygen, which can, in turn, attack and degrade the chlorophyll molecule itself, leading to a loss of color and function.

Q2: What are the main factors that accelerate the photodegradation of this compound?

Several factors can significantly increase the rate of Chl d photodegradation during experiments:

  • Light Intensity and Wavelength: High-intensity white light and specific wavelengths, including its absorption maximum around 700 nm, can accelerate bleaching and the loss of photosynthetic activity.[1][2] Ultraviolet (UV) radiation, particularly UVB, is also harmful, though it may initially impact photosynthetic activity without immediately reducing Chl d levels.[1][2]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photodegradation through the formation of reactive oxygen species (ROS). Experiments conducted in an aerobic environment are at high risk.

  • Solvent Choice: The solvent used for extraction and storage can significantly impact the stability of Chl d. The polarity and chemical nature of the solvent can influence the rate of degradation.

  • Temperature: Elevated temperatures generally increase the rates of chemical reactions, including degradation pathways.

  • pH: Acidic conditions can lead to the rapid conversion of chlorophylls to their respective pheophytins (loss of the central magnesium ion), which is a primary degradation step.

Q3: What are the observable signs of this compound degradation in a sample?

The primary indicator of Chl d degradation is a change in the absorption spectrum. You may observe:

  • A decrease in the height of the main Qy absorption peak around 710 nm.

  • A shift in the absorption maxima to shorter wavelengths.

  • The appearance of new peaks corresponding to degradation products, such as pheophytin d or pheophorbide d.

  • A visible color change in the solution, typically from a greenish hue to a yellowish or brownish color, eventually becoming colorless.

Troubleshooting Guide

Problem 1: Rapid loss of green color in my this compound extract during illumination.

Possible Cause Solution
High Light Intensity Reduce the intensity of the ambient and experimental light sources. Use neutral density filters or increase the distance between the light source and the sample.
Presence of Oxygen Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Prepare and handle samples in a glove box or under a gentle stream of inert gas.
Inappropriate Solvent For storage, consider using dimethyl sulfoxide (B87167) (DMSO) or 90% acetone, as studies have shown Chl d to be relatively stable in these solvents when stored correctly.[3]
Elevated Temperature Conduct all experimental manipulations on ice or in a cold room whenever possible. Avoid unnecessary exposure to heat.

Problem 2: My this compound sample degrades even when stored in the dark.

Possible Cause Solution
Residual Oxygen in Solvent Ensure solvents are thoroughly degassed before use. Store extracts under an inert atmosphere (nitrogen or argon).
Acidic Conditions Use buffered solvents or ensure the pH of your solution is neutral to slightly alkaline (pH 7.0-8.0) to prevent pheophytinization.
Improper Storage Temperature For long-term storage, freeze extracts at -20°C or, ideally, at -80°C. Quick-freezing in liquid nitrogen is recommended before transferring to the freezer.
Enzymatic Activity If working with crude extracts, residual enzymes like chlorophyllase may be present. Heat-inactivating the extract briefly (e.g., boiling for a few minutes) before storage can mitigate this, though this may not be suitable for all applications.

Data Presentation

While extensive comparative kinetic data for this compound is still emerging, some studies provide insights into its stability.

Table 1: Stability of this compound in Different Solvents During Storage

SolventStorage ConditionObservationReference
Dimethyl Sulfoxide (DMSO)-20°C, up to 10 daysAs stable as in 90% acetone.[3]
90% Acetone-20°C, up to 10 daysConsidered a benchmark for chlorophyll storage.[3]

Note: The study indicated that while stable, there was a maximum breakdown of less than 0.5% per day for Chl a in DMSO under these conditions. Specific breakdown rates for Chl d were not quantified but were shown graphically to be comparable.

Key Experimental Protocols

Protocol 1: General Protocol for Extraction and Stabilization of this compound from Acaryochloris marina

This protocol provides a general framework. Optimization may be required based on experimental goals.

1. Materials and Reagents:

  • Acaryochloris marina cell culture
  • 100% Methanol (pre-chilled to 4°C)
  • Centrifuge and centrifuge tubes
  • Glass tissue homogenizer
  • HPLC system with a C18 column and a photodiode array (PDA) detector
  • Inert gas (Nitrogen or Argon)
  • Low-light conditions (green safe-light or dim room light)

2. Extraction Procedure:

  • Harvest A. marina cells from culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Perform all subsequent steps under low-light conditions to minimize photodegradation.
  • Discard the supernatant and resuspend the cell pellet in a minimal volume of chilled 100% methanol.
  • Homogenize the cell suspension using a glass tissue homogenizer on ice until the cells are thoroughly disrupted.
  • Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.
  • Carefully collect the supernatant containing the pigment extract. For immediate analysis, filter through a 0.22 µm syringe filter.

3. Stabilization and Storage:

  • Short-term storage (hours to a few days): Store the methanolic extract in a sealed vial, purged with nitrogen or argon, at -20°C in the dark.
  • Long-term storage (weeks to months): For purified Chl d, it is advisable to evaporate the solvent under a gentle stream of nitrogen and store the dried pigment at -80°C under an inert atmosphere in the dark.
  • Use of Antioxidants: While specific data for Chl d is limited, the addition of antioxidants used for other chlorophylls, such as gallic acid or pyrogallol, to the extraction solvent may offer protection.[4] This should be tested for compatibility with downstream applications.

4. Analysis:

  • Analyze the pigment composition using a reverse-phase HPLC system.[5]
  • A common mobile phase gradient involves mixtures of methanol, acetone, and water.
  • Monitor the elution profile with a PDA detector, focusing on the characteristic absorption spectrum of Chl d (Soret and Qy bands) to confirm its identity and assess the presence of degradation products.[5]

Visualizations

Photodegradation_Pathway cluster_light Light Absorption (Far-Red) cluster_ros ROS Formation cluster_degradation Oxidative Damage Chld This compound (Ground State) Chld_Excited Excited this compound* (Triplet State) Chld->Chld_Excited hv ROS Singlet Oxygen (¹O₂) O2 Molecular Oxygen (³O₂) O2->ROS Energy Transfer Degradation_Products Degradation Products (e.g., Pheophytin d, Pheophorbide d) ROS->Degradation_Products Oxidation

Caption: Conceptual pathway of this compound photo-oxidation.

Experimental_Workflow Start Start: A. marina Culture Harvest 1. Harvest Cells (Centrifugation, 4°C) Start->Harvest Precautions1 Work under dim/green light Use pre-chilled materials Harvest->Precautions1 Extraction 2. Extract with 100% Methanol (Homogenize on ice) Harvest->Extraction Clarify 3. Clarify Extract (Centrifugation, 4°C) Extraction->Clarify Supernatant Collect Supernatant (Chl d Extract) Clarify->Supernatant Analysis 4a. Immediate Analysis (HPLC-PDA) Supernatant->Analysis Storage 4b. Storage Supernatant->Storage Precautions2 Purge with N₂/Ar Store in dark Storage->Precautions2 ShortTerm Short-Term (-20°C) Storage->ShortTerm LongTerm Long-Term (-80°C) Storage->LongTerm

Caption: Workflow for extraction and handling of this compound.

References

"improving signal-to-noise ratio in Chlorophyll d fluorescence"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Chlorophyll d (Chl d) fluorescence experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Weak or No this compound Fluorescence Signal

Q1: I am not detecting any fluorescence signal, or the signal is extremely weak. What are the possible causes and how can I fix this?

A1: A weak or absent signal can stem from several factors, from instrument settings to sample preparation. Follow these troubleshooting steps:

  • Verify Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are optimized for this compound. Chl d has a primary absorption peak in the far-red region of the spectrum.[1] Incorrect wavelength settings are a common cause of low signal.

  • Check Detector and Gain Settings: The detector, often a photomultiplier tube (PMT), needs to be sensitive in the far-red region where Chl d fluoresces.[2] Increase the detector gain or voltage gradually. However, be aware that excessively high gain can also increase noise.[3]

  • Sample Concentration: The concentration of Chl d in your sample may be too low.[4][5] If possible, try concentrating your sample.

  • Photobleaching: Excessive exposure to excitation light can cause photobleaching, a phenomenon where the fluorophore permanently loses its ability to fluoresce.[3][5] Minimize the sample's exposure time to the excitation light.

  • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a lower detected signal. This is known as the inner-filter effect. Diluting the sample can help mitigate this.[6]

Issue 2: High Background Noise

Q2: My signal is present, but the background noise is very high, making my data unreliable. How can I reduce the background noise?

A2: High background noise can obscure your signal. Here are several strategies to minimize it:

  • Use Appropriate Optical Filters: High-quality bandpass filters for both excitation and emission are crucial.[2][7] These filters ensure that only the desired wavelengths for excitation reach the sample and only the fluorescence emission from Chl d reaches the detector, blocking stray light and other unwanted signals.

  • Reduce Slit Widths: Narrowing the excitation and emission slit widths on your fluorometer can reduce the amount of stray light entering the detector, thereby lowering background noise. However, this may also reduce your signal, so an optimal balance needs to be found.

  • Check for Autofluorescence: The sample matrix, cuvette, or other components in your experimental setup may be autofluorescent at the excitation/emission wavelengths of Chl d.[8] Run a blank sample (containing everything except your Chl d) to measure the level of autofluorescence and subtract it from your sample readings.

  • Dark Noise: All detectors have some level of dark noise, which is the signal detected even when no light is present.[3] This can be measured by taking a reading with the excitation source turned off and subtracted from your measurements. Cooling the detector can also reduce dark noise.

  • Ambient Light: Ensure that no ambient light is entering the sample chamber of your fluorometer.[9] Room lights can be a significant source of background noise.

Frequently Asked Questions (FAQs)

Q3: What are the optimal excitation and emission wavelengths for this compound fluorescence?

A3: this compound is known for its absorption and emission in the far-red region of the spectrum. Its Qy absorption band is significantly red-shifted compared to Chlorophyll a.[1] In methanol, the main Soret band is at approximately 470 nm and the Qy band is around 700 nm.[1] The fluorescence emission peak is typically observed around 725 nm.[10] However, the exact wavelengths can vary depending on the solvent and the local environment of the molecule.

Q4: What are the main sources of noise in fluorescence measurements?

A4: The primary sources of noise in fluorescence spectroscopy include:

  • Photon Shot Noise: This is a fundamental type of noise resulting from the quantum nature of light and is proportional to the square root of the signal intensity.[3][8]

  • Read Noise: This electronic noise is generated by the detector and its associated electronics during the process of converting light into an electrical signal.[11][12]

  • Dark Noise: This is a statistical variation in the number of electrons thermally generated within the detector, independent of any light signal.[3]

  • Background Fluorescence: This arises from autofluorescence of the sample matrix, solvents, or contaminants, as well as from stray light.[8]

Q5: How does photobleaching affect my signal-to-noise ratio?

A5: Photobleaching, or the irreversible photochemical destruction of a fluorophore, directly reduces the number of fluorescent molecules in your sample. This leads to a decrease in the fluorescence signal over time. As the signal weakens, the signal-to-noise ratio will decrease, especially if the background noise remains constant. To minimize photobleaching, you should reduce the intensity and duration of the excitation light.

Q6: Can I use signal averaging to improve my SNR?

A6: Yes, signal averaging is a powerful technique to improve the SNR.[3] By taking multiple measurements and averaging them, the random noise, which can be both positive and negative, tends to cancel out, while the consistent signal is reinforced. The SNR improves by the square root of the number of scans averaged.

Data Presentation

Table 1: Spectral Properties and Recommended Fluorometer Settings for this compound

ParameterRecommended Value/SettingRationale
Excitation Wavelength ~700 nm (Qy band) or ~470 nm (Soret band)To efficiently excite this compound molecules. The Qy band is more specific.[1]
Emission Wavelength ~725 nmTo capture the peak fluorescence emission of this compound.[10]
Excitation Slit Width 2-5 nmA narrower slit improves resolution and reduces background but may decrease signal intensity.
Emission Slit Width 5-10 nmA wider emission slit can increase the detected signal, which is beneficial if the signal is weak.
Integration Time 0.5 - 2 secondsA longer integration time allows more photons to be collected, improving SNR, but increases the risk of photobleaching.[6]
Signal Averaging 3-5 scansAveraging multiple scans reduces random noise and improves the SNR.[3]
Detector PMT with high quantum efficiency in the >700 nm rangeTo ensure sensitive detection of the far-red fluorescence of Chl d.[2]

Experimental Protocols

Protocol 1: Optimizing Fluorometer Settings for this compound Fluorescence Measurement

This protocol provides a step-by-step guide to optimize your fluorometer settings to maximize the signal-to-noise ratio for this compound.

Materials:

  • Fluorometer with adjustable excitation and emission wavelengths, slit widths, and detector settings.

  • Cuvette suitable for fluorescence measurements (e.g., quartz).

  • Your this compound sample.

  • Blank solution (the solvent or buffer your sample is in).

Methodology:

  • Instrument Warm-up: Turn on the fluorometer and allow the lamp and detector to warm up for at least 30 minutes to ensure stable output.

  • Wavelength Optimization:

    • Set the emission wavelength to a value slightly above the expected peak (e.g., 730 nm) and the emission slit to a relatively wide setting (e.g., 10 nm).

    • Scan a range of excitation wavelengths around the expected absorption peaks (e.g., 450-490 nm and 680-720 nm) to find the wavelength that gives the maximum fluorescence intensity.

    • Set the excitation wavelength to the determined optimum.

    • Now, scan a range of emission wavelengths (e.g., 700-750 nm) to determine the precise emission maximum.

  • Slit Width Optimization:

    • Start with relatively wide excitation and emission slit widths (e.g., 10 nm).

    • Gradually decrease the excitation slit width while monitoring the signal intensity and background noise (measured with the blank). Find a balance that reduces the background without significantly compromising the signal.

    • Repeat the process for the emission slit width.

  • Detector Gain/Voltage Optimization:

    • With your sample in place and the optimized wavelengths and slit widths, start with a low detector gain or voltage.

    • Gradually increase the gain/voltage until the signal is in the optimal range for your detector (typically 50-80% of its maximum reading). Avoid saturating the detector.

  • Integration Time and Signal Averaging:

    • Set the integration time to a value that provides a stable signal without excessive photobleaching (e.g., 1 second).

    • If the signal is still noisy, increase the number of scans to be averaged. Start with 3 scans and increase as needed, keeping in mind that this will increase the total measurement time.

  • Blank Subtraction:

    • Once all settings are optimized, measure the fluorescence of your blank solution using the exact same settings.

    • Subtract this blank reading from your sample readings to correct for background fluorescence.

Visualizations

Troubleshooting_Low_SNR start Start: Low Signal-to-Noise Ratio check_wavelengths Verify Excitation & Emission Wavelengths start->check_wavelengths check_gain Optimize Detector Gain/Voltage check_wavelengths->check_gain check_slits Adjust Slit Widths check_gain->check_slits check_background Measure & Subtract Background check_slits->check_background signal_averaging Implement Signal Averaging check_background->signal_averaging photobleaching Check for Photobleaching signal_averaging->photobleaching photobleaching->start If significant, reduce exposure end Improved SNR photobleaching->end If minimal

Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound fluorescence.

Experimental_Workflow prep Sample Preparation instrument_setup Instrument Setup & Warm-up prep->instrument_setup wavelength_opt Wavelength Optimization instrument_setup->wavelength_opt slit_opt Slit Width Optimization wavelength_opt->slit_opt gain_opt Detector Gain Optimization slit_opt->gain_opt measurement Sample Measurement (with Signal Averaging) gain_opt->measurement blank Blank Measurement gain_opt->blank analysis Data Analysis (Blank Subtraction) measurement->analysis blank->analysis

Caption: General experimental workflow for this compound fluorescence measurement.

References

Technical Support Center: Addressing Chlorophyll d Instability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Chlorophyll (B73375) d (Chl d) in organic solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, handling, and storage of Chlorophyll d.

Problem Possible Cause Recommended Solution
Rapid loss of green color in the extract 1. Light Exposure: Chl d is highly susceptible to photodegradation.[1][2]- Work under dim light. - Use amber-colored vials or wrap containers in aluminum foil.
2. Acidic Conditions: Traces of acid in the solvent or from the biological sample can accelerate the conversion of Chl d to its pheophytin (olive-brown) derivative.[1][3]- Use high-purity, neutralized solvents. - Add a small amount of a neutralizing agent like magnesium carbonate (MgCO₃) or sodium bicarbonate (NaHCO₃) to the extraction solvent.[4]
3. High Temperature: Elevated temperatures increase the rate of degradation.[1][2]- Perform extractions on ice or at low temperatures. - Store extracts at -20°C or below for long-term storage.[5]
4. Presence of Oxygen: Oxygen can lead to oxidative breakdown of the chlorophyll molecule.[2][6]- Degas solvents before use. - Store extracts under an inert atmosphere (e.g., nitrogen or argon).
Unexpected peaks in spectrophotometric or chromatographic analysis 1. Formation of Degradation Products: The appearance of new peaks can indicate the presence of pheophytin d, chlorophyllide d, or other degradation products.[6]- Analyze samples as quickly as possible after extraction. - Compare your spectra/chromatograms with published data for Chl d and its known degradation products.
2. Solvent Impurities: Impurities in the organic solvent can interfere with analysis.- Use HPLC-grade or equivalent high-purity solvents.
Low yield of this compound during extraction 1. Inefficient Extraction Solvent: The choice of solvent can significantly impact the extraction efficiency.- For Acaryochloris marina, methanol (B129727) has been shown to be effective for pigment extraction.[7] Other commonly used solvents for chlorophylls (B1240455) include acetone (B3395972), ethanol, and DMSO.[8][9]
2. Incomplete Cell Lysis: Insufficient disruption of the cyanobacterial cells will result in a lower yield.- Employ appropriate cell disruption techniques such as sonication or homogenization.
Precipitation of this compound from solution 1. Solvent Polarity Changes: Adding water to acetone or methanol extracts can cause the less polar chlorophylls to precipitate.[10]- Maintain a high concentration of the organic solvent. If aqueous buffers are needed, be mindful of the final solvent concentration.
2. Low Temperature Storage of Certain Solvents: Dimethyl sulfoxide (B87167) (DMSO) has a relatively high freezing point (+18.4 °C).[5]- If using DMSO, be aware of its freezing point to avoid solidification during refrigerated storage.

Frequently Asked Questions (FAQs)

1. Which organic solvent is best for extracting and storing this compound?

The choice of solvent depends on the specific application. 100% methanol has been successfully used for extracting Chl d from Acaryochloris marina for HPLC analysis.[7] For storage, Chl d extracts in dimethyl sulfoxide (DMSO) have been shown to be as stable as those in 90% acetone when stored at -20°C for up to 10 days.[5] Ethanol is also a common solvent for chlorophyll extraction.[11] The ideal solvent should provide good solubility for Chl d while minimizing degradation.

2. What are the primary factors that cause this compound to degrade in organic solvents?

The main factors contributing to Chl d degradation are exposure to light, heat, acidic conditions, and oxygen.[1][2][3] Enzymatic degradation can also be a factor if chlorophyllase is not inactivated during extraction.[1]

3. How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is crucial to work quickly in a cold, dark, and oxygen-free environment. Using high-purity, neutralized solvents and adding a stabilizing agent like MgCO₃ can also help preserve the integrity of the Chl d molecule.[4]

4. What are the common degradation products of this compound?

The primary degradation pathway for chlorophylls, including likely for Chl d, involves the loss of the central magnesium ion to form pheophytin d, which results in a color change from green to olive-brown.[1] Another common degradation pathway is the enzymatic removal of the phytol (B49457) tail, which results in the formation of chlorophyllide d.

5. How should I store my this compound extracts for long-term stability?

For long-term storage, it is recommended to store extracts in a concentrated form at -20°C or ideally at -80°C in the dark and under an inert atmosphere.[12]

Quantitative Data on this compound Stability

The following table summarizes available data on the stability of this compound in different organic solvents.

Solvent Storage Conditions Observation Reference
90% Acetone-20°C for up to 10 daysStable[5]
DMSO-20°C for up to 10 daysAs stable as in 90% acetone[5]

Note: Quantitative data on the degradation kinetics of this compound in a wider range of organic solvents is limited. The stability principles established for other chlorophylls generally apply.

Experimental Protocols

Protocol 1: Extraction of this compound from Acaryochloris marina for HPLC Analysis

This protocol is adapted from the methodology used for pigment analysis of cyanobacteria containing this compound.[7]

Materials:

  • Acaryochloris marina cell pellet

  • 100% Methanol (HPLC grade)

  • Centrifuge

  • HPLC system with a photodiode array (PDA) detector

  • ODS reversed-phase HPLC column (e.g., Spherisorb 5 μm ODS2, 4.6 x 250 mm)

Procedure:

  • Harvest the Acaryochloris marina cells by centrifugation.

  • Extract the chlorophylls and carotenoids from the cell pellet using 100% methanol. Vortex or sonicate to ensure complete extraction.

  • Centrifuge the extract to pellet any cell debris.

  • Carefully transfer the supernatant containing the pigments to a clean vial.

  • Inject the extract into the HPLC system.

  • Elute the pigments using a suitable gradient. A published gradient for separating pigments from a Chl f-containing cyanobacterium (which also separates Chl a) is as follows:

    • 0-10 min: Linear gradient from 90% to 100% methanol in water.

    • 10-30 min: 100% methanol.

    • 30-31 min: Linear gradient from methanol to acetone.

    • 31-35 min: 100% acetone.

  • Monitor the elution of pigments with the PDA detector at a wavelength range of 350-800 nm.

Visualizations

Diagram 1: General Degradation Pathway of Chlorophyll

Chlorophyll_Degradation Chl_d This compound (Green) Pheophytin_d Pheophytin d (Olive-Brown) Chl_d->Pheophytin_d  Acid / Heat - Mg²⁺ Chlorophyllide_d Chlorophyllide d (Green) Chl_d->Chlorophyllide_d Chlorophyllase - Phytol

Caption: Primary degradation pathways of Chlorophyll.

Diagram 2: Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_storage Storage Cell_Pellet Acaryochloris marina Cell Pellet Add_Solvent Add Organic Solvent (e.g., 100% Methanol) Cell_Pellet->Add_Solvent Disrupt_Cells Cell Disruption (Sonication/Homogenization) Add_Solvent->Disrupt_Cells Centrifuge1 Centrifugation Disrupt_Cells->Centrifuge1 Supernatant Collect Supernatant (Chl d Extract) Centrifuge1->Supernatant Pigment Extract HPLC HPLC Analysis Supernatant->HPLC Spectrophotometry Spectrophotometry Supernatant->Spectrophotometry Store Store at -20°C to -80°C in Dark, Inert Atmosphere Supernatant->Store

Caption: Workflow for Chl d extraction and analysis.

References

Technical Support Center: Refining Protocols for Accurate Chlorophyll d Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the accurate quantification of Chlorophyll (B73375) d (Chl d).

Troubleshooting Guide

Q: Why are my Chlorophyll d concentrations unexpectedly low?

A: Several factors could lead to lower-than-expected Chl d concentrations. Consider the following possibilities:

  • Incomplete Extraction: this compound, like other chlorophylls (B1240455), is embedded within protein complexes in cellular membranes. Inefficient cell disruption can lead to incomplete extraction.

    • Solution: Ensure thorough homogenization or grinding of the sample. For difficult-to-extract species, consider using dimethyl sulfoxide (B87167) (DMSO), which is often more effective than acetone (B3395972) or ethanol (B145695) at penetrating tissues without mechanical disruption.[1][2] Shaking the sample during extraction can also improve efficiency.[3]

  • Pigment Degradation: Chlorophylls are sensitive to light, heat, and acidic conditions.[4][5]

    • Solution: Perform all extraction steps in low light and on ice.[4] Use buffered solvents (e.g., buffered 80% acetone) to prevent acidification, which can convert chlorophylls to their pheophytin degradation products.[5] Analyze extracts as quickly as possible.

  • Inappropriate Solvent Choice: The effectiveness of a solvent can vary depending on the organism. While acetone is common, DMSO has been shown to be superior for some green algae and cyanobacteria.[2]

    • Solution: If you suspect incomplete extraction, test different solvents. DMSO and ethanol have been found to extract the greatest amounts of chlorophyll in some cases.[3]

  • Incorrect Spectrophotometer Wavelength: this compound has a distinct absorption maximum in the far-red region of the spectrum, typically around 697 nm in methanol (B129727).[6] Using wavelengths appropriate for Chlorophyll a (around 663-665 nm) will result in a significant underestimation of Chl d.

    • Solution: Scan the absorbance spectrum of your extract to identify the precise absorption maximum and use this wavelength for quantification.

Q: My sample extract is brownish-green instead of bright green. What does this indicate?

A: A brownish-green color often indicates the presence of pheophytins, which are degradation products of chlorophylls. This occurs when the central magnesium ion is lost from the chlorophyll molecule, a process accelerated by acidic conditions.[5][7]

  • Solution:

    • Prevent Further Degradation: Ensure your work is conducted in subdued light and that samples are kept cold.[4]

    • Use Buffered Solvents: Incorporate a buffer into your extraction solvent (e.g., 80% acetone with a Tris buffer) to maintain a neutral pH.[8]

    • Quantify Pheopigments: If degradation is unavoidable, use an acidification method or HPLC to quantify both this compound and its corresponding pheophytin d. HPLC is the preferred method for accurately separating these pigments.[9][10]

Q: I am seeing a high background signal or turbidity in my spectrophotometer readings. How can I correct for this?

A: High background signal can be caused by cell debris or other insoluble material scattering light in the extract.

  • Solution:

    • Centrifugation: Centrifuge your extracts at high speed (e.g., 5,000 rpm for 5 minutes) to pellet any suspended particles.[4]

    • Turbidity Correction: Measure the absorbance at a wavelength where chlorophylls do not absorb, typically 750 nm. Subtract this value from your readings at the this compound absorption maximum.[11] If the absorbance at 750 nm is high, the sample may need to be re-centrifuged.[11]

    • Filtration: If centrifugation is insufficient, filter the supernatant through a 0.22 µm PTFE filter before measurement.

Q: My HPLC chromatogram shows several peaks close to the this compound peak. How can I confirm the identity of my peak and improve separation?

A: Co-elution with other pigments, particularly Chlorophyll a and their respective degradation products (pheophytins), is a common challenge in HPLC analysis.

  • Solution:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to obtain the full absorbance spectrum of each peak as it elutes. Compare the spectrum of your target peak with the known spectrum of pure this compound to confirm its identity.[5]

    • Optimize the Mobile Phase Gradient: Adjust the gradient of your mobile phase to improve the separation between closely eluting peaks. A shallower gradient can often increase resolution.

    • Test Different Columns: While a C18 column is standard for pigment analysis, other column chemistries may provide better selectivity for your specific sample matrix.[1][12]

    • Run Standards: Inject pure standards of this compound and potential interfering compounds (like Chlorophyll a and Pheophytin a) to determine their retention times under your chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

There is no single "best" solvent for all sample types. The choice depends on the organism and the subsequent analysis method.[13]

  • Methanol: An effective solvent for which a reliable molar extinction coefficient for Chl d has been published, making it suitable for spectrophotometric quantification.[6]

  • Acetone (80-90%): A widely used solvent, but it may be less efficient for some organisms and often requires mechanical disruption of the cells.[4][13]

  • Dimethyl Sulfoxide (DMSO): A strong, non-volatile solvent that is highly effective for extracting chlorophylls from tissues that are difficult to disrupt.[1][3] It can often be used without grinding the sample.

Q2: How should I store my samples and extracts to prevent this compound degradation?

Chlorophyll degradation is a significant source of error. To ensure sample integrity:

  • Sample Storage: If immediate extraction is not possible, samples (e.g., filtered algae on a filter paper) should be flash-frozen in liquid nitrogen and stored at -80°C.[14]

  • Extract Storage: If extracts must be stored, keep them in the dark at -20°C. However, it is always best to analyze extracts as soon as possible, ideally within an hour of preparation.[4][14] Some studies suggest that liquid extracts stored at 4°C can be stable for several weeks, although some degradation may still occur.[4] Note that DMSO has a high freezing point (+18.4°C), and repeated freeze-thaw cycles can damage the pigments.[3]

Q3: Can I use a fluorometer to measure this compound?

While fluorometry is a highly sensitive method for chlorophyll a, its application for this compound is less straightforward. Fluorometers are typically equipped with filter sets optimized for the excitation and emission wavelengths of chlorophyll a. Since this compound absorbs and fluoresces at longer, far-red wavelengths, standard fluorometers will not accurately quantify it. A specialized spectrofluorometer with adjustable excitation and emission wavelengths would be required.

Q4: What is the most accurate method for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for pigment analysis.[5][9][15] It offers superior accuracy over spectrophotometry because it physically separates this compound from other interfering pigments, such as Chlorophyll a, b, c, and their degradation products, before quantification.[5] This is crucial for complex samples containing multiple pigments.

Quantitative Data

Accurate spectrophotometric quantification relies on the molar extinction coefficient (ε), which is specific to the pigment and the solvent.

Table 1: Molar Extinction Coefficient for this compound

Pigment Solvent Wavelength (λmax) Molar Extinction Coefficient (ε) [L mol⁻¹ cm⁻¹] Reference

| this compound | 100% Methanol | 697 nm | 63,680 |[6] |

Note: Molar extinction coefficients for this compound in other common solvents like acetone, ethanol, and DMSO are not well-established in the scientific literature. For accurate quantification in these solvents, it is recommended to use HPLC with a pure standard for calibration.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound (Methanol Extraction)

This protocol is suitable for samples where this compound is the dominant photosynthetic pigment.

1. Sample Preparation and Extraction: a. Homogenize a known amount of sample (e.g., cell pellet, tissue) in a mortar and pestle on ice, or in a bead beater. b. Add 5 mL of 100% methanol and continue to grind until the tissue is pale.[4] c. Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with an additional 5 mL of methanol and add it to the tube. d. Store the tube in the dark at 4°C for at least 1 hour to ensure complete extraction. e. Centrifuge the extract at 5,000 x g for 10 minutes to pellet cell debris. f. Carefully transfer the supernatant to a clean, calibrated volumetric flask. Bring the final volume to 10 mL with 100% methanol.

2. Spectrophotometric Measurement: a. Calibrate the spectrophotometer with 100% methanol as a blank. b. Measure the absorbance (A) of the extract at 697 nm and 750 nm. The reading at 750 nm is for turbidity correction. c. Correct the absorbance at 697 nm by subtracting the absorbance at 750 nm: A_corrected_ = A₆₉₇ - A₇₅₀.

3. Calculation: Use the Beer-Lambert law to calculate the concentration: Concentration (mol/L) = A_corrected_ / (ε * l)

  • A_corrected_ : Absorbance at 697 nm after turbidity correction.
  • ε : Molar extinction coefficient for Chl d in methanol (63,680 L mol⁻¹ cm⁻¹).[6]
  • l : Path length of the cuvette (typically 1 cm).

Protocol 2: HPLC Quantification of this compound (General Method)

This protocol provides a starting point for separating this compound from other pigments. Optimization may be required depending on the sample matrix and available equipment.

1. Sample Extraction: a. Extract pigments as described in Protocol 1, using a suitable solvent like acetone or methanol. b. After centrifugation, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 3.5-5 µm particle size, 4.6 x 150 mm).
  • Mobile Phase A: 80:20 Methanol: 0.5 M Ammonium Acetate (aqueous).
  • Mobile Phase B: 70:30 Methanol: Acetone.
  • Detection: Photodiode Array (PDA) detector monitoring at 697 nm for Chl d and other relevant wavelengths (e.g., 663 nm for Chl a).
  • Injection Volume: 20 µL.
  • Flow Rate: 1.0 mL/min.
  • Gradient Program (Example): | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 100 | 0 | | 15 | 0 | 100 | | 25 | 0 | 100 | | 26 | 100 | 0 | | 30 | 100 | 0 |

3. Quantification: a. Create a calibration curve by injecting known concentrations of a pure this compound standard. b. Plot the peak area from the chromatogram against the concentration of the standards. c. Use the resulting linear regression equation to calculate the concentration of this compound in the samples based on their peak areas.

Visualizations

Experimental_Workflow_Spectrophotometry cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization (on ice) Sample->Homogenize Extract Solvent Extraction (e.g., 100% Methanol) Homogenize->Extract Centrifuge Centrifugation (5,000 x g) Extract->Centrifuge Spectro Spectrophotometer Measurement (697 nm & 750 nm) Centrifuge->Spectro Supernatant Calc Concentration Calculation Spectro->Calc

Caption: Workflow for this compound quantification by spectrophotometry.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtering (0.22 µm) Centrifuge->Filter Supernatant HPLC HPLC Separation (C18 Column) Filter->HPLC Filtered Extract Detect PDA Detection HPLC->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify Troubleshooting_Logic Start Low Chl d Reading Degradation Check for Degradation (Brownish color?) Start->Degradation Extraction Check Extraction Method Start->Extraction Wavelength Check Wavelength Start->Wavelength Sol_Degrade Use Buffered Solvents Work in Low Light/Cold Degradation->Sol_Degrade Yes Sol_Extract Use Stronger Solvent (DMSO) Increase Homogenization Extraction->Sol_Extract Incomplete Sol_Wave Scan Spectrum Use λmax (~697 nm) Wavelength->Sol_Wave Incorrect

References

Technical Support Center: Maximizing Chlorophyll d Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Chlorophyll (B73375) d.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Chlorophyll d, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the this compound extract a brownish-green color instead of a clear green?

Possible Causes:

  • Pigment Degradation: this compound is susceptible to degradation into pheophytin d, which is brownish-green. This can be caused by acidic conditions in the sample or solvent, exposure to light, or elevated temperatures.

  • Incomplete Extraction: The presence of other pigments that were not successfully separated from the this compound can alter the color of the extract.

  • Oxidation: Exposure to oxygen can lead to the degradation of chlorophylls (B1240455).

Solutions:

  • Work Quickly and in Low Light: Minimize the exposure of your sample and extract to light to prevent photodegradation.[1]

  • Maintain Low Temperatures: Perform the extraction process on ice or in a cold room to reduce the rate of enzymatic and chemical degradation.[1]

  • Use Neutral Solvents: Ensure the pH of your solvent is neutral. If necessary, add a small amount of a neutralizing agent like magnesium carbonate or sodium bicarbonate to the extraction solvent.

  • Purge with Inert Gas: If possible, purge storage vials with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

Q2: The yield of this compound seems low. What can I do to improve it?

Possible Causes:

  • Inefficient Cell Lysis: The thick cell walls of cyanobacteria, the primary source of this compound, may not be adequately ruptured, preventing the solvent from accessing the pigments.

  • Inappropriate Solvent Choice: The solvent used may not be optimal for solubilizing this compound from the cellular matrix.

  • Insufficient Solvent Volume: Using too little solvent may result in an incomplete extraction.

  • Inadequate Extraction Time: The extraction time may not be long enough for the complete diffusion of this compound into the solvent.

Solutions:

  • Optimize Cell Disruption:

    • Mechanical Methods: Employ methods like bead beating, sonication, or a French press to effectively break open the cells before or during solvent extraction.

    • Freeze-Thaw Cycles: Repeatedly freezing the sample in liquid nitrogen and thawing it can help to disrupt cell membranes.

  • Solvent Selection: While methanol (B129727) is commonly used for cyanobacteria, a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol can be more efficient for extracting chlorophylls from marine organisms.[2][3]

  • Increase Solvent-to-Biomass Ratio: Use a sufficient volume of solvent to ensure the complete submersion of the sample and to create a favorable concentration gradient for extraction.

  • Extend Extraction Time: Increase the incubation time of the sample in the solvent, ensuring it is done in the dark and at a low temperature to prevent degradation.

Q3: My this compound extract is showing unexpected peaks during spectrophotometric or chromatographic analysis.

Possible Causes:

  • Presence of Other Chlorophylls: Acaryochloris marina, the primary source of this compound, also contains chlorophyll a. Incomplete separation can lead to the detection of both pigments.

  • Pigment Degradation Products: Peaks corresponding to pheophytin d or other degradation products may be present if the extraction and storage conditions were not optimal.

  • Contamination from Carotenoids: Carotenoids are often co-extracted with chlorophylls and may interfere with analysis if not chromatographically separated.

Solutions:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is the recommended method for accurately separating and quantifying this compound from other pigments.[4][5]

  • Proper Sample Handling: Adhere to strict protocols for sample handling, including minimizing light and heat exposure, to prevent the formation of degradation products.

  • Use of Reference Standards: Use certified reference standards for this compound and its potential degradation products to confirm the identity of the peaks in your chromatogram.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

For the extraction of this compound from its primary source, the cyanobacterium Acaryochloris marina, 100% methanol is a commonly used and effective solvent, particularly for subsequent HPLC analysis.[4] A solvent system of dimethyl sulfoxide (DMSO) followed by methanol has also been shown to be highly efficient for extracting chlorophylls from marine macrophytes and could be a viable alternative.[2][3]

Q2: How should I store my this compound extracts?

This compound extracts should be stored in the dark at -20°C to minimize degradation.[6] It has been shown that this compound in DMSO is as stable as in 90% acetone (B3395972) when stored under these conditions.[6] For long-term storage, it is advisable to purge the storage vial with an inert gas to prevent oxidation.

Q3: Can I use acetone to extract this compound?

While acetone is a common solvent for chlorophyll extraction from plants, methanol is often preferred for cyanobacteria.[2] For Acaryochloris marina, methanol is the more frequently cited solvent for achieving high extraction efficiency. If acetone is used, it is important to ensure it is of high purity and free of acidic impurities that can cause pigment degradation.

Q4: Is it necessary to grind the cyanobacterial cells before extraction?

Yes, due to the resilient cell walls of cyanobacteria, mechanical disruption is highly recommended to maximize extraction efficiency. Methods such as grinding with a mortar and pestle in the presence of liquid nitrogen, sonication, or bead beating are effective at lysing the cells and allowing the solvent to penetrate and extract the this compound.

Q5: What are the key spectral characteristics of this compound?

In organic solvents like methanol or acetone, this compound exhibits a major absorption peak in the red region of the spectrum, typically around 696-698 nm. It also has a Soret band in the blue region, around 460-470 nm. These spectral properties are used for its quantification via spectrophotometry or HPLC with a photodiode array detector.

Data Presentation

Table 1: Comparison of Solvents for Chlorophyll Extraction from Algae and Cyanobacteria

Solvent/Solvent SystemOrganism TypeRelative EfficiencyKey Considerations
100% MethanolCyanobacteria (Acaryochloris marina)HighRecommended for HPLC analysis.[4]
96% EthanolGreen AlgaeHighA "greener" solvent alternative to methanol and acetone.
90% AcetoneDiatoms, Blue-green algaeModerate to HighMay require cell homogenization for efficient extraction.[2]
Dimethyl Sulfoxide (DMSO)Green Algae, Biological Soil CrustsVery HighCan be superior to acetone for some species; extracts are stable.[7]
DMSO/MethanolMarine MacrophytesVery HighParticularly effective for species that are difficult to extract.[2][3]

Note: Direct quantitative comparisons for this compound extraction efficiency across multiple solvents are limited in the literature. The relative efficiencies are based on studies of chlorophyll extraction from similar organisms.

Experimental Protocols

Protocol 1: this compound Extraction from Acaryochloris marina for HPLC Analysis

This protocol is adapted from methods used for pigment analysis in Acaryochloris marina.[4][5]

Materials:

  • Acaryochloris marina cell pellet

  • 100% Methanol (HPLC grade), pre-chilled to -20°C

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Harvest Acaryochloris marina cells by centrifugation.

  • Freeze the cell pellet with liquid nitrogen.

  • Transfer the frozen pellet to a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

  • Add 1 mL of cold 100% methanol to the powdered cells in the mortar and continue to grind until a homogenous suspension is formed.

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the this compound extract.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Store the vial at -20°C in the dark until HPLC analysis.

Mandatory Visualization

Chlorophyll_d_Extraction_Workflow cluster_0 Cell Harvesting and Preparation cluster_1 Extraction cluster_2 Analysis start Start: Acaryochloris marina Culture harvest Centrifuge to Pellet Cells start->harvest freeze Freeze Pellet with Liquid Nitrogen harvest->freeze grind Grind Frozen Pellet in Cold Methanol freeze->grind centrifuge_extract Centrifuge to Separate Debris grind->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant filter_extract Filter Extract (0.22 µm) collect_supernatant->filter_extract hplc HPLC Analysis filter_extract->hplc

Caption: Workflow for this compound Extraction.

Solvent_Selection_Decision_Tree start Start: Select Solvent for this compound Extraction question1 Is the primary goal HPLC analysis? start->question1 solvent_methanol Use 100% Methanol question1->solvent_methanol Yes solvent_dmso_methanol Consider DMSO/Methanol mixture for potentially higher yield question1->solvent_dmso_methanol No (General Extraction)

Caption: Decision Tree for Solvent Selection.

References

Technical Support Center: Chlorophyll d HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chlorophyll d, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing in this compound HPLC

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This can compromise peak integration and quantification, leading to inaccurate results. The following guide provides a systematic approach to troubleshooting peak tailing in this compound analysis.

Is peak tailing observed for all peaks or only for the this compound peak?

  • All Peaks Tailing: This typically indicates a system-wide issue.

  • Only this compound Peak Tailing: This suggests a problem specific to the analyte and its interaction with the stationary or mobile phase.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.

dot graph AllPeaksTailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Start [label="All Peaks Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConnections [label="Check for loose fittings\nand extra-column volume"]; ColumnIssue [label="Suspect Column Contamination\nor Degradation"]; GuardColumn [label="Check/Replace Guard Column"]; FlushColumn [label="Flush Analytical Column"]; ReplaceColumn [label="Replace Analytical Column"];

Start -> CheckConnections [label="System Issue"]; CheckConnections -> ColumnIssue [label="If connections are secure"]; ColumnIssue -> GuardColumn; GuardColumn -> FlushColumn [label="If no guard column or issue persists"]; FlushColumn -> ReplaceColumn [label="If flushing fails"]; }

Figure 1. Troubleshooting workflow for system-wide peak tailing.

Troubleshooting Steps:

  • Check for Extra-Column Volume:

    • Issue: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with the narrowest possible internal diameter and the shortest possible length. Ensure all fittings are properly connected to minimize dead volume.

  • Inspect the Column:

    • Issue: A blocked frit, column contamination, or degradation of the stationary phase can lead to poor peak shape for all analytes.[2] Column voids can also be a cause.

    • Solution:

      • Guard Column: If using a guard column, replace it and observe the effect on the peak shape.

      • Column Flushing: If the problem persists, disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent to remove any particulates on the inlet frit.

      • Column Replacement: If flushing does not resolve the issue, the analytical column may be degraded and require replacement.

Scenario 2: Only the this compound Peak is Tailing

If only the this compound peak is tailing, the problem is likely due to specific chemical interactions between this compound and the chromatographic system.

dot graph ChlorophyllTailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Start [label="this compound Peak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryInteractions [label="Suspect Secondary Interactions\n(e.g., Silanol (B1196071) Interactions)"]; MobilePhasepH [label="Adjust Mobile Phase pH"]; BufferStrength [label="Optimize Buffer Strength"]; MobilePhaseComposition [label="Modify Mobile Phase Composition"]; ColumnChemistry [label="Consider Column Chemistry"]; SampleOverload [label="Check for Sample Overload"];

Start -> SecondaryInteractions; SecondaryInteractions -> MobilePhasepH; MobilePhasepH -> BufferStrength [label="If pH adjustment is insufficient"]; BufferStrength -> MobilePhaseComposition [label="If issue persists"]; MobilePhaseComposition -> ColumnChemistry [label="If mobile phase optimization fails"]; SecondaryInteractions -> SampleOverload [label="Alternative Cause"]; }

Figure 2. Troubleshooting workflow for this compound-specific peak tailing.

Troubleshooting Steps:

  • Secondary Interactions with Silanol Groups:

    • Issue: this compound, with its polar formyl group and porphyrin ring, can interact with free silanol groups on the surface of silica-based stationary phases.[1][2] This is a common cause of peak tailing for polar analytes.

    • Solutions:

      • Mobile Phase pH: The porphyrin ring of chlorophylls (B1240455) can be protonated at acidic pH, typically in the range of 3-5. Operating the mobile phase at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing these secondary interactions. However, be mindful of the column's pH stability.

      • Use End-Capped Columns: Employing a well-end-capped C18 column will minimize the number of accessible free silanol groups, thereby reducing tailing.

      • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can help to mask the silanol groups, but this should be done cautiously as it can affect selectivity.

  • Mobile Phase Composition:

    • Issue: The choice and composition of the mobile phase can significantly impact peak shape. The polarity of this compound is higher than that of Chlorophyll a due to its formyl group.

    • Solutions:

      • Solvent Strength: Ensure the mobile phase has sufficient elution strength to move this compound through the column effectively. A weak mobile phase can lead to increased interaction with the stationary phase and tailing.

      • Solvent Type: The choice of organic modifier (e.g., acetonitrile (B52724), methanol, acetone) can influence selectivity and peak shape. Experiment with different solvent combinations.[3]

      • Buffers: Use a buffer to maintain a consistent pH throughout the analysis, which is crucial for reproducible chromatography of ionizable compounds like chlorophylls. A buffer concentration of 20-50 mM is often recommended.

  • Sample Overload:

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, sample overload was the likely cause.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing while my Chlorophyll a peak is symmetrical?

A1: This is likely due to the difference in their chemical structures. This compound possesses a formyl group (-CHO) at the C3 position of the porphyrin ring, whereas Chlorophyll a has a vinyl group (-CH=CH2) at the same position. The formyl group is more polar than the vinyl group, leading to stronger secondary interactions between this compound and the residual silanol groups on the silica-based stationary phase. These interactions can cause peak tailing specifically for this compound.

Q2: What is the ideal mobile phase pH for this compound analysis?

A2: While there is no single "ideal" pH, a good starting point for reversed-phase HPLC of chlorophylls is a slightly acidic pH, in the range of 3 to 5. The porphyrin core of chlorophylls can become protonated in this pH range, which can help to minimize interactions with ionized silanols on the column packing. However, the optimal pH will depend on the specific column being used and the other components in the sample. It is crucial to operate within the pH stability range of your HPLC column.

Q3: Can the sample solvent cause peak tailing for this compound?

A3: Yes. If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase in a reversed-phase gradient, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

Q4: How can I confirm if silanol interactions are the cause of my peak tailing?

A4: There are a few ways to diagnose this:

  • pH Study: As mentioned, lowering the mobile phase pH (e.g., from 6 to 4) should reduce tailing if silanol interactions are the primary cause.

  • Use of an End-Capped Column: If you switch to a column with superior end-capping and the peak shape improves significantly, it points to silanol interactions being the culprit.

  • Mobile Phase Modifier: Adding a small concentration of a silanol-masking agent, like triethylamine, to the mobile phase can improve the peak shape of basic or polar compounds that interact with silanols.

Experimental Protocols

Protocol 1: Column Washing to Address Contamination

This protocol is for flushing a C18 column suspected of being contaminated. Always consult the column manufacturer's instructions for specific recommendations.

  • Disconnect the column from the detector.

  • Reverse the direction of flow (if permissible for your column).

  • Flush the column with at least 20 column volumes of each of the following solvents in sequence:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water (HPLC grade)

    • Mobile phase without buffer

  • Return the column to the normal flow direction.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment

This protocol outlines a general procedure for evaluating the effect of mobile phase pH on this compound peak shape.

  • Initial Conditions: Prepare your standard mobile phase (e.g., a gradient of acetonitrile and buffered water).

  • Prepare Acidic Mobile Phase: Prepare the same mobile phase but adjust the aqueous portion to a lower pH (e.g., pH 4.0) using a suitable acid like formic acid or acetic acid. Ensure the final buffer concentration is adequate (e.g., 25 mM).

  • Equilibrate: Thoroughly flush the HPLC system and column with the new, lower pH mobile phase.

  • Inject and Analyze: Inject your this compound standard and compare the peak shape to the one obtained with the original mobile phase.

  • Iterate: If tailing is reduced but not eliminated, you can test a slightly lower pH (e.g., 3.5), always staying within the column's recommended pH range.

Data Presentation

Table 1: Common HPLC Parameters for Chlorophyll Analysis
ParameterTypical Value/RangeRationale
Column C18, 3-5 µm particle size, 100-250 mm length, 4.6 mm IDProvides good retention and resolution for nonpolar to moderately polar compounds like chlorophylls.
Mobile Phase A Buffered Water (e.g., Ammonium Acetate, pH 4-6)Controls pH to minimize silanol interactions and ensure reproducible retention.
Mobile Phase B Acetonitrile, Methanol, or AcetoneOrganic modifiers to elute the chlorophylls from the reversed-phase column.
Gradient Linear gradient from a lower to a higher percentage of Mobile Phase BAllows for the separation of compounds with a range of polarities.
Flow Rate 0.8 - 1.5 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 - 40 °CTemperature control improves reproducibility.
Detection UV-Vis at ~430 nm and ~665 nmWavelengths of maximum absorbance for chlorophylls.
Table 2: Polarity of Common Chlorophylls
ChlorophyllKey Structural Difference from Chl aRelative Polarity
Chlorophyll a -Least Polar
Chlorophyll b Formyl group at C7More polar than Chl a
Chlorophyll c Lacks phytol (B49457) tailMost polar
This compound Formyl group at C3More polar than Chl a

This table highlights that this compound is more polar than Chlorophyll a, which is a key factor to consider when troubleshooting its chromatography.

References

"correcting for baseline drift in Chlorophyll d spectrophotometry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the spectrophotometric analysis of Chlorophyll (B73375) d, with a specific focus on correcting for baseline drift.

Troubleshooting Guide

Q1: My spectrophotometer is showing a drifting baseline during Chlorophyll d analysis. What are the common causes?

A1: Baseline drift in UV-Vis spectrophotometry can originate from several sources, categorized as instrumental, environmental, sample-related, or operational.[1]

  • Instrumental Factors: The performance of components like the light source, detector, and optics can change over time, leading to drift.[1] Fluctuations in lamp intensity or detector sensitivity are common culprits.

  • Environmental Influences: Changes in the ambient temperature and humidity of the laboratory can affect the instrument's performance.[1] Vibrations from nearby equipment can also introduce noise and baseline instability.

  • Sample and Matrix Effects: The presence of scattering particles, impurities, or air bubbles in your this compound extract can cause variations in the baseline.[1] The solvent used to extract the chlorophyll may also contribute to the baseline if it absorbs light in the same region as this compound.

  • Operational Conditions: Improper instrument calibration, incorrect cuvette handling, or insufficient warm-up time for the lamp can all lead to a drifting baseline.[1][2]

Q2: I have an upward/downward sloping baseline in my this compound spectrum. How can I correct this?

A2: A sloping baseline is a common manifestation of baseline drift. Several methods can be employed for correction:

  • Simple Baseline Subtraction: For a relatively linear drift, a simple two-point subtraction is often effective. This involves selecting two wavelengths where this compound does not absorb, typically in the near-infrared region (e.g., 750 nm and 800 nm), and subtracting the linear baseline connecting these points from the entire spectrum.

  • Software-Based Correction: Many modern spectrophotometers have built-in software with algorithms for baseline correction.[1] These can range from simple linear corrections to more complex polynomial fitting.

  • Derivative Spectroscopy: This is a powerful technique for removing baseline drift. The first derivative of a spectrum eliminates constant baseline shifts, while the second derivative can remove linear drift.[3]

Q3: My replicate readings for the same this compound sample are inconsistent. Could this be related to baseline issues?

A3: Yes, inconsistent readings are often a symptom of an unstable baseline. A fluctuating baseline will lead to variable absorbance measurements at the peak wavelength for this compound. To address this:

  • Ensure Proper Warm-up: Allow the spectrophotometer's lamp to warm up for the manufacturer-recommended time to ensure a stable light output.

  • Check Cuvette Consistency: Use a matched pair of cuvettes for your blank and sample measurements. Ensure the cuvette is placed in the holder in the same orientation for every reading.

  • Re-blank the Instrument: If you are taking a series of measurements over a long period, re-blanking the instrument periodically with your solvent can help to account for any drift that occurs over time.

  • Inspect the Sample: Check for the formation of bubbles or precipitation in the cuvette between readings.

Frequently Asked Questions (FAQs)

Q1: What is baseline drift in spectrophotometry?

A1: Baseline drift refers to the gradual and unwanted change in the baseline of a spectrum over time or across the wavelength range.[1] In an ideal measurement, the baseline, which represents the signal with a blank solution, should be a flat line at zero absorbance.[1] However, various factors can cause this line to shift or slope, introducing inaccuracies into the measurement of the analyte's absorbance.[1]

Q2: Why is correcting for baseline drift important in this compound analysis?

A2: Correcting for baseline drift is crucial for obtaining accurate and reproducible quantification of this compound. An uncorrected baseline can lead to an overestimation or underestimation of the absorbance at this compound's specific absorption maximum (around 697 nm in methanol), resulting in erroneous concentration calculations.[4] It can also obscure subtle spectral features and make it difficult to resolve peaks in a mixture of pigments.

Q3: What is the two-wavelength correction method and how can I apply it to this compound?

A3: The two-wavelength (or dual-wavelength) correction method is a technique used to correct for background interference.[5] It involves measuring the absorbance at two different wavelengths. The first wavelength is the peak absorbance of the analyte (for this compound, ~697 nm). The second wavelength is chosen at a point where the analyte has minimal or no absorbance, but the interfering substance has a similar absorbance to the first wavelength. The difference in absorbance between these two wavelengths is then used to determine the analyte's concentration, effectively subtracting the background interference.

Q4: How does derivative spectroscopy help in correcting for baseline drift?

A4: Derivative spectroscopy mathematically transforms the original absorbance spectrum into its first, second, or higher-order derivative.[3] A constant baseline offset is eliminated in the first derivative spectrum. A linearly sloping baseline is removed in the second derivative spectrum. This technique is particularly useful for resolving overlapping peaks and enhancing subtle spectral features that may be obscured by a high background signal.[3]

Q5: At what wavelength should I perform a single-point baseline correction for this compound?

A5: A single-point baseline correction should be performed at a wavelength where this compound and other pigments in the sample do not absorb light. A commonly used wavelength for this purpose in chlorophyll analysis is 750 nm.[6] The absorbance value at this wavelength is subtracted from the entire spectrum to correct for any constant offset.

Comparison of Baseline Correction Methods

The following table provides a qualitative and quantitative comparison of common baseline correction methods for spectrophotometry. The quantitative values are illustrative and can vary depending on the specific instrument, sample, and experimental conditions.

Correction MethodPrincipleAdvantagesDisadvantagesPotential % Error Reduction (Illustrative)
Single-Point Subtraction Subtracts the absorbance at a single non-absorbing wavelength (e.g., 750 nm) from the entire spectrum.Simple and fast to implement.Only corrects for a constant vertical offset, not for sloping baselines.5 - 15%
Two-Point Linear Subtraction Subtracts a linear baseline drawn between two non-absorbing wavelengths.Corrects for linear baseline slope.Ineffective for non-linear drift. Requires careful selection of baseline points.15 - 40%
Multi-Point Polynomial Fit Fits a polynomial function to multiple baseline points and subtracts it from the spectrum.Can correct for non-linear baseline drift.Can be complex to implement and may distort peak shapes if not used carefully.30 - 60%
Derivative Spectroscopy (First & Second Order) Calculates the first or second derivative of the spectrum, which removes constant and linear drift, respectively.Very effective at removing baseline drift and resolving overlapping peaks.Can increase noise in the spectrum. The resulting derivative spectrum can be more complex to interpret.50 - 85%
Two-Wavelength Method Measures absorbance at the peak wavelength and a reference wavelength to subtract background interference.Effective for correcting for interfering substances with known spectral characteristics.Requires careful selection of the reference wavelength and may not be suitable for complex, unknown interferences.40 - 70%

Experimental Protocols

Protocol 1: Baseline Correction using the Two-Wavelength Method

This protocol is suitable for correcting for a known, interfering substance with a relatively stable background absorbance.

  • Wavelength Selection:

    • Identify the peak absorbance wavelength for this compound (λ1), which is approximately 697 nm in methanol.[4]

    • Identify a reference wavelength (λ2) where this compound has minimal absorbance, but the interfering substance has a similar absorbance to that at λ1. This needs to be determined empirically by examining the spectra of the pure components.

  • Blank Measurement:

    • Fill a clean cuvette with the extraction solvent (e.g., 90% acetone (B3395972) or methanol).

    • Place the cuvette in the spectrophotometer and perform a blank measurement across the desired spectral range.

  • Sample Measurement:

    • Fill a matched cuvette with the this compound extract.

    • Place the cuvette in the spectrophotometer and measure the absorbance at both λ1 and λ2.

  • Calculation:

    • The corrected absorbance (Acorrected) is calculated as: A_corrected = A(λ1) - A(λ2)

    • Use this corrected absorbance value in the Beer-Lambert equation to determine the concentration of this compound.

Protocol 2: Baseline Correction using Second Derivative Spectroscopy

This protocol is effective for removing linear baseline drift and resolving overlapping spectral peaks.

  • Acquire Full Spectrum:

    • Blank the spectrophotometer with the appropriate solvent.

    • Measure the full absorbance spectrum of the this compound sample over the desired wavelength range (e.g., 400 nm to 750 nm).

  • Apply Second Derivative:

    • Use the spectrophotometer's software or a separate data analysis program to calculate the second derivative of the absorbance spectrum with respect to wavelength (d²A/dλ²).

    • The software will typically use a Savitzky-Golay algorithm for this calculation, which also helps to smooth the data.

  • Identify Measurement Wavelength:

    • In the second derivative spectrum, the peak maximum of the original spectrum will correspond to a minimum (a negative peak).

    • Identify the wavelength of this minimum, which should be close to the original peak wavelength of this compound (~697 nm).

  • Quantification:

    • The amplitude of the negative peak in the second derivative spectrum is proportional to the concentration of this compound.

    • Create a calibration curve by plotting the second derivative peak amplitude against the concentration of known this compound standards.

    • Use this calibration curve to determine the concentration of your unknown samples.

Visualizations

Baseline_Drift_Troubleshooting_Workflow start Start: Baseline Drift Observed check_instrument Check Instrument Status start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_environment Assess Environment environment_ok Environment Stable? check_environment->environment_ok check_sample Evaluate Sample Preparation sample_ok Sample Correctly Prepared? check_sample->sample_ok check_procedure Review Operating Procedure procedure_ok Procedure Followed? check_procedure->procedure_ok instrument_ok->check_environment Yes fix_instrument Action: Warm-up lamp, calibrate, clean optics. instrument_ok->fix_instrument No environment_ok->check_sample Yes fix_environment Action: Control temperature, minimize vibrations. environment_ok->fix_environment No sample_ok->check_procedure Yes fix_sample Action: Degas solvent, filter sample, check cuvettes. sample_ok->fix_sample No fix_procedure Action: Re-blank, ensure consistent handling. procedure_ok->fix_procedure No apply_correction Apply Post-Measurement Baseline Correction procedure_ok->apply_correction Yes fix_instrument->check_instrument fix_environment->check_environment fix_sample->check_sample fix_procedure->check_procedure Baseline_Correction_Method_Workflow start Start: Raw Spectrum Acquired assess_drift Assess Nature of Baseline Drift start->assess_drift drift_type Drift Type? assess_drift->drift_type linear_drift Linear Drift drift_type->linear_drift Linear nonlinear_drift Non-Linear Drift drift_type->nonlinear_drift Non-Linear interference Specific Interferent drift_type->interference Interference two_point_correction Apply Two-Point Linear Correction linear_drift->two_point_correction derivative_spectroscopy Apply Derivative Spectroscopy nonlinear_drift->derivative_spectroscopy two_wavelength_method Apply Two-Wavelength Method interference->two_wavelength_method end End: Corrected Spectrum for Quantification two_point_correction->end derivative_spectroscopy->end two_wavelength_method->end

References

Technical Support Center: Optimization of Grinding Methods for Chlorophyll d Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the extraction of Chlorophyll (B73375) d (Chl d). The following guides address common issues and provide optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for Chlorophyll d extraction? A1: this compound is a rare form of chlorophyll. It is primarily found in certain species of cyanobacteria (sometimes referred to as blue-green algae) and in algae that live in environments with filtered light.[1][2]

Q2: Why is the grinding method so critical for efficient Chl d extraction? A2: The grinding or cell lysis step is crucial because Chl d is located within the thylakoid membranes inside the cyanobacterial cells.[2] The robust cell walls of these microorganisms must be thoroughly disrupted to allow the solvent to penetrate and solubilize the pigment. Inefficient grinding is a primary cause of low extraction yields.[3][4]

Q3: What factors can cause this compound to degrade during extraction? A3: Chlorophylls are sensitive molecules prone to degradation. The main factors are exposure to light, heat, and acidic conditions.[5][6] The enzyme chlorophyllase, which can be released during grinding, can also artificially convert chlorophyll to chlorophyllide, affecting accurate quantification.[7][8]

Q4: Which solvents are most effective for extracting this compound? A4: Polar solvents that can handle residual water in the biomass are required. Commonly used and effective solvents include acetone (B3395972) (specifically 90% aqueous acetone), methanol (B129727), and ethanol (B145695).[1][9][10] For freeze-dried samples, diethyl ether is also an excellent choice.[9] Some studies show methanol can be more efficient than acetone for pigment extraction.[6]

Q5: How can I prevent the formation of degradation products like pheophytins and chlorophyllides? A5: To prevent pheophytin formation (loss of the central magnesium atom), which turns the extract an olive-green color, add a neutralizing agent like magnesium carbonate (MgCO₃) or magnesium oxide (MgO) during the grinding process.[9] To minimize the artificial conversion to chlorophyllide by chlorophyllase enzymes, perform the grinding at sub-zero temperatures (e.g., with liquid nitrogen) or briefly boil the sample before extraction to denature the enzymes.[7][8]

Q6: Is vigorous grinding always the best approach? A6: Not necessarily. While thorough cell disruption is key, some studies have found that overly aggressive grinding can have a negative effect on chlorophyll recovery, particularly in complex samples like biological soil crusts which contain cyanobacteria.[11] It is important to optimize the method for your specific sample type. For some applications, non-grinding methods like repeated freeze-thaw cycles followed by sonication can be effective for cell lysis.[3]

Troubleshooting Guides

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Final Yield of this compound 1. Incomplete cell wall disruption.[3] 2. Incorrect solvent choice or concentration.[10] 3. Pigment degradation from light, heat, or acid exposure.[5][6] 4. Insufficient extraction time.1. Optimize the grinding method. Try bead beating for robust cells or cryogenic grinding.[2][7] 2. Switch to a more effective solvent like methanol or 90% acetone.[6][10] 3. Perform all steps quickly, on ice, and in dim light. Add MgCO₃ to buffer against acids.[5][9] 4. Increase extraction time or perform multiple sequential extractions on the same pellet until it is colorless.[5]
Extract Appears Green, but Spectrophotometric Analysis Shows Low Chl d Concentration 1. High contamination from Chlorophyll a, which is abundant in cyanobacteria.[2] 2. Degradation of Chl d into its byproducts (pheophytins, chlorophyllides), which have different absorption peaks.[7][9]1. This is expected. Chl d is a minor pigment. Use chromatographic methods (e.g., HPLC) for accurate quantification and separation from Chl a.[7] 2. Review your procedure for sources of degradation. Implement cryogenic grinding and use a neutralizing agent.[7][8][9]
Extract Changes Color from Bright Green to Olive-Green or Brownish 1. Formation of pheophytin due to the release of acids from the cell vacuoles during grinding.[9]1. Add a small amount of a basic powder like MgCO₃ or MgO to the sample before or during grinding to neutralize the acids.[9]
Inconsistent or Poorly Reproducible Results 1. Non-uniform grinding across samples. 2. Variable exposure to light or temperature between samples.[5] 3. Inconsistent ratio of biomass to solvent.1. Standardize the grinding procedure. Use a mechanical method like bead beating for a set duration to improve consistency.[2] 2. Work in a controlled environment (cold room, dim light) and process samples in the same manner each time.[5] 3. Carefully measure the starting material and solvent volume for every sample.

Data & Method Comparisons

Quantitative data from studies on chlorophyll extraction provides insight into optimizing methodologies.

Table 1: Comparison of Chlorophyll Extraction Efficiency by Solvent (Data adapted from studies on aquatic plants and biological soil crusts)

SolventRelative Extraction EfficiencyStability of Extracted PigmentNotes
90% Acetone HighMore stable over time compared to 80% acetone or 95% ethanol.[10][12]Recommended as a reliable and quick method for aquatic plants.[10]
Methanol Very HighLess stable for long-term storage.Often outperforms acetone in yield but requires prompt analysis.[6]
Ethanol Moderate to HighLess stable than 90% acetone.[10]Can be less efficient than other solvents like DMSO for certain sample types.[11]
DMSO Very HighGoodSignificantly more effective than ethanol for biological soil crusts, but may be more hazardous.[11][13]

Table 2: Impact of Grinding on Chlorophyll Yield in Biological Soil Crusts (Data from a study where grinding had a negative effect, highlighting that optimization is sample-dependent)

Biocrust TypeEffect of Grinding on Chlorophyll Content
Green Algal Lichen-dominatedHighly significant decrease[11]
Cyanolichen-dominatedHighly significant decrease[11]
Moss-dominatedTendency towards lower values[11]
Algae-dominatedTendency towards lower values[11]

Table 3: Effect of Temperature on Pigment Yield and Degradation using Pressurized Liquid Extraction (PLE) with Methanol (This data illustrates the trade-off between extraction yield and stability)

TemperatureChlorophyll a YieldChlorophyll a Derivative (Degradation)β-Carotene Yield
100 °C Balanced recoveryLow degradationGood
125 °C High recoveryIncreased degradationMaximized
150 °C ~11% reduction from 125 °C~40% increase from 125 °CHigh

Based on findings from a study on parsley leaves, which demonstrates general principles of temperature effects.[6]

Experimental Protocols

Protocol 1: Cryogenic Grinding with Mortar and Pestle This method is ideal for minimizing enzymatic degradation and preserving pigment integrity.

  • Pre-chill a ceramic mortar and pestle in a -80°C freezer or by filling it with liquid nitrogen.

  • Weigh approximately 100-200 mg of cyanobacterial cell paste or freeze-dried biomass.

  • Place the sample into the chilled mortar. Add a small amount of MgCO₃ to neutralize acids.[9]

  • Pour a small amount of liquid nitrogen directly onto the sample. (Use appropriate personal protective equipment).

  • Wait for the vigorous boiling to subside, then grind the frozen sample with the pestle into a fine, homogenous powder. Add more liquid nitrogen as needed to keep the sample frozen.

  • Transfer the frozen powder into a centrifuge tube containing 5 mL of ice-cold 90% acetone or 100% methanol.

  • Vortex thoroughly and incubate in the dark at 4°C for 1 hour to ensure complete extraction.

  • Centrifuge the sample at 3,000-5,000 x g for 10 minutes to pellet cell debris.[5]

  • Carefully transfer the supernatant to a clean tube for immediate spectrophotometric or chromatographic analysis.

Protocol 2: Mechanical Grinding using Bead Beating This method is rapid, highly efficient for lysing tough cyanobacterial cells, and suitable for processing multiple samples consistently.

  • To a 2 mL screw-cap microcentrifuge tube, add 100-200 mg of cell paste.

  • Add an equal volume of sterile glass or zirconia/silica beads (0.1-0.5 mm diameter).

  • Add 1.5 mL of the chosen extraction solvent (e.g., 100% methanol for cyanobacteria).[14]

  • Secure the tubes in a bead beater homogenizer.

  • Process for 2-5 minutes at a high setting. Pause midway to prevent overheating if the protocol is long, or use a refrigerated unit.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the beads and cell debris.[14]

  • Transfer the supernatant to a new tube for analysis.

Visual Guides

G cluster_workflow General Workflow for this compound Extraction A Sample Preparation (Harvesting / Freeze-Drying) B Cell Lysis / Grinding (e.g., Cryogenic or Bead Beating) A->B Add MgCO₃ to neutralize C Solvent Addition & Extraction (e.g., 90% Acetone, Methanol) B->C D Incubation (Dark & Cold Conditions) C->D E Clarification (Centrifugation / Filtration) D->E F Analysis (Spectrophotometry / HPLC) E->F

Caption: A typical experimental workflow for extracting this compound.

G cluster_troubleshooting Troubleshooting Flowchart: Low this compound Yield Start Low Yield Detected Q1 Was grinding performed at sub-zero temperatures? Start->Q1 S1 Implement cryogenic grinding to prevent enzymatic degradation. Q1->S1 No Q2 Is cell debris pellet still green after extraction? Q1->Q2 Yes S1->Q2 S2 Incomplete extraction. Increase time or perform sequential extractions. Q2->S2 Yes Q3 Is the solvent optimal? (e.g., 90% Acetone / Methanol) Q2->Q3 No S2->Q3 S3 Test alternative solvents known for higher efficiency. Q3->S3 No End Re-evaluate Yield Q3->End Yes S3->End

Caption: A step-by-step guide to diagnosing low Chl d extraction yields.

G cluster_decision Decision Logic for Selecting a Grinding Method Start Define Experimental Goal Q1 Need to minimize all pigment degradation? Start->Q1 M1 Use Cryogenic Grinding with Liquid Nitrogen Q1->M1 Yes (Purity is key) Q2 Processing many samples (High-Throughput)? Q1->Q2 No M2 Use Bead Beating for speed and consistency Q2->M2 Yes (Efficiency is key) M3 Use Mortar & Pestle (Manual Method) Q2->M3 No (Few samples)

Caption: A decision tree for choosing the most appropriate grinding method.

References

Technical Support Center: Chlorophyll d Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and light on the stability of Chlorophyll (B73375) d (Chl d).

Frequently Asked Questions (FAQs)

Q1: What is Chlorophyll d and why is its stability a concern?

A1: this compound is a form of chlorophyll that absorbs far-red light, with a wavelength of around 710 nm, which is outside the typical range of other chlorophylls (B1240455).[1] It is notably found in the cyanobacterium Acaryochloris marina.[2] The stability of Chl d is a critical concern during experiments as its degradation can lead to inaccurate quantification and misinterpretation of results. Like other chlorophylls, it is susceptible to degradation from factors such as light, temperature, and the chemical environment.[3]

Q2: What are the primary factors that affect the stability of this compound?

A2: The main factors influencing Chl d stability are:

  • Light: Exposure to light, especially high-intensity light, can lead to photodegradation (photobleaching).[4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7][8]

  • Solvent: The choice of solvent for extraction and analysis can significantly impact stability.[9][10][11]

  • Oxygen: The presence of oxygen can facilitate photo-oxidative damage.[4][5][6]

  • pH: Acidic conditions can lead to the loss of the central magnesium atom, converting chlorophyll into pheophytin.

Q3: What are the known degradation products of this compound?

A3: The primary known degradation pathway for chlorophylls involves the loss of the central magnesium ion to form pheophytin and the removal of the phytol (B49457) tail to form chlorophyllide.[12] In the case of this compound, the accumulation of pheophorbide d has been observed, suggesting that degradation can be induced by factors such as anaerobicity and darkness in its native organism, Acaryochloris marina.[13][14] Further degradation can lead to colorless compounds.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Rapid degradation of this compound extract even when stored in the dark.

Possible Cause Troubleshooting Step
High Storage Temperature Store extracts at -20°C or, for long-term storage, at -80°C.[16]
Inappropriate Solvent Use high-purity solvents. For instance, DMSO has been shown to be an effective extraction solvent for Chl d from Acaryochloris marina, and extracts are stable when stored at -20°C.[9][17] Acetone (B3395972) is also a common solvent, and studies on Chlorophyll a show stability in acetone when stored in the dark.[1][18]
Residual Enzymatic Activity If extracting from an organism, ensure that enzymes like chlorophyllase are inactivated. This can be achieved by flash-freezing samples in liquid nitrogen upon collection or by using appropriate extraction methods that denature enzymes.
Acidic Conditions Ensure solvents are neutral. If necessary, a small amount of a weak base like magnesium carbonate or sodium bicarbonate can be added to the extraction solvent to neutralize any plant acids.

Problem 2: Inconsistent or non-reproducible absorbance/fluorescence readings.

Possible Cause Troubleshooting Step
Sample Degradation During Measurement Minimize the exposure of the sample to the spectrophotometer's light source. Use cuvettes with a short path length if possible to reduce the measurement time.
Instrument Bandwidth Use a spectrophotometer with a narrow bandwidth (ideally 0.5 – 2.0 nm) for accurate absorbance measurements of sharp chlorophyll peaks.[19]
Solvent Evaporation Keep cuvettes capped whenever possible to prevent solvent evaporation, which would concentrate the sample and alter readings.
Fluorescence Quenching Be aware of potential quenching effects from other pigments or compounds in the extract. Purification of Chl d may be necessary for accurate fluorescence quantum yield measurements.
Incorrect Wavelengths Ensure you are using the correct absorption maxima for this compound in your chosen solvent. In methanol, the Qy peak is around 697 nm.[20]

Problem 3: Suspected formation of degradation products during the experiment.

Possible Cause Troubleshooting Step
Light Exposure Work under dim light conditions whenever possible during sample preparation and handling.[21] Wrap sample vials in aluminum foil to protect them from light.
Elevated Temperature Keep samples on ice during extraction and processing steps.[16]
Extended Experimental Time Plan experiments to minimize the time between extraction and analysis.
Confirmation of Degradation Products Use techniques like HPLC or LC-MS to separate and identify potential degradation products such as pheophytin d or pheophorbide d.[12][13][14][22]

Quantitative Data on this compound Stability

While extensive quantitative data on the degradation kinetics of this compound under various temperature and light conditions are limited in the scientific literature, the following table summarizes the expected qualitative impacts based on the behavior of other chlorophylls. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Qualitative Impact of Temperature and Light on this compound Stability

Condition Parameter Expected Impact on this compound Stability General Observations for Chlorophylls
Temperature Degradation Rate Increases with increasing temperature.Thermal degradation generally follows first-order kinetics.[7][8][23]
Half-life Decreases with increasing temperature.The half-life can be significantly reduced at elevated temperatures.[12]
Light Photodegradation Rate Increases with increasing light intensity and duration of exposure.Photobleaching is a significant cause of degradation, often mediated by the formation of reactive oxygen species.[4][5][6]
Quantum Yield of Photodegradation Wavelength-dependent; likely higher at wavelengths of maximum absorption.The quantum yield of photobleaching for Chlorophyll a has been measured in the range of 10⁻⁵.[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Thermal Stability of this compound

This protocol provides a framework for determining the thermal degradation kinetics of this compound in a specific solvent.

Materials:

  • Purified this compound extract of known concentration

  • Spectrophotometer

  • Temperature-controlled water bath or incubator

  • Cuvettes

  • Solvent of choice (e.g., 90% acetone, DMSO)

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Determine the initial absorbance of the solution at the Qy absorption maximum of Chl d (e.g., ~697 nm in methanol).[20]

  • Aliquot the solution into several sealed, light-protected vials.

  • Place the vials in a temperature-controlled environment (e.g., water bath) at the desired temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

  • At regular time intervals, remove a vial from each temperature, cool it to room temperature, and measure its absorbance.

  • Plot the natural logarithm of the ratio of absorbance at time 't' to the initial absorbance (ln(Aₜ/A₀)) versus time.

  • The slope of this plot will give the negative of the first-order degradation rate constant (-k).

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: General Procedure for Assessing the Photostability of this compound

This protocol outlines a method to evaluate the photodegradation of this compound under a specific light source.

Materials:

  • Purified this compound extract of known concentration

  • Spectrophotometer

  • Controlled light source with known spectral output and intensity (e.g., a lamp with appropriate filters)

  • Quantum sensor to measure light intensity

  • Cuvettes

  • Solvent of choice

Procedure:

  • Prepare a solution of this compound in the desired solvent.

  • Measure the initial absorbance of the solution.

  • Place the solution in a cuvette and expose it to the light source at a constant distance and temperature.

  • At regular time intervals, remove the cuvette and measure its absorbance.

  • Plot the concentration of this compound versus time to determine the rate of photodegradation.

  • To determine the quantum yield of photodegradation, a more complex setup involving actinometry is required to accurately measure the number of photons absorbed by the sample.[24]

Visualizations

Experimental_Workflow_for_Stability_Analysis Experimental Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_analysis Analysis ChlD_Source This compound Source (e.g., Acaryochloris marina) Extraction Extraction in appropriate solvent (e.g., Acetone, DMSO) ChlD_Source->Extraction Purification Purification (optional) (e.g., HPLC) Extraction->Purification Stock_Solution Prepare Stock Solution of known concentration Purification->Stock_Solution Aliquots Aliquot into vials Stock_Solution->Aliquots Thermal_Exposure Incubate at various controlled temperatures Aliquots->Thermal_Exposure Light_Exposure Expose to controlled light source Aliquots->Light_Exposure Sampling Sample at regular time intervals Thermal_Exposure->Sampling Light_Exposure->Sampling Spectroscopy Spectroscopic Measurement (Absorbance/Fluorescence) Sampling->Spectroscopy Data_Analysis Data Analysis (Kinetics, Half-life) Spectroscopy->Data_Analysis Conclusion Determine Stability Parameters Data_Analysis->Conclusion

Caption: Workflow for assessing this compound stability.

Chlorophyll_Degradation_Pathway General Chlorophyll Degradation Pathway cluster_degradation Degradation Steps cluster_factors Influencing Factors ChlD This compound PheophytinD Pheophytin d ChlD->PheophytinD - Mg²⁺ (Acid, Heat) ChlorophyllideD Chlorophyllide d ChlD->ChlorophyllideD - Phytol (Chlorophyllase) PheophorbideD Pheophorbide d PheophytinD->PheophorbideD - Phytol (Chlorophyllase) ChlorophyllideD->PheophorbideD - Mg²⁺ (Acid, Heat) Colorless Colorless Products PheophorbideD->Colorless Further Degradation Light Light Light->ChlD Heat Heat Heat->ChlD Oxygen Oxygen Oxygen->ChlD pH pH pH->ChlD

Caption: Degradation pathway of this compound.

References

"strategies to remove interfering compounds in Chlorophyll d analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Chlorophyll (B73375) d analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in Chlorophyll d analysis?

A1: The primary interfering compounds in this compound analysis are other photosynthetic pigments that are often co-extracted from the source organisms (e.g., cyanobacteria like Acaryochloris marina or red algae). These include:

  • Chlorophyll a: Structurally very similar to this compound, making it the most challenging compound to separate.

  • Carotenoids: Such as β-carotene, zeaxanthin, and echinenone, which can have overlapping absorption spectra with chlorophylls (B1240455).[1]

  • Phycobiliproteins: Water-soluble pigments like phycocyanin and phycoerythrin found in cyanobacteria and red algae can interfere if not properly removed during extraction.[2]

  • Chlorophyll degradation products: Pheophytins (demetalated chlorophylls) and chlorophyllides (lacking the phytol (B49457) tail) can form during sample extraction and storage, leading to inaccurate quantification.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: this compound is sensitive to light, heat, and acidic conditions. To minimize degradation:

  • Work in low light conditions: Perform all extraction steps in a dimly lit room or use amber-colored vials.

  • Maintain low temperatures: Use ice-cold solvents and keep samples on ice throughout the extraction process. For long-term storage, samples should be kept at -80°C.

  • Avoid acidic conditions: Traces of acid can lead to the formation of pheophytin. Use buffered solvents (e.g., with Tris-HCl or ammonium (B1175870) acetate) to maintain a neutral to slightly alkaline pH.[3]

  • Rapid extraction: Minimize the time between sample harvesting and extraction to reduce enzymatic degradation.

  • Inactivate chlorophyllase: To prevent the formation of chlorophyllide, the enzyme chlorophyllase can be inactivated by briefly boiling the sample before extraction or by performing the extraction at sub-zero temperatures with liquid nitrogen.[4][5]

Q3: My HPLC chromatogram shows overlapping peaks for this compound and Chlorophyll a. How can I improve their separation?

A3: Co-elution of this compound and Chlorophyll a is a common issue due to their structural similarity. To improve resolution:

  • Optimize the mobile phase gradient: Adjusting the gradient steepness can enhance separation. A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the mobile phase composition: Small changes to the solvent ratios (e.g., acetonitrile, methanol (B129727), acetone) or the buffer concentration (e.g., ammonium acetate) can alter the selectivity of the separation.

  • Use a high-resolution column: A column with a smaller particle size (e.g., ≤3 µm) or a longer length can provide better separation efficiency. C18 and C8 columns are commonly used for chlorophyll analysis.

  • Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experimenting with different column temperatures may improve resolution.

Q4: What is the best solvent for extracting this compound?

A4: The choice of solvent can significantly impact the extraction efficiency of chlorophylls. Methanol has been shown to be a highly efficient solvent for extracting chlorophylls and carotenoids.[3] Acetone is also commonly used and is effective.[6] For cyanobacteria, a common protocol involves extraction with 100% methanol.[7] The optimal solvent may depend on the specific organism and the other pigments present. A comparative analysis of different solvents for your specific sample type is recommended to determine the most efficient extraction method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound peak in HPLC 1. Incomplete extraction.1. Optimize the extraction solvent and procedure. Consider using methanol and ensure thorough homogenization of the sample.[3][8]
2. This compound degradation.2. Review sample handling procedures. Ensure work is done in low light, at low temperatures, and with buffered solvents to prevent degradation.[9]
3. Incorrect HPLC detection wavelength.3. Ensure the detector is set to the appropriate wavelength for this compound (around 696 nm in acetone).
Peak splitting in HPLC chromatogram 1. Sample solvent incompatible with the mobile phase.1. Dissolve the sample in the initial mobile phase if possible.[7]
2. Column contamination or void.2. Flush the column with a strong solvent. If the problem persists, replace the column.
3. Co-elution of two different compounds.3. Inject a smaller sample volume to see if the peaks resolve. Optimize the mobile phase to improve separation.[7]
Presence of unexpected peaks 1. Formation of chlorophyll degradation products (pheophytins, chlorophyllides).1. Implement preventative measures against degradation (see FAQ 2). Compare the retention times and spectra of the unknown peaks with standards of chlorophyll degradation products.
2. Contamination from the sample matrix or solvents.2. Use high-purity HPLC-grade solvents and filter all samples and mobile phases before use. Run a blank to check for solvent contamination.
Poor peak shape (tailing or fronting) 1. Column overload.1. Dilute the sample and inject a smaller volume.
2. Inappropriate mobile phase pH for ionizable compounds.2. Adjust the pH of the mobile phase with a suitable buffer.
3. Secondary interactions with the stationary phase.3. Add a competing agent to the mobile phase or try a different column chemistry.

Quantitative Data Summary

The efficiency of chlorophyll extraction is highly dependent on the solvent used and the sample matrix. While specific quantitative data for this compound extraction efficiency is limited in the literature, studies on general chlorophyll extraction provide valuable insights.

Table 1: Comparison of Chlorophyll Extraction Efficiency of Different Solvents

Solvent Relative Extraction Efficiency (Total Chlorophylls) Notes
Methanol HighOften cited as the most efficient solvent for both chlorophylls and carotenoids.[3][8]
Acetone HighA commonly used and effective solvent for chlorophyll extraction.[6]
Ethanol Moderate to HighCan be an effective solvent, with efficiency sometimes comparable to DMSO.[4]
Dimethyl sulfoxide (B87167) (DMSO) HighShows high extraction efficiency, comparable to ethanol.[4]

Note: The actual extraction efficiency can vary based on the plant/algal species, water content, and the specific extraction protocol used.

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanobacteria (e.g., Acaryochloris marina)

This protocol is adapted from methods for pigment extraction from cyanobacteria.

Materials:

  • Cyanobacterial cell pellet

  • 100% Methanol (HPLC grade), pre-chilled to 4°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Amber HPLC vials

Procedure:

  • Harvest cyanobacterial cells by centrifugation to obtain a cell pellet.

  • Resuspend the pellet in a small amount of the remaining culture medium.

  • Add 0.9 ml of 100% methanol to the resuspended pellet.[7]

  • Vortex the mixture thoroughly to ensure complete cell lysis and pigment extraction.

  • Incubate the sample in the dark at 4°C for 30 minutes.[7]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the cell debris.[7]

  • Carefully transfer the supernatant containing the pigments to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: High-Resolution HPLC Separation of this compound

This protocol is based on a method developed for the separation of pigments from Acaryochloris marina.[1]

HPLC System:

  • Column: Ascentis C-18 column (150 x 2.1 mm; 3 µm) or equivalent reversed-phase C18 column.[1]

  • Detector: Diode-array detector (DAD) capable of monitoring at multiple wavelengths (e.g., 440 nm for Soret bands and 660-700 nm for Q-bands).

  • Mobile Phase A: 80:20 (v/v) methanol / 50 mM aqueous ammonium acetate.[1]

  • Mobile Phase B: 80:20 (v/v) methanol / acetone.[1]

  • Flow Rate: 300 µL/min.[1]

  • Injection Volume: 10-20 µL.

Gradient Program:

  • Start with a linear gradient from 100% Solvent A to 100% Solvent B over 25 minutes.[1]

  • Hold at 100% Solvent B for an additional 30 minutes for isocratic elution.[1]

  • Return to initial conditions and allow the column to re-equilibrate for at least 10 minutes before the next injection.

Expected Retention Times:

  • Zeaxanthin: ~2.0 min

  • This compound: ~4.1 min

  • Chlorophyll a: ~6.3 min

  • β-carotene: ~18.8 min

(Note: Retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.)

Visualizations

Chlorophyll_d_Extraction_Workflow cluster_0 Sample Preparation start Cyanobacterial Cell Pellet resuspend Resuspend in Culture Medium start->resuspend add_methanol Add Cold 100% Methanol resuspend->add_methanol vortex Vortex Thoroughly add_methanol->vortex incubate Incubate in Dark at 4°C vortex->incubate centrifuge1 Centrifuge to Pellet Debris incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant filter Filter (0.22 µm) supernatant->filter hplc_ready Sample Ready for HPLC filter->hplc_ready

Caption: Workflow for the extraction of this compound from cyanobacterial cells.

HPLC_Analysis_Workflow cluster_1 HPLC Analysis inject Inject Extracted Sample separation Separation on C18 Column (Gradient Elution) inject->separation detection Diode-Array Detection (440 nm & 696 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Final Results quantification->results

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_2 Troubleshooting Peak Co-elution start Overlapping Chl d and Chl a Peaks q1 Is the column high-resolution? start->q1 sol1 Use a column with smaller particle size q1->sol1 No q2 Have you optimized the mobile phase? q1->q2 Yes sol1->q2 sol2 Adjust gradient or solvent ratios q2->sol2 No q3 Is the flow rate optimal? q2->q3 Yes sol2->q3 sol3 Decrease flow rate for better separation q3->sol3 No end Resolved Peaks q3->end Yes sol3->end

References

Validation & Comparative

A Comparative Analysis of Chlorophyll d and Chlorophyll a Efficiency in Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the photosynthetic efficiency of Chlorophyll (B73375) d and Chlorophyll a. It includes a summary of their key photophysical properties, detailed experimental protocols for their characterization, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Chlorophyll a is the primary photosynthetic pigment in the majority of oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria.[1] It plays a crucial role in absorbing light energy, primarily in the blue-violet and orange-red regions of the spectrum, and converting it into chemical energy.[2] In contrast, Chlorophyll d is a specialized form of chlorophyll found in certain cyanobacteria, most notably Acaryochloris marina, which is adapted to environments depleted of visible light but rich in far-red light.[3] This unique adaptation allows these organisms to perform oxygenic photosynthesis using lower-energy light, a feat previously thought to be impossible. This guide delves into the comparative efficiencies of these two vital pigments.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and Chlorophyll a, providing a direct comparison of their photophysical properties.

ParameterThis compoundChlorophyll a
Absorption Maxima (in Methanol) Soret band: ~401 nm, 460 nmQy band: ~697 nm[3]Soret band: ~430 nmQy band: ~662 nm[4]
Molar Extinction Coefficient (in Methanol) 63.68 x 10³ L·mol⁻¹·cm⁻¹ at 697 nm[5]~8.63 x 10⁴ L·mol⁻¹·cm⁻¹ at 662 nm[4]
Fluorescence Quantum Yield (in solution) Data not readily available~0.25 (in various solvents, independent of excitation wavelength)[6][7]
In vivo Energy-Storage Efficiency (Peak) ~36% at 710 nm (in A. marina)[8]~31% at 670 nm (in S. leopoliensis)[8]
Photosystem I (PSI) Reaction Center P740[9]P700
Photosystem II (PSII) Reaction Center P723 (inferred)[8]P680

Experimental Protocols

Determination of Chlorophyll Absorption Spectrum and Concentration

This protocol outlines the steps for extracting chlorophyll and measuring its absorption spectrum and concentration using a spectrophotometer.

Materials:

  • Fresh leaf tissue or cyanobacterial culture

  • Mortar and pestle

  • 80% Acetone (B3395972) or 100% Methanol (B129727) (chilled)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

  • Quartz sand (optional)

Procedure:

  • Extraction:

    • Weigh a known amount of fresh sample material (e.g., 100 mg of leaf tissue).

    • Place the sample in a chilled mortar with a small amount of quartz sand.

    • Add a few mL of chilled 80% acetone or 100% methanol and grind the tissue thoroughly until a homogenous slurry is formed.

    • Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with the solvent and add the rinsing to the tube.

    • Centrifuge the extract at approximately 5000 x g for 5-10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (the chlorophyll extract) to a clean tube.

  • Spectrophotometric Measurement:

    • Calibrate the spectrophotometer with the same solvent used for extraction as a blank.

    • Measure the absorbance of the chlorophyll extract at wavelengths from 400 nm to 750 nm.

    • Record the absorbance values at the peak maxima in the blue (Soret band) and red (Qy band) regions of the spectrum.

  • Concentration Calculation:

    • The concentrations of Chlorophyll a and Chlorophyll b (if present) can be calculated using the following equations for 80% acetone extracts (adjust formulas for other solvents):

      • Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • For samples containing primarily this compound, specific extinction coefficients must be used for accurate quantification.

Measurement of Photosynthetic Efficiency using Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique used to assess the quantum efficiency of Photosystem II (PSII), providing insights into the overall photosynthetic performance.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

  • Plant leaves or algal suspension

Procedure:

  • Dark Adaptation:

    • Dark-adapt the sample for at least 15-20 minutes. This ensures that all PSII reaction centers are open and ready to accept light energy.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

    • Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ). This temporarily closes all PSII reaction centers.

  • Calculation of Maximum Quantum Yield of PSII (Fᵥ/Fₘ):

    • Calculate the variable fluorescence (Fᵥ) as Fₘ - F₀.

    • The maximum quantum yield of PSII is then calculated as Fᵥ/Fₘ. For healthy, unstressed plants, this value is typically around 0.83.

  • Light-Adapted Measurements (Optional):

    • To assess the efficiency under illumination, measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ').

    • These values can be used to calculate parameters such as the effective quantum yield of PSII (ΦPSII), photochemical quenching (qP), and non-photochemical quenching (NPQ).

Determination of Photosynthetic Efficiency via Oxygen Evolution

The rate of oxygen evolution is a direct measure of the water-splitting activity of Photosystem II and thus reflects the overall rate of oxygenic photosynthesis.

Materials:

  • Oxygen electrode (e.g., Clark-type electrode)

  • Light source with adjustable intensity

  • Reaction chamber

  • Photosynthetic sample (e.g., isolated chloroplasts, algal suspension)

  • Buffer solution

Procedure:

  • Calibration:

    • Calibrate the oxygen electrode according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite) and an air-saturated solution.

  • Sample Preparation:

    • Prepare a suspension of the photosynthetic material in a suitable buffer and place it in the reaction chamber.

  • Measurement:

    • Seal the chamber to prevent gas exchange with the atmosphere.

    • Record the rate of oxygen consumption in the dark (respiration).

    • Illuminate the sample with a known light intensity and record the rate of net oxygen evolution.

  • Calculation of Gross Photosynthetic Rate:

    • The gross rate of photosynthetic oxygen evolution is calculated by adding the rate of respiration in the dark to the rate of net oxygen evolution in the light.

    • The rate of oxygen evolution can be normalized to the chlorophyll concentration of the sample.

Mandatory Visualization

Experimental_Workflow_Chlorophyll_Analysis cluster_extraction Chlorophyll Extraction cluster_analysis Analysis cluster_data Data Output Sample Sample Collection (Leaf Tissue/Cyanobacteria) Grinding Grinding with Solvent (Acetone/Methanol) Sample->Grinding Fluorometry PAM Fluorometry (Photosynthetic Efficiency) Sample->Fluorometry Oxygen_Electrode Oxygen Electrode (O₂ Evolution Rate) Sample->Oxygen_Electrode Centrifugation Centrifugation Grinding->Centrifugation Extract Chlorophyll Extract Centrifugation->Extract Spectrophotometry Spectrophotometry (Absorption Spectrum) Extract->Spectrophotometry Abs_Data Absorption Maxima & Molar Extinction Coefficient Spectrophotometry->Abs_Data Fluo_Data Fv/Fm, ΦPSII, NPQ Fluorometry->Fluo_Data O2_Data Rate of O₂ Evolution Oxygen_Electrode->O2_Data

Figure 1: Experimental workflow for the analysis of chlorophyll efficiency.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) cluster_ATP_Synthase ATP Synthase P680 P680 (Chl a) / P723 (Chl d) Pheo Pheophytin P680->Pheo O2 O₂ + 4H⁺ P680->O2 QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Cytb6f Cytochrome b6f H_lumen H+ (Lumen) Cytb6f->H_lumen H+ pumping PC Plastocyanin Cytb6f->PC P700 P700 (Chl a) / P740 (Chl d) A0 A0 (Chlorophyll) P700->A0 FeS Fe-S Centers P700->FeS Light A1 A1 (Phylloquinone) A0->A1 A1->FeS Fd Ferredoxin FeS->Fd ATPsynth ATP Synthase H_stroma H+ (Stroma) ATPsynth->H_stroma ATP ATP ATPsynth->ATP H_lumen->ATPsynth H2O 2H₂O H2O->P680 Light PQ_pool->Cytb6f PC->P700 FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR

Figure 2: Generalized photosynthetic electron transport chain.

Energy_Transfer_Acaryochloris cluster_Antenna Light-Harvesting Antenna cluster_PSII_A Photosystem II cluster_PSI_A Photosystem I Phycobilisomes Phycobilisomes (Phycocyanin) Chl_d_antenna This compound Antenna Complex Phycobilisomes->Chl_d_antenna Energy Transfer PSII_RC PSII Reaction Center (P723 - Chl d) Chl_d_antenna->PSII_RC Energy Transfer PSI_RC PSI Reaction Center (P740 - Chl d) Chl_d_antenna->PSI_RC Energy Transfer ETC Electron Transport Chain PSII_RC->ETC PSI_RC->ETC Light Far-Red Light (~710 nm) Light->Phycobilisomes Light->Chl_d_antenna

Figure 3: Energy transfer pathway in Acaryochloris marina.

Discussion and Conclusion

The comparative analysis reveals that while Chlorophyll a is the ubiquitous and highly efficient primary photosynthetic pigment in most oxygenic photosynthesizers, this compound represents a remarkable adaptation to low-light, far-red enriched environments.

Efficiency: The in vivo energy-storage efficiency of Acaryochloris marina, which utilizes this compound, is comparable to and even slightly higher at its peak absorption wavelength than that of a cyanobacterium using Chlorophyll a.[8] This indicates that the photosynthetic apparatus associated with this compound is highly optimized to function efficiently with lower energy photons. The primary photochemical reactions in the reaction centers of both photosystems in A. marina are driven by this compound, designated as P740 in PSI and inferred to be P723 in PSII.[8][9] This is a significant red-shift compared to the P700 and P680 reaction centers of Chlorophyll a-based photosystems.

Light Absorption: The most striking difference lies in their absorption spectra. This compound's ability to absorb light in the far-red region (around 700-740 nm) significantly expands the spectrum of photosynthetically active radiation.[3] This is a crucial advantage in environments where shorter wavelength light is filtered out by overlying organisms or water.

References

A Comparative Analysis of Photosynthetic Efficiency: Chlorophyll d versus Chlorophyll f

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of far-red light-absorbing chlorophylls (B1240455) reveals a classic evolutionary trade-off: efficiency versus resilience. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the photosynthetic efficiency of Chlorophyll (B73375) d (Chl d) and Chlorophyll f (Chl f), supported by experimental data and detailed methodologies.

Chlorophylls d and f are unique pigments that enable some cyanobacteria to perform oxygenic photosynthesis using far-red light, a region of the electromagnetic spectrum largely inaccessible to plants and other algae. This capability has significant implications for bioenergy production and crop improvement. Understanding the photosynthetic efficiency of these chlorophylls is crucial for harnessing their potential. This guide compares the performance of Chl d, primarily found in the cyanobacterium Acaryochloris marina, and Chl f, found in cyanobacteria such as Chroococcidiopsis thermalis.

Quantitative Performance Comparison

The following table summarizes the key quantitative differences in the photosynthetic performance of Photosystem II (PSII) associated with Chlorophyll d and Chlorophyll f. The data is primarily based on comparative studies of Acaryochloris marina (Chl d) and Chroococcidiopsis thermalis (Chl f).

ParameterThis compound (in Acaryochloris marina)Chlorophyll f (in Chroococcidiopsis thermalis)Reference
Primary Function Light-harvesting and reaction center corePrimarily light-harvesting, can be in reaction center[1]
Far-Red Light Utilization Highly efficient in collecting and using far-red lightLess efficient in collecting and using far-red light[2][3]
Enzyme Turnover Efficiency Comparable to Chl a- and Chl f-containing PSIIComparable to Chl a- and Chl d-containing PSII[2][4]
Photodamage Resilience More sensitive to high-light damageMore resilient to photodamage[2][3]
Singlet Oxygen Production Increased production under high lightLower production, tuned to avoid harmful back-reactions[2][4]
Maximal PSII Quantum Yield (ΦPSII max) 0.67 - 0.80 (in culture)Not explicitly reported in direct comparison[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Chl d and Chl f photosynthetic efficiency.

Measurement of Photosystem II Quantum Yield (via Pulse-Amplitude-Modulation Fluorometry)

This non-invasive technique is used to assess the efficiency of photochemical energy conversion in PSII.

a. Sample Preparation:

  • Cyanobacterial cultures (A. marina and C. thermalis) are grown under controlled light and temperature conditions. For experiments involving far-red light, cultures are acclimated to far-red light-emitting diodes.

  • Cells are harvested during the exponential growth phase and resuspended in their respective growth medium to a specific chlorophyll concentration.

b. Measurement Protocol:

  • Aliquots of the cell suspensions are dark-adapted for a specific period (e.g., 15-30 minutes) to ensure all PSII reaction centers are open.

  • The dark-adapted sample is placed in a Pulse-Amplitude-Modulation (PAM) fluorometer.

  • The minimum fluorescence (F₀) is measured using a weak measuring light.

  • A saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fₘ) is recorded.

  • The maximum quantum yield of PSII (ΦPSII max = Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ) is calculated.

  • To measure the effective quantum yield under illumination (ΦPSII'), the sample is exposed to actinic light of a specific wavelength and intensity.

  • At steady-state photosynthesis, a saturating pulse is applied to determine the maximum fluorescence in the light-acclimated state (Fₘ'). The steady-state fluorescence (Fₛ) is also recorded.

  • The effective quantum yield is calculated as ΦPSII' = (Fₘ' - Fₛ)/Fₘ'.

Measurement of Oxygen Evolution

This method directly quantifies the rate of oxygen production, a key output of oxygenic photosynthesis.

a. Sample Preparation:

  • Cyanobacterial cells are harvested and resuspended in fresh growth medium to a known chlorophyll concentration.

b. Measurement Protocol:

  • The cell suspension is placed in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode.

  • The suspension is typically purged with an inert gas (e.g., nitrogen or argon) to establish a low-oxygen baseline.

  • The cells are illuminated with light of a specific wavelength and intensity.

  • The rate of oxygen production is measured as the change in dissolved oxygen concentration over time.

  • Measurements can be performed under various light intensities to generate a photosynthesis-irradiance (P-I) curve, from which parameters like the maximum rate of oxygen evolution (Pmax) and the initial slope (α, a measure of photosynthetic efficiency at light-limiting conditions) can be derived.

Measurement of CO₂ Fixation

This method assesses the rate at which inorganic carbon is incorporated into organic molecules.

a. Gas Exchange Measurements:

  • A concentrated suspension of cyanobacterial cells is placed on a filter and enclosed in a temperature- and humidity-controlled leaf chamber of an infrared gas analyzer (IRGA).

  • The cells are illuminated, and the depletion of CO₂ from the air passing through the chamber is measured.

  • The net CO₂ assimilation rate is calculated based on the flow rate and the difference in CO₂ concentration between the incoming and outgoing air.

b. 14C-Uptake Measurements:

  • Cyanobacterial cultures are incubated with a known amount of 14C-labeled bicarbonate (H14CO₃⁻).

  • The cells are illuminated for a specific period to allow for photosynthetic carbon fixation.

  • The incubation is stopped, and the cells are collected by filtration.

  • The amount of 14C incorporated into the cells is quantified using a scintillation counter.

  • The rate of carbon fixation is calculated based on the incorporated radioactivity and the specific activity of the 14C-bicarbonate.

Visualizing the Trade-off: Efficiency vs. Resilience

The following diagrams illustrate the key differences in the photosynthetic pathways of organisms utilizing this compound and Chlorophyll f, highlighting the trade-off between efficiency and resilience.

Photosynthetic_Efficiency_Tradeoff cluster_Chl_d This compound Photosynthesis (Acaryochloris marina) cluster_Chl_f Chlorophyll f Photosynthesis (Chroococcidiopsis thermalis) Chl_d_Light Far-Red Light Chl_d_PSII PSII (Chl d) Chl_d_Light->Chl_d_PSII Chl_d_Efficiency High Light Utilization Efficiency Chl_d_PSII->Chl_d_Efficiency Chl_d_Damage Increased Photodamage & Singlet Oxygen Chl_d_PSII->Chl_d_Damage High Light Chl_f_Light Far-Red Light Chl_f_PSII PSII (Chl f) Chl_f_Light->Chl_f_PSII Chl_f_Resilience High Resilience to Photodamage Chl_f_PSII->Chl_f_Resilience Chl_f_Efficiency Lower Light Utilization Efficiency Chl_f_PSII->Chl_f_Efficiency

Caption: A comparison of the photosynthetic trade-offs between this compound and Chlorophyll f.

Experimental_Workflow_Photosynthesis cluster_culture Cyanobacterial Culture cluster_measurements Photosynthetic Efficiency Measurements cluster_analysis Data Analysis and Comparison A_marina Acaryochloris marina (Chl d) PAM PAM Fluorometry (Quantum Yield) A_marina->PAM O2 Oxygen Evolution A_marina->O2 CO2 CO2 Fixation A_marina->CO2 C_thermalis Chroococcidiopsis thermalis (Chl f) C_thermalis->PAM C_thermalis->O2 C_thermalis->CO2 Comparison Comparative Analysis of: - Light Utilization Efficiency - Photodamage Resilience - Enzyme Turnover PAM->Comparison O2->Comparison CO2->Comparison

Caption: Workflow for comparing photosynthetic efficiency in Chl d and Chl f containing cyanobacteria.

References

A Comparative Guide to the Photostability of Chlorophylls: Featuring Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of Chlorophyll (B73375) d relative to other major chlorophylls (B1240455) (a, b, and c). Due to a notable gap in direct comparative studies in the existing scientific literature, this document synthesizes available data on Chlorophyll a and b photostability and presents a detailed experimental protocol to facilitate future research that includes Chlorophyll d.

Introduction to Chlorophyll Photostability

Chlorophylls, the primary pigments in photosynthesis, are susceptible to degradation upon exposure to light, a process known as photodegradation or photobleaching. This degradation is a critical factor in various fields, including the development of photosensitizers for photodynamic therapy, the stability of natural colorants in food and cosmetics, and the understanding of photosynthetic efficiency and senescence in plants and cyanobacteria. The rate and mechanism of photodegradation are influenced by the molecular structure of the chlorophyll, the solvent environment, the presence of oxygen, and the intensity and wavelength of light.

Comparative Photostability: Current Data

Quantitative data directly comparing the photostability of this compound with Chlorophylls a, b, and c under identical experimental conditions is scarce in the peer-reviewed literature. However, numerous studies have investigated the photodegradation kinetics of Chlorophyll a and Chlorophyll b. Generally, Chlorophyll a is found to be less photostable than Chlorophyll b. This is often attributed to the structural difference between the two molecules: the methyl group at the C7 position in Chlorophyll a versus the formyl group in Chlorophyll b.

The following table summarizes representative data on the photodegradation of Chlorophyll a and b in an organic solvent, illustrating the typical observation of Chlorophyll a being more labile.

Chlorophyll TypeSolvent SystemLight SourceDegradation Rate Constant (k)Half-life (t½)Reference
Chlorophyll aAcetone (B3395972)White LightValue not availableValue not available[Data unavailable in direct comparison]
Chlorophyll bAcetoneWhite LightValue not availableValue not available[Data unavailable in direct comparison]
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Chlorophyll cData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: While the general trend of Chlorophyll a being less stable than Chlorophyll b is established, specific degradation rate constants vary significantly depending on the experimental conditions (e.g., solvent, light intensity, temperature). A direct, quantitative comparison including this compound is necessary for a comprehensive understanding.

Proposed Experimental Protocol for Comparative Photostability Analysis

To address the current knowledge gap, the following detailed experimental protocol is proposed for a comprehensive comparative photostability study of Chlorophylls a, b, c, and d.

Objective: To quantitatively compare the photostability of Chlorophyll a, b, c, and d in a controlled in vitro environment.

1. Materials:

  • Chlorophyll Standards: Highly purified Chlorophyll a, Chlorophyll b, Chlorophyll c1/c2 mixture, and this compound.

    • Source: Commercially available standards or extracted and purified from relevant organisms (e.g., Spirulina for Chl a, green algae for Chl b, diatoms for Chl c, and Acaryochloris marina for Chl d). Purity should be verified by HPLC and UV-Vis spectroscopy.

  • Solvent: Spectroscopy-grade acetone (or other desired solvent system, e.g., ethanol, methanol, DMSO). The choice of solvent is critical as it can significantly influence the rate of photodegradation.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

    • Controlled light source with a defined spectral output and intensity (e.g., a solar simulator or a lamp with appropriate filters).

    • Quantum sensor/radiometer for measuring light intensity.

    • Quartz cuvettes.

    • Temperature-controlled chamber.

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each chlorophyll standard in the chosen solvent.

    • Dilute the stock solutions to achieve an initial absorbance of approximately 1.0 at the Qy peak maximum for each chlorophyll.

  • Photodegradation Experiment:

    • Transfer the diluted chlorophyll solutions into quartz cuvettes.

    • Place the cuvettes in a temperature-controlled chamber under the light source.

    • Expose the samples to a constant and measured light intensity.

    • Simultaneously, prepare identical "dark control" samples by wrapping the cuvettes in aluminum foil and placing them in the same chamber to account for any thermal degradation.

  • Data Collection:

    • At regular time intervals (e.g., every 15 or 30 minutes), remove the cuvettes and record the full UV-Vis absorption spectrum (e.g., 350-800 nm).

    • Monitor the decrease in absorbance at the Qy peak of each chlorophyll.

    • (Optional but recommended) At each time point, inject an aliquot of the sample into an HPLC-PDA system to separate and quantify the parent chlorophyll and its degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) at the Qy peak versus time.

    • Determine the photodegradation rate constant (k) from the slope of the linear regression of the ln(A) vs. time plot, assuming first-order kinetics.

    • Calculate the half-life (t½) of each chlorophyll using the formula: t½ = 0.693 / k.

    • Calculate the quantum yield of photodegradation (Φ) if the photon flux is accurately measured.

Visualizing Chlorophyll Photodegradation

Signaling Pathway for Chlorophyll Photodegradation

The photodegradation of chlorophylls is a complex process that can proceed through several pathways, often involving the formation of reactive oxygen species (ROS). The following diagram illustrates a generalized pathway.

Chlorophyll_Photodegradation_Pathway Chlorophyll Chlorophyll (Ground State) ExcitedSinglet Excited Singlet State (¹Chl) Chlorophyll->ExcitedSinglet Light Absorption (hν) ExcitedSinglet->Chlorophyll Fluorescence ExcitedTriplet Excited Triplet State (³Chl) ExcitedSinglet->ExcitedTriplet Intersystem Crossing ExcitedTriplet->Chlorophyll Phosphorescence ROS Reactive Oxygen Species (e.g., ¹O₂) ExcitedTriplet->ROS Energy Transfer to O₂ DegradationProducts Degradation Products (e.g., Pheophytins, Pheophorbides) ExcitedTriplet->DegradationProducts Direct Photoreaction ROS->DegradationProducts Oxidation of Chlorophyll

Caption: Generalized signaling pathway for chlorophyll photodegradation.

Experimental Workflow for Comparative Photostability Analysis

The following diagram outlines the key steps in the proposed experimental protocol for comparing the photostability of different chlorophylls.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Data Analysis ChlA Chlorophyll a Standard Solvent Solvent (e.g., Acetone) ChlA->Solvent ChlB Chlorophyll b Standard ChlB->Solvent ChlC Chlorophyll c Standard ChlC->Solvent ChlD This compound Standard ChlD->Solvent Dilution Dilution to Absorbance ~1.0 Solvent->Dilution LightExposure Controlled Light Exposure Dilution->LightExposure DarkControl Dark Control Dilution->DarkControl UVVis UV-Vis Spectroscopy (Time-course) LightExposure->UVVis DarkControl->UVVis HPLC HPLC-PDA Analysis (Optional) UVVis->HPLC Kinetics Kinetic Analysis (Rate Constant, Half-life) UVVis->Kinetics HPLC->Kinetics Comparison Comparative Photostability Assessment Kinetics->Comparison

Caption: Experimental workflow for comparative photostability analysis.

Conclusion

While the photostability of Chlorophylls a and b has been a subject of considerable research, there is a clear need for studies that include this compound to provide a more complete picture. The unique spectral properties of this compound, which allow it to absorb far-red light, may also influence its photostability. The proposed experimental protocol provides a robust framework for conducting such a comparative analysis, which would be of significant value to researchers in various scientific and industrial fields. The resulting data will contribute to a better understanding of chlorophyll photodegradation and inform the development of applications that utilize these vital pigments.

A Comparative Guide to the Spectral Properties of Chlorophyll d and Bacteriochlorophylls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of Chlorophyll (B73375) d (Chl d) and various bacteriochlorophylls (BChls), offering valuable insights for researchers in photosynthesis, bioenergy, and photodynamic therapy. The data presented herein is curated from various scientific sources to ensure accuracy and relevance.

Introduction

Chlorophylls (B1240455) and bacteriochlorophylls are the primary pigments responsible for capturing light energy in oxygenic and anoxygenic photosynthesis, respectively.[1] While structurally similar, featuring a characteristic tetrapyrrole ring with a central magnesium ion, subtle differences in their molecular architecture lead to distinct spectral properties.[1] These variations allow photosynthetic organisms to thrive in diverse light environments, from the visible spectrum to the far-red and near-infrared regions.[1] Understanding these spectral nuances is crucial for applications ranging from fundamental studies of photosynthetic mechanisms to the development of novel light-activated drugs.

Comparative Spectral Data

The following table summarizes the key spectral properties of Chlorophyll d and a range of bacteriochlorophylls in different environments. The absorption (λmax) and fluorescence emission (λem) maxima are provided in nanometers (nm).

PigmentSolvent/EnvironmentSoret Band (λmax, nm)Qx Band (λmax, nm)Qy Band (λmax, nm)Fluorescence Emission (λem, nm)
This compound Methanol~470-~700~730
Bacteriochlorophyll (B101401) a Toluene~368, ~392~577~771~780-800
In vivo (Purple Bacteria)--~805, 830-890~865-909
Bacteriochlorophyll b Methanol-~580~795-
In vivo (Purple Bacteria)--~835-850, 1020-1040-
Bacteriochlorophyll c Ethanol~435-~660-670~675
In vivo (Green Sulfur Bacteria)--~745-755~750-770
Bacteriothis compound Acetone~429-~656~660
In vivo (Green Sulfur Bacteria)--~705-740~730-770
Bacteriochlorophyll e Acetone~471-~656~660
In vivo (Green Sulfur Bacteria)--~719-726~749
Bacteriochlorophyll f In vivo (mutant)~448-~705-710~737, ~747
Bacteriochlorophyll g In vivo (Heliobacteria)--~670, 788-

Experimental Protocols

The determination of the spectral properties of chlorophylls and bacteriochlorophylls involves their extraction, purification, and subsequent analysis using spectrophotometry and spectrofluorometry.

Pigment Extraction and Purification

A generalized protocol for the extraction and purification of these pigments is as follows:

  • Cell Lysis: Harvested cells containing the pigment of interest are disrupted. This can be achieved through methods such as sonication, French press, or grinding with sand in an appropriate buffer.

  • Solvent Extraction: The pigments are extracted from the cell lysate using organic solvents. A common solvent mixture is acetone/methanol (7:2, v/v).[2] The extraction should be performed in the dark and on ice to prevent pigment degradation.

  • Debris Removal: The extract is centrifuged to pellet cell debris, and the supernatant containing the pigments is collected.

  • Purification by High-Performance Liquid Chromatography (HPLC): The crude pigment extract is purified using reverse-phase HPLC.[2]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of solvents is employed for elution. For instance, a gradient of methanol/acetone/water and methanol/acetone can effectively separate different pigment species.[2]

    • Detection: The eluting pigments are monitored at their respective absorption maxima (e.g., 665 nm for Chl d and 770 nm for BChl a).[2]

  • Purity Confirmation: The purity of the collected fractions can be confirmed by re-analyzing them on the HPLC and by mass spectrometry.

Spectral Analysis
  • Spectrophotometry: The absorption spectrum of the purified pigment in a suitable solvent (e.g., acetone, methanol, or toluene) is recorded using a UV-Vis spectrophotometer. The wavelengths of maximum absorption in the Soret and Qy bands are determined.

  • Spectrofluorometry: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength within its absorption band (typically the Soret band), and the emission spectrum is scanned to determine the wavelength of maximum fluorescence.

Visualization of Photosynthetic Energy Transfer

The following diagrams illustrate the general pathway of light energy transfer in photosynthetic systems, highlighting the central role of chlorophylls and bacteriochlorophylls as primary light-harvesting pigments.

Energy_Transfer_Pathway General Photosynthetic Energy Transfer cluster_LHC Light-Harvesting Complex (LHC) cluster_RC Reaction Center (RC) Chl_BChl This compound or Bacteriochlorophylls SpecialPair Special Pair (Chl/BChl) Chl_BChl->SpecialPair Energy Funneling Carotenoids Accessory Pigments (e.g., Carotenoids) Carotenoids->Chl_BChl Energy Transfer ElectronAcceptor Primary Electron Acceptor SpecialPair->ElectronAcceptor Charge Separation Light Light Energy (Photon) Light->Chl_BChl Absorption Light->Carotenoids Absorption ETC Electron Transport Chain ElectronAcceptor->ETC

Caption: A diagram illustrating the flow of energy in photosynthesis, from light absorption to the electron transport chain.

This diagram shows that both the primary pigments (this compound or Bacteriochlorophylls) and accessory pigments capture light energy. This energy is then funneled to a special pair of chlorophyll or bacteriochlorophyll molecules in the reaction center.[3] Upon excitation, the special pair donates an electron to a primary electron acceptor, initiating the process of charge separation and subsequent electron transport.[3]

Experimental_Workflow Experimental Workflow for Spectral Analysis cluster_analysis Analysis start Photosynthetic Organism (containing Chl d or BChls) extraction Pigment Extraction (e.g., Acetone/Methanol) start->extraction start->extraction purification Purification (HPLC) extraction->purification extraction->purification analysis Spectral Analysis purification->analysis spectrophotometry Spectrophotometry (Absorption Spectrum) purification->spectrophotometry spectrofluorometry Spectrofluorometry (Emission Spectrum) purification->spectrofluorometry end Spectral Data (λmax, λem) spectrophotometry->end spectrofluorometry->end

Caption: A flowchart outlining the key steps in the experimental determination of pigment spectral properties.

This workflow illustrates the process from obtaining the biological material to the final acquisition of spectral data. Each step is critical for obtaining accurate and reproducible results.

References

Validating the Presence of Chlorophyll d in Novel Cyanobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery of novel cyanobacteria capable of producing chlorophyll (B73375) d (Chl d) opens up new avenues for exploring unique photosynthetic mechanisms and potential biotechnological applications. Accurate validation of the presence of this far-red light-absorbing pigment is a critical first step. This guide provides a comprehensive comparison of common analytical techniques, detailed experimental protocols, and a visual representation of the validation workflow and underlying biosynthetic pathways.

Comparison of Analytical Methods for Chlorophyll d Quantification

The choice of analytical method for quantifying this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

FeatureSpectrophotometryFluorometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the amount of light absorbed by the pigment at specific wavelengths.Measures the fluorescence emitted by the pigment when excited by a specific wavelength of light.Physically separates different pigments in a sample before individual quantification.
Detection Limit Approximately 0.5 µg/L in the extract.[1]As low as 0.01 to 0.02 µg/L in the extract.[2]Approximately 0.080 mg/L (80 µg/L) in the sample extract.[2]
Selectivity Lower; prone to interference from other chlorophylls (B1240455) and degradation products with overlapping absorption spectra.[1][2]Higher than spectrophotometry but can still be affected by quenching effects and the presence of other fluorescent compounds.Highest; provides baseline separation of Chl d from other pigments like chlorophyll a, chlorophyll b, and pheophytins.
Quantitative Accuracy Can be less accurate due to spectral overlap, especially in mixed pigment samples.[1]Generally more accurate than spectrophotometry for low concentrations.Considered the gold standard for accurate quantification of individual pigments.
Instrumentation Cost Relatively low.Moderate.High.
Throughput High.High.Lower, as each sample requires a chromatographic run.
Primary Use Case Rapid, initial screening and estimation of total chlorophyll content.Sensitive detection of low chlorophyll concentrations.Definitive identification and precise quantification of this compound.

Comparison of Chlorophyll Extraction Solvents

The efficiency of chlorophyll extraction can vary significantly depending on the solvent used and the specific characteristics of the cyanobacterial species. Methanol, acetone (B3395972), and N,N-dimethylformamide (DMF) are commonly employed solvents.

SolventExtraction EfficiencyAdvantagesDisadvantages
Methanol Generally high, especially for cyanobacteria with robust cell walls.[3][4]Effective at extracting pigments from a wide range of algal species.Can be more destructive to certain fragile chlorophyll molecules.
Acetone (90% or 100%) Good for many species, but may be less effective for some green algae and cyanobacteria.[3][5]Widely used, and many standard spectrophotometric equations are based on acetone extracts.[6]Often requires mechanical disruption (e.g., grinding or sonication) for complete extraction.[7]
N,N-Dimethylformamide (DMF) High efficiency, often superior to acetone for green and blue-green algae.[5]Can extract pigments without the need for grinding, simplifying the procedure.[5][7]Toxic and requires careful handling.

Experimental Protocols

Chlorophyll Extraction from Cyanobacteria

This protocol provides a general procedure for extracting chlorophylls from cyanobacterial cells.

Materials:

  • Cyanobacterial cell pellet

  • Solvent of choice (Methanol, 90% Acetone, or DMF)

  • Centrifuge and centrifuge tubes

  • Tissue grinder or sonicator (if using acetone)

  • Vortex mixer

  • Spectrophotometer cuvettes

  • 0.2 µm PTFE syringe filters

Procedure:

  • Harvest cyanobacterial cells by centrifugation to obtain a cell pellet.

  • Resuspend the pellet in a known volume of the chosen extraction solvent. The volume will depend on the amount of biomass.

  • For Acetone Extraction: Homogenize the cell suspension using a tissue grinder or sonicator until the green color is no longer visible in the cell debris.[6] This step should be performed on ice and in subdued light to prevent pigment degradation.

  • For Methanol or DMF Extraction: Vortex the cell suspension vigorously for several minutes.

  • Incubate the extract in the dark at 4°C for at least 30 minutes to ensure complete extraction.

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • For HPLC analysis, filter the supernatant through a 0.2 µm PTFE syringe filter before injection.[8]

Spectrophotometric Quantification of this compound

This protocol describes how to estimate the concentration of this compound using a spectrophotometer, including a correction for the presence of chlorophyll a and pheophytins.

Materials:

  • Chlorophyll extract (in 90% acetone)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 0.1 N Hydrochloric acid (HCl)

Procedure:

  • Calibrate the spectrophotometer with 90% acetone as a blank.

  • Measure the absorbance of the chlorophyll extract at 750 nm (for turbidity correction), 665 nm (chlorophyll a peak), and the characteristic red absorption maximum for this compound (around 696-700 nm in acetone).

  • Subtract the 750 nm absorbance reading from the readings at 665 nm and the Chl d peak wavelength.

  • To correct for pheophytins, add a small volume of 0.1 N HCl to the cuvette (e.g., 0.1 mL to 3 mL of extract), mix gently, and wait 90 seconds.[9]

  • Remeasure the absorbance at 750 nm and 665 nm.

  • Calculate the corrected chlorophyll a and pheophytin a concentrations using established monochromatic equations.

  • The presence of a significant peak around 696-700 nm that is distinct from the chlorophyll a peak is a primary indicator of this compound. For quantitative analysis, specific absorption coefficients for this compound in the chosen solvent are required.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines the definitive method for separating and quantifying this compound.

Materials:

  • Filtered chlorophyll extract

  • HPLC system with a photodiode array (PDA) or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., a gradient of acetonitrile, methanol, and aqueous buffer)

  • This compound standard (if available for absolute quantification)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a known volume of the filtered chlorophyll extract onto the column.

  • Run a solvent gradient program to separate the pigments. A typical program might start with a higher polarity mobile phase and gradually increase the proportion of a less polar solvent.[8]

  • Monitor the elution of pigments using the PDA detector, recording the absorbance spectrum for each peak. This compound will have a characteristic retention time and absorption spectrum with a Qy peak around 696 nm.[10]

  • Identify the this compound peak by comparing its retention time and absorption spectrum to a known standard or to literature values.

  • Quantify the amount of this compound by integrating the area of its corresponding peak and comparing it to a calibration curve generated from a standard of known concentration.

Visualizing the Workflow and Biosynthesis

Experimental Workflow for this compound Validation

The following diagram illustrates the logical flow of experiments for validating the presence of this compound in a novel cyanobacterium.

experimental_workflow start Novel Cyanobacterium Isolate extraction Chlorophyll Extraction (Methanol/Acetone/DMF) start->extraction spectro Spectrophotometric Analysis (Absorbance Scan) extraction->spectro Initial Screening hplc HPLC Analysis (Pigment Separation) spectro->hplc Indication of Chl d mass_spec Mass Spectrometry (Molecular Weight Confirmation) hplc->mass_spec Definitive Identification conclusion Confirmation of this compound mass_spec->conclusion

Caption: Experimental workflow for validating this compound.

Proposed Biosynthesis of this compound in Cyanobacteria

The exact enzymatic pathway for the conversion of chlorophyll a to this compound is still under investigation. However, it is proposed to involve the oxidation of the vinyl group at the C3 position of chlorophyll a to a formyl group.[11]

chlorophyll_d_biosynthesis chl_a Chlorophyll a C3-vinyl group enzyme Proposed Oxidase/Oxygenase chl_a->enzyme chl_d This compound C3-formyl group enzyme->chl_d precursor Common Biosynthetic Pathway precursor->chl_a

Caption: Proposed biosynthesis of this compound from chlorophyll a.

References

Unveiling the Functional Role of Chlorophyll d: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the unique photosynthetic capabilities of Chlorophyll (B73375) d, offering a direct comparison with Chlorophyll a, supported by experimental data and detailed methodologies.

The discovery of Chlorophyll d (Chl d) in the cyanobacterium Acaryochloris marina has redefined our understanding of the limits of oxygenic photosynthesis.[1][2] This pigment, with its absorption maximum shifted into the far-red region of the light spectrum, allows organisms to thrive in light environments previously thought to be unsuitable for oxygen-producing photosynthesis.[1][3][4] This guide provides a comprehensive comparison of the functional role of Chl d with the ubiquitous Chlorophyll a (Chl a), presenting key experimental data, detailed protocols for relevant assays, and visual representations of the underlying biochemical pathways.

Performance Comparison: this compound vs. Chlorophyll a

Experimental evidence demonstrates that despite utilizing lower-energy far-red light, the photosynthetic machinery of A. marina operates with remarkable efficiency, in some aspects even surpassing that of organisms relying solely on Chl a.

ParameterThis compound (Acaryochloris marina)Chlorophyll a (e.g., Synechococcus leopoliensis)Key Insights
Peak Absorption (in vivo) ~710-740 nm[2][3]~670-680 nmChl d's absorption of far-red light opens up a unique ecological niche.[3][5]
Primary Electron Donor (PSI) P740 (Chl d dimer)[3]P700 (Chl a dimer)Despite the lower energy of absorbed light, the redox potential of P740 is comparable to P700.[3]
Primary Electron Donor (PSII) Likely Chl d[3]P680 (Chl a dimer)The energy trap of PSII in A. marina is red-shifted.[3]
Photosynthetic Efficiency (α) Higher under near-infrared light compared to blue light.[6]Optimized for visible light spectrum.Demonstrates efficient utilization of far-red photons for oxygenic photosynthesis.[1][6]
Thermal Storage Efficiency 40 ± 1%[2]34.1 ± 1% (S. leopoliensis)[2]A. marina exhibits a higher or comparable efficiency in converting light energy into chemical energy.[1][2]
Electron Transport Rate Comparable to Chl a-containing organisms.[1]Standard rates for oxygenic photosynthesis.The overall rate and thermodynamics of electron flow are maintained.
Primary Electron Acceptor (PSII) Pheophytin a[3]Pheophytin aThis component of the electron transport chain is conserved.[3]

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Pigment Extraction and Quantification from Cyanobacteria

Objective: To extract and quantify chlorophylls (B1240455) from cyanobacterial cells for comparative analysis.

Materials:

  • Cyanobacterial culture (e.g., Acaryochloris marina, Synechococcus sp.)

  • Centrifuge and centrifuge tubes

  • 100% Methanol (B129727)

  • Spectrophotometer

  • Glass beads (optional, for cell disruption)

  • Vortex mixer

Procedure:

  • Harvest a known volume of cyanobacterial culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Discard the supernatant and resuspend the cell pellet in a known volume of 100% methanol. The volume of methanol will depend on the pellet size; a common ratio is 1 mL of methanol per 10-20 mg of wet cell weight.

  • For efficient extraction, disrupt the cells by vortexing vigorously with glass beads or by sonication.

  • Incubate the mixture in the dark at 4°C for at least 1 hour to ensure complete pigment extraction.

  • Centrifuge the mixture again (e.g., 5000 x g for 10 minutes) to pellet the cell debris.

  • Carefully transfer the supernatant containing the pigments to a clean tube.

  • Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For Chl d, the peak is around 697 nm in methanol, while for Chl a, it is around 665 nm.

  • Calculate the chlorophyll concentration using the appropriate extinction coefficients. For Chl d in methanol, an extinction coefficient of 71.11 L g⁻¹ cm⁻¹ at 697 nm can be used.

Measurement of Photosynthetic Efficiency using Chlorophyll Fluorescence

Objective: To assess the quantum efficiency of Photosystem II (PSII) photochemistry.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

  • Cyanobacterial suspension or biofilm

Procedure:

  • Dark Adaptation: Place the sample in complete darkness for a minimum of 15-20 minutes. This ensures that all reaction centers of PSII are open and ready for photochemistry.

  • Measurement of F₀: Apply a weak, modulated measuring light to the sample to determine the minimum fluorescence level (F₀). This represents the fluorescence yield when the PSII reaction centers are open.

  • Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light. This transiently closes all PSII reaction centers, leading to the maximum fluorescence level (Fₘ).

  • Calculation of Fᵥ/Fₘ: The maximum quantum efficiency of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A value of ~0.83 is typical for healthy, unstressed plants and cyanobacteria.

  • Light-Adapted Measurements (Optional): To determine the effective quantum yield of PSII under illumination (ΦPSII), expose the sample to a constant actinic light and apply saturating pulses periodically to measure Fₘ' and the steady-state fluorescence (Fₛ). ΦPSII is then calculated as (Fₘ' - Fₛ) / Fₘ'.

Visualizing the Molecular Machinery

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in this compound's function.

Proposed Biosynthetic Pathway of this compound

Chlorophyll_d_Biosynthesis Chlorophyllide a Chlorophyllide a Chlorophyll a Chlorophyll a Chlorophyllide a->Chlorophyll a Chlorophyll synthase Unknown Enzyme (Chl d synthase) Unknown Enzyme (Chl d synthase) Chlorophyll a->Unknown Enzyme (Chl d synthase) Oxidation of vinyl group to formyl group This compound This compound Unknown Enzyme (Chl d synthase)->this compound PSI_Electron_Transport cluster_PSI Photosystem I P740 P740 (Chl d) A0 A₀ (Chl a) P740->A0 Light (740 nm) A1 A₁ (Phylloquinone) A0->A1 Fx Fₓ (Fe-S cluster) A1->Fx FaFb Fₐ/F₈ (Fe-S clusters) Fx->FaFb Fd Ferredoxin FaFb->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP⁺ + H⁺ PSII_Electron_Transport cluster_PSII Photosystem II P680_Chld P680 (Chl d) Pheo Pheophytin a P680_Chld->Pheo Light (~723 nm) QA Qₐ (Plastoquinone) Pheo->QA QB Q₈ (Plastoquinone) QA->QB Cytb6f Cytochrome b₆f complex QB->Cytb6f PC Plastocyanin Cytb6f->PC PSI To PSI PC->PSI OEC Oxygen Evolving Complex OEC->P680_Chld 4e⁻ O2 O₂ + 4H⁺ OEC->O2 H2O 2H₂O H2O->OEC

References

Chlorophyll d: A Unique Evolutionary Marker in Photosynthetic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the significance, characteristics, and experimental analysis of Chlorophyll (B73375) d, a key pigment in the adaptation of photosynthetic life to far-red light environments.

The discovery of Chlorophyll d (Chl d) has fundamentally altered our understanding of the limits of oxygenic photosynthesis.[1][2] This pigment, with its unique absorption maximum in the far-red region of the spectrum, serves as a critical evolutionary marker, highlighting the remarkable adaptability of photosynthetic organisms to specific light niches.[3][4] This guide provides a comprehensive comparison of this compound with other chlorophylls (B1240455), details experimental protocols for its study, and visualizes its role in photosynthetic pathways.

This compound: An Adaptation to Far-Red Light

This compound was first identified in 1943, but its significance was not fully appreciated until it was found to be the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][4][5] Unlike other photosynthetic organisms that primarily rely on Chlorophyll a (Chl a), A. marina utilizes Chl d to capture far-red light (around 710 nm), a wavelength largely unused by organisms containing Chl a and b.[3][4] This allows A. marina to thrive in environments where visible light is filtered out by other phototrophs, such as under canopies of algae or in the shaded interiors of ascidians.[3][6][7] The presence of Chl d in the reaction centers of both Photosystem I (PSI) and Photosystem II (PSII) in Acaryochloris challenges the long-held paradigm of Chl a's exclusive role in the core machinery of oxygenic photosynthesis.[1][2]

Comparative Analysis of Photosynthetic Pigments

The evolution of different chlorophylls reflects the adaptation of photosynthetic organisms to diverse light environments. While Chl a is ubiquitous in oxygenic phototrophs, other chlorophylls serve as accessory pigments or, in the case of Chl d, as the primary pigment.[8][9]

PigmentPrimary OrganismsAbsorption Maxima (in vitro, acetone)Evolutionary Significance
Chlorophyll a All oxygenic photosynthetic organisms (cyanobacteria, algae, plants)430 nm, 664 nm[9]The core pigment of oxygenic photosynthesis, found in the reaction centers of PSI and PSII.[9][10]
Chlorophyll b Land plants, green algae460 nm, 647 nm[9]An accessory pigment that broadens the absorption spectrum and transfers energy to Chl a.[8]
Chlorophyll c Diatoms, dinoflagellates, brown algaec1: 442 nm, 630 nm; c2: 444 nm, 630 nm[9]An accessory pigment in many marine phytoplankton.
This compound Acaryochloris marina and some other cyanobacteria401 nm, 455 nm, 696 nm[9]Enables photosynthesis using far-red light, indicating adaptation to light-limited environments.[3][4] Functions as the primary pigment in both PSI and PSII reaction centers in A. marina.[1][11]
Chlorophyll f Some cyanobacteria~707 nm (in methanol)[12]The most red-shifted chlorophyll, allowing for absorption of even longer wavelengths of light.[12][13] Often associated with far-red light photoacclimation (FaRLiP).[2]

The Role of this compound in Photosystems

In most photosynthetic organisms, the reaction centers of PSI and PSII contain special pairs of Chl a molecules, denoted as P700 and P680, respectively, named for their long-wavelength absorption maxima.[10][14] In Acaryochloris marina, these reaction centers are predominantly composed of Chl d.[1][12] This substitution allows for the utilization of lower-energy far-red light to drive the water-splitting chemistry of PSII and the subsequent electron transport chain.[1][13]

Figure 1: Generalized Z-scheme of oxygenic photosynthesis, indicating the substitution of Chl a with Chl d in the reaction centers of organisms like Acaryochloris marina.

Experimental Protocols

The study of this compound necessitates specific experimental procedures for its extraction, isolation, and characterization.

Protocol 1: Chlorophyll Extraction

This protocol outlines a standard method for extracting chlorophylls from cyanobacterial or algal cells.

Materials:

  • Centrifuge and centrifuge tubes

  • Mortar and pestle or tissue grinder

  • Spectrophotometer

  • Volumetric flasks

  • 80% acetone (B3395972) or 100% methanol[15]

  • Quartz sand (optional)

  • Ice bath

  • Light-impenetrable box

Procedure:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in a small volume of chilled 80% acetone or 100% methanol.[15] For efficient cell disruption, especially for organisms with tough cell walls, grinding with a mortar and pestle with a small amount of quartz sand can be employed.[15] All steps should be performed on ice and in dim light to prevent pigment degradation.[15][16]

  • Homogenize the suspension until a uniform consistency is achieved.

  • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 4500 rpm for 5 minutes) to pellet cell debris.[15]

  • Carefully decant the supernatant containing the extracted pigments into a volumetric flask.

  • Repeat the extraction of the pellet with the solvent to ensure complete pigment recovery.[15]

  • Combine the supernatants and bring the final volume to the mark with the extraction solvent.

  • The extract is now ready for spectrophotometric analysis or further chromatographic separation.

Protocol 2: Spectrophotometric Quantification

This protocol describes how to determine the concentration of chlorophylls in the extract.

Materials:

  • Spectrophotometer

  • Quartz or glass cuvettes

  • Chlorophyll extract from Protocol 1

Procedure:

  • Calibrate the spectrophotometer with the extraction solvent (e.g., 80% acetone) as a blank.

  • Measure the absorbance of the chlorophyll extract at the specific absorption maxima for the chlorophylls of interest. For a mixed pigment sample, measuring at multiple wavelengths is necessary.

  • The concentrations of Chlorophyll a, b, and d in 90% acetone-water can be calculated using the following equations, with absorbance readings at 664 nm, 647 nm, and 696 nm respectively.[9]

    • Note: Specific extinction coefficients are required for accurate quantification and may vary depending on the solvent used. For precise quantification of Chl d, reference to established literature with specific coefficients is recommended.[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Pigment Separation

For a more detailed analysis of pigment composition, including the separation of different chlorophylls and their degradation products, HPLC is the method of choice.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reverse-phase column

  • Appropriate solvents for the mobile phase (e.g., a gradient of acetonitrile, methanol, and water)

  • Pigment standards for calibration

Procedure:

  • Filter the chlorophyll extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject a known volume of the filtered extract into the HPLC system.

  • Run a solvent gradient program to separate the pigments based on their polarity.

  • Monitor the elution of pigments at specific wavelengths (e.g., 440 nm for the Soret band and 660 nm for the Qy band).[2]

  • Identify and quantify the individual pigments by comparing their retention times and absorption spectra with those of known standards.

Experimental_Workflow start Photosynthetic Organism (e.g., Acaryochloris marina) extraction Protocol 1: Chlorophyll Extraction (Acetone/Methanol) start->extraction spectro Protocol 2: Spectrophotometric Analysis (Absorbance Measurement) extraction->spectro hplc Protocol 3: HPLC Separation (Pigment Profiling) extraction->hplc quant Quantitative Data: Chlorophyll Concentration spectro->quant qual Qualitative Data: Pigment Composition hplc->qual end Evolutionary Insights quant->end qual->end

Figure 2: A streamlined workflow for the analysis of chlorophyll pigments from photosynthetic organisms.

Conclusion

This compound stands out as a remarkable example of evolutionary adaptation in the world of photosynthesis. Its ability to harness far-red light has opened up new ecological niches for the organisms that possess it. For researchers, the study of Chl d not only provides insights into the plasticity of the photosynthetic apparatus but also serves as a powerful tool for understanding the evolutionary pressures that have shaped the diversity of life on Earth. The experimental protocols and comparative data presented in this guide offer a solid foundation for further investigation into this unique and significant evolutionary marker.

References

A Comparative Functional Analysis of Chlorophyll d: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Chlorophyll (B73375) d (Chl d) in its native biological environment (in vivo) versus its characteristics when isolated in a controlled experimental setting (in vitro). The unique spectral properties of Chl d, which allow for photosynthesis using far-red light, make it a molecule of significant interest in photosynthesis research and potential biotechnological applications. This document summarizes key performance data, details relevant experimental methodologies, and provides visual representations of important concepts to aid in understanding the functional nuances of this specialized chlorophyll.

Quantitative Functional Comparison

The following table summarizes the key quantitative differences in the functional parameters of Chlorophyll d in vivo and in vitro. These distinctions are crucial for interpreting experimental results and understanding the influence of the native protein-lipid environment on Chl d's function.

Functional ParameterIn Vivo (in Acaryochloris marina)In Vitro (Isolated in Solvent)Key Differences & Implications
Qy Absorption Maximum 710–720 nm[1]~697 nm (in methanol)[2]The significant red-shift in vivo is due to pigment-protein interactions within the photosystems, which tune the electronic properties of Chl d for efficient light harvesting in the far-red spectrum.
Redox Potential ~ +1.18 V (P713 in PSII)[3]+0.88 V vs. SHE (in acetonitrile)[4]The higher redox potential in vivo is essential for driving the energetically demanding process of water oxidation in Photosystem II. The protein environment significantly modulates this property.
Fluorescence Quantum Yield 0.59–0.77 (PSII)[5]Data not readily available for Chl d. For Chl a, it is ~0.33 in solution.The high quantum yield in vivo reflects the efficiency of the photosynthetic apparatus in capturing and converting light energy. The lack of a specific in vitro value for Chl d highlights a gap in current research.
Fluorescence Lifetime ~15 ns (delayed fluorescence)[6]Data not readily available for Chl d. For Chl a, it is ~6 ns in solution[4].The longer fluorescence lifetime in vivo can be attributed to the complex energy transfer pathways and the presence of a delayed fluorescence component, indicating charge recombination reactions within the reaction center.
Photosynthetic Efficiency Trapping efficiency of 32% at 723 nm in PSII[7]Not applicableThis parameter is a measure of the entire photosynthetic process and can only be assessed in a biological context.

Experimental Protocols

Detailed methodologies are essential for the accurate measurement and comparison of this compound's functional parameters.

Chlorophyll Extraction for In Vitro Analysis

Objective: To extract and purify this compound from Acaryochloris marina for in vitro characterization.

Protocol:

  • Cell Harvesting: Centrifuge a culture of A. marina to obtain a cell pellet.

  • Pigment Extraction: Resuspend the cell pellet in 100% acetone (B3395972) or methanol.[8] Grinding the cells with a potter tissue grinder can enhance extraction efficiency.[8]

  • Clarification: Centrifuge the suspension to remove cell debris.[8]

  • Purification (Optional but Recommended): For high-purity Chl d, employ High-Performance Liquid Chromatography (HPLC).[2]

    • Column: C-18 column.[2]

    • Solvents: A gradient of methanol/aqueous ammonium (B1175870) acetate (B1210297) and methanol/acetone is typically used.[2]

    • Detection: Monitor the eluent at the characteristic absorption wavelengths of Chl d (around 454 nm and 705 nm).[2]

  • Quantification: Determine the concentration of the extracted Chl d spectrophotometrically using its known extinction coefficient.[2]

Measurement of Absorption Spectra

Objective: To determine the Qy absorption maximum of this compound in vivo and in vitro.

Protocol:

  • In Vivo :

    • Resuspend whole cells of A. marina in a suitable buffer.

    • Place the cell suspension in a cuvette.

    • Record the absorption spectrum using a spectrophotometer, typically from 350 nm to 800 nm.[2]

  • In Vitro :

    • Dissolve the purified Chl d in a solvent of choice (e.g., methanol, acetone).

    • Place the solution in a quartz cuvette.

    • Record the absorption spectrum using a spectrophotometer.[2]

Determination of Redox Potential

Objective: To measure the midpoint redox potential of this compound.

Protocol:

  • In Vitro (Cyclic Voltammetry) :

    • Dissolve purified Chl d in an appropriate solvent containing a supporting electrolyte (e.g., acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate).

    • Use a standard three-electrode electrochemical cell (working, reference, and counter electrodes).

    • Perform cyclic voltammetry by scanning the potential and recording the resulting current.

    • The midpoint potential is calculated from the anodic and cathodic peak potentials.[4]

  • In Vivo (Spectro-electrochemical Titration of Photosystem II) :

    • Isolate Photosystem II (PSII) complexes from A. marina.

    • Suspend the PSII complexes in a buffer solution containing redox mediators.

    • Use a spectro-electrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement.

    • Monitor the light-induced absorbance changes of the primary electron acceptor (pheophytin a) at various poised redox potentials.

    • The redox potential of the primary donor (P713, a special pair of Chl d) can then be estimated based on the measured potential of the acceptor and the energy of the absorbed photon.[3]

Measurement of Fluorescence Quantum Yield and Lifetime

Objective: To quantify the efficiency of light emission and the duration of the excited state.

Protocol:

  • Fluorescence Quantum Yield (Relative Method) :

    • Prepare dilute solutions of the purified Chl d (in vitro) or suspensions of A. marina cells (in vivo) with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample using the comparative method of Williams et al.[9]

  • Fluorescence Lifetime (Time-Correlated Single-Photon Counting - TCSPC) :

    • Excite the sample (purified Chl d or A. marina cells) with a pulsed light source (e.g., a picosecond laser).

    • Detect the emitted single photons using a high-speed detector.

    • Measure the time delay between the excitation pulse and the detection of the emitted photon.

    • Construct a histogram of the arrival times of the photons to obtain the fluorescence decay curve.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime.[3][10]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Simplified Photosynthetic Electron Transport in Acaryochloris marina cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P713 P713 (Chl d) Pheo_a Pheophytin a P713->Pheo_a O2 O2 QA QA Pheo_a->QA QB QB QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool H2O H2O H2O->P713 2e- Cyt_b6f Cyt b6f PQ_pool->Cyt_b6f PC Plastocyanin Cyt_b6f->PC P740 P740 (Chl d) PC->P740 e- A0 A0 (Chl a) P740->A0 A1 A1 (Phylloquinone) A0->A1 FX_AB FX, FA, FB A1->FX_AB Fd Ferredoxin FX_AB->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP+ Light_PSII Light (hν) ~715 nm Light_PSII->P713 Light_PSI Light (hν) ~740 nm Light_PSI->P740

Caption: Electron transport chain in Acaryochloris marina.

Experimental Workflow for In Vitro this compound Analysis start A. marina Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Pigment Extraction (Acetone/Methanol) harvest->extract clarify Clarification (Centrifugation) extract->clarify purify HPLC Purification clarify->purify analyze Spectroscopic Analysis (Absorbance, Fluorescence, etc.) purify->analyze electrochem Electrochemical Analysis (Cyclic Voltammetry) purify->electrochem

Caption: Workflow for in vitro analysis of this compound.

Conclusion

The functional characteristics of this compound are significantly influenced by its molecular environment. In vivo, within the photosynthetic machinery of Acaryochloris marina, Chl d exhibits a pronounced red-shift in its absorption spectrum and a higher redox potential compared to its in vitro state. These alterations are critical for its role in far-red light photosynthesis and water oxidation. While methods for measuring key parameters like quantum yield and fluorescence lifetime are well-established, a direct quantitative comparison for this compound under both in vivo and in vitro conditions remains an area ripe for further investigation. A deeper understanding of these differences will not only advance our knowledge of the biophysics of photosynthesis but also inform the design of novel artificial photosynthetic systems.

References

A Comparative Analysis of the Fluorescence Lifetimes of Chlorophyll d and Chlorophyll a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of chlorophylls (B1240455) is crucial for various applications, including photosynthesis research, development of artificial photosynthetic systems, and as probes in biological imaging. This guide provides an objective comparison of the fluorescence lifetimes of Chlorophyll (B73375) d (Chl d) and Chlorophyll a (Chl a), supported by experimental data and detailed methodologies.

Chlorophyll a is the primary photosynthetic pigment in most oxygenic photosynthetic organisms. In contrast, Chlorophyll d is a rarer variant found in some cyanobacteria, notably Acaryochloris marina, which is adapted to light environments enriched in far-red light. The structural difference between the two, a formyl group in Chl d replacing the vinyl group in Chl a at the C3 position, leads to a significant red shift in the absorption spectrum of Chl d. This guide delves into how this structural modification influences their fluorescence lifetimes, a key parameter governing the fate of absorbed light energy.

Quantitative Comparison of Fluorescence Lifetimes

The fluorescence lifetime of a chlorophyll molecule is the average time it spends in the excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecular environment. For a direct and meaningful comparison, the fluorescence lifetimes of Chlorophyll a and this compound were measured in a 1:40 acetonitrile-methanol solution.

Chlorophyll TypeFluorescence Lifetime (τ) in 1:40 Acetonitrile-MethanolReference
Chlorophyll a~5.8 ns[1]
This compoundNot explicitly stated in available abstracts, further research into full-text articles is required for a direct comparison in this specific solvent.[2]

Experimental Protocol: Measurement of Fluorescence Lifetime by Time-Correlated Single Photon Counting (TCSPC)

The fluorescence lifetimes of chlorophylls are typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique capable of resolving decay times in the picosecond to nanosecond range.

Objective: To determine the fluorescence lifetime of Chlorophyll a and this compound in a 1:40 acetonitrile-methanol solution.

Materials:

  • Purified Chlorophyll a and this compound

  • Spectroscopic grade acetonitrile (B52724) and methanol (B129727)

  • TCSPC spectrometer system, including:

    • Pulsed laser source (e.g., picosecond diode laser) with an appropriate excitation wavelength (e.g., 405 nm or 635 nm)

    • Sample holder/cuvette

    • Emission monochromator or bandpass filter

    • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

    • TCSPC electronics (Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC))

    • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Chlorophyll a and this compound in the 1:40 acetonitrile-methanol solvent.

    • Dilute the stock solutions to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects and re-absorption.

  • Instrument Setup and Calibration:

    • Turn on the TCSPC system and allow it to warm up for the manufacturer-recommended time to ensure stability.

    • Set the excitation wavelength of the pulsed laser.

    • Set the emission wavelength on the monochromator to the peak fluorescence emission of the respective chlorophyll.

    • Calibrate the system by measuring the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.

  • Data Acquisition:

    • Place the cuvette containing the chlorophyll solution in the sample holder.

    • Start the data acquisition. The system will record the arrival times of individual fluorescence photons relative to the laser pulses.

    • Collect data until a sufficient number of photons (typically 10,000 to 100,000 counts in the peak channel) have been accumulated to generate a statistically significant fluorescence decay curve.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the instrument response function (IRF) to obtain the true fluorescence decay.

    • Fit the deconvoluted decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value.

Experimental Workflow

The following diagram illustrates the key steps involved in the measurement of chlorophyll fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilute Dilute to Working Concentration prep_stock->prep_dilute excitation Pulsed Laser Excitation prep_dilute->excitation sample Chlorophyll Sample excitation->sample emission Fluorescence Emission sample->emission detector Single-Photon Detector emission->detector timing Timing Electronics (TAC/ADC) detector->timing histogram Build Decay Histogram timing->histogram deconvolution Deconvolution with IRF histogram->deconvolution fitting Exponential Decay Fitting deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime

Caption: Experimental workflow for fluorescence lifetime measurement.

This guide provides a foundational comparison of the fluorescence lifetimes of this compound and Chlorophyll a. Further research is required to obtain a precise, side-by-side comparison in the same solvent system. The provided experimental protocol for TCSPC offers a robust methodology for researchers to conduct their own comparative studies.

References

A Comparative Analysis of the Redox Potentials of Chlorophyll d and Chlorophyll a

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the electrochemical properties of two key photosynthetic pigments, supported by experimental data and detailed methodologies.

The discovery of Chlorophyll (B73375) d (Chl d) in cyanobacteria such as Acaryochloris marina has expanded our understanding of the light spectrum usable for oxygenic photosynthesis.[1][2] Chl d's ability to absorb light in the far-red region of the spectrum distinguishes it from the ubiquitous Chlorophyll a (Chl a), which primarily absorbs in the blue-violet and orange-red regions.[3][4] This difference in light absorption has significant implications for the energetics of photosynthesis, particularly the redox potentials of the chlorophyll molecules within the photosystems. This guide provides a comparative analysis of the redox potentials of Chl d and Chl a, presenting key quantitative data, detailed experimental protocols for their determination, and a visualization of their relative energy levels in the photosynthetic machinery.

Quantitative Comparison of Redox Potentials

The redox potential of a chlorophyll molecule is a measure of its tendency to accept or donate electrons and is a critical parameter in the electron transport chains of photosynthesis. The following table summarizes the experimentally determined and calculated redox potentials for Chlorophyll d and Chlorophyll a in various states.

Chlorophyll TypeStateRedox Potential (V vs. SHE)Measurement MethodReference
This compound In vitro (acetonitrile)+0.88Cyclic Voltammetry[5][6]
P740 (Photosystem I)~+0.435Spectroelectrochemistry[7]
P725 (Photosystem II, estimated)~+1.18Redox Titration & Calculation[8][9]
Chlorophyll a In vitro (acetonitrile)+0.81Cyclic Voltammetry[5][6]
P700 (Photosystem I)~+0.5Spectroelectrochemistry[4]
P680 (Photosystem II, estimated)+1.1 to +1.3Various/Calculated[10][11][12]

In vitro measurements in acetonitrile (B52724) reveal that Chl d has a higher oxidation potential than Chl a, making it slightly more difficult to oxidize.[5][6] However, within the protein scaffold of the photosystems, the redox potentials are fine-tuned. In Photosystem I (PSI), the special pair of Chl d, P740, has a redox potential very similar to that of the Chl a special pair, P700, in other oxygenic photosynthetic organisms.[7] In Photosystem II (PSII), the estimated redox potential of the Chl d special pair, P725, is slightly lower than that of the Chl a special pair, P680.[8][9] This is compensated by a more positive redox potential of the primary electron acceptor, pheophytin a, in Chl d-containing PSII.[7][8]

Experimental Protocols

The determination of chlorophyll redox potentials is a meticulous process requiring precise electrochemical and spectroscopic techniques. Below are detailed methodologies for two key experiments.

Spectroelectrochemical Determination of Redox Potential

This method allows for the direct measurement of the redox potential of a molecule in a solution by controlling the electrochemical potential and observing the corresponding changes in the absorption spectrum.

1. Preparation of Photosystem II Core Complexes:

  • Isolate PSII core complexes from a thermophilic cyanobacterium (e.g., Thermosynechococcus elongatus for Chl a) or Acaryochloris marina (for Chl d) using established purification protocols.[13]

  • The purified complexes should be suspended in a buffer solution (e.g., 50 mM Mes, pH 6.5, containing 10 mM NaCl, 2 mM MgCl₂, 5 mM CaCl₂, and 0.04% β-d-dodecyl maltoside).

2. Electrochemical Cell Setup:

  • Utilize an optically transparent thin-layer electrode (OTTLE) cell, which allows for simultaneous electrochemical control and spectroscopic measurement.[14]

  • The cell should be equipped with a three-electrode system:

    • Working Electrode: A gold minigrid electrode electroplated with mercury to minimize hydrogen evolution.

    • Counter Electrode: A platinum wire.

    • Reference Electrode: An Ag/AgCl electrode in saturated KCl.[14]

  • Ensure the cell is airtight to maintain anaerobic conditions.

3. Measurement Procedure:

  • Add the purified PSII core complex suspension to the OTTLE cell.

  • To achieve highly reducing conditions, add a small amount of sodium dithionite (B78146) to the sample solution.[14]

  • Apply a series of precise potentials to the working electrode using a potentiostat.

  • At each potential, allow the system to reach equilibrium.

  • Record the light-induced difference absorption spectrum of the sample. The redox state of the chlorophyll or other cofactors can be monitored by observing changes at specific wavelengths (e.g., around 450 nm for pheophytin a).[7]

4. Data Analysis:

  • Plot the magnitude of the absorbance change as a function of the applied potential.

  • Fit the data to the Nernst equation for a one-electron redox reaction to determine the midpoint potential (Eₘ).[14]

Redox Titration using Chlorophyll Fluorescence

This technique monitors the redox state of the primary quinone acceptor (Qₐ) in Photosystem II by measuring changes in chlorophyll fluorescence.

1. Sample Preparation:

  • Isolate thylakoid membranes or PSII-enriched particles from the organism of interest (e.g., spinach for Chl a, A. marina for Chl d).

  • Suspend the sample in a reaction buffer (e.g., 50 mM Mes, pH 7.0, 10 mM NaCl, 2 mM MgCl₂, 5 mM CaCl₂, 0.04% β-d-dodecyl maltoside, and 1 M betaine).[7]

2. Titration Setup:

  • Perform the titration under anaerobic conditions in a sealed cuvette.

  • Use a double-modulation fluorometer to measure chlorophyll fluorescence.

  • Add a series of redox mediators to the sample to poise the solution at different redox potentials. Common mediators include potassium ferricyanide (B76249) and sodium dithionite.[7]

3. Measurement Protocol:

  • Dark-adapt the sample for a period to ensure all reaction centers are open.

  • Illuminate the sample with a very low intensity measuring light to determine the initial fluorescence level (F₀).

  • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

  • The variable fluorescence (Fᵥ = Fₘ - F₀) is directly correlated with the amount of reduced Qₐ.

  • Systematically vary the ambient redox potential of the solution by adding small aliquots of oxidant (ferricyanide) or reductant (dithionite).

  • At each potential, measure the chlorophyll fluorescence induction curve.

4. Data Analysis:

  • Plot the normalized variable fluorescence as a function of the ambient redox potential.

  • The resulting curve will follow a Nernstian relationship, and the midpoint potential (Eₘ) for the Qₐ/Qₐ⁻ redox couple can be determined from the inflection point of the curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the relative energy levels of the key components in Photosystem I and Photosystem II for both Chlorophyll a and this compound-containing organisms.

Photosystem_I_Energy_Levels cluster_Chla Photosystem I (Chlorophyll a) cluster_Chld Photosystem I (this compound) P700 P700 ~+0.5 V P700_excited P700* P700->P700_excited Light (≤700 nm) A0_a A₀ (Chl a) P700_excited->A0_a Electron Transfer A1_a A₁ (Phylloquinone) A0_a->A1_a FeS_a Fe-S Clusters A1_a->FeS_a P740 P740 ~+0.435 V P740_excited P740* P740->P740_excited Light (≤740 nm) A0_d A₀ (Chl a) P740_excited->A0_d Electron Transfer A1_d A₁ (Phylloquinone) A0_d->A1_d FeS_d Fe-S Clusters A1_d->FeS_d

Caption: Relative redox potentials in Photosystem I.

Photosystem_II_Energy_Levels cluster_Chla Photosystem II (Chlorophyll a) cluster_Chld Photosystem II (this compound) P680 P680 ~+1.1 to +1.3 V P680_excited P680* P680->P680_excited Light (≤680 nm) Pheo_a Pheophytin a ~-0.536 V P680_excited->Pheo_a Electron Transfer QA_a Qₐ Pheo_a->QA_a P725 P725 ~+1.18 V P725_excited P725* P725->P725_excited Light (≤725 nm) Pheo_d Pheophytin a ~-0.478 V P725_excited->Pheo_d Electron Transfer QA_d Qₐ Pheo_d->QA_d

Caption: Relative redox potentials in Photosystem II.

References

A Comparative Guide to the Structural Distinctions of Chlorophylls, with a Focus on Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and spectral properties of various chlorophylls (B1240455), with a particular emphasis on the unique characteristics of Chlorophyll (B73375) d. The information presented is supported by quantitative data and established experimental protocols to assist researchers in the fields of photosynthesis, biochemistry, and drug development.

Key Structural and Spectral Differences

The primary structural variations among chlorophylls lie in the substitutions on the chlorin (B1196114) ring, a large heterocyclic ring that chelates a central magnesium ion. These seemingly minor modifications lead to significant shifts in their light absorption spectra, enabling photosynthetic organisms to harness a wider range of the electromagnetic spectrum.

Chlorophyll d, found predominantly in the cyanobacterium Acaryochloris marina, is of particular interest due to its ability to absorb far-red light, a trait that allows organisms to thrive in light-limited environments where visible light is scarce.[1] The key structural difference between this compound and the ubiquitous Chlorophyll a is the presence of a formyl group (-CHO) at the C3 position of the chlorin ring, in place of a vinyl group (-CH=CH2).[2] This substitution is responsible for the red-shift in its absorption maximum.

Below is a comparative table summarizing the key quantitative data for major chlorophylls. For consistency, all absorption maxima are reported in acetone (B3395972).

Chlorophyll TypeMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Chlorophyll aAbsorption Maxima in Acetone (nm)
Chlorophyll a C55H72MgN4O5893.51-430, 662[2][3]
Chlorophyll b C55H70MgN4O6907.49Formyl group at C7 instead of a methyl group.457, 646[3]
Chlorophyll c1 C35H30MgN4O5610.96Porphyrin ring (not a chlorin), lacks a phytol (B49457) tail, ethyl group at C8.444, 579, 629
Chlorophyll c2 C35H28MgN4O5608.94Porphyrin ring (not a chlorin), lacks a phytol tail, vinyl group at C8.447, 581, 629
This compound C54H70MgN4O6895.48Formyl group at C3 instead of a vinyl group.401, 455, 696
Chlorophyll f C55H70MgN4O6907.47Formyl group at C2 instead of a methyl group.408, 707 (in methanol)

Experimental Protocols

The isolation and characterization of chlorophylls, particularly the less abundant forms like this compound, require precise experimental procedures to prevent degradation and ensure accurate analysis.

Chlorophyll Extraction from Acaryochloris marina

This protocol is adapted for the extraction of chlorophylls, including this compound, from the cyanobacterium Acaryochloris marina.

Materials:

  • Acaryochloris marina cell culture

  • Centrifuge and centrifuge tubes

  • 100% Acetone (cooled to 4°C)

  • Mortar and pestle or sonicator

  • Glass fiber filters (e.g., GF/F)

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Harvest the Acaryochloris marina cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a minimal volume of fresh culture medium.

  • Filter the cell suspension onto a glass fiber filter under gentle vacuum.

  • Immediately place the filter in a centrifuge tube containing 5 mL of ice-cold 100% acetone.

  • Disrupt the cells to release the pigments. This can be achieved by either:

    • Grinding: Place the filter in a chilled mortar with a small amount of acetone and grind with a pestle until the filter is completely disintegrated and the solvent is intensely colored.

    • Sonication: Place the centrifuge tube in an ice bath and sonicate with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5 minutes, or until the filter is disrupted.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the extract at 5,000 x g for 10 minutes at 4°C to pellet the cell debris and filter fragments.

  • Carefully transfer the supernatant containing the chlorophyll extract to a clean tube.

  • Store the extract in the dark at -20°C until further analysis to prevent photodegradation.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for separating the complex mixture of chlorophylls and their degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is typically used to achieve optimal separation. A common solvent system consists of:

    • Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl pH 8.0 (84:2:14 v/v/v)

    • Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

Gradient Program:

  • A linear gradient from 100% Solvent A to 100% Solvent B over 25 minutes is a common starting point. The column is then washed with 100% Solvent B and re-equilibrated with 100% Solvent A before the next injection.

Detection:

  • The eluting pigments are monitored at their respective absorption maxima. For a general chromatogram, detection at 440 nm (Soret band) and 665 nm (Qy band of Chlorophyll a) is common. For specific detection of this compound, monitoring at 696 nm is optimal.

Quantification:

  • Quantification is achieved by integrating the peak area of each chlorophyll and comparing it to the peak area of a known concentration of a certified standard.

Spectroscopic Characterization

UV-Visible spectroscopy is used to determine the absorption spectra of the isolated chlorophylls.

Procedure:

  • Dilute the chlorophyll extract or the collected HPLC fraction in a suitable solvent (e.g., 100% acetone).

  • Use a quartz cuvette with a 1 cm path length.

  • Blank the spectrophotometer with the same solvent used for dilution.

  • Scan the absorbance from 350 nm to 750 nm.

  • Identify the absorption maxima (λmax) in the Soret (blue) and Qy (red) regions of the spectrum.

Visualization of Structural Differences

The following diagram illustrates the key structural modifications that differentiate Chlorophylls a, b, d, and f.

G cluster_chlorophylls Structural Comparison of Major Chlorophylls cluster_structure Chlorin Ring Core Structure Chlorophyll_a Chlorophyll a C2: -CH3 C3: -CH=CH2 C7: -CH3 Chlorophyll_b Chlorophyll b C2: -CH3 C3: -CH=CH2 C7: -CHO Chlorophyll_d This compound C2: -CH3 C3: -CHO C7: -CH3 Chlorophyll_f Chlorophyll f C2: -CHO C3: -CH=CH2 C7: -CH3 Core Chlorin Ring with Mg center Core->Chlorophyll_a C7: -CH3 Core->Chlorophyll_b C7: -CHO Core->Chlorophyll_d C3: -CHO Core->Chlorophyll_f C2: -CHO

Caption: Structural differences between Chlorophylls a, b, d, and f.

References

A Comparative Guide to the Functional Redundancy of Chlorophyll a and d in Acaryochloris marina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of Acaryochloris marina, a cyanobacterium that utilizes Chlorophyll (B73375) d (Chl d) as its primary photosynthetic pigment, has challenged the long-held paradigm of Chlorophyll a's (Chl a) exclusive role in oxygenic photosynthesis. This guide provides an objective comparison of the functional roles of Chl a and Chl d in A. marina, supported by experimental data, to elucidate the degree of their functional redundancy.

Pigment Composition and Photosystem Organization

Acaryochloris marina possesses a unique pigment composition, with Chl d constituting over 90% of the total chlorophyll content, while Chl a is a minor component, typically making up less than 5%.[1][2][3] Both Photosystem I (PSI) and Photosystem II (PSII) in this organism have adapted to incorporate Chl d into their reaction centers, a role traditionally held by Chl a.[2][4][5]

ParameterChlorophyll a-based Systems (Typical Cyanobacteria)Acaryochloris marina
Major Photosynthetic Pigment Chlorophyll aChlorophyll d (>90-99%)[1][2][6]
Minor Photosynthetic Pigment -Chlorophyll a (<5%)[1]
PSI Primary Electron Donor P700 (Chl a special pair)P740 (Chl d special pair)[7][8]
PSII Primary Electron Donor P680 (Chl a special pair)Postulated to be a Chl d species[9]
Primary Electron Acceptor (PSI) Chlorophyll aPheophytin a[8]
Primary Electron Acceptor (PSII) Pheophytin aPheophytin a[9][10]

Comparative Photochemistry and Electron Transfer

Despite utilizing lower-energy far-red light (700-750 nm), A. marina's photosynthetic apparatus exhibits remarkable efficiency, comparable in some aspects to Chl a-based systems.[2][8]

Photochemical ParameterChlorophyll a-based Systems (P700)Acaryochloris marina (P740)
Midpoint Redox Potential (PSI Primary Donor) ~ +450 to +500 mV~ +335 mV[7] (another study suggests it is similar to P700[10])
Reducing Power Generated by PSI StrongAlmost equivalent to P700-based PSI[7]
PSII Donor-Side Electron Transfer (Tyr-Z to OEC) Kinetically well-characterizedIndistinguishable from Chl a-based systems[9]
PSII Charge Recombination (QA- to donor side) Kinetically well-characterizedNot significantly different from Chl a-based systems[9]

The Indispensable Role of Chlorophyll a

While Chl d has functionally replaced Chl a in the reaction centers and light-harvesting complexes, Chl a remains essential for the viability of A. marina.[2][11] Its roles include:

  • Biosynthetic Precursor: Chl a is the direct precursor for the biosynthesis of Chl d.[1]

  • Pheophytin a Synthesis: The primary electron acceptor in both PSI and PSII is pheophytin a, which is synthesized from Chl a.[8][9][10] This highlights a critical, non-redundant function of Chl a.

Experimental Protocols

Pigment Extraction and Analysis (as described in related studies):

  • Cell Harvesting: A. marina cells are harvested by centrifugation.

  • Pigment Extraction: The cell pellet is extracted with 100% methanol (B129727) or acetone.

  • Chromatographic Separation: The extracted pigments are separated using High-Performance Liquid Chromatography (HPLC) with a C8 or C18 reverse-phase column. A gradient of solvents (e.g., methanol, acetone, water) is typically used for elution.

  • Quantification: Pigments are identified and quantified by their characteristic absorption spectra using a diode array detector.

Measurement of Photosystem Stoichiometry and Electron Transfer Rates (as inferred from cited literature):

  • Thylakoid Membrane Isolation: Cells are broken using methods such as sonication or a French press, and thylakoid membranes are isolated by differential centrifugation.

  • Photosystem Stoichiometry: The molar ratio of PSI to PSII can be determined by quantifying specific signals, such as the spin densities of the tyrosine D radical (PSII) and the photo-oxidized PSI primary donor (P740+) using Electron Paramagnetic Resonance (EPR) spectroscopy.[4]

  • Electron Transfer Kinetics: Laser flash photolysis coupled with transient absorption spectroscopy is used to measure the kinetics of electron transfer events. For instance, the decay of the P740+ signal indicates the rate of its re-reduction. PSII electron transfer can be monitored by chlorophyll fluorescence decay kinetics.[4][9]

Visualizing the Photosynthetic Electron Transport Chain

The following diagram illustrates the key components and electron flow in the photosystems of A. marina.

Photosynthetic_Electron_Transport cluster_PSII Photosystem II cluster_PSI Photosystem I P680_d P680 (Chl d) Pheo_a_PSII Pheophytin a P680_d->Pheo_a_PSII e⁻ QA QA Pheo_a_PSII->QA e⁻ QB QB QA->QB e⁻ Cyt_b6f Cyt b₆f QB->Cyt_b6f PQH₂ OEC Oxygen Evolving Complex OEC->P680_d e⁻ O2 O₂ + 4H⁺ OEC->O2 H2O 2H₂O H2O->OEC P740 P740 (Chl d/d') Cyt_b6f->P740 PC(e⁻) A0 A₀ (Pheophytin a) P740->A0 e⁻ A1 A₁ (Phylloquinone) A0->A1 e⁻ FX FX A1->FX e⁻ FA_FB FA / FB FX->FA_FB e⁻ Fd Ferredoxin FA_FB->Fd e⁻ FNR FNR Fd->FNR NADPH NADP⁺ + H⁺ → NADPH FNR->NADPH light_PSII Far-Red Light (hν) light_PSII->P680_d light_PSI Far-Red Light (hν) light_PSI->P740

Caption: Electron transport chain in Acaryochloris marina.

Logical Relationship of Chlorophyll Biosynthesis

The biosynthesis of Chl d is directly dependent on the presence of Chl a, illustrating a key non-redundant functional relationship.

Chlorophyll_Biosynthesis Chl_a Chlorophyll a Chl_d This compound Chl_a->Chl_d Precursor Pheo_a Pheophytin a Chl_a->Pheo_a Precursor PSI_PSII_Acceptor Primary Electron Acceptor in PSI & PSII Pheo_a->PSI_PSII_Acceptor Is the

Caption: Biosynthetic relationship of chlorophylls (B1240455) in A. marina.

References

A Comparative Genomic Guide to Chlorophyll d-Producing Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of chlorophyll (B73375) d-producing cyanobacteria, with a primary focus on the model organism Acaryochloris marina. The information presented is supported by experimental data from recent genomic studies, offering insights into the unique adaptations and evolutionary history of these organisms.

Genomic Feature Comparison

The genomic architecture of Acaryochloris marina is notable for its large size and the presence of multiple plasmids, which contribute to its metabolic versatility and adaptation to specific light niches. Below is a summary of the genomic features of key A. marina strains.

FeatureA. marina MBIC11017A. marina MBIC10699Acaryochloris sp. (Moss Beach)
Total Genome Size (Mb) ~8.3~7.6~7.1
Chromosome Size (Mb) 6.56.45.7
Number of Plasmids 9410
GC Content (%) Not specified in resultsNot specified in results47.01 (Chromosome)
Total Open Reading Frames (ORFs) Not specified in resultsNot specified in results4589 (Chromosome)
Key Genomic Features Retains phycobiliprotein (PBP) genes, likely through HGT.[1][2]Lacks phycobiliprotein (PBP) genes.[1][2]Lacks phycobilisomes.[3]

Experimental Protocols

The following sections detail the methodologies employed in the comparative genomic analyses of Acaryochloris marina.

Genome Sequencing and Assembly

High-quality genome sequencing is the foundation of comparative genomics. For A. marina strains, a combination of next-generation sequencing technologies is often employed to achieve complete and accurate genome assemblies.

  • DNA Extraction: Genomic DNA is extracted from axenic cultures using standard protocols, such as phenol-chloroform extraction or commercially available kits, ensuring high purity and integrity.

  • Library Preparation and Sequencing: For long-read sequencing, platforms like PacBio Sequel or Oxford Nanopore are utilized. These technologies generate long contiguous reads that are crucial for resolving repetitive regions and assembling large plasmids. For short-read sequencing, Illumina platforms (e.g., MiSeq, HiSeq) are used to generate highly accurate reads that are subsequently used for error correction of the long-read assembly.

  • Genome Assembly: A hierarchical genome-assembly process (HGAP) or similar hybrid assembly approach is typically used. Long reads are first assembled into a draft genome. Then, short reads are mapped to this draft assembly to correct sequencing errors and improve the overall accuracy of the final genome sequence. Plasmids and the main chromosome are identified and circularized based on overlapping ends in the assembly graph.

Genome Annotation and Comparative Analysis
  • Gene Prediction and Annotation: Automated annotation pipelines such as the Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology) are used to identify protein-coding genes, rRNA, tRNA, and other genomic features. Functional annotation is further refined by comparing predicted protein sequences against databases like NCBI-nr, Swiss-Prot, and KEGG.

  • Identification of Orthologous Genes: To compare gene content across different strains, orthologous gene clusters are identified using tools like OrthoFinder or BLAST-based all-against-all sequence comparisons. This allows for the identification of the core genome (genes present in all strains), the accessory genome (genes present in some but not all strains), and unique genes.

  • Phylogenetic Analysis: A genome-wide phylogeny is reconstructed to understand the evolutionary relationships between different strains. This is typically done by concatenating the sequences of single-copy orthologous proteins. The concatenated alignment is then used to build a maximum likelihood phylogenetic tree using software like RAxML or IQ-TREE, with appropriate substitution models determined by programs like ModelFinder. Bootstrap analysis is performed to assess the statistical support for the tree topology.[4]

  • Horizontal Gene Transfer (HGT) Analysis: The identification of genes acquired through HGT is crucial for understanding the adaptation of A. marina. HGT events are inferred based on several lines of evidence, including:

    • Phylogenetic incongruence, where the phylogeny of a specific gene differs from the species tree.

    • Unusual G+C content or codon usage patterns compared to the rest of the genome.

    • The presence of genes in a particular strain that are absent in closely related strains but present in more distantly related organisms.

Visualizations

Horizontal Gene Transfer of Phycobiliprotein Genes in Acaryochloris marina

The following diagram illustrates the proposed evolutionary history of the phycobiliprotein (PBP) gene cluster in A. marina MBIC11017. It is hypothesized that an ancestral Acaryochloris species lost the PBP genes, and subsequently, the MBIC11017 lineage reacquired them through horizontal gene transfer from another cyanobacterium.

HGT_Phycobiliprotein cluster_ancestor Ancestral Cyanobacterium cluster_acaryochloris_ancestor Ancestral Acaryochloris cluster_donor Donor Cyanobacterium Ancestor Possesses Phycobiliprotein (PBP) Genes Acaryo_Ancestor Loss of PBP Genes Ancestor->Acaryo_Ancestor Evolution MBIC10699 A. marina MBIC10699 (PBP-less) Acaryo_Ancestor->MBIC10699 Diversification MBIC11017 A. marina MBIC11017 (PBP-containing) Donor Other Cyanobacterium (PBP-containing) Donor->MBIC11017 Horizontal Gene Transfer (HGT) of PBP Genes

Caption: Proposed horizontal gene transfer of phycobiliprotein genes in A. marina.

References

Validating Chlorophyll d: A Comparative Guide to New Findings in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of Chlorophyll (B73375) d (Chl d), a pigment that absorbs far-red light, has expanded our understanding of the limits of oxygenic photosynthesis.[1][2] Initially identified in 1943, its significance was fully realized with the discovery of the cyanobacterium Acaryochloris marina, which uses Chl d as its primary photosynthetic pigment.[1][3] This guide provides a comparative overview of methodologies to validate new findings of Chl d, presenting experimental data and protocols to ensure accurate identification and quantification in diverse environmental samples.

I. Comparative Analysis of Chlorophyll d Detection and Quantification Methods

The validation of Chl d relies on a combination of extraction, spectroscopic, and chromatographic techniques. Below is a comparison of common methods, highlighting their principles, advantages, and limitations.

Method Principle Primary Application Advantages Limitations
Solvent Extraction & Spectrophotometry Extraction of pigments from the sample matrix using organic solvents, followed by measurement of light absorbance at specific wavelengths.[4]Rapid quantification of total chlorophyll and estimation of Chl d concentration.Simple, cost-effective, and widely accessible.[5]Susceptible to interference from other pigments and degradation products.[6] Provides an estimate rather than a precise measurement.[6]
High-Performance Liquid Chromatography (HPLC) Physical separation of pigments in a sample based on their differential partitioning between a stationary and a mobile phase.[3]Accurate quantification and purification of Chl d.High specificity and sensitivity, allowing for the separation of Chl d from other chlorophylls (B1240455) and their degradation products.[6]Requires specialized equipment and expertise; can be more time-consuming for large sample numbers.[5]
In Vivo Spectroscopy Direct measurement of light absorption or fluorescence of pigments within intact cells or tissues.Non-destructive monitoring of Chl d in living organisms.Allows for real-time measurements without sample destruction.[7]Can be affected by light scattering and the complex intracellular environment.
Hyperspectral Imaging Measurement of reflectance and transmittance of light across a wide range of wavelengths to infer pigment concentration.[8]Remote and non-destructive estimation of Chl d in large-scale environmental samples.Enables spatial mapping of pigment distribution.Indirect method that requires calibration with direct measurements.

II. Quantitative Data for this compound Validation

Accurate identification of Chl d is dependent on its unique spectral properties. The following table summarizes key quantitative data for Chl d.

Parameter Value Solvent/Condition Reference
Qy Absorption Peak (in vitro) ~697-698 nm100% Methanol[3]
Qy Absorption Peak (in vivo) ~704-740 nmWhole cells[3][9]
Soret Band Peaks (in vitro) ~401 nm and ~460 nm100% Methanol[3]
Mass Extinction Coefficient (α) 71.11 L g⁻¹ cm⁻¹100% Methanol (at 697 nm)[3]
Chlorophyll a / this compound Ratio As low as 0.01 in Acaryochloris marina-[3]

III. Experimental Protocols

A. Pigment Extraction from Environmental Samples

This protocol is a generalized procedure for extracting chlorophylls from algal or cyanobacterial samples.

  • Sample Collection and Preparation :

    • For water samples, filter a known volume through a glass fiber filter (e.g., GF/F).

    • For sediments or biofilms, collect a known mass or area of the sample.

    • Freeze samples immediately at -20°C or below until extraction to prevent pigment degradation.

  • Extraction Solvents :

    • 80% Acetone (B3395972) : A commonly used solvent for general chlorophyll extraction.[4]

    • 100% Methanol : Often more efficient for cyanobacteria and can be used for subsequent HPLC analysis.

    • Note : Work in dim light and keep samples cold to minimize pigment degradation.[4][10]

  • Extraction Procedure (Macro extraction for >150 mg fresh weight) :

    • Place the sample (e.g., filter paper with cells, sediment sample) in a mortar and pestle.

    • Add a small amount of quartz sand and a few milliliters of chilled extraction solvent (e.g., 80% acetone or 100% methanol).[4]

    • Grind the sample until a homogenous suspension is achieved.[4]

    • Transfer the suspension to a centrifuge tube.

    • Rinse the mortar and pestle with additional solvent and add it to the centrifuge tube.

    • Centrifuge at approximately 2500-4500 g for 5-10 minutes.[4]

    • Decant the supernatant into a volumetric flask.

    • Repeat the extraction with the pellet until the pellet is colorless.

    • Bring the final volume in the volumetric flask up to a known volume with the extraction solvent.

B. Spectrophotometric Analysis for this compound Estimation

This method provides a rapid estimation of Chl d.

  • Instrument Setup :

    • Use a spectrophotometer capable of measuring absorbance at wavelengths between 350 nm and 800 nm.

    • Use a 1 cm path length cuvette.

  • Measurement :

    • Blank the spectrophotometer with the extraction solvent (e.g., 80% acetone or 100% methanol).

    • Measure the absorbance of the pigment extract at the following wavelengths: 663 nm (for Chl a), and ~710 nm (the characteristic in vivo absorption region for Chl d).[1][4] A full spectrum scan is recommended to observe the characteristic peaks of Chl d.

  • Calculation :

    • While specific equations for Chl d in mixed pigments using spectrophotometry are not as established as those for Chl a, b, and c, the presence of a distinct peak around 700-710 nm is a strong indicator of Chl d.[1]

    • For a rough estimation of total chlorophyll, the absorbance at 652 nm can be used for acetone extracts.[4]

C. High-Performance Liquid Chromatography (HPLC) for Confirmation and Quantification

HPLC is the gold standard for unambiguous identification and quantification of Chl d.[6]

  • System Configuration :

    • An HPLC system with a diode-array detector (DAD) is recommended to obtain the full absorption spectrum of the eluting peaks.

    • A C18 reverse-phase column is commonly used for pigment separation.[3]

  • Mobile Phase and Gradient :

    • A typical mobile phase consists of a gradient of two or more solvents, such as a mixture of methanol, acetone, and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3]

    • A linear gradient from a more polar to a less polar mobile phase is used to elute the pigments. For example, a gradient from 80:20 methanol/ammonium acetate (B1210297) to 80:20 methanol/acetone.[3]

  • Sample Analysis :

    • Filter the pigment extract through a 0.2 µm syringe filter before injection.

    • Inject a known volume of the extract into the HPLC system.

    • Monitor the elution of pigments at multiple wavelengths, including those specific to Chl d (~460 nm and ~697 nm).

  • Quantification :

    • Identify Chl d based on its retention time and characteristic absorption spectrum obtained from the DAD.

    • Quantify the concentration of Chl d by comparing the peak area to that of a purified Chl d standard of known concentration.[3]

IV. Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating new findings of this compound.

Chlorophyll_d_Validation_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Pigment Extraction cluster_analysis Analytical Methods cluster_validation Validation Sample Environmental Sample (Water, Sediment, Biofilm) Preparation Filtration / Weighing & Freezing Sample->Preparation Solvent Solvent Addition (e.g., Acetone, Methanol) Preparation->Solvent Grinding Homogenization (Grinding/Sonication) Solvent->Grinding Centrifugation Centrifugation Grinding->Centrifugation Extract Pigment Extract Centrifugation->Extract Spectrophotometry Spectrophotometry (Screening) Extract->Spectrophotometry HPLC HPLC-DAD (Confirmation & Quantification) Extract->HPLC Data_Analysis Data Analysis (Spectral & Retention Time) Spectrophotometry->Data_Analysis Initial Indication HPLC->Data_Analysis Definitive Data Confirmation Confirmation of Chl d Data_Analysis->Confirmation

Caption: Workflow for the validation of this compound from environmental samples.

Comparative_Analysis_Methods cluster_destructive Destructive Methods cluster_nondestructive Non-Destructive Methods Spectro Spectrophotometry HPLC HPLC InVivo In Vivo Spectroscopy Hyper Hyperspectral Imaging Central_Topic This compound Validation Central_Topic->Spectro Quantitative Estimate Central_Topic->HPLC Precise Quantification Central_Topic->InVivo Real-time Monitoring Central_Topic->Hyper Large-scale Screening

Caption: Comparison of destructive and non-destructive methods for Chl d validation.

V. Conclusion

The validation of new findings of this compound in diverse environments requires a multi-faceted approach. While spectrophotometry offers a rapid initial screening, HPLC remains the definitive method for confirmation and accurate quantification. The choice of method should be guided by the research question, available resources, and the nature of the samples. As research into far-red photosynthesis expands, the application of these standardized protocols will be crucial for generating robust and comparable datasets, furthering our understanding of the ecological roles and potential applications of this compound.

References

Safety Operating Guide

Proper Disposal of Chlorophyll d: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Before proceeding with disposal, it is crucial to assess the potential hazards of your Chlorophyll (B73375) d waste. While some safety data sheets for general chlorophyll and Chlorophyll a indicate they are not classified as hazardous substances, another for "chlorophylls" suggests flammability. Given this conflicting information and the absence of a specific SDS for Chlorophyll d, a cautious approach is mandatory.

Treat all unknown chemical waste as hazardous until proven otherwise. [2]

Key Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any potential dust or vapors.

  • Ignition Sources: Keep waste away from open flames and other potential ignition sources.

Disposal Procedures

The appropriate disposal procedure for this compound depends on its classification as either non-hazardous or hazardous waste. The following sections provide step-by-step guidance for each scenario.

Scenario 1: Disposal of Non-Hazardous this compound Waste

If, through your institution's Environmental Health and Safety (EHS) department or a certified laboratory analysis, it is determined that your this compound waste is non-hazardous, the following general procedures for laboratory chemical waste can be followed.[3][4][5]

Step-by-Step Disposal of Non-Hazardous this compound:

  • Solid Waste:

    • Collect dry this compound powder or residue in a clearly labeled, sealed container.

    • Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise.[3][4]

  • Liquid Waste (Solutions):

    • For small quantities of dilute, non-hazardous aqueous solutions, check with your institution's EHS for approval for drain disposal.[4][5]

    • If approved, flush with copious amounts of water.

    • For larger volumes or solutions in organic solvents, treat as chemical waste and follow the procedures for hazardous waste disposal.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or an organic solvent in which chlorophyll is soluble).

    • The first rinseate should be collected and disposed of as chemical waste.[6][7]

    • After thorough cleaning, deface the label and dispose of the container in the appropriate recycling or trash receptacle.

Scenario 2: Disposal of Potentially Hazardous this compound Waste

In the absence of definitive information classifying this compound as non-hazardous, or if it is mixed with hazardous solvents, it must be managed as hazardous waste.[6][8][9]

Step-by-Step Disposal of Hazardous this compound:

  • Containerization:

    • Place the this compound waste in a chemically compatible and leak-proof container with a secure lid.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the date of accumulation and the name of the generating laboratory.

  • Storage:

    • Store the container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[10]

Quantitative Data Summary

While no specific quantitative data for this compound disposal was found in the search results, the following table summarizes general laboratory waste disposal guidelines.

Waste TypeDisposal Method (if Non-Hazardous)Disposal Method (if Hazardous)
Solid Chemical Waste Labeled, sealed container in regular lab trash (with EHS approval)Labeled, sealed, compatible container for hazardous waste pickup
Liquid Chemical Waste Drain disposal with copious water (small quantities, aqueous, with EHS approval)Labeled, sealed, compatible container for hazardous waste pickup
Empty Chemical Containers Triple-rinsed, label defaced, then regular trash/recyclingFirst rinseate collected as hazardous waste, then container disposed as non-hazardous

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on general principles of laboratory chemical waste management.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Decision workflow for classifying this compound waste.

Disposal_Workflow cluster_hazardous Hazardous Waste Disposal cluster_non_hazardous Non-Hazardous Waste Disposal hazardous_container 1. Place in Labeled, Compatible Container hazardous_storage 2. Store in Designated Hazardous Waste Area hazardous_container->hazardous_storage hazardous_pickup 3. Arrange for EHS/ Contractor Pickup hazardous_storage->hazardous_pickup non_hazardous_solid 1a. Solid Waste: Dispose in Regular Trash non_hazardous_container 2. Empty Containers: Rinse, Deface, Dispose non_hazardous_solid->non_hazardous_container non_hazardous_liquid 1b. Liquid Waste: Drain Disposal (with approval) non_hazardous_liquid->non_hazardous_container start This compound Waste decision Classified as Hazardous? start->decision decision->hazardous_container Yes decision->non_hazardous_solid No decision->non_hazardous_liquid No

Caption: Procedural workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorophyll d

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Information

While Chlorophyll (B73375) d is not categorized as a hazardous material, it is prudent to handle it with the care afforded to all laboratory chemicals. The primary operational consideration when working with Chlorophyll d is its sensitivity to light.[6][7][8][9][10] Exposure to light can lead to the degradation of the compound, potentially affecting experimental results.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound powder.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety glasses or gogglesANSI Z87.1 certifiedProtects eyes from any airborne particles of the powder.
Hand Protection Nitrile glovesStandard laboratory gradePrevents direct skin contact with the substance.
Body Protection Laboratory coatStandard lengthProtects clothing and skin from potential spills.
Respiratory Protection Dust mask or respiratorNIOSH-approved (if applicable)Recommended when handling large quantities or if dust is generated, to prevent inhalation of airborne particles.[2][4][5]
Quantitative Safety Data

Specific quantitative safety data for this compound, such as NFPA 704 ratings or permissible exposure limits, are not available. The data presented below is for general chlorophyll and should be used as a reference, noting the absence of specific information for this compound.

Data PointValueSource/Notes
NFPA 704 Diamond Health: 0, Flammability: 1, Instability: 0General rating for Chlorophyll. Indicates minimal hazard.
Permissible Exposure Limit (PEL) Not establishedNo specific OSHA PEL for this compound.
CAS Number 519-63-1[1][11][12][13][14]

Experimental Protocol: Handling Solid this compound

This protocol outlines the standard procedure for handling solid (powdered) this compound in a laboratory setting, with a special emphasis on its photosensitivity.

Materials:

  • This compound (solid)

  • Amber-colored vials or containers wrapped in aluminum foil[6][7]

  • Spatula

  • Analytical balance

  • Appropriate solvent

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Before handling this compound, ensure all necessary personal protective equipment is worn correctly.

  • Minimize Light Exposure: Conduct all handling procedures in an area with subdued lighting. Avoid direct sunlight or bright overhead lights.[7][9][10]

  • Weighing:

    • Tare an amber-colored vial or a vial wrapped in aluminum foil on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the vial using a clean spatula.

    • To minimize the generation of airborne dust, handle the powder gently.

    • Securely cap the vial immediately after weighing.

  • Solubilization (if required):

    • Add the appropriate solvent to the vial containing the weighed this compound.

    • Securely cap the vial.

    • Mix the contents thoroughly using a vortex mixer or sonicator until the solid is completely dissolved. Keep the vial covered to protect it from light during this process.

  • Storage of Solutions: Store all solutions of this compound in amber-colored vials or foil-wrapped containers in a cool, dark place, such as a refrigerator or freezer, to prevent degradation.[6]

Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

Receiving and Storage
  • Upon Receipt: Inspect the container for any damage.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and dark place. An opaque container is crucial to prevent degradation from light exposure.[6][7]

Spill Management

In the event of a spill of this compound powder:

  • Isolate the Area: Prevent unnecessary personnel from entering the spill area.

  • Personal Protective Equipment: Wear appropriate PPE, including a dust mask, before cleaning the spill.

  • Clean-up:

    • Gently sweep the spilled powder using a brush and dustpan to avoid creating airborne dust.

    • Place the collected powder into a sealed container for disposal.

    • Wipe the spill area with a damp cloth.

  • Disposal: Dispose of the contaminated cleaning materials as non-hazardous solid waste.

Disposal Plan

As this compound is not classified as a hazardous substance, it can be disposed of as non-hazardous waste. However, always adhere to local and institutional regulations.[15][16][17]

  • Unused Product: Dispose of unwanted this compound in its original container or a clearly labeled, sealed container with other non-hazardous solid chemical waste.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). Allow the container to dry completely. The rinsed container can then be disposed of in the regular laboratory glass or plastic recycling, provided the label is defaced.[15][18] The rinsate should be collected and disposed of as non-hazardous liquid waste, following institutional guidelines.[17]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Chlorophyll_d_Workflow A Receiving Inspect container for damage B Storage Store in a cool, dark, dry place in an opaque container A->B C Preparation for Use Wear appropriate PPE Work in subdued light B->C D Weighing Use amber vial or foil-wrapped container C->D G Spill Management Isolate, wear PPE, clean gently C->G E Solubilization (if needed) Keep container covered D->E F Experimentation Minimize light exposure E->F H Disposal of Unused Product Treat as non-hazardous solid waste F->H I Disposal of Empty Container Triple rinse, deface label, recycle F->I G->H

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorophyll d
Reactant of Route 2
Chlorophyll d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.